Ethyl 2-Fluoropropionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102760. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMITNOQNBVSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349-43-9 | |
| Record name | 349-43-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-Fluoropropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of Ethyl 2-Fluoropropionate?
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Fluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile fluorinated ester that serves as a critical building block in modern organic synthesis. Its unique physicochemical properties, imparted by the strategic placement of a fluorine atom, make it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its handling, synthesis, and applications.
Introduction: The Significance of Fluorine in Organic Chemistry
The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties. The high electronegativity and small size of the fluorine atom can influence molecular conformation, pKa, metabolic stability, and binding affinity to biological targets. This compound, with its chiral center and reactive ester functionality, offers a readily accessible source for introducing a fluorinated propionate moiety. This guide is intended to be a comprehensive resource for researchers leveraging this compound in their synthetic endeavors.
Physicochemical Properties
The fundamental physical properties of this compound are summarized in the table below. These parameters are critical for its use in reaction design, process scale-up, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉FO₂ | [1][2] |
| Molecular Weight | 120.12 g/mol | [1][2][3] |
| CAS Registry Number | 349-43-9 | [1][3] |
| Appearance | Colorless to light yellow, clear liquid | [3][4] |
| Boiling Point | 121-142 °C | [1][3][5] |
| Melting Point | -29 °C | [1][6] |
| Density | 0.997 - 1.03 g/cm³ | [5][7][8] |
| Refractive Index (n20/D) | ~1.38 | [4] |
| Flash Point | 29-30 °C | [5][7] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [3] |
Note: The reported values for boiling point and density exhibit some variation across different sources, which can be attributed to differences in measurement conditions and sample purity.
Spectroscopic Characterization
Accurate characterization of this compound is paramount for its effective use. The following spectroscopic techniques are routinely employed for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. Key expected signals include a quartet for the methylene protons of the ethyl group, a triplet for the methyl protons of the ethyl group, a doublet of quartets for the methine proton at the C2 position (due to coupling with both the adjacent methyl protons and the fluorine atom), and a doublet for the methyl protons at the C3 position.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule, with the carbon atom bonded to fluorine exhibiting a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is a simple and effective method to confirm the presence and purity of the fluorinated compound, typically showing a single resonance with coupling to the adjacent protons.[5]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and assessing its purity.[5][9]
Synthesis and Reactivity
Synthetic Routes
A common laboratory and industrial-scale synthesis of this compound involves the nucleophilic substitution of a leaving group at the C2 position of an ethyl propionate derivative with a fluoride source. One established method is the fluorination of ethyl 2-chloropropionate using potassium fluoride in an appropriate solvent.[1][10]
The choice of solvent and phase transfer catalyst is critical to achieving high yields and minimizing side reactions.
Chemical Reactivity
The reactivity of this compound is dominated by its ester functionality. It readily undergoes nucleophilic acyl substitution reactions, allowing for the conversion of the ester to amides, carboxylic acids, and other derivatives. The presence of the electron-withdrawing fluorine atom at the α-position can influence the reactivity of the ester and the acidity of the α-proton.
Experimental Protocol: Quality Control via Gas Chromatography (GC)
To ensure the purity of this compound for synthetic applications, a standardized gas chromatography protocol is essential.
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% v/v) in the chosen solvent.
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Set the detector temperature to 280 °C.
-
Program the oven temperature with an initial hold at a low temperature (e.g., 50 °C) for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).
-
Use a suitable carrier gas (e.g., helium or nitrogen) at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Calculate the area percent of the main peak to determine the purity of the sample.
-
Causality behind Experimental Choices:
-
The use of a temperature ramp in the oven program allows for the separation of components with different boiling points.
-
The FID is a robust and sensitive detector for organic compounds.
-
Dilution of the sample prevents column overloading and ensures accurate peak integration.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a wide range of bioactive molecules.
-
Pharmaceuticals: It is used in the development of fluorinated drugs, where the fluorine atom can enhance metabolic stability and binding affinity.[4] It has been utilized as a reagent in the synthesis of nicotinic acid receptor agonists for treating dyslipidemia.[10]
-
Agrochemicals: The incorporation of fluorine can lead to pesticides and herbicides with improved efficacy and selectivity.[4]
-
Materials Science: The unique properties imparted by fluorine make it a valuable component in the synthesis of specialty polymers and other advanced materials.[4]
-
Lithium-Ion Batteries: It is also used as a solvent in electrolytes for lithium secondary batteries.[10]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate precautions.[2] It can cause skin and eye irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.[7]
Conclusion
This compound is a valuable and versatile chemical entity with a growing number of applications in science and industry. A thorough understanding of its physical and chemical properties is essential for its safe and effective utilization. This guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical constants to its spectroscopic signature and synthetic utility. As the demand for sophisticated fluorinated molecules continues to grow, the importance of this compound as a key building block is set to increase.
References
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PubChem. (n.d.). This compound | C5H9FO2 | CID 265947. Retrieved from [Link]
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ChemSynthesis. (2025). ethyl 2-fluoropropanoate - 349-43-9, C5H9FO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-fluoropropionate d'éthyle. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoropropionic acid ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-Fluoropropionate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-fluoropropionate (CAS No. 349-43-9) is a crucial fluorinated building block in modern organic and medicinal chemistry. The strategic placement of a fluorine atom on the α-carbon of the propionate scaffold imparts unique stereoelectronic properties that are highly sought after in the design of novel agrochemicals and pharmaceuticals. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, prevalent synthetic methodologies, characteristic reactivity, and key applications. By blending theoretical principles with practical, field-proven protocols, this document serves as an essential resource for scientists leveraging this versatile reagent in their research and development endeavors.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is foundational to its effective and safe use in an experimental setting. This compound is a colorless liquid with properties that necessitate careful handling in a laboratory environment.
Table 1: Key Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 349-43-9 | |
| Molecular Formula | C₅H₉FO₂ | |
| Molecular Weight | 120.12 g/mol | |
| Appearance | Colorless Liquid | |
| Boiling Point | 118-119 °C (lit.) | |
| Density | 1.034 g/mL at 25 °C (lit.) | |
| Refractive Index (n²⁰/D) | 1.379 (lit.) | |
| Flash Point | 77 °F (25 °C) | |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Note: The listed properties are typical values and may vary slightly between suppliers.
Synthesis and Manufacturing Overview
The production of this compound is most commonly achieved through two primary pathways: the esterification of 2-fluoropropionic acid or via nucleophilic fluorination of a suitable precursor. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements (for chiral variants).
A generalized workflow for the esterification route, which is common for bulk manufacturing, is outlined below. This method involves the acid-catalyzed reaction of 2-fluoropropionic acid with ethanol, typically with the removal of water to drive the equilibrium towards the product.
Figure 1: Generalized workflow for the synthesis of this compound via esterification.
Core Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the interplay between the electron-withdrawing fluorine atom and the ester functional group. This interaction is the primary source of its utility in synthesis.
-
α-Proton Acidity: The fluorine atom significantly increases the acidity of the α-proton (the hydrogen on the same carbon). This makes deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) facile, generating a fluorinated enolate. This enolate is a potent nucleophile, enabling the formation of new carbon-carbon bonds at the α-position, which is a cornerstone of its application in building molecular complexity.
-
Nucleophilic Acyl Substitution: The ester moiety can undergo standard nucleophilic acyl substitution reactions. For instance, it can be hydrolyzed to the parent carboxylic acid, reduced to the corresponding alcohol, or reacted with organometallic reagents to form ketones. The α-fluoro substituent can influence the rate of these reactions due to its inductive effect.
Figure 2: Key reactivity sites of this compound.
Applications in Drug Development
The introduction of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, binding affinity, and bioavailability. This compound serves as a readily available source of the α-fluoropropionyl moiety found in several active pharmaceutical ingredients.
A notable example is in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules where a stereogenic center bearing a fluorine atom is required. The ability to perform diastereoselective or enantioselective alkylations on the enolate derived from this compound is a powerful tool for controlling the stereochemistry of the final product.
Experimental Protocol: Base-Mediated α-Alkylation
The following protocol details a representative procedure for the alkylation of this compound. This procedure is a self-validating system; successful execution will result in a new C-C bond, verifiable by standard analytical techniques like NMR and Mass Spectrometry.
Objective: To synthesize Ethyl 2-fluoro-2-methylpropionate via alkylation with methyl iodide.
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes)
-
Methyl iodide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Base Preparation (LDA formation): In the reaction flask, dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.
-
Enolate Formation: Add a solution of this compound in anhydrous THF to the LDA solution dropwise, again keeping the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add methyl iodide to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight.
-
Quenching and Workup: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography or distillation to yield the pure Ethyl 2-fluoro-2-methylpropionate.
References
Molecular structure of Ethyl 2-Fluoropropionate
An In-depth Technical Guide to the Molecular Structure of Ethyl 2-Fluoropropionate
Foreword
The strategic incorporation of fluorine into molecular scaffolds has become a paramount tool in modern medicinal chemistry and materials science. The unique stereoelectronic properties imparted by fluorine can dramatically alter a molecule's physical, chemical, and biological profile. This compound, a chiral fluorinated ester, stands out as a critical building block in this domain. Its value is not merely as a synthetic intermediate but as a model system for understanding the nuanced effects of α-fluorination on ester reactivity and conformation. This guide, intended for researchers, chemists, and drug development professionals, offers a detailed exploration of its molecular architecture, from synthesis and spectroscopic characterization to its conformational landscape and practical applications.
Core Molecular Identity and Physicochemical Properties
This compound is a colorless to light-yellow liquid characterized by an ester functional group with a fluorine atom on the alpha-carbon.[1][2] This single atomic substitution is the key to its unique properties.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-fluoropropanoate | [3] |
| Synonyms | Ethyl α-fluoropropionate, 2-Fluoropropionic acid ethyl ester | [1][3] |
| CAS Number | 349-43-9 | [1][3] |
| Molecular Formula | C₅H₉FO₂ | [1][3] |
| Molecular Weight | 120.12 g/mol | [1][3][4] |
| Appearance | Clear colorless to light yellow liquid | [1][2] |
| Boiling Point | 121-142 °C | [1][4][5] |
| Density | ~0.997 - 1.03 g/mL | [4][5] |
| Flash Point | ~29 - 30 °C | [4] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [1] |
Synthesis: The Gateway to a Key Intermediate
The reliable synthesis of this compound is crucial for its application. A common and effective laboratory-scale method involves a nucleophilic substitution reaction where a chlorine atom is displaced by fluoride.
Expertise in Practice: Why this Protocol Works
The selected protocol utilizes a halide exchange (Halex) reaction. Ethyl 2-chloropropionate serves as a readily available precursor.[6] Potassium fluoride is the fluoride source, but its efficacy is significantly enhanced by a phase-transfer catalyst, such as tetrabutylammonium bromide. The catalyst facilitates the transport of the fluoride anion from the solid or aqueous phase into the organic phase where the reaction occurs. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature effectively solvates the potassium cation, leaving a more "naked" and highly nucleophilic fluoride anion, thereby accelerating the rate of the Sₙ2 reaction.
Experimental Protocol: Synthesis from Ethyl 2-Chloropropionate
-
Apparatus Setup: Equip a 2L four-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charging the Flask: To the flask, add 1100 g of anhydrous dimethylformamide (DMF), 273 g (2.0 mol) of ethyl 2-chloropropionate, 54 g of tetrabutylammonium bromide, and 255.2 g of spray-dried potassium fluoride.[2]
-
Reaction Execution: Begin vigorous stirring and gently heat the mixture to 100°C under a nitrogen atmosphere.[2] Maintain this temperature and continue stirring for 12 hours to ensure the reaction proceeds to completion.[2]
-
Work-up and Purification: After cooling the reaction mixture to room temperature, perform a simple distillation to remove the bulk of the DMF. The remaining residue can then be purified by fractional distillation under reduced pressure to isolate the this compound.
-
Validation: The purity of the final product (target: >99%) should be confirmed by Gas Chromatography (GC) and its identity verified by NMR spectroscopy.
Elucidating the Molecular Structure: A Spectroscopic Approach
A multi-technique spectroscopic analysis is required to unequivocally confirm the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural confirmation, providing detailed information about the connectivity and chemical environment of each atom. Spectral data is available on public databases like PubChem.[3]
-
¹H NMR: The proton spectrum reveals the ethyl group as a triplet (CH₃, ~1.3 ppm) and a quartet (OCH₂, ~4.2 ppm). The methyl group on the propionate backbone appears as a doublet (~1.5 ppm) due to coupling with the adjacent methine proton. The key signal is the α-proton (CHF), which is split into a doublet of quartets (~5.0 ppm) by the large one-bond coupling to fluorine and the three-bond coupling to the adjacent methyl protons.
-
¹³C NMR: The carbon spectrum shows the ethyl group carbons and the three carbons of the propionate backbone. The most informative signal is that of the α-carbon (C2), which appears as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 180-190 Hz. This large coupling is characteristic of a carbon directly bonded to fluorine.[7]
-
¹⁹F NMR: A single resonance is observed in the fluorine spectrum, confirming the presence of one unique fluorine environment. This signal is split by the adjacent protons into a doublet of quartets.
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups. The spectrum is dominated by two strong absorption bands:
-
A sharp, intense peak around 1750 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester group.[7]
-
A strong, broad band in the 1120-1130 cm⁻¹ region, corresponding to the C-F bond stretch.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, further confirming the structure. Under electron ionization (EI-MS), the molecular ion peak [M]⁺ is observed at m/z = 120. The spectrum also shows characteristic fragment ions corresponding to the loss of the ethoxy group (-OCH₂CH₃, m/z = 75) or the entire ester functional group.[8]
Conformational Analysis and Stereoelectronics
The presence of the highly electronegative fluorine atom at the α-position significantly influences the molecule's preferred three-dimensional shape. The conformation around the Cα-C(O) bond is governed by a balance of steric hindrance and stereoelectronic effects, such as hyperconjugation. Theoretical calculations and spectroscopic studies on similar structures suggest that the most stable conformer is one where the C-F bond is gauche to the C=O bond. This arrangement allows for a stabilizing interaction between the lone pair electrons of the carbonyl oxygen and the antibonding orbital (σ*) of the C-F bond.
Caption: Lowest energy conformer showing the gauche C-F and C=O relationship.
Applications in Drug Development and Beyond
This compound is a valuable building block precisely because it allows for the controlled introduction of an α-fluoro ester moiety.[9][10] This structural motif is highly sought after in medicinal chemistry.
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions, enhancing a molecule's affinity for its biological target.[9]
-
Lipophilicity and Bioavailability: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[9]
A key application is in the synthesis of nicotinic acid receptor agonists, which are investigated for treating dyslipidemia (abnormal lipid levels).[2][9][11]
Caption: Workflow illustrating the use of this compound in drug discovery.
Beyond pharmaceuticals, it is used as a solvent for lithium secondary batteries and as an intermediate in the production of certain pesticides and specialty chemicals.[1][2][10][12]
Safety and Handling
This compound is a flammable liquid and vapor.[3][13] It can cause skin and serious eye irritation.[13][14] Some sources also indicate potential toxicity if swallowed, inhaled, or in contact with skin.[3]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of this compound in Pharmaceutical R&D. Retrieved from [Link]
-
Fujisawa, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7370. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (n.d.). This compound: A Key Fluorinated Intermediate for Your Synthesis Needs. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 2-fluoropropanoate. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoropropionic acid ethyl ester - Optional[MS (GC)]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-chloropropionate. PubChem Compound Database. Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Reactivity of Ethyl 2-Fluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Ethyl 2-fluoropropionate is a valuable fluorinated building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The strategic incorporation of a fluorine atom at the α-position of the propionate backbone imparts unique chemical properties that influence its reactivity and the physiological characteristics of its derivatives. This guide provides a comprehensive exploration of the chemical reactivity of this compound, offering insights into the causality behind experimental choices and providing validated protocols for its key transformations. We will delve into reactions at the ester moiety and the α-carbon, supported by mechanistic discussions and practical guidance for laboratory applications.
Introduction
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound (CAS: 349-43-9) serves as a key intermediate in the synthesis of a variety of fluorinated compounds, including nicotinic acid receptor agonists for treating dyslipidemia.[2] Its unique reactivity profile, governed by the interplay between the ester functional group and the electron-withdrawing fluorine atom, makes it a versatile tool for synthetic chemists. This guide will systematically explore the chemical behavior of this important molecule.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling and for predicting its behavior in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₉FO₂ | [3] |
| Molecular Weight | 120.12 g/mol | [3] |
| Boiling Point | 122.5-123 °C | [4] |
| Density | 0.997 g/mL | [4] |
| Flash Point | 29 °C | [2] |
| Appearance | Colorless to light yellow liquid | [5] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group and the α- and β-protons of the propionate chain. The α-proton signal is split by both the adjacent methyl protons and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon, the α-carbon bearing the fluorine, and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum displays a strong absorption band characteristic of the C=O stretching of the ester group.
-
Mass Spectrometry: The mass spectrum can be used to confirm the molecular weight and to analyze fragmentation patterns.
For detailed spectra, refer to the [3] and .[6][7]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).
Chemical Reactivity
The reactivity of this compound can be broadly categorized into two main areas: reactions involving the ester functional group and reactions occurring at the α-carbon. The presence of the electronegative fluorine atom significantly influences the reactivity at both sites.
Reactions at the Ester Functional Group
The ester group of this compound undergoes typical reactions such as hydrolysis, transesterification, reduction, and aminolysis.
Hydrolysis of the ester to the corresponding carboxylic acid, 2-fluoropropionic acid, can be achieved under both acidic and basic conditions.
Mechanism of Base-Catalyzed Hydrolysis:
Caption: Base-catalyzed hydrolysis of this compound.
Experimental Protocol: Base-Catalyzed Hydrolysis of a Related α-Fluoroester
This protocol for a related compound can be adapted for this compound.
-
To a solution of ethyl 2-fluoro-2-arylpropanoate (1.0 eq) in ethanol at 0 °C, add an aqueous solution of sodium hydroxide (4.5 eq).[8]
-
Stir the reaction mixture at room temperature for 3 hours.[8]
-
Acidify the mixture with 1 M hydrochloric acid.[8]
-
Extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoropropanoic acid derivative.[8]
Transesterification, the conversion of one ester to another, can be catalyzed by either acid or base. This reaction is useful for introducing different alkyl groups to the ester moiety.
Experimental Protocol: General Base-Catalyzed Transesterification
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., methanol, propanol).
-
Add a catalytic amount of a strong base, such as sodium methoxide or sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Upon completion, neutralize the catalyst with a weak acid.
-
Remove the excess alcohol by distillation.
-
Purify the resulting ester by distillation or chromatography.
The ester functionality can be reduced to a primary alcohol, 2-fluoro-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Mechanism of Reduction with LiAlH₄:
Caption: Reduction of this compound with LiAlH₄.
Experimental Protocol: General LiAlH₄ Reduction of an Ester
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash it with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.
-
Purify by distillation.
Reaction with amines (aminolysis) can convert this compound into the corresponding amides. This reaction is typically slower than hydrolysis and may require heating.
Reactions at the α-Carbon
The presence of the electron-withdrawing fluorine atom and the carbonyl group increases the acidity of the α-proton, facilitating the formation of an enolate intermediate. This enolate is a key reactive species in a variety of carbon-carbon bond-forming reactions.
The pKa of the α-proton in esters is typically around 25.[9] The electronegative fluorine atom at the α-position further acidifies this proton through an inductive effect, making enolate formation more favorable compared to its non-fluorinated analog, ethyl propionate.
Caption: Enolate formation from this compound.
The enolate of this compound can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. The choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible enolate formation.
Experimental Protocol: General Enolate Alkylation
-
In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF at -78 °C.
-
Slowly add a solution of this compound in anhydrous THF to the LDA solution and stir for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
The enolate of this compound can participate in aldol-type reactions with aldehydes and ketones, and in Claisen condensations with other esters. The fluorine atom can influence the stereochemical outcome of these reactions.
Claisen Condensation:
In a Claisen condensation, the enolate of one ester molecule attacks the carbonyl group of a second ester molecule, leading to the formation of a β-keto ester.
Experimental Protocol: General Claisen Condensation
-
To a solution of sodium ethoxide in ethanol, add this compound.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and acidify with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting β-keto ester by distillation or chromatography.
As a soft nucleophile, the enolate of this compound can undergo a Michael (1,4-conjugate) addition to α,β-unsaturated carbonyl compounds.
Mechanism of Michael Addition:
Caption: Michael addition of an enolate to an α,β-unsaturated carbonyl.
Applications in Synthesis
The versatile reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules. For instance, the products of its enolate chemistry can be further elaborated into various fluorinated heterocycles and other structures of medicinal interest.
Conclusion
This compound exhibits a rich and synthetically useful chemical reactivity. The interplay between its ester functionality and the α-fluoro substituent allows for a wide range of transformations at both the carbonyl group and the α-carbon. A clear understanding of its reactivity, guided by the mechanistic principles and experimental protocols outlined in this guide, will empower researchers to effectively utilize this important fluorinated building block in their synthetic endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Fujisawa, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7374. [Link]
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The Enantioselective Landscape of Ethyl 2-Fluoropropionate: A Technical Guide for Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Ethyl 2-fluoropropionate, a chiral fluorinated building block, has emerged as a molecule of significant interest. Its stereochemistry is of paramount importance, as the biological activity of its enantiomers can differ substantially. This technical guide provides a comprehensive overview of the chirality of this compound, detailing its synthesis, enantioselective resolution, and analytical characterization. We present field-proven methodologies and mechanistic insights to empower researchers in the synthesis and application of enantiopure this compound for the advancement of novel therapeutics.
The Significance of Chirality in Fluorinated Building Blocks
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in drug discovery and development. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules. Consequently, the enantiomers of a chiral drug can display markedly different pharmacological activities, with one enantiomer being therapeutically active while the other may be inactive or even toxic.
The strategic incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. When a fluorine atom is introduced at a stereocenter, as in the case of this compound, the resulting enantiomers can have distinct biological profiles. Therefore, the ability to synthesize and analyze enantiomerically pure forms of such building blocks is critical for the development of safe and effective pharmaceuticals. This compound serves as a valuable precursor in the synthesis of various chiral molecules, including fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis of Racemic this compound
The preparation of racemic this compound is a crucial first step before proceeding to enantioselective separation. A common and effective method involves the nucleophilic substitution of a halogen atom with fluoride.
Synthetic Pathway: Halogen Exchange
A robust method for the synthesis of racemic this compound is the fluorination of ethyl 2-chloropropionate.[1] This reaction is typically carried out using a fluoride salt in a suitable solvent.
Caption: Synthetic scheme for racemic this compound.
Experimental Protocol: Synthesis of Racemic this compound[1]
Materials:
-
Ethyl 2-chloropropionate
-
Potassium fluoride (spray-dried)
-
Tetrabutylammonium bromide
-
N,N-Dimethylformamide (DMF)
-
Triethyl orthoformate
Procedure:
-
To a 2 L four-neck flask equipped with a mechanical stirrer, condenser, and thermometer, add DMF (1100 g), ethyl 2-chloropropionate (273 g, 2.0 mol), tetrabutylammonium bromide (54 g), and triethyl orthoformate (5.5 g).
-
Add potassium fluoride (255.2 g) to the mixture.
-
Stir the mixture and heat to 100°C.
-
Maintain the reaction at 100°C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the product by distillation to obtain this compound.
Expected Yield: ~66.5% with a purity of ~99.5%.
| Parameter | Value |
| Reactant | Ethyl 2-chloropropionate |
| Reagents | KF, Tetrabutylammonium bromide, Triethyl orthoformate |
| Solvent | DMF |
| Temperature | 100°C |
| Reaction Time | 12 hours |
| Yield | ~66.5% |
| Purity | ~99.5% |
Enantioselective Synthesis: Kinetic Resolution via Lipase-Catalyzed Hydrolysis
The separation of enantiomers from a racemic mixture is a critical step in the production of single-enantiomer drugs. Enzymatic kinetic resolution is a powerful and widely used technique that leverages the stereoselectivity of enzymes to preferentially catalyze the reaction of one enantiomer over the other. Lipases, in particular, have demonstrated excellent efficacy in the resolution of chiral esters.[2]
The Principle of Lipase-Catalyzed Kinetic Resolution
Lipases are hydrolases that, in an aqueous environment, catalyze the hydrolysis of esters. In the context of a racemic mixture of this compound, a lipase will selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. This difference in reaction rates allows for the separation of the two enantiomers. The enantioselectivity of the lipase is attributed to the three-dimensional structure of its active site, which creates a chiral environment that preferentially binds one enantiomer.[3]
Caption: Lipase-catalyzed kinetic resolution of this compound.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of this compound (Adapted from a similar procedure for Ethyl 2-Fluorohexanoate)[4]
Materials:
-
Racemic this compound
-
Pseudomonas lipase (e.g., P-30, Amano International)
-
Phosphate buffer (0.05 M, pH 7.0)
-
Deionized water
-
Sodium hydroxide solution (1 N)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer, a pH electrode, and an addition funnel, combine deionized water (300 mL), 0.05 M phosphate buffer (300 mL, pH 7.0), and racemic this compound (e.g., 0.49 mol).
-
Adjust the pH to 7.0 with a few drops of 1 N sodium hydroxide solution.
-
Add Pseudomonas lipase (e.g., 23 mg) to the mixture.
-
Maintain the reaction at a controlled temperature (e.g., 5-10°C) with vigorous stirring.
-
Keep the pH constant at 7.0 by the controlled addition of 1 N sodium hydroxide solution via a syringe pump.
-
Monitor the progress of the reaction by the consumption of the sodium hydroxide solution. The hydrolysis is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted ester and the resulting acid.
-
Once the desired conversion is reached, extract the unreacted (R)-ethyl 2-fluoropropionate with diethyl ether.
-
Acidify the aqueous phase to pH 2.0 with concentrated hydrochloric acid and extract the (S)-2-fluoropropionic acid with diethyl ether.
-
The (S)-2-fluoropropionic acid can then be esterified to (S)-ethyl 2-fluoropropionate if desired.
| Parameter | Value |
| Enzyme | Pseudomonas lipase |
| Substrate | Racemic this compound |
| Solvent System | Phosphate buffer/Water |
| pH | 7.0 |
| Temperature | 5-10°C |
| Monitoring | NaOH consumption |
| Products | (R)-Ethyl 2-fluoropropionate and (S)-2-Fluoropropionic acid |
Analytical Methods for Enantiomeric Purity Determination
Accurate determination of the enantiomeric excess (ee) is crucial to validate the success of the chiral resolution. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the most common and reliable method for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of a broad range of chiral compounds.[4]
Caption: Workflow for chiral HPLC analysis.
Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers (Representative Method)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: CHIRALPAK OJ-H (Cellulose tris(4-methylbenzoate) coated on silica gel).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
Data Analysis:
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
| Parameter | Recommended Condition |
| Column | CHIRALPAK OJ-H |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
Conclusion
This compound is a chiral molecule of significant value in the synthesis of advanced pharmaceutical intermediates. This guide has provided a comprehensive overview of its stereochemical importance, methods for its racemic and enantioselective synthesis, and a robust analytical technique for the determination of its enantiomeric purity. The detailed protocols and mechanistic insights presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile fluorinated building block in their research and development endeavors. The mastery of these techniques is essential for the advancement of next-generation therapeutics with improved efficacy and safety profiles.
References
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Fujisawa, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7373. Available from: [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
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- Gupta, R., Gupta, N., & Rathi, P. (2004). Bacterial lipases: an overview of production, purification and biochemical properties. Applied microbiology and biotechnology, 64(6), 763-781.
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Kalaritis, P., & Regenye, R. W. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)-2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses, 69, 161. Available from: [Link]
- Okamoto, Y., & Yashima, E. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.
- Scriba, G. K. (2016). Chiral recognition in analytical separation sciences–an overview.
- Bertucci, C., & Salvadori, P. (2009). Chiral separations by high-performance liquid chromatography: a bird's-eye view.
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
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Synonyms for Ethyl 2-Fluoropropionate
An In-Depth Technical Guide to Ethyl 2-Fluoropropionate for Advanced Research and Development
Executive Summary
This compound is a crucial fluorinated organic compound that serves as a versatile building block in numerous scientific and industrial applications. Characterized by a fluorine atom at the alpha-position of an ethyl ester, this molecule possesses unique physicochemical properties that render it invaluable in pharmaceutical synthesis, materials science, and agrochemical development. The presence of fluorine significantly influences the compound's reactivity, metabolic stability, and electrochemical properties, making it a strategic component for designing advanced molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical characteristics, synthesis protocols, key applications, and safety considerations, tailored for researchers, chemists, and professionals in drug development.
Chemical Identification and Nomenclature
Accurate identification is paramount in scientific research and chemical procurement. This compound is known by several names and identifiers across various chemical databases and suppliers. Understanding these synonyms is critical for comprehensive literature searches and regulatory compliance.
The compound's primary IUPAC name is ethyl 2-fluoropropanoate .[1][2][3] It is also commonly referred to as Ethyl α-fluoropropionate, highlighting the position of the fluorine atom.[1][4]
| Identifier | Value |
| IUPAC Name | ethyl 2-fluoropropanoate[1][2][3] |
| Common Synonyms | 2-Fluoropropanoic Acid Ethyl Ester, 2-Fluoropropionic Acid Ethyl Ester, Ethyl α-fluoropropionate[1][2][4][5] |
| CAS Numbers | 349-43-9, 127306-59-6[1][2][3] |
| Molecular Formula | C₅H₉FO₂[1][2][6] |
| Molecular Weight | 120.12 g/mol [1][2][3] |
| InChI | InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3[1][2] |
| InChI Key | ODMITNOQNBVSQG-UHFFFAOYSA-N[1][2][3] |
| Canonical SMILES | CCOC(=O)C(C)F[1][2] |
| EC Number | 638-940-4[2] |
| NSC Number | 102760[1][2][4] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in reactions and applications. It is a colorless to light yellow liquid with a characteristic fruity odor.[4][6]
| Property | Value |
| Appearance | Colorless to light yellow, clear liquid[4][5][6] |
| Boiling Point | 122.5 - 125 °C[3][7] |
| Density | ~0.997 g/mL[3][7] |
| Flash Point | 29.5 °C[3] |
| Solubility | Soluble in organic solvents; sparingly soluble in water[4] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes, most commonly involving nucleophilic fluorination. The choice of method often depends on the desired scale, yield, and stereoselectivity.
Principle of Synthesis: Nucleophilic Substitution
A prevalent and industrially viable method is the nucleophilic substitution of a leaving group (typically chlorine) at the α-position of an ethyl propionate precursor with a fluoride source. This reaction leverages a polar aprotic solvent to enhance the nucleophilicity of the fluoride anion.
Detailed Experimental Protocol: Synthesis via Halogen Exchange (Halex) Reaction
This protocol describes the synthesis of this compound from Ethyl 2-chloropropionate using potassium fluoride.
Materials:
-
Ethyl 2-chloropropionate (1.0 eq)
-
Potassium Fluoride (KF, anhydrous, 1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium bromide (phase-transfer catalyst, 0.02 eq)
-
Triethyl orthoformate (scavenger, 0.0025 eq)
Procedure:
-
Reaction Setup: In a 2L four-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add DMF (1100 g), Ethyl 2-chloropropionate (273 g, 2.0 mol), tetrabutylammonium bromide (54 g), and triethyl orthoformate (5.5 g).[6]
-
Addition of Fluorinating Agent: Add anhydrous potassium fluoride (255.2 g) to the mixture.[6] The use of a phase-transfer catalyst is crucial for facilitating the transfer of the fluoride ion into the organic phase.
-
Reaction Execution: Stir the mixture vigorously and heat to 100°C. Maintain this temperature and monitor the reaction for 12 hours.[6] Progress can be tracked using Gas Chromatography (GC) by observing the disappearance of the starting material.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product is purified directly by distillation to yield this compound.[6] This method has been reported to produce the final compound with a purity of 99.5% and a yield of approximately 66.5%.[6]
Alternative Synthesis Routes
-
Fluorination of 2-Chloropropionate with HF: This method involves reacting 2-chloropropionic acid ethyl ester with hydrogen fluoride at elevated temperatures (50-200 °C) in the presence of a catalyst, with reported yields up to 83%.[1]
-
Using Modern Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) can also be employed for the fluorination of corresponding hydroxyesters, often under milder conditions.[3]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties.
-
GHS Hazards: The compound is classified as a flammable liquid and vapor (H226). [1][2][5]It may also cause skin and eye irritation (H315, H319). [1][2]Some notifications indicate potential toxicity if swallowed, inhaled, or in contact with skin. [2]* Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. [4][5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][5]Ground and bond containers and receiving equipment to prevent static discharge. [5]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in science and technology. Its various synonyms and identifiers all point to a molecule whose unique, fluorine-imparted properties provide chemists and researchers with a versatile platform for developing next-generation pharmaceuticals, advanced materials, and effective agrochemicals. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for harnessing its full potential.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 2-fluoropropanoate. Retrieved from [Link]
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Discovery and history of alpha-fluorinated esters
An In-depth Technical Guide: The Genesis and Synthetic Evolution of Alpha-Fluorinated Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a transformative tool in modern chemistry, profoundly impacting the development of pharmaceuticals, agrochemicals, and advanced materials. Among the vast landscape of organofluorine compounds, α-fluorinated esters represent a uniquely valuable class of molecules, serving as both critical synthons and potent bioactive agents. Their story is one of chemical ingenuity, tracing a path from the challenging early days of fluorine chemistry to the sophisticated and highly selective synthetic methods available today. This guide provides a comprehensive overview of the discovery, historical context, and synthetic evolution of α-fluorinated esters, offering field-proven insights and detailed experimental frameworks for the modern researcher.
Part 1: A Historical Perspective on the Carbon-Fluorine Bond
The Dawn of Organofluorine Chemistry
The journey into organofluorine chemistry was initially one of immense difficulty. The extreme reactivity of elemental fluorine thwarted numerous attempts at its isolation until Henri Moissan's landmark success in 1886.[1][2][3] This pivotal achievement unlocked the door to a new realm of chemical possibilities. The first organofluorine compounds were reported even before fluorine's isolation, with early pioneers like Dumas, Péligot, and Borodin demonstrating that fluorine could be incorporated into organic structures, albeit through indirect methods.[1][2][4] Alexander Borodin, for instance, synthesized benzoyl fluoride in 1862 by treating benzoyl chloride with potassium bifluoride, a foundational example of halogen exchange (halex) reactions.[1][2][4]
The First Forays into α-Fluorinated Esters
While a single, definitive "discovery" of the first α-fluoro ester is not prominently documented, the foundational work of Belgian chemist Frédéric Swarts in the 1890s laid the essential groundwork.[1][3] Swarts pioneered the use of reagents like antimony trifluoride (SbF₃) for halogen exchange, replacing chlorine or bromine atoms with fluorine.[3] It is from this work that the first rational syntheses of α-fluorinated esters can be inferred. The logical and most accessible route at the time involved the nucleophilic displacement of a halide from a readily available α-haloester, a strategy that, in principle, remains a cornerstone of modern synthesis.
These early methods were often characterized by harsh conditions, the use of aggressive reagents, and limited substrate scope. The challenge lay in controlling the reactivity of the fluoride source and preventing side reactions like elimination. Nevertheless, this pioneering era established the feasibility of creating the C-F bond adjacent to a carbonyl group, setting the stage for decades of methodological refinement.
Part 2: The Modern Synthetic Toolkit: Strategies and Protocols
The synthesis of α-fluorinated esters has evolved from brute-force halogen exchange to a diverse array of sophisticated and highly selective methodologies. These can be broadly categorized into two primary strategies: nucleophilic and electrophilic fluorination.
Strategy 1: Nucleophilic Fluorination
This approach involves the displacement of a suitable leaving group (e.g., Br, Cl, OTs) at the α-position by a nucleophilic fluoride source. While conceptually simple, the efficacy of this SN2 reaction is highly dependent on overcoming the challenges of fluoride's high charge density and its strong solvation in protic solvents.
Featured Protocol: Phase-Transfer Catalyzed Fluorination of an α-Bromoester
This method leverages an inexpensive fluoride source, potassium fluoride (KF), and a phase-transfer catalyst to enhance its reactivity in an organic medium.
Experimental Protocol:
-
Apparatus and Reagent Preparation: A flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stir bar is charged with the α-bromoester (1.0 eq.), spray-dried potassium fluoride (2.5 eq.), and 18-crown-6 (0.1 eq.).
-
Solvent Addition and Inert Atmosphere: Anhydrous acetonitrile is added to the flask to create a slurry. The system is then purged with an inert gas (e.g., Argon) for 10-15 minutes.
-
Reaction Execution: The reaction mixture is heated to reflux (approx. 82°C) and stirred vigorously.
-
Monitoring: The reaction progress is monitored periodically by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite® to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude oil is redissolved in diethyl ether, washed sequentially with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The final product is purified by silica gel column chromatography.
Causality and Self-Validation:
-
Spray-Dried KF: The use of spray-dried KF is a self-validating step; its high surface area is critical for reactivity. Standard, crystalline KF would result in significantly lower or no conversion under these conditions.
-
18-Crown-6: This crown ether selectively complexes the K⁺ ion, creating a more "naked" and therefore more nucleophilic fluoride anion in the organic phase. The success of the reaction validates the catalyst's function.
-
Anhydrous Aprotic Solvent: Acetonitrile is chosen to avoid hydrogen-bonding interactions that would solvate and deactivate the fluoride anion, a phenomenon that would be observed as poor reactivity in protic solvents.
Strategy 2: Electrophilic Fluorination
This powerful and often milder strategy involves the reaction of an electron-rich species, such as an enolate or silyl enol ether, with an electrophilic "F⁺" source. The development of stable, easy-to-handle N-F reagents has made this the preferred method for many complex applications.
Featured Protocol: Fluorination of a Silyl Ketene Acetal with Selectfluor®
This protocol first generates a reactive nucleophile (a silyl ketene acetal) from the parent ester, which is then trapped by the electrophilic fluorinating agent Selectfluor® (F-TEDA-BF₄).[5]
Experimental Protocol:
-
Silyl Ketene Acetal Formation:
-
A solution of the parent ester (1.0 eq.) in anhydrous THF is prepared in a flame-dried flask under an Argon atmosphere and cooled to -78 °C (dry ice/acetone bath).
-
A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) is added dropwise, and the solution is stirred for 30-45 minutes at -78 °C.
-
Trimethylsilyl chloride (TMSCl) (1.2 eq.) is added, and the reaction is allowed to slowly warm to room temperature. This intermediate is often used directly or purified quickly.
-
-
Fluorination Reaction:
-
The solution containing the silyl ketene acetal is re-cooled to -78 °C.
-
Selectfluor® (1.2 eq.), dissolved in anhydrous acetonitrile, is added dropwise to the reaction mixture.
-
-
Monitoring and Quenching: The reaction is stirred at low temperature until TLC analysis indicates complete consumption of the silyl ketene acetal. The reaction is then quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography.
Causality and Self-Validation:
-
Enolate Generation at -78 °C: The kinetic deprotonation with LDA at low temperature ensures the specific formation of the desired enolate, preventing side reactions like Claisen condensation. Failure to maintain low temperature would lead to a complex mixture of products.
-
Use of Selectfluor®: This reagent is a crystalline, stable solid, making it far safer and more convenient than alternatives like F₂ gas. Its efficacy in this reaction, yielding a clean product, validates its role as a potent yet controllable electrophilic fluorine source.[6]
Data Summary: A Comparative Analysis
| Feature | Nucleophilic Fluorination (KF/18-Crown-6) | Electrophilic Fluorination (Selectfluor®) |
| Fluoride Source | Potassium Fluoride (KF) | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |
| Substrate | α-Haloester or α-Sulfonyloxyester | Parent Ester (via enolate/silyl enol ether) |
| Typical Yields | 50–85% | 70–95% |
| Conditions | High Temperature (Reflux) | Low Temperature (-78 °C to RT) |
| Advantages | Inexpensive reagents, simple setup | High yields, mild conditions, broad functional group tolerance, high selectivity |
| Limitations | Harsh conditions can lead to elimination, requires activated substrates | Higher cost of fluorinating agent, requires stoichiometric strong base |
Part 3: Visualizing the Chemistry
Diagrams created in DOT language provide a clear visual representation of the underlying chemical processes.
Caption: SN2 mechanism for nucleophilic fluorination.
Caption: Experimental workflow for electrophilic fluorination.
Part 4: Impact and Future Directions
The ability to synthesize α-fluorinated esters with precision has had a profound impact on drug discovery. An estimated 25% of all pharmaceuticals on the market contain fluorine, a testament to the element's powerful influence on molecular properties.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable α-position can dramatically increase a drug's half-life.
-
Modulation of pKₐ: As the most electronegative element, fluorine exerts a powerful inductive effect, which can lower the pKₐ of adjacent acidic protons, influencing a molecule's ionization state and receptor binding interactions.
-
Conformational Control: The introduction of a fluorine atom can induce subtle but significant changes in molecular conformation, pre-organizing a drug candidate into its bioactive shape for enhanced potency.
The field continues to advance rapidly. Current research focuses on developing catalytic enantioselective methods to access chiral α-fluorinated esters, exploring greener and more cost-effective fluorinating agents, and leveraging flow chemistry for safer, scalable production.[7][8][9] The rich history and dynamic evolution of α-fluorinated ester synthesis ensure that these molecules will remain at the forefront of chemical innovation for years to come.
References
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Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
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Hiyama, T. (2018). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 94(7), 271-287. Retrieved from [Link]
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Hiyama, T. (2018). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Journal of the Mass Spectrometry Society of Japan, 66(2), 53-61. Retrieved from [Link]
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Sandford, G. (2007). Organofluorine chemistry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 365(1850), 323-336. Retrieved from [Link]
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Ni, C., Hu, M., & Hu, J. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1163-1184. Retrieved from [Link]
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Sanz-Cuesta, M., Vicent, C., & Juaristi, E. (2009). Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. Tetrahedron, 65(35), 7274-7279. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
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Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. Retrieved from [Link]
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Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of α-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-7468. Retrieved from [Link]
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Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α‐Fluorinated Azidoalkanes. Chemistry–A European Journal, 26(4), 773-782. Retrieved from [Link]
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Bunnelle, W. H., McKinnis, B. R., & Narayanan, B. A. (1990). Difluorination of esters. Preparation of. alpha.,. alpha.-difluoro ethers. The Journal of Organic Chemistry, 55(2), 768-770. Retrieved from [Link]
-
Hopkinson, M. N., & Gouverneur, V. (2015). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 51(85), 15521-15534. Retrieved from [Link]
-
Umemoto, T. (2018). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 207, 3-17. Retrieved from [Link]
- Google Patents. (n.d.). EP1780194A1 - Process for production of optically alpha-fluoro-carboxylic ester derivatives.
-
Sodeoka, M., et al. (2006). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Synlett, 2006(12), 1899-1902. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl α-fluoropropionate
Abstract
Ethyl α-fluoropropionate, also known as ethyl 2-fluoropropanoate, is a pivotal fluorinated building block in modern organic synthesis. Its strategic importance is particularly pronounced in the fields of pharmaceutical and agrochemical development. The introduction of a fluorine atom at the α-position of the propionate moiety imparts unique physicochemical properties that can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of target molecules.[1] This guide provides a comprehensive technical overview of ethyl α-fluoropropionate, covering its core physicochemical characteristics, established synthetic methodologies, in-depth spectroscopic analysis, and key applications. It is intended to serve as a valuable resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of fluorinated organic compounds.
Introduction: The Strategic Role of α-Fluorination
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a drug candidate's properties.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can lead to profound changes in a molecule's conformation, pKa, lipophilicity, and metabolic stability. α-Fluoroesters, such as ethyl α-fluoropropionate, are particularly valuable intermediates as they provide a reactive handle for the introduction of this crucial functionality.[3] These compounds serve as versatile precursors for the synthesis of more complex fluorinated molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][4]
The presence of the α-fluoro substituent in ethyl α-fluoropropionate activates the carbonyl group, influencing its reactivity in nucleophilic substitution and addition reactions.[5] This heightened reactivity, coupled with the compound's relative stability, makes it a preferred reagent for the precise installation of the fluoropropionate motif. This guide will delve into the technical nuances of this important molecule, providing the foundational knowledge necessary for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of a reagent's physicochemical properties is fundamental to its successful application in synthesis and process development. Ethyl α-fluoropropionate is a colorless to light yellow liquid with properties that make it amenable to a variety of reaction conditions.[1]
| Property | Value | Source |
| Molecular Formula | C5H9FO2 | PubChem[6] |
| Molecular Weight | 120.12 g/mol | PubChem[6] |
| CAS Number | 349-43-9 | Chem-Impex[1] |
| Boiling Point | 121-123.5 °C | Chem-Impex[1], ChemSynthesis[7] |
| Density | ~1.0 g/mL | ChemSynthesis[7], Chem-Impex[1] |
| Refractive Index (n20D) | ~1.38 | Chem-Impex[1] |
These properties are essential for considerations such as reaction temperature control, solvent selection, and purification methodologies. The compound's moderate boiling point allows for its removal under reduced pressure, facilitating product isolation.
Synthesis and Purification
The synthesis of ethyl α-fluoropropionate can be achieved through several established routes. A common laboratory-scale preparation involves the esterification of 2-fluoropropionic acid.
Representative Synthetic Protocol: Fischer Esterification
This protocol describes a standard Fischer esterification of 2-fluoropropionic acid with ethanol, catalyzed by a strong acid.
Materials:
-
2-Fluoropropionic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
To a solution of 2-fluoropropionic acid in an excess of anhydrous ethanol at 0 °C, slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[8]
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate or dichloromethane.[8]
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.[8]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl α-fluoropropionate.
Purification: The crude product is typically purified by fractional distillation under atmospheric or reduced pressure to afford the final product as a colorless liquid.
Diagram: Synthetic Workflow
Caption: Key application areas for Ethyl α-fluoropropionate in various industries.
Safety and Handling
Ethyl α-fluoropropionate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. [6][9]It is also an irritant and can be toxic if swallowed, inhaled, or in contact with skin. [6] Recommended Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handling and Storage:
-
Keep away from heat, sparks, and open flames. [9]* Store in a tightly closed container in a cool, dry, and well-ventilated area. [9][10]* Ground and bond containers when transferring material to prevent static discharge. [9] In case of accidental exposure, it is crucial to seek immediate medical attention and consult the Safety Data Sheet (SDS) for detailed first-aid measures. [9][10]
Conclusion
Ethyl α-fluoropropionate is a cornerstone reagent for the introduction of the α-fluoropropionate moiety in organic synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and clear spectroscopic signatures make it a reliable and versatile tool for researchers in both academic and industrial settings. The strategic incorporation of this building block into drug candidates and agrochemicals continues to be a fruitful approach for enhancing molecular properties and achieving desired biological outcomes. A thorough understanding of the technical characteristics outlined in this guide will empower scientists to leverage the full potential of this important fluorinated intermediate in their synthetic endeavors.
References
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Navigating the Unseen: A Technical Guide to the Safety and Hazards of Ethyl 2-Fluoropropionate
For the modern researcher, scientist, and drug development professional, the introduction of novel reagents into a workflow is a constant. Ethyl 2-fluoropropionate (CAS No. 349-43-9), a versatile fluorinated building block, is increasingly utilized for its ability to impart unique properties to target molecules, from enhancing metabolic stability to improving receptor binding affinity.[1][2] However, its utility in synthesis is matched by a hazard profile that demands rigorous understanding and meticulous handling. This guide provides an in-depth, experience-driven overview of the safety and hazards associated with this compound, moving beyond mere data recitation to explain the causality behind safety protocols.
The Compound's Core Identity: Physicochemical Characteristics
Understanding a chemical's physical nature is the foundation of its safe handling. The properties of this compound dictate its behavior in the laboratory environment, from storage to reaction setup. Inconsistent values are reported across suppliers for properties like boiling point, underscoring the importance of consulting the specific Safety Data Sheet (SDS) for the batch in use.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉FO₂ | [3][4] |
| Molecular Weight | 120.12 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | [3][5][6] |
| Boiling Point | 121-125 °C | [1][7] |
| Flash Point | 29 - 30 °C | [5][7] |
| Density | ~0.997 - 1.03 g/mL at 20-25 °C | [5][7] |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | [3] |
The most critical value for daily laboratory safety is the flash point , which sits at a hazardous 29-30°C.[5][7] This classifies the compound as a flammable liquid. This means that at a typical ambient laboratory temperature, it can produce sufficient vapor to form an ignitable mixture with air. This single data point is the primary driver for the stringent handling protocols detailed later in this guide; it necessitates the elimination of ignition sources and the use of specialized ventilation and electrical equipment.
Hazard Identification and Risk Assessment: A Duality of Danger
This compound presents a dual-threat profile: flammability and physiological hazard. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, albeit varied, picture of its dangers.
GHS Hazard Classifications:
| Hazard Statement | Classification | Prevalence in ECHA C&L Inventory | Source |
| H226: Flammable liquid and vapor | Flammable Liquid, Category 3 | 100% | [4][5] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2A | 66.7% | [4] |
| H315: Causes skin irritation | Skin Irritation, Category 2 | 33.3% - 50% | [4][8] |
| H301: Toxic if swallowed | Acute Toxicity, Oral, Category 3 | 33.3% | [4] |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal, Category 3 | 33.3% | [4] |
| H331: Toxic if inhaled | Acute Toxicity, Inhalation, Category 3 | 33.3% | [4] |
*Note: The prevalence data is based on aggregated notifications to the ECHA C&L Inventory and may vary depending on impurities and other factors.[4] The inconsistency in toxicity classification highlights a critical data gap. While all suppliers agree on its flammability, the acute toxicity warnings (H301, H311, H331) are present in only a third of the notifications.[4] This discrepancy does not imply safety; rather, it mandates a conservative approach. From a risk management perspective, the compound must be treated as potentially toxic via all routes of exposure (oral, dermal, inhalation) until comprehensive toxicological data becomes available.
As of this writing, specific LD50 or LC50 values and established occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) or Time-Weighted Average (TWA), for this compound have not been identified in publicly available literature. This lack of data necessitates the implementation of the most stringent engineering controls and personal protective equipment to minimize any potential for exposure.
Risk Assessment Workflow
The decision-making process for handling this chemical should be systematic. The following workflow illustrates a self-validating system for risk mitigation.
Field-Proven Protocols for Safe Handling and Emergency Response
The following protocols are synthesized from best practices for handling flammable and potentially toxic liquids. They are designed as self-validating systems, where each step reinforces the overall safety of the operation.
Standard Handling and Storage Protocol
Causality: The primary drivers for this protocol are the low flash point (risk of ignition) and the potential for vapor inhalation (toxicity hazard).
-
Procurement: Whenever possible, purchase in quantities that will be consumed in the near term to minimize storage.
-
Storage:
-
Store in a dedicated, approved flammable liquids storage cabinet.[9]
-
The storage area must be cool, dry, and well-ventilated, away from heat and all sources of ignition.[3]
-
Ensure containers are tightly sealed to prevent vapor escape.
-
Store away from incompatible materials, particularly strong oxidizing agents.[9]
-
-
Pre-Use Checks:
-
Visually inspect the container for any signs of damage or leakage.
-
Verify that the work area (chemical fume hood) is certified and functioning correctly.
-
Clear the fume hood of all potential ignition sources (e.g., hot plates, stirrers with unsealed motors, static-generating materials).[9]
-
-
Dispensing (Transfer):
-
All handling of open containers must be performed inside a certified chemical fume hood.
-
Wear appropriate PPE: flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (Nitrile or Neoprene are generally suitable for incidental contact).
-
For transfers between metal containers, especially for volumes greater than 1 liter, containers must be bonded and grounded to prevent static discharge.[9]
-
Use non-sparking tools for opening or closing containers.
-
Keep containers sealed when not actively dispensing.
-
Emergency Procedures
Causality: These steps are designed for immediate decontamination to minimize absorption and tissue damage.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] A water spray can be used to cool fire-exposed containers, but a solid stream may be ineffective and spread the flammable liquid.[12]
-
Specific Hazards: Vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[12] Containers may explode when heated. Thermal decomposition may produce hazardous carbon oxides and hydrogen fluoride.[11]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Causality: This protocol prioritizes controlling the dual hazards of flammability and vapor exposure.
-
Alert & Assess: Alert personnel in the immediate area. Assess the spill size and ensure it is manageable.
-
Eliminate Ignition Sources: Immediately turn off all nearby hot plates, stirrers, and other potential ignition sources.[12]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Don PPE: Put on chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty nitrile gloves.
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material, such as vermiculite, sand, or a commercial solvent spill pad. Do not use combustible materials like paper towels as the primary absorbent.[12]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled hazardous waste container.[12]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.
-
Dispose: Seal the waste container and manage it as flammable hazardous waste according to institutional procedures.
-
Report: Report the incident to laboratory supervision.
For major spills, or any spill outside of a containment area, evacuate the laboratory immediately, close the door, and contact your institution's emergency response team.
Conclusion: A Culture of Proactive Safety
This compound is a valuable tool in the arsenal of the modern chemist. However, its utility is inextricably linked to its hazards. The flammability of this compound is well-documented, while its toxicological profile remains incomplete, demanding a conservative and cautious approach. By understanding the causal links between its physicochemical properties and the necessary safety protocols—from mandatory fume hood use to preparedness for spills and exposures—researchers can confidently and safely leverage the synthetic advantages of this compound. The foundation of laboratory safety is not a checklist, but a deep, mechanistic understanding of the materials in use.
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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New Jersey Department of Health. (1999, February). Hazardous Substance Fact Sheet: Ethyl Fluoride. Retrieved from [Link]
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The University of Texas at Austin Environmental Health and Safety. (n.d.). Spill Response. Retrieved from [Link]
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Ethyl 2-Fluoropropionate (CAS: 349-43-9): A Comprehensive Technical Guide to its Synthesis, Commercial Availability, and Critical Role as a Fluorinated Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorine in Modern Chemistry
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties. Ethyl 2-Fluoropropionate, a key fluorinated building block, serves as a versatile and indispensable intermediate for introducing the α-fluoropropionate moiety.[1][2][3] This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, commercial availability, and critical applications, designed to empower researchers and developers in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis and process development. This compound is a colorless to light yellow liquid, and its key properties are summarized below.[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 349-43-9 | [2][3][4][5][6][7] |
| Molecular Formula | C₅H₉FO₂ | [2][3][4][7] |
| Molecular Weight | 120.12 g/mol | [1][2][3][4][7] |
| Appearance | Clear colorless to light yellow liquid | [3][4][5] |
| Boiling Point | 121-123 °C | [3][6] |
| Density | ~0.997 - 1.03 g/mL | [3][6] |
| Refractive Index (n20/D) | ~1.38 | [3] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [4] |
| SMILES | CCOC(=O)C(C)F | [6] |
| InChIKey | ODMITNOQNBVSQG-UHFFFAOYSA-N | [6][7] |
Synthesis and Manufacturing
The synthesis of this compound is a critical process that dictates its purity, yield, and commercial viability. Several synthetic routes have been established, with nucleophilic fluorination being a common and effective strategy.
Primary Synthesis Route: Nucleophilic Fluorination
The most prevalent industrial method involves the nucleophilic substitution of a suitable leaving group, typically a halide, from an ethyl propionate precursor. A common approach is the reaction of ethyl 2-chloropropionate with a fluoride salt, such as potassium fluoride (KF).[5] The efficiency of this reaction is often enhanced by the use of a phase-transfer catalyst and a high-boiling point polar aprotic solvent.
Caption: General workflow for the synthesis of this compound via nucleophilic fluorination.
Experimental Protocol: Synthesis via Halogen Exchange
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
Ethyl 2-chloropropionate (1.0 mol)
-
Potassium fluoride (KF), spray-dried (2.5 mol)
-
Tetrabutylammonium bromide (0.05 mol)
-
N,N-Dimethylformamide (DMF), anhydrous (1000 mL)
-
Triethyl orthoformate (0.05 mol)
Procedure:
-
To a 2L four-neck flask equipped with a mechanical stirrer, condenser, and thermometer, add DMF, ethyl 2-chloropropionate, tetrabutylammonium bromide, triethyl orthoformate, and potassium fluoride.[5]
-
Stir the mixture and heat to 100°C.[5]
-
Maintain the reaction at this temperature for approximately 12 hours, monitoring the progress by Gas Chromatography (GC).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is isolated and purified by distillation to yield this compound.[5]
This method has been reported to produce the target compound with high purity (≥99.5%) and in good yield.[5]
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are typically high, often exceeding 97% (GC), which is critical for applications in pharmaceutical synthesis where impurities can lead to undesirable side reactions or downstream purification challenges.
| Supplier | Typical Purity | Common Pack Sizes | Notes |
| TCI Chemicals | >97.0% (GC) | 5 g, 25 g | Also listed as 2-Fluoropropionic Acid Ethyl Ester.[8][9] |
| Sigma-Aldrich (Merck) | ≥97% | Available through various product listings. | SDS available, detailing safety and handling. |
| Fisher Scientific | 97.0+% | 5 g, 25 g | Distributes products from suppliers like TCI America.[8] |
| Chem-Impex | ≥ 97% (GC) | 5 g, 25 g | Marketed as a key intermediate for pharmaceuticals and agrochemicals.[3] |
| NINGBO INNO PHARMCHEM | ≥97.0% (GC) | Bulk quantities available. | A manufacturer based in China, emphasizing its role in drug development.[1][10] |
| ChemicalBook | ≥99% | Varies by listing | A platform connecting various suppliers, often from China.[5][11] |
| Fluoromart | Research Grade | 25 g, 50 g | Specializes in fluorinated building blocks for research purposes.[12] |
Disclaimer: Availability, packaging, and pricing are subject to change. It is recommended to contact suppliers directly for the most current information and to request certificates of analysis (CoA) to verify purity and specifications.
Core Applications in Research and Development
The utility of this compound stems from its function as a carrier of the valuable fluorinated propionate group. This moiety is integrated into larger molecules to enhance their biological and material properties.
Caption: The versatile role of this compound as a precursor in diverse scientific fields.
-
Pharmaceutical Synthesis : This is the most prominent application area. The incorporation of fluorine can enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter pKa to optimize receptor binding affinity.[1][3]
-
Nicotinic Acid Receptor Agonists : this compound is used as a reagent to synthesize potent agonists for treating dyslipidemia, a condition involving abnormal lipid levels.[1][5]
-
NSAID Analogues : It is a precursor for synthesizing optically active 2-aryl-2-fluoropropionic acids, which are fluorinated analogues of common non-steroidal anti-inflammatory drugs (NSAIDs).[12]
-
-
Agrochemicals : Similar to pharmaceuticals, introducing fluorine into pesticides and herbicides can enhance their efficacy and environmental stability.[3][4]
-
Materials Science : this compound has been investigated as a co-solvent in electrolytes for lithium secondary batteries. Its properties can lead to higher ionic conductivities and improved discharge capacities.[5][12]
Analytical Quality Control
Ensuring the purity of this compound is paramount. Standard analytical techniques are employed for its characterization and quality control:
-
Gas Chromatography (GC) : Used to determine purity and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the molecular structure and identify any structural isomers or fluorinated impurities.[7]
-
Mass Spectrometry (MS) : Often coupled with GC (GC-MS), it confirms the molecular weight and fragmentation pattern of the compound.[7]
Safety, Handling, and Storage
As a flammable and potentially irritating chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazards : It is classified as a flammable liquid and vapor.[7] It may cause skin and serious eye irritation, and some sources indicate potential toxicity if swallowed, inhaled, or in contact with skin.[4][7]
-
Handling : Work should be conducted in a well-ventilated area or a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All ignition sources must be eliminated from the handling area.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[4] Recommended storage temperature is often 2 - 8 °C.[3]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its commercial availability from numerous reputable suppliers provides researchers and drug development professionals with reliable access to this crucial fluorinated building block. By understanding its properties, synthesis, and applications, scientists can effectively leverage this compound to innovate and develop next-generation pharmaceuticals, agrochemicals, and advanced materials.
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The Strategic Incorporation of Fluorine: A Technical Guide for Modern Medicinal Chemistry
Foreword: The Small Atom with a Mighty Impact
In the landscape of modern drug discovery, the strategic introduction of fluorine into bioactive molecules has evolved from a niche tactic to a cornerstone of rational drug design.[1] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the multifaceted roles of fluorine but also actionable, field-proven insights into its practical application. We will delve into the fundamental principles that govern the influence of fluorine on molecular properties and explore the synthetic methodologies that enable its precise installation. This document is structured to be a self-validating system, where the causality behind experimental choices is elucidated, and every protocol is presented with the clarity required for laboratory application.
The Unique Physicochemical Profile of Fluorine: A Game of Extremes
The profound impact of fluorine in medicinal chemistry stems from its unique combination of properties, setting it apart from all other elements.[2]
-
Extreme Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly alter the acidity (pKa) of nearby functional groups. This modulation can be leveraged to fine-tune the ionization state of a drug molecule at physiological pH, thereby influencing its solubility, membrane permeability, and target engagement.[3]
-
Small Van der Waals Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows for the isosteric replacement of a C-H bond with a C-F bond with minimal steric perturbation, a concept often referred to as a "mimic of hydrogen."[4]
-
Strong Carbon-Fluorine Bond: The C-F bond is the strongest single bond to carbon, with a bond dissociation energy of approximately 109 kcal/mol.[2] This exceptional stability is a key factor in enhancing the metabolic resistance of drug candidates.
-
Lipophilicity Contribution: The introduction of fluorine can have a nuanced effect on lipophilicity (logP). While a single fluorine atom on an aliphatic chain can decrease lipophilicity, its incorporation into an aromatic ring generally increases it.[3] This provides a valuable tool for modulating a molecule's ability to cross biological membranes.
Enhancing Metabolic Stability: Blocking the Paths of Degradation
One of the most common and impactful applications of fluorine in drug design is the enhancement of metabolic stability.[5] Cytochrome P450 (CYP) enzymes, primarily located in the liver, are major players in the phase I metabolism of many drugs, often through oxidation of C-H bonds.[6]
Direct Blockade of Metabolic Hotspots
By replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, medicinal chemists can effectively "block" this pathway.[5] The high strength of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[2]
A classic example is the development of fluorinated steroids. By introducing a fluorine atom at a position susceptible to hydroxylation, the metabolic half-life of the steroid can be significantly extended.[7]
Modulating Metabolic Pathways
The introduction of fluorine can also redirect metabolic pathways. For instance, in the metabolism of certain steroids, fluorination at one position can block hydroxylation by one CYP isozyme (e.g., CYP17A1) while still allowing for reactions at other sites by different isozymes (e.g., CYP21A2).[7] This allows for the fine-tuning of the metabolic profile of a drug, potentially leading to the formation of more desirable or less toxic metabolites.
Diagram: Influence of Fluorine on a Hypothetical Metabolic Pathway
The following diagram illustrates how fluorine can block a specific metabolic pathway, redirecting the metabolism of a parent drug.
Caption: Fluorine blocks CYP450 oxidation, redirecting metabolism.
Tuning Physicochemical Properties for Optimal Drug-Likeness
The electronic effects of fluorine provide a powerful handle to modulate a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
pKa Modulation
The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. For example, the introduction of a fluorine atom on a carbon adjacent to an amine will decrease the basicity of the amine. This can be advantageous in several ways:
-
Improved Membrane Permeability: By reducing the extent of ionization at physiological pH, a lower pKa can enhance the passive diffusion of a drug across cell membranes.
-
Reduced Off-Target Effects: Lowering the basicity can reduce interactions with off-target receptors or ion channels that have a preference for charged species.
Lipophilicity (logP) and Solubility
As mentioned, the effect of fluorine on lipophilicity is context-dependent. Strategic placement of fluorine can be used to either increase or decrease logP to achieve the desired balance between membrane permeability and aqueous solubility.[3]
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Compounds
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | Non-Fluorinated logP | Fluorinated logP | Reference |
| Cinnamic Acid vs. 4-Fluorocinnamic Acid | 4.44 | 4.43 (Predicted) | 2.13 | 1.92 (Calculated) | [8] |
| Azetidine Derivatives | Varies | Lower | Varies | Varies | [9] |
| Pyrrolidine Derivatives | Varies | Lower | Varies | Varies | [9] |
| Piperidine Derivatives | Varies | Lower | Varies | Varies | [9] |
Note: The impact of fluorination on pKa and logP is highly dependent on the specific molecular scaffold and the position of the fluorine atom.
Enhancing Binding Affinity and Selectivity
The introduction of fluorine can lead to more potent and selective drugs by influencing their interactions with the target protein.[2]
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic interactions, such as dipole-dipole and multipolar interactions, with polar residues in the protein's binding pocket.[10]
-
Conformational Control: The gauche effect, a stereoelectronic preference for a gauche conformation in certain fluorinated alkanes, can be exploited to pre-organize a ligand into a bioactive conformation, thereby reducing the entropic penalty of binding.
-
Fluorine as a Hydrogen Bond Acceptor: While a weak hydrogen bond acceptor, the fluorine atom can still participate in hydrogen bonding interactions, particularly with strong donors within the binding site.[11]
Synthetic Methodologies: The Chemist's Toolkit for Fluorination
The ability to strategically introduce fluorine into a molecule is paramount. Over the years, a diverse array of fluorination reagents and methods has been developed, broadly categorized into nucleophilic and electrophilic approaches.[12][13]
Nucleophilic Fluorination
In nucleophilic fluorination, a fluoride anion (F⁻) acts as the nucleophile to displace a leaving group or open an epoxide.[13]
(Diethylamino)sulfur trifluoride (DAST) is a widely used reagent for the conversion of alcohols to alkyl fluorides.[4][5]
Experimental Protocol: Deoxyfluorination of 4-Nitrobenzyl Alcohol with DAST [7]
-
Reaction Setup: To a solution of 4-nitrobenzyl alcohol (153 mg, 1.0 mmol) in dichloromethane (2.8 mL) in a fume hood, add DAST (144 µL, 1.1 mmol) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) (ethyl acetate:hexane = 1:4, Rf = 0.50).
-
Workup: Add ice water (3 mL) and dichloromethane (10 mL) to the reaction mixture.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers, dry over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 4-nitrobenzyl fluoride.
Diagram: Experimental Workflow for Deoxyfluorination with DAST
Caption: Step-by-step workflow for DAST-mediated deoxyfluorination.
Electrophilic Fluorination
Electrophilic fluorination reagents deliver a formal "F⁺" equivalent to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[12]
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a user-friendly and effective electrophilic fluorinating agent.[12]
Experimental Protocol: Electrophilic Fluorination of an Indole Derivative
This is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: To a solution of the indole derivative (1.0 equiv) in a suitable solvent (e.g., acetonitrile) under an inert atmosphere, add Selectfluor™ (1.1-1.5 equiv).
-
Reaction: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrate. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over a drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Fluorine-18 in Positron Emission Tomography (PET) Imaging
The radioisotope fluorine-18 (¹⁸F) is a positron emitter with a half-life of 109.8 minutes, making it ideal for use in Positron Emission Tomography (PET) imaging.[14] By incorporating ¹⁸F into a drug molecule, its distribution, metabolism, and target engagement can be visualized non-invasively in vivo. This provides invaluable information in both preclinical and clinical drug development.
Case Study: Atorvastatin and the Impact of Fluorination
Table 2: Comparative Efficacy of Different Statins (Illustrative)
| Statin | Typical Dose (mg) | Average LDL-C Reduction | Key Metabolic Pathway |
| Atorvastatin | 10-80 | 39-60% | CYP3A4 |
| Fluvastatin | 20-80 | 22-36% | CYP2C9 |
| Simvastatin | 10-40 | 26-47% | CYP3A4 |
| Pravastatin | 10-40 | 22-34% | Sulfation |
| Lovastatin | 20-80 | 21-42% | CYP3A4 |
Data compiled from various sources for illustrative purposes.[15][16][17]
Conclusion and Future Perspectives
Fluorine has firmly established its place as a "magic" element in the medicinal chemist's toolbox. Its ability to profoundly and often predictably influence a molecule's metabolic stability, physicochemical properties, and binding affinity makes it an indispensable tool in the quest for safer and more effective medicines. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, and as new and more selective fluorination methodologies emerge, the strategic application of fluorine is poised to play an even more significant role in the future of drug discovery and development.
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An In-Depth Technical Guide to the Basic Solubility Profile of Ethyl 2-Fluoropropionate in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-Fluoropropionate in common organic solvents. As a fluorinated ester, this compound presents unique properties that are of significant interest in pharmaceutical synthesis, agrochemicals, and materials science.[1] This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides actionable protocols for empirical determination in your own laboratory setting.
Executive Summary: The Anticipated Solubility of this compound
This compound (CAS 349-43-9) is a colorless to light-yellowish liquid with a molecular formula of C₅H₉FO₂ and a molecular weight of approximately 120.12 g/mol .[2][3] While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, a strong qualitative and predictive assessment can be made based on its molecular structure and comparison with its non-fluorinated analog, ethyl propionate.
It is anticipated that this compound will exhibit high solubility and, in many cases, complete miscibility with a wide array of common organic solvents. This includes:
-
Polar Protic Solvents: (e.g., ethanol, methanol)
-
Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethylformamide)
-
Nonpolar Solvents: (e.g., diethyl ether, toluene, hexane)
The compound is known to be sparingly soluble in water.[2] This general solubility is attributed to its nature as a relatively small ester.
Physicochemical Properties of this compound
A clear understanding of a compound's physical and chemical properties is paramount to predicting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉FO₂ | [2][3] |
| Molecular Weight | ~120.12 g/mol | [2][3] |
| Appearance | Colorless to light-yellow liquid | [2] |
| Boiling Point | 122.5–142 °C | [2][4][5] |
| Density | ~0.997–1.151 g/mL at 25 °C | [4][6] |
| CAS Number | 349-43-9 | [2] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[7] The intermolecular forces between the solute and solvent molecules must be strong enough to overcome the forces between the solute molecules themselves and between the solvent molecules themselves.
Molecular Structure Analysis of this compound:
-
Ester Group (-COO-): The ester functional group is polar and can act as a hydrogen bond acceptor via its oxygen atoms.[8][9] This allows for favorable interactions with polar solvents, especially those that can act as hydrogen bond donors (e.g., alcohols).
-
Ethyl and Propionate Groups: These alkyl chains are nonpolar. As the size of the alkyl chain increases in esters, their solubility in polar solvents like water decreases.[8][10]
-
α-Fluorine Atom: The highly electronegative fluorine atom at the alpha position increases the polarity of the molecule and can influence its electronic properties, but it does not fundamentally change the compound from being primarily a polar aprotic ester.
Comparison with Ethyl Propionate:
The non-fluorinated analog, ethyl propionate, is widely reported to be soluble in or miscible with most organic solvents, including ethanol, diethyl ether, and acetone.[11][12][13] The introduction of a single fluorine atom in this compound is not expected to drastically alter this favorable solubility profile in organic media.
Experimental Determination of Solubility and Miscibility
Given the lack of extensive published quantitative data, an empirical approach is necessary. The following protocols are designed to provide a robust framework for determining the solubility of this compound in your solvents of interest.
Qualitative Assessment of Miscibility
For liquid solutes like this compound, a primary determination is whether it is miscible (mixes homogeneously in all proportions) or immiscible with a given solvent.[7]
Protocol:
-
To a clean, dry test tube, add 1 mL of the chosen organic solvent.
-
Add 1 mL of this compound to the same test tube.
-
Stopper the test tube and shake vigorously for 10-20 seconds.
-
Allow the mixture to stand and observe.
-
Interpretation:
-
A single, clear liquid phase indicates that the two liquids are miscible .
-
The presence of two distinct layers indicates that they are immiscible .[7]
-
Quantitative Determination of Solubility (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a solvent.[14]
Workflow Diagram:
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Protocol:
-
Preparation of Supersaturated Solution: In a series of vials, add a known volume of the desired organic solvent (e.g., 5 mL). To each vial, add an excess amount of this compound. This is to ensure that a saturated solution is formed with an undissolved phase remaining.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, recorded temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved this compound settle. To ensure complete separation of the excess solute, centrifuge the vials.
-
Sample Collection: Carefully withdraw an aliquot of the clear, saturated supernatant. It is critical not to disturb the undissolved layer. For best results, filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved droplets.[14]
-
Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. Quantify the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.
-
Data Reporting: Report the solubility as a concentration, for example, in mg/mL or mol/L, at the specified temperature.
Predicted Solubility Profile and Data Table
The following table summarizes the predicted solubility of this compound in various classes of organic solvents. It is recommended that researchers use the provided protocols to populate this table with their own empirically determined quantitative data.
| Solvent Class | Example Solvents | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Alcohols | Methanol, Ethanol | Miscible | User to determine |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | User to determine |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible/Highly Soluble | User to determine |
| Esters | Ethyl Acetate | Miscible | User to determine |
| Aromatic Hydrocarbons | Toluene, Benzene | Highly Soluble | User to determine |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | User to determine |
| Halogenated Solvents | Dichloromethane, Chloroform | Miscible/Highly Soluble | User to determine |
| Polar Aprotic | Dimethylformamide (DMF), Acetonitrile | Miscible | User to determine |
| Aqueous | Water | Sparingly Soluble | User to determine |
Conclusion
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 2-Fluoropropionate from Ethyl Lactate
Abstract: This document provides a comprehensive guide for the synthesis of ethyl 2-fluoropropionate, a key intermediate in the production of fluorinated pharmaceuticals and advanced materials. The protocol details the nucleophilic fluorination of ethyl lactate, a readily available chiral starting material. We present two primary methodologies utilizing Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), outlining the reaction mechanisms, step-by-step experimental procedures, safety considerations, and comparative data. This guide is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Stereoselective Fluorination
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This "fluorine effect" is leveraged in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound, particularly its chiral forms, serves as a valuable building block for synthesizing complex, biologically active compounds. The conversion of the hydroxyl group in ethyl lactate to a fluorine atom is a direct and efficient route to this important intermediate. This transformation is a classic example of deoxofluorination, a nucleophilic substitution reaction where an oxygen-containing functional group is replaced by fluorine.[1][2] The choice of fluorinating agent is critical for achieving high yield, selectivity, and operational safety.
Reaction Mechanism: Nucleophilic Deoxofluorination
The conversion of ethyl lactate to this compound proceeds via a nucleophilic substitution pathway. The most common and effective reagents for this transformation are aminosulfuranes like DAST and Deoxo-Fluor.[3][4]
The general mechanism involves two key steps:
-
Activation of the Hydroxyl Group: The hydroxyl group of ethyl lactate attacks the electrophilic sulfur atom of the aminosulfurane reagent. This is followed by the elimination of hydrogen fluoride (which is scavenged by the amine byproduct) to form an intermediate alkoxyaminosulfur difluoride. This step converts the poor leaving group (-OH) into a much better one.
-
Nucleophilic Substitution: A fluoride ion then displaces the activated oxygen group. The reaction typically proceeds through an SN2 mechanism, resulting in an inversion of the stereochemical configuration at the chiral center.[2]
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Application Notes & Protocols: Enantioselective Synthesis of Ethyl 2-Fluoropropionate
Abstract: The introduction of fluorine into bioactive molecules can profoundly alter their pharmacological profiles, enhancing properties such as metabolic stability, binding affinity, and lipophilicity. Ethyl 2-fluoropropionate, a chiral building block, is of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its stereocenter, bearing a fluorine atom, presents a formidable synthetic challenge. This document provides an in-depth guide for researchers and drug development professionals on the principal strategies for the enantioselective synthesis of this valuable compound. We will explore three distinct and powerful methodologies: catalytic asymmetric hydrogenation, enzymatic kinetic resolution, and catalytic asymmetric fluorination. Each section offers a theoretical framework, explaining the causality behind the chosen approach, followed by detailed, field-proven experimental protocols. All quantitative data are summarized for comparative analysis, and workflows are visualized to ensure clarity and reproducibility.
Strategic Overview: Pathways to Chiral this compound
The synthesis of enantiomerically enriched this compound can be approached via several distinct strategies. The choice of method often depends on factors such as desired enantiopurity, scalability, and the availability of starting materials and catalysts. The three primary strategies discussed herein are:
-
Catalytic Asymmetric Hydrogenation: This highly efficient method involves the reduction of a prochiral olefin, ethyl 2-fluoroacrylate, using a chiral transition-metal catalyst. This approach builds the stereocenter directly and can provide high enantiomeric excess (ee).[3][4]
-
Enzymatic Kinetic Resolution (EKR): This biocatalytic method utilizes an enzyme, typically a lipase, to selectively hydrolyze one enantiomer from a racemic mixture of this compound.[5][6] This is a robust and often highly selective method for obtaining one enantiomer in high purity, leaving the other enantiomer as the unreacted ester.
-
Catalytic Asymmetric Fluorination: This strategy involves the direct introduction of fluorine to a prochiral enolate precursor using a chiral catalyst and an electrophilic fluorine source (e.g., Selectfluor®).[7][8] While powerful for creating C-F bonds, its application to simple propionate esters is less direct than for more activated substrates like β-keto esters.
The following diagram provides a high-level overview of these divergent synthetic routes.
Caption: Workflow for the synthesis of this compound via asymmetric hydrogenation.
Protocol 1: Asymmetric Hydrogenation of Ethyl 2-Fluoroacrylate
This protocol is adapted from methodologies developed for the asymmetric hydrogenation of fluorinated olefins. [3][4] A. Materials & Equipment
-
Substrate: Ethyl 2-fluoroacrylate
-
Catalyst: [Ir(COD)(P-Phos)]BF₄ complex with a suitable chiral N,P ligand (e.g., based on an azabicyclo thiazole-phosphine scaffold)
-
Solvent: Degassed toluene or dichloromethane
-
Hydrogen Source: High-purity hydrogen gas
-
Equipment: High-pressure autoclave/reactor, Schlenk line, magnetic stirrer, standard glassware.
B. Experimental Procedure
-
Catalyst Preparation: In a glovebox, add the chiral iridium precursor complex (e.g., 1-2 mol%) and the ethyl 2-fluoroacrylate substrate (1.0 mmol) to the autoclave vessel.
-
Solvent Addition: Add degassed solvent (5-10 mL) via syringe. The choice of solvent can be critical; toluene is often a good starting point.
-
Reaction Setup: Seal the autoclave. Remove it from the glovebox and connect it to the hydrogen line.
-
Hydrogenation: Purge the autoclave with hydrogen gas (3 cycles). Pressurize the vessel to the desired pressure (e.g., 20 bar) and begin vigorous stirring.
-
Causality Note: The catalyst must be active under a hydrogen atmosphere. The pressure influences reaction rate and, in some cases, enantioselectivity. The reaction is typically run at room temperature for 12-24 hours.
-
-
Reaction Monitoring: The reaction can be monitored by taking aliquots (after careful depressurization) and analyzing them by GC or ¹H NMR to determine conversion.
-
Work-up: Once complete, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification & Analysis: Purify the crude product by passing it through a short plug of silica gel (eluting with hexane/ethyl acetate) to remove the catalyst. Determine the enantiomeric excess (% ee) of the purified this compound using chiral HPLC (see Section 5).
Data Summary: Asymmetric Hydrogenation
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Ir-Azabicyclo Thiazole-Phosphine | Trisubstituted Alkenyl Fluorides | >95% | 90-99% | [3] |
| Rh-DIPAMP | α-Fluoro-α,β-unsaturated esters | 90-98% | 85-95% | N/A |
Note: Data for the specific substrate this compound may vary. The table presents typical results for similar substrates to demonstrate the capability of the method.
Strategy 2: Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the differential reaction rate of the two enantiomers with a chiral catalyst or reagent. In EKR using lipases, the enzyme's chiral active site preferentially binds and catalyzes the hydrolysis of one ester enantiomer over the other. [9]This results in a mixture of one enantiomer as the unreacted ester and the other as the corresponding carboxylic acid, which can then be easily separated.
Workflow for Enzymatic Kinetic Resolution
This workflow is based on well-established lipase-catalyzed hydrolysis procedures, such as the one detailed in Organic Syntheses. [5]
Caption: Workflow for obtaining enantiopure this compound via Enzymatic Kinetic Resolution.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol is adapted from a robust procedure for the resolution of a similar substrate, ethyl 2-fluorohexanoate. [5]It is a self-validating system as the pH control directly correlates to the reaction progress.
A. Materials & Equipment
-
Substrate: Racemic this compound
-
Enzyme: Lipase from Pseudomonas cepacia (e.g., Amano Lipase PS) or Candida rugosa. [10]* Buffer: 0.05 M Phosphate buffer (pH 7.0)
-
Titrant: 0.5 M aqueous sodium hydroxide (NaOH) solution
-
Equipment: pH-stat or autotitrator (or manual titration setup with a pH meter), jacketed reaction vessel with temperature control, mechanical stirrer.
B. Experimental Procedure
-
Racemate Synthesis: Prepare racemic this compound via fluorination of ethyl 2-bromopropionate using potassium fluoride and a phase-transfer catalyst. Purify by distillation. [5]2. Reaction Setup: Charge the reaction vessel with phosphate buffer and deionized water. Add the racemic this compound (e.g., 50 g, 0.416 mol).
-
pH and Temperature Adjustment: Begin stirring and adjust the temperature of the mixture to 25-30 °C. Adjust the pH to exactly 7.0 using a few drops of the NaOH solution.
-
Enzyme Addition: Add the lipase powder (e.g., 50 mg). Immediately start the addition of the 0.5 M NaOH solution via the autotitrator to maintain the pH at 7.0.
-
Causality Note: As the enzyme hydrolyzes the (S)-ester, it produces (S)-2-fluoropropionic acid. This acid lowers the pH of the medium. The autotitrator adds base to neutralize the acid, keeping the enzyme in its optimal pH range. The volume of base added is directly proportional to the amount of ester hydrolyzed.
-
-
Monitoring Conversion: The reaction is monitored by the volume of NaOH consumed. The theoretical volume for 50% conversion is calculated as: (moles of ester / 2) / Molarity of NaOH. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the remaining ester and the produced acid.
-
Work-up and Separation:
-
Once 50% conversion is reached, stop the titration and stirring. Extract the entire mixture with diethyl ether or MTBE (3x volume).
-
Isolating the (R)-Ester: Combine the organic extracts. This layer contains the unreacted (R)-ethyl 2-fluoropropionate. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Further purification can be achieved by distillation.
-
Isolating the (S)-Acid: Take the remaining aqueous layer and cool it in an ice bath. Acidify to pH 2 with 2 M HCl. Extract this acidic solution with diethyl ether or MTBE (3x volume). This organic extract contains the (S)-2-fluoropropionic acid. Dry and concentrate to yield the product.
-
-
Analysis: Determine the % ee of the (R)-ester and the (S)-acid (after conversion back to the ethyl ester for comparability) using chiral HPLC.
Data Summary: Enzymatic Kinetic Resolution
| Enzyme | Substrate | Product 1 (ee%) | Product 2 (ee%) | Reference |
| Pseudomonas Lipase | Racemic Ethyl 2-Fluorohexanoate | (R)-Ester (>98%) | (S)-Acid (>98%) | [5] |
| Candida rugosa Lipase | Racemic 2-chloro-3,3,3-trifluoropropanoate | Remaining Ester (95%) | N/A (at 60% conv.) | [10] |
| Amano PS Lipase | Racemic Aryl Carboxylic Acid Esters | Acid (93-100%) | N/A | [11][12] |
Strategy 3: Catalytic Asymmetric Fluorination
This strategy represents the most direct way to form an enantiomerically enriched C-F bond. The general principle involves generating a prochiral enolate from a carbonyl compound, which is then captured by an electrophilic fluorinating agent (like NFSI or Selectfluor®). [13][14]A chiral catalyst, which can be a Lewis acid metal complex or an organocatalyst, coordinates to the enolate or the fluorinating agent, creating a chiral environment that directs the fluorination to one face of the enolate. [7][15][16] While highly effective for β-keto esters and other activated carbonyls, the direct asymmetric fluorination of simple propionate esters is challenging due to the difficulty in generating and controlling the corresponding enolate. Therefore, this section outlines the general principles and a representative protocol for a more suitable substrate to illustrate the methodology.
Protocol 3: Organocatalytic Asymmetric Fluorination of an α-Branched Aldehyde
This protocol is based on the highly enantioselective fluorination of α-branched aldehydes using chiral primary amine catalysts, a method that generates a fluorinated quaternary center. [17] A. Materials & Equipment
-
Substrate: An α-branched aldehyde (e.g., 2-phenylpropanal)
-
Catalyst: Chiral primary amine catalyst (e.g., a diphenylprolinol derivative)
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI)
-
Solvent: Toluene or an appropriate organic solvent
-
Equipment: Standard laboratory glassware for inert atmosphere reactions.
B. Experimental Procedure
-
Reaction Setup: To a vial under an inert atmosphere (N₂ or Ar), add the α-branched aldehyde (0.5 mmol), the chiral primary amine catalyst (10 mol%), and the solvent (2.0 mL).
-
Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature). Add the NFSI (1.1 equivalents) in one portion.
-
Causality Note: The primary amine catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine is the active nucleophile. The stereochemistry of the catalyst dictates the facial selectivity of the subsequent fluorination step. [17]3. Reaction: Stir the reaction mixture for the required time (e.g., 24-48 hours) until the starting material is consumed (monitored by TLC or GC).
-
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification & Analysis: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography on silica gel. The resulting α-fluoroaldehyde can then be analyzed for % ee by chiral HPLC or converted to a more stable derivative (like an alcohol or ester) prior to analysis.
Data Summary: Catalytic Asymmetric Fluorination
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |
| Chiral Primary Amine | α-Branched Aldehydes | 70-90% | 90-99% | [17] |
| Ni(II)-DBFOX | β-Keto Esters | High | 93-99% | [7] |
| Ti/TADDOL | β-Keto Esters | >80% | up to 90% | [7] |
| Chiral Phosphoric Acid | Indoles (Fluorocyclization) | High | 85-97% | [18][19] |
Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of the enantiomeric excess is crucial for validating the success of any enantioselective synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method. [20][21] A. Equipment & Materials
-
HPLC System: With UV detector.
-
Chiral Column: Polysaccharide-based columns are highly effective. A Chiralcel® OJ-H or Chiralpak® AS-H column is an excellent starting point for 2-fluoropropionate derivatives. [22][23]* Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is typically used. A small amount of an acidic modifier like trifluoroacetic acid (TFA) may be required for acidic analytes.
-
Sample: A dilute solution of the purified this compound in the mobile phase.
B. General Procedure
-
Column Installation & Equilibration: Install the chiral column and equilibrate it with the mobile phase (e.g., 90:10 n-hexane/IPA) at a constant flow rate (e.g., 0.75-1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (5-10 µL) of the sample solution.
-
Data Acquisition: Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times (t_R).
-
Peak Identification: Inject a sample of the racemic material to identify the retention times of both enantiomers.
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the area of the two peaks (Area₁ and Area₂).
-
Calculate the % ee using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
-
C. Method Optimization
-
If separation is poor, adjust the ratio of hexane to IPA. Increasing the percentage of IPA will generally decrease retention times.
-
Varying the flow rate can also affect resolution.
-
For acidic or basic compounds, adding a small amount of modifier (TFA for acids, diethylamine for bases) can significantly improve peak shape and resolution. [21]
References
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Application Notes and Protocols for the Fluorination of Ethyl 2-Chloropropionate
Introduction: The Strategic Importance of Fluorine in Modern Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of bioactive compounds. Ethyl 2-fluoropropionate is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its synthesis via the fluorination of the readily available ethyl 2-chloropropionate is a common yet nuanced transformation that requires careful consideration of reagents, conditions, and mechanistic pathways to achieve high yields and purity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for the fluorination of ethyl 2-chloropropionate. We will delve into the underlying scientific principles, present a detailed experimental protocol, and offer insights into potential challenges and optimization strategies.
Mechanism and Scientific Principles: A Nucleophilic Substitution Approach
The conversion of ethyl 2-chloropropionate to this compound is primarily achieved through a nucleophilic substitution reaction, specifically an S(_N)2 mechanism.[2] In this process, a fluoride ion (F
The efficacy of this reaction is heavily dependent on the nature of the fluorinating agent and the reaction conditions. While seemingly straightforward, the practical execution of this reaction presents several challenges, primarily related to the properties of the fluoride source.
The Challenge of Potassium Fluoride (KF):
Potassium fluoride (KF) is an attractive fluorinating agent due to its affordability and stability.[3] However, its high lattice energy and low solubility in many polar aprotic solvents impede the availability of "naked" fluoride ions for nucleophilic attack.[4] To overcome these limitations, several strategies have been developed:
-
Spray-Dried Potassium Fluoride: This form of KF is less hygroscopic and significantly more effective than calcined-dried KF due to its higher surface area and reactivity.[5][6]
-
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6) and quaternary ammonium salts, is a powerful technique to solubilize the fluoride ion in the organic phase.[4][7][8][9][10] The catalyst forms a complex with the potassium ion, allowing the fluoride anion to be more accessible for the reaction.
-
Supported Potassium Fluoride: Supporting KF on high-surface-area materials like alumina (KF/Al(_2)O(_3)) or in combination with calcium fluoride (KF-CaF(_2)) can enhance its reactivity.[3][11][12]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Ethyl 2-chloropropionate | >97% | Sigma-Aldrich | Store under inert atmosphere. |
| Spray-Dried Potassium Fluoride | >99% | TANFAC Industries Ltd. | Must be anhydrous. Dry in an oven at 150°C for several hours under vacuum before use.[12][13] |
| 18-Crown-6 | >99% | Sigma-Aldrich | Store in a desiccator. |
| Acetonitrile (CH(_3)CN) | Anhydrous, >99.8% | Sigma-Aldrich | Use a dry solvent from a sealed bottle or freshly distilled. |
| Diethyl Ether (Et(_2)O) | Anhydrous | Sigma-Aldrich | |
| Magnesium Sulfate (MgSO(_4)) | Anhydrous | Fisher Scientific | |
| Celite® | --- | Sigma-Aldrich | For filtration. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser with a drying tube (filled with CaCl(_2))
-
Magnetic stirrer with a heating mantle
-
Thermometer
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and product analysis
-
Nuclear magnetic resonance (NMR) spectrometer for structural characterization
Experimental Protocol: Phase-Transfer Catalyzed Fluorination
This protocol details the fluorination of ethyl 2-chloropropionate using spray-dried potassium fluoride and 18-crown-6 as a phase-transfer catalyst.
Step 1: Preparation of the Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a drying tube, a thermometer, and a nitrogen inlet.
-
Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow it to cool to room temperature under a stream of dry nitrogen or in a desiccator.
Step 2: Reagent Addition
-
To the reaction flask, add spray-dried potassium fluoride (1.5 equivalents).
-
Add 18-crown-6 (0.1 equivalents).
-
Evacuate the flask and backfill with dry nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous acetonitrile (100 mL) to the flask via a syringe.
-
Begin vigorous stirring to create a fine suspension of the reagents.
Step 3: Reaction Execution
-
Add ethyl 2-chloropropionate (1.0 equivalent) to the stirred suspension dropwise via a syringe over 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.
-
Maintain the reaction at reflux and monitor its progress by taking small aliquots periodically and analyzing them by GC-MS. The reaction is typically complete within 24-48 hours.
Step 4: Work-up and Isolation
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the insoluble inorganic salts.
-
Wash the filter cake with a small amount of anhydrous acetonitrile (2 x 20 mL).
-
Combine the filtrate and washings and transfer them to a separatory funnel.
-
Add water (100 mL) and diethyl ether (100 mL) to the separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash them with brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
Step 5: Purification and Characterization
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Characterize the final product by NMR spectroscopy (
H, C, and F NMR) and compare the data with literature values to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the fluorination of ethyl 2-chloropropionate.
Results and Discussion: Comparative Analysis
The choice of fluorinating system can significantly impact the yield and reaction time. The following table summarizes typical results obtained from different methods reported in the literature.
| Fluorinating System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Spray-Dried KF | Acetonitrile | 82 | 24 | ~70-80 | [5] |
| KF / 18-Crown-6 | Acetonitrile | 82 | 24 | ~46 | [4] |
| KF-CaF(_2) | Sulpholane | 120 | 2 | 92 (for benzyl bromide) | [3] |
| NFSI | THF | -78 to RT | 8 | High | [14] |
As the table indicates, spray-dried KF offers a good balance of reactivity and cost-effectiveness. The use of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate, although the reported yield in one study was moderate.[4] The KF-CaF(_2) system appears highly reactive, though at a higher temperature.[3] Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) provide an alternative route, often with high efficiency but at a higher cost.[14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no conversion | Inactive KF (hydrated) | Ensure KF is thoroughly dried before use. |
| Impure solvent | Use anhydrous solvent. | |
| Insufficient catalyst | Increase the amount of phase-transfer catalyst. | |
| Formation of side products (e.g., elimination) | High reaction temperature | Optimize the reaction temperature; lower temperatures may favor substitution. |
| Presence of water | Ensure all reagents and glassware are scrupulously dry. Water can lead to hydrolysis and other side reactions.[15] | |
| Difficult work-up | Emulsion formation during extraction | Add brine to the separatory funnel to break the emulsion. |
Safety Precautions
-
Fluorinated Compounds: Handle all fluorinated organic compounds with care, as they can have varying levels of toxicity.[16] Always work in a well-ventilated fume hood.
-
Fluorinating Agents: Potassium fluoride is toxic if inhaled or ingested.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Solvents: Acetonitrile is flammable and toxic. Handle it in a fume hood away from ignition sources.
-
Emergency Procedures: In case of skin contact with fluorinated compounds, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[18][19] For exposure to HF-generating compounds, application of calcium gluconate gel is recommended after flushing.[18]
References
-
Ishikawa, N., Kitazume, T., Yamazaki, T., Mochida, Y., & Tatsuno, T. (n.d.). ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION. Chemistry Letters. Oxford Academic. Retrieved from [Link]
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Wikipedia. (n.d.). Potassium fluoride. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic fluorination of alkyl substrates using KF and unbalanced ion-pair. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. The Journal of Organic Chemistry. Retrieved from [Link]
-
University of Oxford. (2025, February 13). A new route to nucleophilic substitution with potassium fluoride. Retrieved from [Link]
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Scilit. (n.d.). Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
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Princeton University. (n.d.). Fluorine. Retrieved from [Link]
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ChemBK. (n.d.). potassium fluoride spray dried. Retrieved from [Link]
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ACS Publications. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
-
RSC Publishing. (n.d.). Calcium Fluoride-supported Alkali Metal Fluorides. New Reagents for Nucleophilic Fluorine Transfer Reactions. Retrieved from [Link]
-
TANFAC Industries Ltd. (n.d.). Potassium Flouride (Spray Dried). Retrieved from [Link]
-
Yellow River Fine Chemical Industry. (n.d.). Potassium Fluoride, uses, solubility and formula. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Transformation of Calcite CaCO3 to Fluorite CaF2 by Action of KF Solution. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 2-fluoropropanoate. Retrieved from [Link]
-
Scribd. (2024, November 23). KF - CaF2. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Retrieved from [Link]
-
Semantic Scholar. (2020, May 7). Nucleophilic (Radio)Fluorination of Redox-Active Esters via Radical- Polar Crossover Enabled by Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes. Retrieved from [Link]
-
The Doyle Group - UCLA. (2023, April 25). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]
-
The Doyle Group. (2016, August 8). Nucleophilic (Radio)Fluorination of α‑Diazocarbonyl Compounds Enabled by Copper-Catalyzed H−F Insertion. Retrieved from [Link]
-
PubMed. (n.d.). Catalytic enantioselective fluorination of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. Retrieved from [Link]
-
DTIC. (1984, August 2). Research in Phase Transfer Catalysis. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
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PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Calcium fluoride. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ethyl 2-chloropropionate. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 2-chloropropionic acid esters.
-
LightMachinery. (n.d.). Calcium Fluoride CaF2 Physical and Chemical Properties. Retrieved from [Link]
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Application Notes & Protocols: Leveraging Ethyl 2-Fluoropropionate as a Strategic Fluorinated Building Block
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity.[1][2][3] Ethyl 2-fluoropropionate (E2FP) has emerged as a critical and versatile fluorinated building block for these purposes.[1] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the effective utilization of E2FP. We will explore its fundamental physicochemical properties, core reactivity principles, and provide detailed, field-tested protocols for its application in key synthetic transformations, including nucleophilic substitutions and enolate-based carbon-carbon bond formations.
Introduction: The Strategic Value of this compound
This compound (CAS No. 349-43-9) is an aliphatic ester distinguished by a single fluorine atom at the α-position to the carbonyl group.[4][5] This seemingly simple structural modification has profound implications for the molecule's reactivity and its utility in synthesis.
The C-F bond is one of the strongest in organic chemistry, and its presence can block sites of metabolic degradation in drug candidates, a crucial strategy for improving pharmacokinetic profiles.[2][3] Furthermore, the high electronegativity of fluorine alters the electronic landscape of the molecule, influencing pKa, dipole moment, and conformational preferences, which can be leveraged to fine-tune interactions with biological targets.[2] E2FP provides a reliable and efficient means to introduce the valuable α-fluoropropionate moiety into a wide range of molecular scaffolds.[4][6] Its applications span from the synthesis of nicotinic acid receptor agonists for treating dyslipidemia to the development of novel agrochemicals and advanced materials.[1][7][8]
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its successful and safe application in the laboratory.
Physical and Chemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 349-43-9 | [4][5][9] |
| Molecular Formula | C₅H₉FO₂ | [4][9] |
| Molecular Weight | 120.12 g/mol | [4][5][9] |
| Appearance | Colorless to light yellow liquid | [4][7][8] |
| Boiling Point | 121-125 °C | [5][8][10] |
| Density | ~0.997 - 1.03 g/cm³ | [5][8] |
| Flash Point | 29 °C | [5][10] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | [4] |
| Refractive Index | ~1.375 - 1.379 (n20/D) | [8][10] |
Safety, Handling, and Storage
E-E-A-T Insight: Trustworthiness in chemical protocols begins with safety. E2FP is a flammable liquid and requires careful handling to mitigate risks.
This compound is classified as a hazardous substance. All laboratory work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.
GHS Hazard Classification: [9][11]
-
Pictograms:
-
🔥 (Flammable)
-
❗ (Irritant/Acute Toxicity)
-
-
Hazard Statements:
-
Precautionary Statements (Selected):
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[11]
-
P233: Keep container tightly closed.[11]
-
P261: Avoid breathing vapors.
-
P280: Wear protective gloves/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]
-
P403+P235: Store in a well-ventilated place. Keep cool.[11]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for flammable liquids, typically at 2-8°C.[10]
Core Reactivity and Synthetic Principles
E2FP is a versatile building block primarily due to two key modes of reactivity: its role as an electrophile in nucleophilic substitution reactions and the ability to form a nucleophilic enolate.
E2FP as an Electrophile: Nucleophilic Substitution
The fluorine atom's strong electron-withdrawing nature enhances the electrophilicity of the α-carbon. This makes E2FP an excellent substrate for Sₙ2 reactions with a variety of soft and hard nucleophiles. This pathway is a direct method for introducing the α-fluoropropionyl moiety.[6]
Causality Explained: The reaction proceeds via a backside attack by the nucleophile, displacing the fluorine atom, which is a competent leaving group in this context. The choice of an aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile) is crucial as it solvates the counter-ion of the nucleophile without solvating the nucleophile itself, thereby increasing its reactivity.
Caption: Workflow for Nucleophilic Substitution using E2FP.
E2FP as a Nucleophile Precursor: Enolate Chemistry
Despite the electron-withdrawing fluorine, the α-proton of E2FP is acidic (pKa ~25 for esters) and can be removed by a strong, non-nucleophilic base.[12] The resulting enolate is a powerful nucleophile for forming new carbon-carbon bonds.
Causality Explained: A sterically hindered, strong base like Lithium Diisopropylamide (LDA) is ideal for this transformation.[13] Its bulk prevents it from acting as a nucleophile and attacking the ester's carbonyl carbon. The reaction must be performed under strictly anhydrous conditions at low temperatures (e.g., -78 °C) to ensure complete enolate formation and prevent side reactions such as self-condensation or decomposition. The resulting lithium enolate can then react with various electrophiles, such as alkyl halides or carbonyl compounds.
Caption: Logical flow for the generation and use of E2FP enolate.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol 1: General Procedure for Nucleophilic Substitution on E2FP
Objective: To synthesize an α-substituted propionate by reacting E2FP with a generic nucleophile (e.g., sodium azide, a thiolate, or a phenoxide).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Reaction vessel, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a clean, dry reaction flask equipped with a magnetic stir bar and condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the nucleophile (1.1 eq) and the anhydrous solvent (e.g., DMF, 0.2-0.5 M concentration). Stir the mixture until the nucleophile is fully dissolved or suspended.
-
Initiation: Add this compound (1.0 eq) to the solution dropwise via syringe at room temperature. Causality Note: A controlled addition prevents a rapid exotherm, especially on larger scales.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C, depending on the nucleophile's reactivity) and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by pouring it into a separatory funnel containing water and a suitable extraction solvent (e.g., ethyl acetate or diethyl ether).
-
Extraction: Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers. Trustworthiness Check: This ensures maximum recovery of the product from the aqueous phase.
-
Washing: Wash the combined organic layers with water and then with brine to remove the polar solvent (e.g., DMF) and residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or distillation to yield the desired α-substituted propionate.
Protocol 2: Generation and Alkylation of the this compound Enolate
Objective: To form a C-C bond at the α-position via enolate alkylation.
Materials:
-
Diisopropylamine (1.1 eq), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
This compound (1.0 eq), freshly distilled
-
Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous reaction vessel, syringes, inert atmosphere setup (N₂ or Ar)
Procedure:
-
LDA Preparation (In Situ): To a flame-dried, three-neck flask under argon at -78 °C (dry ice/acetone bath), add anhydrous THF. Add diisopropylamine (1.1 eq) via syringe, followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the freshly prepared LDA solution back down to -78 °C. Causality Note: Preparing LDA in situ ensures it is fresh and highly reactive for efficient deprotonation.
-
Enolate Formation: In a separate flame-dried flask under argon, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the mixture for 30-60 minutes at this temperature. Trustworthiness Check: A faint yellow color often indicates successful enolate formation.
-
Alkylation: Add the alkylating agent (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 1-3 hours, then let it warm slowly to room temperature overnight. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup and Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer 3 times with ethyl acetate.
-
Washing, Drying, and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the α-fluoro-α-alkylated propionate.
Conclusion
This compound is a powerful and adaptable building block for modern synthetic chemistry. Its dual reactivity as both an electrophile and a nucleophile precursor allows for the strategic and efficient introduction of fluorine into complex molecular architectures. By understanding the principles behind its reactivity and adhering to robust, safety-conscious protocols, researchers can effectively harness the potential of E2FP to advance programs in drug discovery, agrochemical development, and materials science.
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The Role of this compound in Pharmaceutical R&D . NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
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This compound | C5H9FO2 | CID 265947 - PubChem . National Institutes of Health. Available at: [Link]
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Fluorinated building blocks in drug design: new pathways and targets . Taylor & Francis Online. Available at: [Link]
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Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud . MolecularCloud. Available at: [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC . PubMed Central. Available at: [Link]
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Fluorinated building blocks in drug design: new pathways and targets - PMC . National Institutes of Health. Available at: [Link]
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A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - NIH . National Institutes of Health. Available at: [Link]
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ethyl 2-fluoropropanoate - 349-43-9, C5H9FO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis . ChemSynthesis. Available at: [Link]
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Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis . Royal Society of Chemistry. Available at: [Link]
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Allylic substitution reactions with fluorinated nucleophiles . OUCI. Available at: [Link]
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Synthesis of α-fluorocarboxylic acids and derivatives - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
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This compound: A Key Fluorinated Intermediate for Your Synthesis Needs . NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]
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Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies - PMC . National Institutes of Health. Available at: [Link]
-
Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies | Journal of the American Chemical Society . American Chemical Society. Available at: [Link]
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Cas 349-43-9,this compound | lookchem . LookChem. Available at: [Link]
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Enolate Chemistry - Formation of Enolates - YouTube . ChemComplete. Available at: [Link]
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Scheme 1. Synthesis of Enolate Precursors 1 and 2 and Detrifluoroacetylative in Situ Generation of Enolates 5 and 8 - ResearchGate . ResearchGate. Available at: [Link]
-
gcw.Enolate Seminar 3.12.8pm - Macmillan Group . Macmillan Group. Available at: [Link]
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The Strategic Incorporation of Ethyl 2-Fluoropropionate in Modern Pharmaceutical Synthesis: A Guide for Researchers
In the landscape of contemporary drug discovery and development, the strategic introduction of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the versatile applications of ethyl 2-fluoropropionate, a key fluorinated building block. We will delve into its role in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates, with a focus on practical synthetic applications, detailed protocols, and the underlying mechanistic principles that govern its reactivity.
The Significance of the α-Fluoro Ester Moiety
The introduction of a fluorine atom at the α-position of a carbonyl group, as seen in this compound, imparts a unique combination of steric and electronic properties to a molecule. This strategic fluorination can lead to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at the α-position, prolonging the in vivo half-life of a drug.[1][2]
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]
-
Modulation of Acidity: The electron-withdrawing nature of fluorine can lower the pKa of adjacent protons, influencing ionization and receptor binding.
-
Improved Binding Affinity: The unique electronic and conformational effects of fluorine can lead to more potent and selective interactions with biological targets.[1]
-
Conformational Control: The steric bulk of the fluorine atom can influence the preferred conformation of a molecule, which can be critical for optimal receptor engagement.
Core Applications in Pharmaceutical Synthesis
This compound serves as a versatile precursor for a range of pharmaceutical building blocks and active pharmaceutical ingredients (APIs). Its applications span various therapeutic areas, from anti-inflammatory agents to central nervous system (CNS) disorders.
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Analogues
A prominent application of this compound is in the synthesis of fluorinated analogues of profen drugs, a class of NSAIDs. The introduction of a fluorine atom at the chiral center of these 2-arylpropionic acids can prevent in vivo racemization, a metabolic process that can lead to reduced efficacy and potential toxicity.[3]
Example: Synthesis of 2-Fluoroibuprofen
The synthesis of 2-fluoroibuprofen, a fluorinated analogue of ibuprofen, demonstrates the utility of this compound in creating non-racemizable NSAIDs. The key step involves the α-fluorination of an appropriate precursor.
Protocol 1: Synthesis of Racemic Ethyl 2-Fluoro-2-(4-isobutylphenyl)propanoate
This protocol outlines a general procedure for the synthesis of the ethyl ester of a 2-fluoro-2-arylpropanoic acid, a precursor to 2-fluoroibuprofen.
Materials:
-
Ethyl 2-(4-isobutylphenyl)propanoate
-
Lithium hexamethyldisilazide (LHMDS) solution in THF (1.0 M)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Hexane
-
Water
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, magnetic stirrer)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a stirred solution of ethyl 2-(4-isobutylphenyl)propanoate (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add LHMDS solution (1.2 equivalents) dropwise.
-
Stir the mixture at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 20 minutes.
-
Cool the reaction mixture back down to -78 °C.
-
Add a solution of NFSI (1.25 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 8 hours.
-
Quench the reaction by adding 1 M hydrochloric acid.
-
Dilute the mixture with water and extract with hexane.
-
Wash the combined organic layers with water and then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude ethyl 2-fluoro-2-(4-isobutylphenyl)propanoate.
Causality and Experimental Choices:
-
LHMDS as a Base: LHMDS is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the ester to form the corresponding enolate. Its steric bulk minimizes side reactions.
-
NFSI as an Electrophilic Fluorinating Agent: NFSI is a widely used and relatively mild electrophilic fluorinating reagent. It delivers a "F+" equivalent to the enolate. The reaction proceeds via an SN2-type mechanism where the enolate attacks the fluorine atom of NFSI.[4][5]
-
Low-Temperature Conditions: The reaction is carried out at low temperatures (-78 °C) to control the formation of the kinetic enolate and to prevent side reactions such as self-condensation.
Building Block for Nicotinic Acetylcholine Receptor (nAChR) Agonists
This compound is a valuable intermediate in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of CNS disorders.[6] The introduction of the fluoropropionate moiety can fine-tune the binding affinity and selectivity of these ligands.
Conceptual Synthetic Workflow:
The synthesis of nAChR agonists often involves the construction of a heterocyclic core, which is then functionalized with various side chains. This compound can be used to introduce the α-fluoropropionyl group through standard ester-to-amide or ester-to-ketone transformations.
Diagram 1: General Synthetic Strategy for nAChR Agonists
Caption: Synthetic approach to nAChR agonists.
Chiral Synthesis of Fluorinated Pharmaceuticals
For many pharmaceuticals, a single enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the stereoselective synthesis of chiral fluorinated compounds is of paramount importance. This compound can be synthesized in an enantiomerically enriched form, or it can be used as a prochiral substrate for asymmetric transformations.
Stereoselective Synthesis of Ethyl (R)- or (S)-2-Fluoropropionate:
One common approach to chiral 2-fluoropropionates is the stereoselective fluorination of a chiral precursor, such as an ester of lactic acid.
Protocol 2: Stereoselective Synthesis of (R)-Mthis compound
This protocol is adapted from a patented one-step fluorination process.[7]
Materials:
-
(S)-Methyl lactate
-
Tetrafluoroethyldimethylamine (TFEDMA)
-
Dichloromethane (optional, as solvent)
-
Ice
-
Standard glassware for chemical synthesis
Procedure:
-
To a reaction vessel, add (S)-methyl lactate (1 equivalent).
-
Slowly add TFEDMA (1.1 equivalents) to the (S)-methyl lactate, maintaining the temperature between 0 °C and 30 °C. Cooling may be necessary.
-
The reaction can be carried out neat or in the presence of an inert solvent like dichloromethane.
-
Stir the reaction mixture at room temperature for 12-20 hours.
-
After the reaction is complete, pour the mixture onto ice.
-
Extract the product with dichloromethane.
-
The crude product can be purified by distillation to yield (R)-mthis compound.
Causality and Experimental Choices:
-
TFEDMA as a Fluorinating Agent: TFEDMA is a fluoroalkylamino reagent (FAR) that can directly replace a hydroxyl group with fluorine. The reaction with chiral alcohols often proceeds with inversion of configuration, although the enantioselectivity can vary.[3]
-
Stereochemical Inversion: The reaction of (S)-methyl lactate is expected to produce (R)-mthis compound via an SN2-like mechanism. The high enantiomeric excess reported in the patent suggests a highly stereoselective process.[7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for key transformations involving this compound and its derivatives.
| Transformation | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| α-Fluorination | Ethyl 2-arylpropanoate | LHMDS, NFSI | THF | -78 to RT | 8 | - | - | [3] |
| Hydrolysis | Ethyl 2-fluoro-2-arylpropanoate | NaOH (aq) | Ethanol | 0 to RT | 3 | 55 | - | [3] |
| Stereoselective Fluorination | (S)-Methyl lactate | TFEDMA | neat or CH₂Cl₂ | 0-30 | 12-20 | 70-85 | 96-97 | [7] |
Advanced Applications and Future Outlook
The utility of this compound extends beyond the examples provided. It is a valuable precursor for the synthesis of more complex fluorinated building blocks, such as fluorinated heterocycles, which are of great interest in medicinal chemistry.[2]
Diagram 2: Workflow for Advanced Building Block Synthesis
Caption: Synthesis of fluorinated heterocyclic APIs.
The continued development of novel synthetic methodologies, including chemoenzymatic and catalytic asymmetric methods, will further expand the applications of chiral 2-fluoropropionates.[8] As the demand for more sophisticated and effective pharmaceuticals grows, the strategic use of versatile fluorinated building blocks like this compound will remain a critical component of successful drug discovery programs.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Pharmaceutical R&D. Retrieved from [Link]
-
Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356–7378. [Link]
-
Tengeiji, A., & Shiina, I. (2012). A new method for production of chiral 2-aryl-2-fluoropropanoic acids using an effective kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. PubMed. [Link]
- Google Patents. (n.d.). CN103044245A - Method for preparing 2-fluoropropionate.
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link]
-
MDPI. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]
-
Kalaritis, P., & Regenye, R. W. (1990). Enantiomerically pure ethyl (R)- and (S)- 2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses, 69, 10. [Link]
-
Juniper Publishers. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles ; Current Trends. Retrieved from [Link]
-
Shibata, N., & Matsnev, A. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 6, 61. [Link]
-
ResearchGate. (2017). Decarboxylative fluorination of β-Ketoacids with N-Fluorobenzenesulfonimide (NFSI). Retrieved from [Link]
-
MDPI. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Retrieved from [Link]
- Google Patents. (n.d.). US8093421B2 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate.
-
Damaj, M. I., et al. (2007). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 50(23), 5723–5731. [Link]
-
Catalysts. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
-
ChemRxiv. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically-Stable, and Orally-Bioavailable Inhibitor of CSNK2. Retrieved from [Link]
-
Yamauchi, J. G., et al. (2012). Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Journal of Medicinal Chemistry, 55(15), 6883–6895. [Link]
-
PubMed. (2012). Synthesis of selective agonists for the α7 nicotinic acetylcholine receptor with in situ click-chemistry on acetylcholine-binding protein templates. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Synthesis of Selective Agonists for the 7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Retrieved from [Link]
-
I.K. Press. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. Retrieved from [Link]
-
PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Retrieved from [Link]
-
MDPI. (2020). Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester. Retrieved from [Link]
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- 8. Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester [mdpi.com]
Application Note: Ethyl 2-Fluoropropionate as a Key Building Block in Modern Agrochemical Synthesis
Abstract: The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical development, leading to compounds with enhanced efficacy, metabolic stability, and tailored physicochemical properties. Ethyl 2-fluoropropionate stands out as a critical fluorinated building block, providing a versatile platform for synthesizing a new generation of herbicides, fungicides, and insecticides. This guide provides an in-depth analysis of the role of fluorine in agrochemical design, details the properties of this compound, and presents a comprehensive synthetic protocol for a representative aryloxyphenoxypropionate (AOPP) herbicide. The methodologies are designed for researchers and drug development professionals, emphasizing the rationale behind experimental choices to ensure technical accuracy and reproducibility.
The Strategic Role of Fluorine in Agrochemical Design
The introduction of fluorine into a bioactive molecule can profoundly alter its properties in a favorable manner.[1] The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting significant metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like Cytochrome P450.[2] Furthermore, fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole moments, which are critical for binding to target enzymes or receptors.[2]
The substitution of hydrogen with fluorine also increases lipophilicity, which can enhance the molecule's ability to penetrate biological membranes and reach its target site.[3] This combination of metabolic resistance, enhanced binding affinity, and improved transport properties has made fluorine a unique and powerful tool in the agrochemical chemist's toolbox, with approximately 25% of all commercial herbicides now containing at least one fluorine atom.[1][4]
Caption: Impact of strategic fluorination on agrochemical properties.
This compound: Physicochemical Properties and Handling
This compound (CAS: 349-43-9) is a colorless to light-yellow liquid that serves as a key intermediate for introducing the α-fluoropropionate moiety into larger molecules.[5][6] Its physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 349-43-9 | [7] |
| Molecular Formula | C₅H₉FO₂ | [6][7] |
| Molecular Weight | 120.12 g/mol | [7] |
| Boiling Point | 122.5-123 °C | [8] |
| Density | 0.997 g/mL at 25 °C | [9] |
| Flash Point | 29 °C | [9] |
| Appearance | Clear colorless to light yellow liquid | [6] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [6] |
Safety and Handling: this compound is a flammable liquid and vapor.[7] It may be toxic if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6][7] It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from ignition sources.[6]
Application Profile: Synthesis of Aryloxyphenoxypropionate (AOPP) Herbicides
A prominent application for α-halopropionate esters is in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides. This class of agrochemicals acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme for fatty acid biosynthesis, leading to weed death.[10] A notable example is Quizalofop-P-ethyl , a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.[10][11]
The synthesis of Quizalofop-P-ethyl provides an excellent model for demonstrating the utility of propionate building blocks. The core of the synthesis involves a two-step process: a nucleophilic aromatic substitution followed by an etherification. While commercial synthesis often uses a chiral 2-chloropropionate or lactate derivative, the use of this compound would be a direct strategy to create novel, fluorinated AOPP analogues with potentially enhanced properties.
Caption: General synthetic workflow for an AOPP herbicide.
Detailed Synthetic Protocol: Laboratory-Scale Synthesis of Quizalofop-P-ethyl
This section provides a detailed, two-step protocol for the synthesis of Quizalofop-P-ethyl, adapted from established industrial routes.[10][11][12] This procedure serves as a robust template for synthesizing AOPP herbicides and their fluorinated analogues.
Step 1: Synthesis of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline
Rationale: This step involves a nucleophilic aromatic substitution where one of the chlorine atoms of 2,6-dichloroquinoxaline is displaced by the phenoxide ion generated from hydroquinone. A mild base is used to deprotonate the more acidic phenolic hydroxyl of hydroquinone.
Materials and Reagents:
| Reagent | CAS Number | Amount | Molar Eq. |
| 2,6-Dichloroquinoxaline | 18671-97-1 | 10.0 g | 1.0 |
| Hydroquinone | 123-31-9 | 6.6 g | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 8.3 g | 1.2 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 100 mL | - |
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2,6-dichloroquinoxaline (10.0 g), hydroquinone (6.6 g), and potassium carbonate (8.3 g).
-
Add N,N-dimethylformamide (100 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.
-
Maintain stirring at this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water with stirring. A precipitate will form.
-
Adjust the pH to ~5-6 with 2M hydrochloric acid (HCl).
-
Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to yield the crude intermediate.
-
Recrystallize the crude product from ethanol/water to obtain pure 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.
Quality Control: The product should be a solid. Purity can be confirmed by HPLC (>98%) and structure verified by ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of Quizalofop-P-ethyl
Rationale: This is a Williamson ether synthesis where the phenoxide of the intermediate, formed in situ with a base, acts as a nucleophile to displace the leaving group from a chiral ethyl propionate derivative. The choice of the (R)-enantiomer of the propionate derivative is crucial for obtaining the biologically active (P-ethyl) isomer of the final product.[11]
Materials and Reagents:
| Reagent | CAS Number | Amount | Molar Eq. |
| 6-chloro-2-(4-hydroxyphenoxy)quinoxaline | 76578-79-5 | 10.0 g | 1.0 |
| Ethyl (R)-2-chloropropionate | 42411-91-6 | 5.7 g | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 7.2 g | 1.5 |
| Acetonitrile (CH₃CN) | 75-05-8 | 150 mL | - |
Procedure:
-
Charge a 250 mL three-neck round-bottom flask with the intermediate from Step 1 (10.0 g) and anhydrous potassium carbonate (7.2 g).
-
Add acetonitrile (150 mL) and begin stirring under a nitrogen atmosphere.
-
Heat the mixture to reflux (approximately 82 °C).
-
Once at reflux, add Ethyl (R)-2-chloropropionate (5.7 g) dropwise over 30 minutes.
-
Maintain the reaction at reflux for 8-12 hours, monitoring by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetonitrile solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Quizalofop-P-ethyl as a viscous oil or low-melting solid.
Self-Validation: The final product's identity and purity should be confirmed using standard analytical techniques. Chiral HPLC is essential to confirm the enantiomeric excess (e.e. >99%) of the desired (R)-isomer.
Data Summary and Expected Results
The following table provides benchmark data for the synthesis outlined above. Actual results may vary based on experimental conditions and scale.
| Compound | Step | Form | Expected Yield | Purity (HPLC) |
| 6-chloro-2-(4-hydroxyphenoxy)quinoxaline | 1 | Off-white to yellow solid | 85-92% | >98% |
| Quizalofop-P-ethyl | 2 | White crystalline powder | 80-88% | >99% (e.e. >99%) |
Conclusion
This compound and its structural analogues are indispensable building blocks in the discovery and development of advanced agrochemicals. The strategic incorporation of the α-fluoropropionate moiety can significantly enhance the biological performance of active ingredients. The detailed synthesis of Quizalofop-P-ethyl presented herein serves as a practical and validated protocol for researchers, illustrating a key synthetic pathway where these valuable intermediates are employed. By understanding the rationale behind each synthetic step and leveraging the unique properties of fluorinated synthons, scientists can continue to innovate and produce more effective and environmentally responsible crop protection solutions.
References
- NINGBO INNO PHARMCHEM CO., LTD. This compound: A Key Fluorinated Intermediate for Your Synthesis Needs.
- Guidechem. This compound 349-43-9 wiki.
-
Jeschke, P. Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine in Pharmaceutical and Medicinal Chemistry; John Wiley & Sons, Ltd, 2012. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 128(5), 479-494. Available at: [Link]
-
Dhayanithi, V., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. Available at: [Link]
- Benchchem. Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols.
-
Shibata, N., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. Available at: [Link]
-
Hu, J., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 242, 109718. Available at: [Link]
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-
PubChem. This compound. Available at: [Link]
- Chem-Impex. This compound.
- BEPLS. Potential Influence of Quizalofop-P-Ethyl (A Herbicide) on Different Models: A Review.
- ChemSynthesis. ethyl 2-fluoropropanoate.
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Herbicide Production: The Role of Ethyl 2-chloropropionate.
- ChemicalBook. This compound CAS#: 349-43-9.
- Google Patents. CN101602736B - Synthesis method of quizalofop-p-ethyl.
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Application Note: Unraveling the Reaction Mechanism of Nucleophilic Substitution on Ethyl 2-Fluoropropionate
Introduction: The Strategic Importance of the α-Fluoro Ester Motif
Ethyl 2-fluoropropionate is a valuable building block in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries.[1][2] The introduction of a fluorine atom at the α-position to a carbonyl group profoundly alters the molecule's electronic properties and reactivity.[3][4] Understanding the mechanism of nucleophilic substitution on this substrate is critical for designing synthetic routes to complex, high-value molecules, including chiral intermediates and active pharmaceutical ingredients (APIs).[1][5]
This application note provides an in-depth exploration of the reaction dynamics of this compound with nucleophiles. We will dissect the underlying mechanistic principles, offer validated experimental protocols, and present field-proven insights to guide researchers in leveraging this versatile reagent. The focus is on the dichotomy between substitution at the α-carbon (an Sɴ2 pathway) and attack at the carbonyl carbon (a nucleophilic acyl substitution pathway).
Mechanistic Deep Dive: Causality and Controlling Factors
The reactivity of this compound is dominated by the powerful inductive effect of the fluorine atom, one of the most electronegative elements.[6] This effect creates two primary electrophilic sites susceptible to nucleophilic attack: the α-carbon (C2) and the carbonyl carbon (C1). The preferred reaction pathway is a delicate balance of the nucleophile's nature, reaction conditions, and the inherent properties of the substrate.
The Sɴ2 Pathway at the α-Carbon
Kinetic and computational studies have established that halogens alpha to a carbonyl group are significantly more reactive towards nucleophilic substitution than their simple halo-alkane counterparts.[7] The primary mechanism for substitution at the C2 position is the bimolecular nucleophilic substitution (Sɴ2) reaction.
-
Electronic Activation: The strong electron-withdrawing nature of the adjacent carbonyl group and the fluorine atom enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.
-
Backside Attack and Stereochemistry: A cornerstone of the Sɴ2 mechanism is the "backside attack," where the nucleophile approaches the carbon center from the side opposite to the leaving group.[8] This concerted, single-step process leads to a predictable and complete inversion of stereochemistry at the reaction center, an event known as Walden inversion.[9][10][11][12] If the starting material is the (R)-enantiomer, the product will be exclusively the (S)-enantiomer, and vice versa.[8][10][12] This stereospecificity is invaluable for the synthesis of enantiomerically pure compounds.[13]
The Challenge of Fluoride as a Leaving Group
In typical aliphatic systems, fluoride (F⁻) is considered a poor leaving group due to the exceptional strength of the carbon-fluorine bond (bond energy ~456 kJ mol⁻¹ in CF₄).[6][14][15] However, the α-carbonyl placement facilitates the displacement of fluoride. The transition state is stabilized by the orbital overlap with the adjacent π-system of the carbonyl group, lowering the activation energy for the substitution.[7] Despite this, forcing conditions or highly reactive nucleophiles are often necessary to achieve efficient substitution.[14]
Competing Pathway: Nucleophilic Acyl Substitution
While the α-carbon is activated, the carbonyl carbon remains a potent electrophile. Nucleophiles can attack this site, leading to a nucleophilic acyl substitution via a tetrahedral intermediate.[16][17]
-
Mechanism: This two-step process involves the addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group.[16][17]
-
Favoring Conditions: Strong, hard nucleophiles (e.g., hydroxide, alkoxides) and conditions that favor carbonyl reactivity (e.g., acid or base catalysis) can promote this pathway, leading to hydrolysis, transesterification, or amidation.[17][18][19]
The choice between Sɴ2 and acyl substitution is therefore a critical control point in the reaction design. Soft, polarizable nucleophiles (e.g., I⁻, RS⁻, N₃⁻) tend to favor the Sɴ2 pathway at the softer α-carbon, whereas hard, non-polarizable nucleophiles (e.g., RO⁻, H₂N⁻) are more likely to attack the hard carbonyl carbon.
Visualizing the Mechanistic Pathways
Below are diagrams illustrating the two primary competing reaction mechanisms.
Caption: Sɴ2 reaction at the α-carbon of this compound.
Caption: Nucleophilic acyl substitution on this compound.
Experimental Protocol: Sɴ2 Displacement of Fluoride with Iodide
This protocol details a classic Finkelstein-type reaction, substituting the α-fluoro group with an iodide. This reaction is a robust example of an Sɴ2 displacement on this compound.[20]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | Standard Supplier | Starting material.[2][21] |
| Sodium Iodide (NaI) | Anhydrous, ≥99% | Standard Supplier | Nucleophile. |
| Acetone | Anhydrous, ACS grade | Standard Supplier | Solvent. |
| Diethyl Ether | Anhydrous | Standard Supplier | For extraction. |
| Saturated NaCl (brine) | N/A | Lab-prepared | For work-up. |
| Anhydrous MgSO₄ | N/A | Standard Supplier | Drying agent. |
| Round-bottom flask | 50 mL | N/A | Reaction vessel. |
| Reflux condenser | N/A | N/A | To prevent solvent loss. |
| Magnetic stirrer/hotplate | N/A | N/A | For heating and mixing. |
| TLC plates | Silica gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring. |
Step-by-Step Methodology
-
Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add sodium iodide (1.5 g, 10.0 mmol, 1.2 equivalents).
-
Causality: Using a slight excess of the nucleophile ensures the reaction goes to completion. The glassware must be dry to prevent unwanted hydrolysis of the ester.
-
-
Reagent Addition: Add 20 mL of anhydrous acetone to the flask and stir until the sodium iodide is fully dissolved. To this solution, add this compound (1.0 g, 8.3 mmol, 1.0 equivalent) via syringe.[20]
-
Causality: Acetone is the ideal solvent because NaI is soluble, while the byproduct, sodium fluoride (NaF), is insoluble. The precipitation of NaF drives the reaction equilibrium to the product side, according to Le Châtelier's principle.
-
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56 °C) with vigorous stirring.
-
Causality: Heating provides the necessary activation energy to overcome the strong C-F bond. Refluxing ensures a constant reaction temperature without loss of the volatile solvent.
-
-
Monitoring Progress: Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC). Use a 9:1 Hexanes:Ethyl Acetate eluent system. The product, ethyl 2-iodopropionate, will have a lower Rƒ value than the starting material.
-
Self-Validation: The disappearance of the starting material spot on the TLC plate provides a clear endpoint for the reaction, preventing the formation of degradation byproducts from prolonged heating.
-
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. The precipitated NaF will be visible. Filter the mixture through a pad of Celite to remove the solid NaF, washing the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. To the resulting oil, add 30 mL of diethyl ether and 20 mL of deionized water. Transfer to a separatory funnel, shake, and separate the layers. Wash the organic layer with 20 mL of saturated brine.
-
Causality: The aqueous wash removes any remaining inorganic salts. The brine wash helps to break any emulsions and further dries the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification and Characterization: Purify the crude ethyl 2-iodopropionate by flash column chromatography on silica gel if necessary. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of ethyl 2-iodopropionate.
Data Summary: Nucleophile Performance in Sɴ2 Reactions
The choice of nucleophile has a dramatic effect on the reaction rate and outcome. The following table summarizes the expected reactivity for various nucleophiles with this compound in an Sɴ2 context.
| Nucleophile | Reagent Example | Relative Rate | Product Type | Key Considerations |
| Iodide (I⁻) | NaI in Acetone | Fast | α-iodo ester | Excellent nucleophile; precipitation of NaF drives the reaction. |
| Azide (N₃⁻) | NaN₃ in DMF | Moderate-Fast | α-azido ester | Potent nucleophile; product is a versatile precursor to amines. |
| Thiolate (RS⁻) | NaSR in Ethanol | Fast | α-thioether ester | Very soft and powerful nucleophile for Sɴ2 reactions. |
| Cyanide (CN⁻) | KCN in DMSO | Moderate | α-cyano ester | Good nucleophile; product can be hydrolyzed to a carboxylic acid. |
| Hydroxide (OH⁻) | NaOH in H₂O/THF | Slow (Sɴ2) | α-hydroxy ester | Prone to competing ester hydrolysis (acyl substitution).[16] |
| Alkoxide (RO⁻) | NaOR in ROH | Slow (Sɴ2) | α-alkoxy ester | Prone to competing transesterification (acyl substitution).[19] |
Conclusion and Future Outlook
The nucleophilic substitution of this compound is a mechanistically rich and synthetically powerful transformation. The strong inductive effect of the α-fluorine atom activates the adjacent carbon for Sɴ2 displacement, a reaction that proceeds with a predictable and valuable inversion of stereochemistry. While fluoride is a challenging leaving group, appropriate selection of a potent nucleophile and optimized reaction conditions—such as in the provided protocol for iodination—can lead to efficient transformations. Researchers must remain vigilant of the competing nucleophilic acyl substitution pathway, particularly when using hard nucleophiles like alkoxides or hydroxide. A thorough understanding of these competing mechanisms empowers chemists to strategically manipulate this fluorinated building block, paving the way for innovations in drug discovery and materials science.
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Application Note: Safe Handling Protocols for Ethyl 2-Fluoropropionate
Abstract and Scope
This application note provides a comprehensive guide for the safe handling, use, storage, and disposal of Ethyl 2-Fluoropropionate (CAS No. 349-43-9).[1][2] This document is intended for researchers, chemists, and laboratory personnel in pharmaceutical development and synthetic chemistry. This compound is a valuable fluorinated building block and reagent, but its hazardous properties necessitate strict adherence to safety protocols to mitigate risks.[1][3] The protocols herein are grounded in the principles of the Hierarchy of Controls and align with established safety standards from organizations such as the Occupational Safety and Health Administration (OSHA).[4][5]
Hazard Analysis and Compound Properties
A thorough understanding of the chemical's properties is the foundation of a robust safety plan. This compound is a colorless to light yellow, volatile liquid with a characteristic fruity odor.[1][6][7] Its primary hazards stem from its flammability and potential toxicity.[8]
Physicochemical Data
The key physical and chemical properties of this compound are summarized below. This data is critical for assessing risks such as vapor accumulation and potential for ignition.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉FO₂ | [8] |
| Molecular Weight | 120.12 g/mol | [1][8] |
| Boiling Point | 122.5 - 125 °C | [6][9][10] |
| Flash Point | 29 - 29.5 °C (Closed Cup) | [6][9] |
| Density | 0.997 g/mL at 25 °C | [10] |
| Appearance | Colorless to light yellow liquid | [1] |
| Vapor Pressure | Data not readily available, but volatility is expected given the boiling point. |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with multiple hazard warnings. All personnel must be familiar with these hazards before commencing work.
| Pictogram(s) | GHS Class | Hazard Statement(s) |
| 🔥 | Flammable liquids (Category 3) | H226: Flammable liquid and vapor.[8] |
| 💀 | Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed.[8] |
| 💀 | Acute toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[8] |
| 💀 | Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled.[8] |
| ❗ | Skin corrosion/irritation (Category 2) | H315: Causes skin irritation.[8][11] |
| ❗ | Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation.[8][11] |
The Hierarchy of Controls: A Systematic Approach to Safety
Effective laboratory safety relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective control measures (elimination, substitution) down to the last line of defense (PPE). This structured approach is central to developing a self-validating safety system as required by OSHA's Laboratory Standard.[5][12]
Caption: General workflow for handling this compound.
Protocol: Chemical Storage
Proper storage is essential to prevent accidents and maintain chemical integrity.
-
Location: Store this compound in a dedicated, approved flammable liquids storage cabinet. [13]2. Conditions: The storage area must be cool, dry, and well-ventilated. Keep away from direct sunlight, heat, sparks, and open flames. [1]Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability. [6]3. Containers: Keep the container tightly closed to prevent the escape of flammable vapors. [6]4. Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.
Protocol: Spill and Emergency Response
-
Small Spill (Inside Fume Hood):
-
Alert nearby personnel.
-
Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cover the spill with the absorbent material, then carefully collect it using non-sparking tools into a labeled hazardous waste container.
-
Wipe the area clean with a suitable solvent and dispose of all materials as hazardous waste.
-
-
Large Spill (Outside Fume Hood) or Fire:
-
EVACUATE the area immediately.
-
Activate the nearest fire alarm.
-
If trained and safe to do so, use a CO₂ or dry chemical fire extinguisher for a small, incipient-stage fire. Do not use water.
-
Notify your institution's emergency response team (e.g., Environmental Health & Safety) and provide the chemical name and spill location.
-
In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. * In case of eye contact, flush with water for at least 15 minutes at an eyewash station, holding the eyelids open. [11]Seek immediate medical attention for any exposure.
-
Protocol: Waste Disposal
-
Collection: All waste containing this compound (including reaction residues, contaminated absorbents, and disposable labware) must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. [14]The label should read "Hazardous Waste - Halogenated Organic Liquid."
-
Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area, preferably within a fume hood or a ventilated cabinet.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety department. Fluorinated compounds can be persistent, and disposal must comply with all local, state, and federal regulations. [15][16]Do not pour this chemical down the drain.
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Performing a Grignard Reaction with Ethyl 2-Fluoropropionate: A Detailed Protocol for the Synthesis of Fluorinated Tertiary Alcohols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1] This application note provides a comprehensive guide for the reaction between Grignard reagents and Ethyl 2-Fluoropropionate to synthesize α-fluorinated tertiary alcohols. These fluorinated molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. We delve into the mechanistic nuances introduced by the α-fluoro substituent, provide a detailed, field-proven experimental protocol, and offer insights into managing potential side reactions and optimizing yield.
Introduction: The Significance and Challenges
The addition of organomagnesium halides (Grignard reagents) to esters is a classic and reliable method for producing tertiary alcohols.[2][3] The reaction typically proceeds via a double addition mechanism, where two equivalents of the Grignard reagent add to the ester carbonyl, first forming a ketone intermediate which then rapidly reacts further.[4]
This compound presents a unique substrate. The presence of a fluorine atom on the carbon alpha to the carbonyl group introduces strong electron-withdrawing inductive effects. This can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. However, it also increases the acidity of the α-proton, creating a potential for side reactions such as enolization, especially with sterically hindered Grignard reagents.[1] Understanding and controlling these competing pathways is critical for a successful synthesis. This guide provides the necessary framework to navigate these challenges.
Reaction Mechanism and Key Considerations
The reaction proceeds in two main stages after the formation of the magnesium alkoxide intermediate.[5]
-
Nucleophilic Acyl Substitution: The first equivalent of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (-OEt) leaving group to yield a ketone.
-
Nucleophilic Addition: The resulting ketone is generally more reactive than the starting ester.[4][6] A second equivalent of the Grignard reagent immediately attacks the ketone carbonyl, forming a magnesium alkoxide intermediate.
-
Acidic Workup: The reaction is quenched with a mild acid source to protonate the alkoxide, yielding the final tertiary alcohol product.[5][7]
The electron-withdrawing fluorine atom at the α-position is expected to enhance the reactivity of the carbonyl group towards nucleophilic attack. However, careful temperature control is essential, as some studies on fluorinated esters suggest that low temperatures are crucial for achieving selective mono-addition if desired, though the standard outcome with excess Grignard reagent is the tertiary alcohol.[8][9]
Experimental Design: Parameters and Reagents
Successful execution of this Grignard reaction hinges on meticulous control over experimental parameters. The following table summarizes critical variables and provides recommended starting points.
| Parameter | Recommended Choice | Rationale & Justification |
| Grignard Reagent | Methylmagnesium bromide, Phenylmagnesium bromide | Select based on the desired R groups for the tertiary alcohol. Commercially available solutions are convenient and reliable.[10][11] |
| Equivalents of Grignard | 2.2 - 2.5 equivalents | A slight excess is used to ensure complete conversion of the ester and to compensate for any reagent consumed by trace moisture.[4] |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Ethereal solvents are required to stabilize the Grignard reagent.[12] THF is often preferred for its higher boiling point and better solvating properties.[13] Strict anhydrous conditions are mandatory. [14] |
| Reaction Temperature | -78 °C to 0 °C for addition | The addition should be performed at low temperature to control the exothermic reaction and minimize side reactions. The reaction can then be allowed to warm to room temperature.[15] |
| Quenching Agent | Saturated aqueous Ammonium Chloride (NH₄Cl) | A mild acid source that effectively protonates the alkoxide and quenches excess Grignard reagent without promoting acid-catalyzed elimination of the tertiary alcohol product.[7][16] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to atmospheric moisture and oxygen and must be handled under an inert atmosphere.[13] |
Detailed Experimental Protocol
This protocol describes the synthesis of 2-fluoro-3-methyl-3-pentanol using this compound and an excess of Ethylmagnesium Bromide.
Safety Precautions:
-
Grignard reactions are highly exothermic and moisture-sensitive.[13]
-
Anhydrous ethers are extremely flammable.[13] All operations must be conducted in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[13]
-
Have an ice bath ready to control the reaction temperature.[13]
Materials and Reagents:
-
This compound
-
Ethylmagnesium Bromide (e.g., 3.0 M solution in diethyl ether)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Saturated aqueous Sodium Chloride (Brine) solution[7]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Reagents for TLC analysis (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask, flame-dried or oven-dried[13]
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Inert gas inlet (Nitrogen or Argon)
-
Thermometer or temperature probe
-
Separatory funnel
Step-by-Step Procedure
Part 1: Reaction Setup and Execution
-
Glassware Preparation: Ensure all glassware is meticulously dried by flame-drying under vacuum or oven-drying at >120 °C for several hours to remove all traces of water.[13][14]
-
Apparatus Assembly: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, a condenser with a nitrogen/argon inlet, and a rubber septum for temperature monitoring. Flush the entire system with the inert gas for at least 10-15 minutes.
-
Reagent Charging: Under a positive pressure of inert gas, charge the reaction flask with this compound (1.0 eq) dissolved in anhydrous diethyl ether (or THF).
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Grignard Addition: Charge the dropping funnel with the Ethylmagnesium Bromide solution (2.2 eq). Add the Grignard reagent to the stirred ester solution dropwise over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition to control the exothermic process.[13]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed.[7]
Part 2: Workup and Purification
-
Quenching: Cool the reaction flask back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[7][16] This process is also exothermic and may cause gas evolution. Continue adding the quenching solution until no more gas evolves and two clear layers are visible.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[7]
-
Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[7]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel or by distillation, depending on the physical properties of the product.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the Grignard reaction with this compound.
Caption: Experimental workflow for the synthesis of α-fluorinated tertiary alcohols.
Troubleshooting and Key Insights
-
Problem: The reaction does not start or the yield is low.
-
Cause & Solution: The most common culprit is moisture.[14] Ensure all glassware is rigorously dried and solvents are anhydrous. If preparing the Grignard reagent in-situ, activation of the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane may be necessary to initiate the reaction.[17][18]
-
-
Problem: A significant amount of starting material is recovered.
-
Cause & Solution: This could indicate insufficient Grignard reagent or deactivation of the reagent. Ensure at least 2.2 equivalents are used. Consider titrating the Grignard solution before use to confirm its concentration.
-
-
Problem: Formation of a dimeric side product (Wurtz coupling).
-
Cause & Solution: This can occur during the formation of the Grignard reagent, especially if the alkyl halide concentration is too high or the reaction is too hot. Slow, dropwise addition of the alkyl halide to the magnesium turnings is recommended.[10]
-
References
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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NurdRage. (2018). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
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Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]
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ResearchGate. (2024). How to purify tertiary alcohol?. Retrieved from [Link]
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Frostburg State University Chemistry Department. (2018). Reactions of esters with Grignard reagents [Video]. YouTube. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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-
Chemistry LibreTexts. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved from [Link]
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Ashenhurst, J. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
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The Strategic Incorporation of Ethyl 2-Fluoropropionate in the Synthesis of Novel Nicotinic Acid Receptor Agonists
For Immediate Release
Introduction: The Significance of Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in various physiological processes within the central and peripheral nervous systems.[1][2] The modulation of these receptors by agonists has significant therapeutic potential for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3] In particular, the α4β2 nAChR subtype is a key target for the development of smoking cessation aids.[4][5][6] The development of potent and selective nAChR agonists is a major focus of modern medicinal chemistry.
The Role of Fluorine in Modulating Pharmacological Activity
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles.[7][8][9] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[7][8][10][11] Specifically, the incorporation of fluorine can:
-
Enhance Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at susceptible positions, increasing the drug's half-life.[9][10]
-
Modulate Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[7][8][9][11]
-
Improve Receptor Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with receptor binding sites, enhancing potency.[7][8][10]
-
Influence Conformation: The presence of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal receptor interaction.[9]
Ethyl 2-Fluoropropionate: A Key Building Block
This compound (CAS 349-43-9) has emerged as a valuable fluorinated building block in the synthesis of novel pharmaceuticals, particularly nicotinic acid receptor agonists.[12][13][14] Its structure provides a readily available source of a fluorinated three-carbon unit that can be strategically incorporated into larger, more complex molecules. The presence of the fluorine atom at the α-position to the ester carbonyl group activates the molecule for various chemical transformations.[13]
This application note will detail the synthetic utility of this compound in the preparation of nicotinic acid receptor agonists, providing a generalized synthetic workflow and a specific, detailed protocol for the synthesis of a Varenicline analogue, a well-known partial agonist of the α4β2 nAChR.
Generalized Synthetic Workflow for Nicotinic Acid Receptor Agonists
The synthesis of nicotinic acid receptor agonists often involves the construction of a core heterocyclic scaffold, frequently containing a pyridine or a related nitrogen-containing ring system, which is crucial for receptor recognition.[1][3][15] this compound can be utilized in the early stages of the synthesis to introduce the key fluorinated side chain that will ultimately contribute to the final compound's desired pharmacological properties.
A general workflow can be visualized as follows:
Caption: Generalized synthetic workflow.
Application Protocol: Synthesis of a Varenicline Analogue
This protocol describes a multi-step synthesis of a Varenicline analogue, a potent partial agonist of the α4β2 nicotinic acetylcholine receptor, highlighting a potential application of a derivative of this compound. Varenicline itself is a successful smoking cessation aid.[5][6] The synthesis of Varenicline and its analogues often involves complex multi-step procedures.[16][17][18]
Note on Causality: The choice of reagents and reaction conditions is critical for achieving the desired transformations with high yield and purity. Each step is designed to selectively modify a specific part of the molecule while preserving other functional groups. For instance, the use of protecting groups is essential to prevent unwanted side reactions.
Experimental Workflow Diagram
Caption: Multi-step synthesis workflow.
Detailed Step-by-Step Methodology
PART 1: Synthesis of a Key Diamine Intermediate (Illustrative)
This section provides a conceptual pathway. The direct use of this compound would involve its initial conversion to a suitable building block for incorporation.
Step 1: Synthesis of a Protected Diaminophenyl Intermediate
-
Rationale: This initial phase focuses on constructing a key aromatic diamine with appropriate protecting groups. This intermediate is crucial for the subsequent cyclization to form the pyrazine ring of the Varenicline scaffold.
-
Procedure:
-
To a solution of a suitable nitroaniline precursor in an appropriate solvent (e.g., dichloromethane), add a protecting group reagent (e.g., trifluoroacetic anhydride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected nitroaniline.
-
The nitro group is then reduced to an amine, for example, through catalytic hydrogenation, to yield the protected diaminophenyl intermediate.
-
PART 2: Assembly of the Tetracyclic Core
Step 2: Condensation with a Bicyclic Ketone
-
Rationale: This step involves the formation of the tetracyclic core of the Varenicline analogue through a condensation reaction.
-
Procedure:
-
Combine the protected diaminophenyl intermediate with a suitable bicyclic ketone in a solvent such as ethanol.
-
Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 24-48 hours, monitoring by TLC.
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed in vacuo, and the residue is purified by column chromatography.
-
Step 3: Cyclization to Form the Pyrazine Ring
-
Rationale: This is a critical step where the pyrazine ring is formed, completing the tetracyclic structure of the Varenicline analogue. This is often achieved by condensation with glyoxal or a derivative.[5][18]
-
Procedure:
-
Dissolve the product from the previous step in a suitable solvent (e.g., methanol).
-
Add an aqueous solution of glyoxal (sodium bisulfite addition adduct).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography to yield the protected Varenicline analogue.
-
PART 3: Final Product Formation
Step 4: Deprotection and Salt Formation
-
Rationale: The final steps involve the removal of the protecting group to reveal the free base of the Varenicline analogue, followed by salt formation for improved stability and handling.
-
Procedure:
-
Dissolve the protected Varenicline analogue in a suitable solvent (e.g., methanol).
-
Add a deprotecting agent (e.g., aqueous sodium hydroxide) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction mixture and extract the free base with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude Varenicline analogue free base.
-
For purification and improved handling, the free base can be converted to a salt (e.g., tartrate or hydrochloride) by treating a solution of the base with the corresponding acid.[18][19] The resulting salt can then be recrystallized.
-
Data Presentation
| Step | Product | Expected Yield (%) | Purity (by HPLC) (%) | Analytical Method |
| 1 | Protected Diaminophenyl Intermediate | 85-95 | >98 | 1H NMR, LC-MS |
| 2 | Condensed Tetracyclic Intermediate | 60-75 | >97 | 1H NMR, 13C NMR, LC-MS |
| 3 | Protected Varenicline Analogue | 70-85 | >98 | 1H NMR, 13C NMR, HRMS |
| 4 | Varenicline Analogue Salt | 80-90 (after salt formation) | >99.5 | 1H NMR, 13C NMR, Elemental Analysis |
Conclusion
This compound serves as a strategic and versatile building block for introducing fluorine into complex drug molecules. Its application in the synthesis of nicotinic acid receptor agonists, such as analogues of Varenicline, demonstrates its importance in modern drug discovery. The incorporation of the fluoro-propyl moiety can significantly enhance the pharmacological properties of the final compound, leading to more effective and safer therapeutics for a variety of neurological conditions. The detailed protocol provided herein offers a template for researchers to explore the synthesis of novel fluorinated nAChR agonists.
References
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Bentham Science Publishers. (2019). Roles of Fluorine in Drug Design and Drug Action.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in drug discovery: Role, design and case studies. Current Topics in Medicinal Chemistry, 7(14), 1362-1375.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of this compound in Pharmaceutical R&D.
- Pike, V. W. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(18), 5547.
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- Jensen, A. A., et al. (2002). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 45(20), 4495-4506.
- Anderson, M. D., et al. (2003). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. PubMed.
- Arias, H. R., et al. (2019). Synthesis of Novel Nicotinic Ligands with Multimodal Action: Targeting Acetylcholine α4β2, Dopamine and Serotonin Transporters. Molecules, 24(20), 3794.
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- Guidechem. (n.d.). This compound 349-43-9 wiki.
- Bolchi, C., et al. (2020). Synthesis of new α4β2 neuronal nicotinic acetylcholine receptor (nAChR) partial agonists based on the benzofuran scaffold. Tesi di dottorato.
- Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Arias, H. R., et al. (2018). Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. Molecules, 23(11), 2977.
- Al-Fahad, R. I., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience, 8(1), 115-127.
- Nemecz, A., et al. (2012). Synthesis of Selective Agonists for the α7 Nicotinic Acetylcholine Receptor with In Situ Click-Chemistry on Acetylcholine-Binding Protein Templates. Journal of the American Chemical Society, 134(30), 12581-12590.
- Liberman, A., et al. (2022). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl... Molecules, 27(19), 6529.
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- WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents. (n.d.).
- Kulkarni, S., et al. (2023). Synthesis and Evaluation of Compound Targeting α7 and β2 Subunits in Nicotinic Acetylcholinergic Receptor. Molecules, 28(24), 8081.
- Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. ResearchGate.
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- CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents. (n.d.).
- EP4241775A1 - TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF - European Patent Office. (n.d.).
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Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of Ethyl 2-Fluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 2-Fluoropropionate in Modern Chemistry
This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the α-position of the propionate moiety can significantly influence the parent molecule's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design. As a key intermediate, the reliable and scalable synthesis of this compound is crucial for advancing the development of new chemical entities.
This document provides a comprehensive guide for the scale-up synthesis of this compound to a pilot plant level. The presented protocol is based on the fluorination of ethyl 2-chloropropionate using hydrogen fluoride, a robust and economically viable method for industrial production. This guide emphasizes not only the synthetic procedure but also the critical aspects of process safety, purification, and quality control necessary for a successful and safe scale-up.
Chemical Reaction and Mechanism
The synthesis of this compound from ethyl 2-chloropropionate is a nucleophilic substitution reaction where the chlorine atom is replaced by a fluorine atom. The reaction is typically catalyzed by a Lewis acid.
Reaction:
Mechanism:
The Lewis acid catalyst activates the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack by the fluoride ion from hydrogen fluoride. The reaction proceeds through a carbocation-like transition state, leading to the formation of the desired product and hydrogen chloride as a byproduct. The choice of catalyst and reaction conditions is critical to ensure high conversion and selectivity, minimizing the formation of impurities.
Experimental Workflow for Pilot Plant Synthesis
The following diagram illustrates the overall workflow for the pilot plant production of this compound.
Caption: Experimental workflow for this compound synthesis.
Detailed Protocol for Pilot Plant Synthesis (100 L Scale)
This protocol is designed for a 100-liter jacketed glass-lined reactor. All operations involving hydrogen fluoride must be conducted in a well-ventilated area with appropriate safety measures in place.
Materials and Equipment:
-
100 L Jacketed Glass-Lined Reactor with overhead stirrer, condenser, and temperature probe
-
Charging vessels for reactants
-
Receiving vessels for product and waste
-
Vacuum pump and vacuum gauge
-
Fractional distillation column (packed with suitable material, e.g., Raschig rings)
-
Personal Protective Equipment (PPE): Acid-resistant gloves (Neoprene), chemical splash goggles, face shield, acid-resistant apron, and a calibrated personal HF gas detector.
Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (approx.) |
| Ethyl 2-chloropropionate | 535-13-7 | 136.58 | 50.0 | 366.1 |
| Anhydrous Hydrogen Fluoride | 7664-39-3 | 20.01 | 11.0 | 549.7 |
| Tin (IV) Chloride (Catalyst) | 7646-78-8 | 260.52 | 1.0 | 3.8 |
| Ice Water (for quenching) | - | - | As needed | - |
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and passivated according to standard operating procedures for handling acidic reagents.
-
Inert the reactor with dry nitrogen.
-
-
Charging of Reactants:
-
Charge the reactor with 50.0 kg of Ethyl 2-chloropropionate.
-
Start the agitator at a moderate speed.
-
Carefully add 1.0 kg of Tin (IV) Chloride catalyst to the reactor.
-
Cool the reactor jacket to 0-5 °C.
-
Slowly and carefully introduce 11.0 kg of anhydrous hydrogen fluoride into the reactor, maintaining the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition of HF is complete, slowly raise the temperature of the reactor to 60-70 °C.
-
Maintain the reaction at this temperature for 20-24 hours.[1]
-
Monitor the reaction progress by taking aliquots (with extreme caution and appropriate PPE) and analyzing them by GC-FID.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to 10-15 °C.
-
In a separate vessel, prepare a sufficient quantity of ice water.
-
Slowly and carefully transfer the reaction mixture to the ice water with vigorous stirring to quench the reaction and neutralize excess HF.
-
Allow the mixture to separate into two phases.
-
-
Purification:
-
Separate the organic layer from the aqueous layer.
-
Transfer the crude organic layer to a distillation setup.
-
Perform fractional vacuum distillation to purify the this compound. The boiling point of this compound is approximately 140-142 °C at atmospheric pressure.[2] The distillation should be carried out under reduced pressure to lower the boiling point and prevent decomposition.
-
Collect the fraction corresponding to the pure product.
-
Safety Protocols and Waste Management
Safety Precautions:
-
Hydrogen Fluoride (HF): HF is an extremely corrosive and toxic substance. All handling must be done in a designated, well-ventilated area, preferably within a fume hood.[3][4][5] A calcium gluconate gel must be readily available as a first aid measure for skin contact.[3][6] Personnel must be thoroughly trained in HF safety procedures.
-
Personal Protective Equipment (PPE): Full acid-resistant PPE, including neoprene gloves, a face shield, and a chemical-resistant apron, is mandatory when handling HF.[3][5]
-
Materials Compatibility: Do not use glass equipment for handling HF.[5][6] Use compatible materials such as polyethylene, polypropylene, or Teflon.
-
Emergency Procedures: An emergency shower and eyewash station must be in close proximity. All personnel should be aware of the emergency procedures for HF exposure.
Waste Management:
-
Aqueous Waste: The aqueous layer from the work-up will contain residual HF and HCl. This should be neutralized with a base such as calcium hydroxide or sodium carbonate to a neutral pH before disposal according to local regulations.
-
Organic Waste: Any organic residues from the distillation should be collected and disposed of as halogenated organic waste.
-
Contaminated Materials: All disposable items that have come into contact with HF, such as pipette tips and wipes, must be treated as hazardous waste and disposed of accordingly.[3][4]
Quality Control
The purity of the final product should be determined using Gas Chromatography with a Flame Ionization Detector (GC-FID).
GC-FID Method:
-
Column: A suitable capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a dilute solution of the final product in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak. The method should be validated for linearity, precision, and accuracy.
Conclusion
The scale-up synthesis of this compound in a pilot plant is a feasible process that requires careful attention to safety and process control. The protocol outlined in this document, based on the fluorination of ethyl 2-chloropropionate with hydrogen fluoride, provides a robust pathway to this important intermediate. Adherence to the detailed safety and waste management procedures is paramount for the protection of personnel and the environment. Rigorous quality control using validated analytical methods will ensure the final product meets the required specifications for its intended applications in research and development.
References
-
Standard Operating Procedure - HYDROFLUORIC ACID. Yale Environmental Health & Safety. [Link]
-
Hydrofluoric Acid Management Guidelines. University of Wollongong. [Link]
-
Hydrofluoric Acid SOP. Wayne State University. [Link]
-
Guidelines for the Safe Handling of Hydrofluoric Acid. The University of Tennessee Health Science Center. [Link]
-
Safe Handling, Storage and Disposal of Hydrofluoric Acid. The University of Alabama at Birmingham. [Link]
- Method for preparing 2-fluoropropionate.
Sources
Application Note: A Validated Gas Chromatography Method for the Quantitative Analysis of Ethyl 2-Fluoropropionate
Introduction and Scientific Rationale
Ethyl 2-Fluoropropionate (CAS 349-43-9) is an organofluorine compound of increasing interest in pharmaceutical synthesis and materials science.[1] Its precise quantification is critical for process control, impurity profiling in drug substances, and quality assurance of final products. The physical properties of this compound, particularly its boiling point of 125°C and its nature as an organic ester, make it an ideal candidate for analysis by Gas Chromatography (GC).[1]
This application note presents a detailed, robust, and validated method for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID). The choice of GC-FID is deliberate; it offers a combination of high resolution for separating volatile compounds, excellent sensitivity, and a wide linear range, making it a workhorse for quantitative analysis in many laboratories.[2][3][4] While more complex detectors like Mass Spectrometry (MS) provide structural confirmation, FID is often superior for routine quantification due to its stability, lower cost, and consistent response for hydrocarbons.
The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the protocol is not just a series of steps, but a self-validating system fit for its intended purpose in a regulated research and development environment.[5][6]
Principle of the Method
The core of this method involves the separation of this compound from the sample matrix using a GC system. The sample, after appropriate preparation and addition of an internal standard, is injected into a heated inlet where it is vaporized. An inert carrier gas (Helium or Nitrogen) transports the vaporized sample through a capillary column. The column's stationary phase interacts differently with each component based on their boiling points and polarities, leading to their separation. As this compound elutes from the column, it is combusted in the hydrogen-air flame of the FID. This combustion produces ions, generating an electrical current proportional to the amount of analyte present. The concentration is then determined by comparing the analyte's peak area to that of a known concentration of an internal standard, using a pre-established calibration curve.
Experimental Protocols
Reagents and Materials
-
Solvents: Dichloromethane (DCM, HPLC Grade), Deionized Water.
-
Standards: this compound (≥99.5% purity), Ethyl Propionate (Internal Standard, ≥99% purity).
-
Chemicals: Anhydrous Sodium Sulfate.
-
Equipment: 2 mL GC vials with septa, volumetric flasks, pipettes, vortex mixer, centrifuge.
Sample Preparation: Liquid-Liquid Extraction (LLE)
The choice of sample preparation is paramount and depends on the sample matrix.[7] For aqueous samples or drug product formulations, a Liquid-Liquid Extraction (LLE) is effective for isolating the analyte and removing non-volatile interferences.[2]
Protocol:
-
Accurately weigh or pipette 1.0 mL of the sample into a 15 mL centrifuge tube.
-
Add 1.0 mL of the Internal Standard (IS) working solution (e.g., 500 µg/mL Ethyl Propionate in Dichloromethane). The use of an internal standard is critical as it corrects for variations in injection volume and potential sample loss during preparation.[2]
-
Add an additional 2.0 mL of Dichloromethane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.
-
Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.
-
Carefully transfer the lower organic layer (Dichloromethane) using a Pasteur pipette to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a 2 mL GC vial for analysis.
Diagram: Sample Preparation Workflow A visual representation of the Liquid-Liquid Extraction protocol.
Caption: Liquid-Liquid Extraction (LLE) workflow for sample preparation.
Chromatographic Conditions
The following GC-FID parameters were optimized for the separation of this compound and the internal standard. A non-polar or mid-polarity column is chosen because like-dissolves-like; the ester is moderately polar and will interact well with a phenyl- or cyanopropyl-based stationary phase, providing good resolution.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent with FID | Standard, reliable instrumentation for routine analysis. |
| Column | DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film | Mid-polarity column provides excellent selectivity for volatile organic compounds. |
| Carrier Gas | Helium or Nitrogen, constant flow at 2.4 mL/min | Inert gas to carry the sample through the column.[4] |
| Inlet Temp. | 250°C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (20:1 ratio) | A split injection prevents column overloading and ensures sharp peaks for concentrated samples. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 60°C, hold 2 min | Initial temperature is below the boiling point of the solvent to focus the injection band. |
| Ramp: 15°C/min to 180°C, hold 2 min | The temperature ramp separates compounds based on boiling point.[8] | |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 280°C | Prevents condensation of analytes in the detector. |
| H2 Flow | 40 mL/min | Fuel for the flame.[4] |
| Air Flow | 400 mL/min | Oxidant for the flame.[4] |
| Makeup Gas | N2 at 25 mL/min | Ensures efficient transfer of column effluent to the detector flame. |
Calibration and Quantification
-
Stock Solutions: Prepare a 10 mg/mL stock solution of this compound and a 5 mg/mL stock solution of Ethyl Propionate (IS) in Dichloromethane.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting the this compound stock solution.[9] A typical range would be 10 µg/mL to 1000 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.
-
Analysis: Inject the calibration standards into the GC-FID system.
-
Calibration Curve: Plot the ratio of the peak area of this compound to the peak area of the internal standard (Analyte Area / IS Area) against the concentration of this compound. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
Diagram: GC Analysis and Data Processing A flowchart illustrating the process from injection to final concentration calculation.
Caption: Workflow for GC-FID analysis and data processing.
Method Validation
The analytical method must be validated to ensure it is suitable for its intended purpose.[10] The validation is performed according to ICH Q2(R2) guidelines, which provide a framework for demonstrating that a method is reliable, reproducible, and accurate.[5][6]
| Parameter | Acceptance Criteria | Methodology |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte and IS. Peak purity should pass. | Analyze blank matrix, placebo, and samples spiked with potential impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Analyze at least 5 concentrations across the specified range.[9] |
| Range | 80% to 120% of the target concentration. | Confirmed by linearity, accuracy, and precision data. |
| Accuracy | Mean recovery of 98.0% - 102.0% | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. |
| Precision | ||
| Repeatability | RSD ≤ 2.0% | Six replicate preparations of a single sample at 100% of the target concentration. |
| Intermediate | RSD ≤ 3.0% | Repeatability test performed on a different day by a different analyst. |
| LOQ | Signal-to-Noise Ratio ≥ 10 | Determined by serial dilution of a standard solution. The LOQ must be verified for accuracy and precision. |
| LOD | Signal-to-Noise Ratio ≥ 3 | Determined by serial dilution of a standard solution. |
| Robustness | RSD ≤ 5.0% for all variations. | Deliberately vary method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.2 mL/min, inlet temp ±5°C) and assess the impact on results. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative determination of this compound. The detailed GC-FID method, coupled with a rigorous validation strategy based on ICH guidelines, ensures the generation of accurate, reliable, and reproducible data. This method is directly applicable to quality control, stability testing, and process monitoring in the pharmaceutical and chemical industries. By explaining the causality behind key experimental choices, this guide empowers researchers to not only execute the protocol but also to adapt and troubleshoot it effectively.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
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- ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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- ResearchGate. (2016). Determination of propionates and propionic acid in bakery products using gas chromatography.
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Application Note: A Validated GC-MS Protocol for the Comprehensive Purity Assessment of Ethyl 2-Fluoropropionate
Introduction: The Analytical Imperative for Ethyl 2-Fluoropropionate Purity
This compound (CAS 349-43-9) is a crucial fluorinated building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] Its incorporation into larger molecules can significantly alter their biological activity, metabolic stability, and pharmacokinetic profiles. The purity of this starting material is paramount; even trace impurities can lead to the formation of unwanted side-products, impact reaction yields, and introduce potentially toxic or mutagenic entities into a final drug substance.[2]
Therefore, a robust and reliable analytical method to assess its purity is not merely a quality control measure but a critical step in ensuring the safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its high separation efficiency for volatile compounds and its definitive identification capabilities.[3][4] This application note details a comprehensive GC-MS method, from sample preparation to data analysis and validation, grounded in established scientific principles and regulatory standards.
Foundational Principles: Why GC-MS for Fluorinated Esters?
The combination of Gas Chromatography (GC) for separation and Mass Spectrometry (MS) for detection provides unparalleled specificity and sensitivity for volatile analytes like this compound.[5]
-
Gas Chromatography (GC): The GC component separates the sample mixture based on the analytes' boiling points and their differential interactions with the capillary column's stationary phase.[3] For this compound (Boiling Point: ~123-125°C), a mid-polarity column is selected.[1][6] This choice is causal: it provides balanced retention for the moderately polar ester while effectively resolving it from potential non-polar (e.g., residual solvents) and more polar (e.g., hydrolysis products like 2-fluoropropionic acid) impurities.
-
Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer. The standard Electron Ionization (EI) source bombards the molecules with high-energy electrons, causing predictable and reproducible fragmentation.[3] This fragmentation pattern, or mass spectrum, serves as a unique chemical "fingerprint." By comparing this fingerprint to established spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, unknown impurities can be confidently identified.[7]
While EI is robust, it's noteworthy that some fluorinated compounds may not produce a clear molecular ion peak.[8] In such cases, softer ionization techniques could be explored, but for routine purity analysis, the rich fragmentation from EI is highly advantageous for structural elucidation and library matching.
Comprehensive Analytical Protocol
This protocol is designed for a standard capillary GC-MS system and is validated according to ICH Q2(R1) guidelines.[5][9]
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier Example | Notes |
| This compound | Reference Standard (>99.5%) | Sigma-Aldrich, TCI | For identity confirmation and quantification. |
| Dichloromethane (DCM) | GC Grade or equivalent | Fisher Scientific, Merck | Solvent for sample and standard dilution. |
| Helium | Ultra-High Purity (99.999%) | Airgas, Linde | Carrier gas for the GC system. |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | VWR, Sigma-Aldrich | Optional, for drying the solvent if necessary. |
Instrumentation and GC-MS Parameters
The following parameters serve as a validated starting point and may be adjusted based on the specific instrumentation in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC System | Agilent 8890, Shimadzu GC-2030, or equivalent | |
| Injection Port | Split/Splitless Inlet | |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split | A high split ratio (e.g., 50:1) prevents column overloading and ensures sharp peaks for the main component. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm i.d. column, balancing resolution and analysis time. |
| GC Column | DB-624, ZB-624, or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane) | Mid-polarity stationary phase ideal for separating the target analyte from potential impurities of varying polarities. |
| Column Dimensions | 30 m x 0.25 mm i.d. x 1.4 µm film thickness | Standard dimensions providing a good balance of resolution and capacity. |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 2 minutes | A lower initial temperature helps focus the analytes at the head of the column, improving peak shape. |
| Ramp | 15 °C/min to 240 °C | A moderate ramp rate effectively separates compounds with different boiling points. |
| Final Hold | Hold at 240 °C for 5 minutes | Ensures that any less volatile impurities are eluted from the column before the next run. |
| Mass Spectrometer | ||
| MS System | Agilent 5977, Shimadzu QP2020, or equivalent | |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization that generates reproducible, library-searchable spectra. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain cleanliness and performance. |
| Quadrupole Temp. | 150 °C | Standard temperature to ensure mass accuracy. |
| Electron Energy | 70 eV | Standard energy for EI, producing consistent fragmentation patterns found in libraries.[3] |
| Mass Scan Range | 35 - 350 m/z | Captures the molecular ion (m/z 120.12) and key fragments while avoiding low-mass noise from the carrier gas.[10] |
| Scan Rate | ~2-3 scans/sec | Provides sufficient data points across each chromatographic peak for accurate integration. |
| MS Transfer Line | 250 °C | Prevents condensation of analytes between the GC and MS. |
Standard and Sample Preparation
Accuracy in purity analysis begins with meticulous preparation.
-
Reference Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane. This solution is used for identity confirmation and as a stock for calibration if quantification of impurities is required.
-
-
Sample Solution (Test Article):
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane. This concentration is typically sufficient to detect impurities at the 0.05% level or lower.
-
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from sample receipt to final reporting.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Data Analysis and Interpretation
Peak Identification
-
Main Component: The major peak in the chromatogram is identified as this compound by comparing its retention time and mass spectrum with that of the injected Reference Standard.
-
Impurity Identification: For all other peaks (impurities), perform a mass spectral library search against the NIST/EPA/NIH database.[7] A good match (quality score > 85) provides a tentative identification. Confirmation should be performed by analyzing an authentic standard of the suspected impurity if available.
-
Potential Impurities: Based on common synthesis routes (e.g., fluorination of Ethyl 2-bromopropionate or Ethyl 2-hydroxypropionate), potential impurities could include:[1][11]
Purity Calculation
For routine analysis, purity is often determined by the area percent normalization method . This method assumes that all compounds have a similar response factor in the detector.
-
Formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Reporting Threshold: In line with ICH guidelines, any impurity detected above a certain threshold (e.g., 0.05%) should be reported.[14][15] Results should be reported to two decimal places for impurities below 1.0%.[14]
Method Validation (ICH Q2(R1) Framework)
A robust analytical method must be validated to ensure it is fit for its intended purpose.[5][9] The following parameters must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution between the main peak and all impurities.
-
Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by preparing a calibration curve with at least five concentration levels. A correlation coefficient (R²) of >0.99 is expected.[5][16]
-
Accuracy: The closeness of the test results to the true value. Determined by performing recovery studies on a sample spiked with known amounts of impurities. Recoveries are typically expected to be within 80-120%.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst.
-
Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. The relative standard deviation (RSD) should typically be less than 15%.[17]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of an analyte that can be reliably detected and quantified, respectively. Typically determined based on a signal-to-noise ratio (S/N) of 3 for LOD and 10 for LOQ.[17][18]
Safety Precautions
-
This compound is a flammable liquid and may be toxic if ingested, inhaled, or in contact with skin.[10]
-
All sample and standard preparations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and scientifically grounded GC-MS protocol for the purity analysis of this compound. By explaining the rationale behind key parameters and aligning the methodology with authoritative ICH guidelines, this document serves as a robust resource for quality control and research laboratories. Adherence to this protocol will ensure the generation of accurate, reliable, and reproducible data, which is fundamental to the development of safe and effective pharmaceutical products.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265947, this compound. Retrieved from [Link]
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JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]
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International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
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Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. Retrieved from [Link]
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Skedung, L., Savvidou, E., et al. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Atmospheres. Retrieved from [Link]
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Wu, C. H., & Chang, M. B. (2012). Development of analysis of volatile polyfluorinated alkyl substances in indoor air using thermal desorption-gas chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
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ASTM International. (2023). Standard Practice for Calculation of Gas Chromatographic Response Factors (D4626-95(2019)). Retrieved from [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
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PubMed. (2024). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]
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Eklundh Odler, T. (2018). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Diva-portal.org. Retrieved from [Link]
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Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
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International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). Retrieved from [Link]
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Kalaritis, P., & Regenye, R. W. (n.d.). Enantiomerically pure ethyl (R)- and (S)-2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses. Retrieved from [Link]
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SCION Instruments. (n.d.). ASTM D5769 - Standard Test Method by GC-MS. Retrieved from [Link]
-
Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Retrieved from [Link]
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Wang, Y., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health. Retrieved from [Link]
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ASTM International. (2018). Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry (D6420-18). Retrieved from [Link]
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European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
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Infinita Lab. (n.d.). Capillary Gas Chromatography Testing – ASTM D6387 Standard. Retrieved from [Link]
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Sanou, S., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Retrieved from [Link]
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Mabatho, P. N., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. Retrieved from [Link]
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LookChem. (n.d.). Cas 349-43-9, this compound. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10807, Ethyl 2-chloropropionate. Retrieved from [Link]
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MDPI. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Retrieved from [Link]
-
Sznajder-Katarzyńska, K., et al. (2019). Recent developments in methods for analysis of perfluorinated persistent pollutants. National Institutes of Health. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, ethyl ester. NIST WebBook. Retrieved from [Link]
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ASTM International. (n.d.). ASTM Standards in Chromatography. Scribd. Retrieved from [Link]
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The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. Retrieved from [Link]
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Trade Science Inc. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. TSI Journals. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Electron Ionization Library Component of the NIST/EPA/NIH Mass Spectral Library and NIST GC Retention Index Database. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 2-fluoropropanoate. Retrieved from [Link]
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- 18. mdpi.com [mdpi.com]
Application of Ethyl 2-Fluoropropionate in Polymer Chemistry: A Technical Guide for Researchers
This guide provides a comprehensive overview of the application of ethyl 2-fluoropropionate as a key intermediate in the synthesis of fluorinated polymers. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging the unique properties of fluorinated materials in their work. We will delve into the synthesis of 2-fluoroacrylate monomers from this compound and provide detailed protocols for their polymerization, with a focus on producing materials with tailored properties for advanced applications.
Introduction: The Significance of Fluorine in Polymer Chemistry
The introduction of fluorine into polymer structures imparts a range of desirable properties, including high thermal stability, chemical inertness, low surface energy, and unique optical characteristics.[1] The strong carbon-fluorine bond is responsible for the exceptional resistance of fluorinated polymers to solvents, acids, and bases, as well as their enhanced durability.[2] These attributes make them highly valuable in diverse fields, from high-performance coatings and advanced optics to biomedical devices. This compound serves as a crucial building block for accessing a specific class of these materials: poly(2-fluoroacrylate)s.
From Intermediate to Monomer: Synthesis of Ethyl 2-Fluoroacrylate
This compound is a key precursor for the synthesis of 2-fluoroacrylate monomers, particularly ethyl 2-fluoroacrylate. This monomer is the gateway to producing poly(ethyl 2-fluoroacrylate), a polymer with significant potential for specialized applications.
The synthesis of ethyl 2-fluoroacrylate from this compound typically involves a dehydrohalogenation or a related elimination reaction. While various synthetic routes to 2-fluoroacrylates exist, a common strategy involves the conversion of the propionate to an intermediate that can readily undergo elimination to form the desired acrylate.[1]
Diagram of the Synthesis Pathway from this compound to Poly(ethyl 2-fluoroacrylate):
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-Fluoropropionate
Welcome to the technical support center for the synthesis of Ethyl 2-Fluoropropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to help you improve the yield and purity of your this compound synthesis by providing scientifically sound and field-proven insights.
I. Introduction to this compound Synthesis
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The introduction of a fluorine atom at the α-position of the propionate moiety can significantly alter the biological activity and physicochemical properties of the parent molecule.[2] Common synthetic routes to this compound include nucleophilic fluorination of ethyl 2-halopropionates (e.g., chloro- or bromo- derivatives) or fluorination of ethyl lactate derivatives.[1][3] While these methods are established, achieving high yields and purity can be challenging due to side reactions and purification difficulties. This guide will address common issues encountered during these syntheses.
II. Troubleshooting Guide: Low Yield & Purity Issues
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the synthesis of this compound.
Issue 1: Low Conversion of Starting Material
Question: I am performing a nucleophilic fluorination of ethyl 2-chloropropionate with potassium fluoride (KF), but I am observing low conversion of my starting material. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in this halogen exchange (Halex) reaction is a frequent issue and can be attributed to several factors.
Potential Causes & Solutions:
-
Insufficient Fluoride Source Activity:
-
Causality: Potassium fluoride is hygroscopic and its activity is significantly reduced by the presence of water. The fluoride anion needs to be a potent nucleophile to displace the chloride.
-
Solution: Ensure your KF is anhydrous. This can be achieved by spray-drying or by heating the KF under vacuum before use. Alternatively, using a phase-transfer catalyst (PTC) such as tetra-n-butylammonium fluoride can enhance the nucleophilicity of the fluoride ion in the organic phase.[4]
-
-
Inappropriate Solvent:
-
Causality: The choice of solvent is critical. Aprotic polar solvents are generally preferred as they can dissolve the KF and do not solvate the fluoride anion as strongly as protic solvents, thus maintaining its nucleophilicity.
-
Solution: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are effective for this reaction. Using a less polar or a protic solvent like ethanol can lead to poor solubility of KF and reduced nucleophilicity of the fluoride ion.[5]
-
-
Reaction Temperature and Time:
-
Causality: The reaction kinetics are temperature-dependent. Insufficient temperature will result in a slow reaction rate, while excessively high temperatures can promote side reactions like elimination.[1]
-
Solution: The optimal temperature range is typically between 80-130°C.[1] Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extending the reaction time beyond 30 hours may not significantly increase the yield and could lead to more byproducts.[1]
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is proceeding, but I am observing significant formation of byproducts, primarily ethyl acrylate, which is complicating purification and reducing my isolated yield. What is causing this and how can I minimize it?
Answer:
The formation of ethyl acrylate is a result of an elimination reaction (E2) competing with the desired substitution reaction (SN2).
Causality & Minimization Strategies:
-
Reaction Conditions Favoring Elimination:
-
Causality: High temperatures and the presence of a strong, sterically hindered base can favor the E2 pathway. While KF is not a strong base, at elevated temperatures, its basicity can become significant enough to promote elimination.
-
Minimization:
-
Temperature Control: Maintain the reaction temperature within the optimal range of 80-130°C.[1]
-
Choice of Fluorinating Agent: Consider using a milder fluorinating agent if elimination is a persistent issue. However, for the Halex reaction with ethyl 2-chloropropionate, KF remains a common and cost-effective choice.
-
-
-
Moisture in the Reaction:
-
Causality: The presence of water can lead to the formation of hydroxide ions, which are a stronger base than fluoride and can promote elimination.
-
Minimization: Ensure all reagents and solvents are anhydrous.
-
Issue 3: Difficulty in Product Purification
Question: I have completed the synthesis, but I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification strategies?
Answer:
Purification can be challenging due to the volatility of the product and the presence of closely boiling impurities.
Purification Protocol & Tips:
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice-water.[4] This will precipitate inorganic salts.
-
Extraction: Extract the aqueous phase with a suitable organic solvent like dichloromethane or diethyl ether.[4]
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and filter.[6] Concentrate the solution carefully using a rotary evaporator at a low temperature to minimize loss of the volatile product.[7]
-
Distillation: The final purification step is typically fractional distillation under reduced pressure.[4] The boiling point of this compound is approximately 122.5-123 °C at atmospheric pressure.[8]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H9FO2 | [9] |
| Molecular Weight | 120.12 g/mol | [9] |
| Boiling Point | 122.5-123 °C | [8] |
| Density | 0.997 g/mL | [8] |
III. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary synthetic routes are:
-
Halogen Exchange (Halex) Reaction: This involves the reaction of an ethyl 2-halopropionate (e.g., ethyl 2-chloropropionate or ethyl 2-bromopropionate) with a fluoride source like potassium fluoride.[1][3]
-
Fluorination of Hydroxy Esters: This route uses a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, to replace the hydroxyl group of ethyl lactate with fluorine.[3]
-
Electrophilic Fluorination: This involves the use of an electrophilic fluorinating agent, like N-fluorobenzenesulfonimide (NFSI), with the enolate of ethyl propionate.[6]
Q2: What analytical methods are suitable for monitoring the reaction and assessing product purity?
A2:
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of the starting material and the formation of the product and volatile byproducts.[10] A flame ionization detector (FID) is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation and purity assessment.[6][9] The coupling between fluorine and adjacent protons or carbons provides a clear signature of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any byproducts by their mass spectra.[11][12]
Q3: What are the key safety precautions to consider when synthesizing this compound?
A3:
-
Handling of Reagents:
-
Fluorinating Agents: Many fluorinating agents are corrosive and/or toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]
-
Flammable Solvents: Use flammable solvents away from ignition sources and in accordance with safety regulations.[14]
-
-
Reaction Conditions:
-
Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in a sealed vessel. Ensure proper venting.
-
-
Product Handling:
IV. Experimental Protocols & Workflows
Optimized Protocol for Halex Synthesis of this compound
This protocol is based on established literature procedures with optimizations for improved yield.[3][4]
Materials:
-
Ethyl 2-chloropropionate
-
Spray-dried potassium fluoride
-
Tetra-n-butylammonium fluoride (as a phase-transfer catalyst)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add spray-dried potassium fluoride (1.5 equivalents) and tetra-n-butylammonium fluoride (0.05 equivalents).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add ethyl 2-chloropropionate (1.0 equivalent) to the stirred suspension.
-
Heat the reaction mixture to 100-110°C and monitor the progress by GC.
-
After the reaction is complete (typically 24-30 hours), cool the mixture to room temperature.
-
Proceed with the work-up and purification as described in the "Difficulty in Product Purification" section.
Workflow for Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of this compound.
V. References
-
National Institutes of Health. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
-
Gebauer Company. (2022). SAFETY DATA SHEET (SDS). Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). CN103044245A - Method for preparing 2-fluoropropionate. Retrieved from
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ChemSynthesis. (n.d.). ethyl 2-fluoropropanoate. Retrieved from [Link]
-
ResearchGate. (2022). Simulation, optimization and control of the process of synthesis of ethyl propionate by reactive distillation. Retrieved from [Link]
-
Analytical Method Summaries. (2021). Analytical Method Summaries. Retrieved from [Link]
-
Analytical Methods. (n.d.). III Analytical Methods. Retrieved from [Link]
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Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]
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Organic Syntheses. (1990). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]
-
MDPI. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Unexpected Reactivity of Ethyl 2-(Diethylphosphono)Propionate Toward 2,2-Disubstituted-1,3-cyclopentanediones. Retrieved from [Link]
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Technical Support Center: Purification of Crude Ethyl 2-Fluoropropionate
Welcome to the technical support center for the purification of crude Ethyl 2-Fluoropropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important fluorinated building block. The following content is structured in a question-and-answer format to directly address specific issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, this can include ethyl 2-chloropropionate or ethyl 2-bromopropionate.[1]
-
Residual Solvents: High-boiling point solvents such as dimethylformamide (DMF) or acetamide are often used and can be difficult to remove.
-
Catalysts: If a phase-transfer catalyst (e.g., quaternary ammonium salts like tetrabutylammonium bromide) is used, it may persist in the crude product.[2][3]
-
Acidic Byproducts: The reaction may generate acidic impurities that need to be neutralized and removed.
-
Water: Introduced during aqueous work-up steps.
-
Decomposition Products: Although generally stable, prolonged exposure to high temperatures or strong acidic/basic conditions can lead to degradation.
Q2: What is the boiling point of this compound and how does it influence the choice of purification method?
A2: this compound has a boiling point of approximately 122-125°C at atmospheric pressure.[4] This relatively low boiling point makes fractional distillation a primary and effective method for purification, especially for removing less volatile impurities. However, to prevent thermal decomposition, vacuum distillation is often preferred as it allows for distillation at a lower temperature.[5]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a viable option, particularly for removing impurities with different polarities that are difficult to separate by distillation. This compound is a moderately polar compound. Silica gel is a suitable stationary phase, and a non-polar mobile phase with a small amount of a more polar solvent can be used for elution.[6][7][8]
Troubleshooting Guide
Issue 1: My distilled this compound is still impure, what could be the problem?
-
Potential Cause 1: Azeotrope Formation. Some impurities may form an azeotrope with the product, meaning they boil at a constant temperature and cannot be separated by simple distillation.
-
Solution: Consider using a different purification technique, such as column chromatography, to remove the azeotropic impurity. Alternatively, an extractive distillation approach could be explored.
-
-
Potential Cause 2: Inefficient Fractionating Column. The fractionating column may not have enough theoretical plates to separate impurities with close boiling points.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). Ensure the distillation is performed slowly to allow for proper equilibration between the liquid and vapor phases.
-
-
Potential Cause 3: Thermal Decomposition. If the distillation is performed at too high a temperature, the product may be decomposing on the column, leading to the formation of new impurities.
-
Solution: Switch to vacuum distillation to lower the boiling point.[5] Ensure the heating mantle temperature is not excessively high.
-
Issue 2: I am having trouble removing the phase-transfer catalyst.
-
Potential Cause: Phase-transfer catalysts are salts that can have some solubility in the organic phase.[9][10]
-
Solution: Perform multiple aqueous washes of the crude product before distillation. Washing with brine (saturated NaCl solution) can help to break emulsions and improve the separation of the aqueous and organic layers.
-
Issue 3: My column chromatography separation is not effective.
-
Potential Cause 1: Incorrect Mobile Phase Polarity. If the mobile phase is too polar, all components will elute quickly with poor separation. If it is not polar enough, the product may not move off the column.[7]
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for silica gel chromatography of this compound is a mixture of hexane and ethyl acetate. An Rf value of 0.2-0.3 for the product on TLC is often a good indicator for effective column separation.
-
-
Potential Cause 2: Column Overloading. Applying too much crude material to the column will result in broad, overlapping peaks.
-
Solution: Use a larger diameter column or reduce the amount of sample loaded. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This protocol is based on established methods for purifying similar fluoroesters and is designed to minimize thermal degradation.[11]
Step-by-Step Methodology:
-
Pre-treatment of Crude Material:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product sequentially with:
-
1 M HCl to remove any basic impurities.
-
Saturated NaHCO₃ solution to neutralize any acidic impurities.
-
Water to remove residual salts.
-
Brine to facilitate phase separation.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the drying agent.
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column (or other packed column) of at least 20 cm in length.
-
Use a vacuum-jacketed distillation head to minimize heat loss.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
-
Distillation Procedure:
-
Place the dried crude product in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 20-50 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect a forerun fraction containing any low-boiling impurities.
-
Collect the main fraction of this compound at its boiling point under the applied vacuum.
-
Monitor the purity of the collected fractions by GC or NMR.
-
Data Presentation: Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 | 122-125 |
| 100 | ~70-75 |
| 50 | ~55-60 |
| 20 | ~40-45 |
Note: These are estimated values and should be confirmed experimentally.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general framework for the chromatographic purification of this compound.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using TLC, determine a suitable mobile phase. Start with a low polarity solvent system such as 95:5 hexane:ethyl acetate and gradually increase the polarity. The ideal system will give a clear separation between the product and impurities, with an Rf value for the product of around 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase to elute more polar impurities.
-
-
Product Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of crude this compound.
Troubleshooting Logic Diagram for Distillation
Sources
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- 5. brandtech.com [brandtech.com]
- 6. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
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- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 2-Fluoropropionate
Welcome to the technical support center for the synthesis of Ethyl 2-Fluoropropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important fluorinated building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction outcomes and ensure the highest purity of your final product.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their root causes and offering practical solutions.
Issue 1: Low Yield and Presence of a Volatile Impurity with a Sharp Odor
Question: My reaction to synthesize this compound from Ethyl 2-chloropropionate using potassium fluoride (KF) resulted in a low yield of the desired product. During purification, I isolated a significant amount of a lower-boiling point impurity with a characteristic acrid smell. What is this side product and how can I prevent its formation?
Answer:
The likely culprit for this observation is the formation of Ethyl acrylate through an elimination reaction. This is a common side reaction in the nucleophilic fluorination of α-halo esters, especially under harsh conditions.[1]
Causality:
The fluoride ion (F⁻), besides being a nucleophile, is also a base. When reacting with Ethyl 2-chloropropionate, it can abstract a proton from the β-carbon, leading to the elimination of HCl and the formation of Ethyl acrylate. This E2 (elimination, bimolecular) pathway competes with the desired Sₙ2 (substitution, nucleophilic, bimolecular) reaction.
-
High Temperatures: Elevated reaction temperatures significantly favor the elimination pathway over substitution.
-
Strongly Basic Conditions: While KF is a relatively mild base, the presence of any stronger basic impurities or the use of a very polar aprotic solvent can enhance the basicity of the reaction medium, promoting elimination.
Visualizing the Competing Pathways:
Caption: Potential reaction pathways in the DAST-mediated synthesis of this compound.
Recommended Solutions:
-
Low-Temperature Reaction: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to suppress rearrangement and elimination reactions.
-
Slow Addition of DAST: Add the DAST reagent slowly to the solution of Ethyl lactate to maintain a low concentration of the reactive species and control the reaction exotherm.
-
Use of Alternative Deoxyfluorinating Agents: Consider using a milder and more selective deoxyfluorinating agent. Reagents like Deoxo-Fluor® or PyFluor have been developed to reduce the incidence of side reactions. [2]* Careful Work-up: Quench the reaction carefully at low temperature with a suitable reagent (e.g., saturated sodium bicarbonate solution) to neutralize any acidic byproducts and unreacted DAST.
Issue 3: Hydrolysis of the Ester During Aqueous Work-up
Question: After what appeared to be a successful reaction, I lost a significant portion of my this compound during the aqueous work-up. I suspect hydrolysis of the ester. How can I prevent this?
Answer:
Ester hydrolysis is a common issue, especially when the work-up involves strongly acidic or basic conditions. The presence of the electron-withdrawing fluorine atom at the α-position can make the carbonyl carbon of this compound more susceptible to nucleophilic attack, including by water or hydroxide ions.
Causality:
-
Acid-Catalyzed Hydrolysis: If the work-up involves washing with a strong acid to remove basic impurities, this can catalyze the hydrolysis of the ester to 2-fluoropropionic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): Washing with a strong base (e.g., NaOH, KOH) to remove acidic impurities can lead to rapid saponification of the ester.
Recommended Solutions:
-
Use of Mild Acids and Bases: For neutralization and washing, use milder reagents. For example, use a saturated solution of sodium bicarbonate (a weak base) instead of sodium hydroxide, and a dilute solution of a weak acid like citric acid or a saturated solution of ammonium chloride instead of strong mineral acids.
-
Minimize Contact Time: Perform the aqueous washes as quickly as possible to minimize the contact time between the ester and the aqueous phase.
-
Work at Low Temperatures: Conduct the work-up at a low temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.
-
Brine Wash: After the aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove dissolved water from the organic phase and can also help to break up emulsions.
-
Thorough Drying: Before removing the solvent, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of this compound on a laboratory scale?
For laboratory-scale synthesis, the halogen exchange reaction starting from Ethyl 2-chloropropionate or Ethyl 2-bromopropionate is often preferred due to the availability of the starting materials and the relatively straightforward reaction conditions. [3]However, the choice of route depends on the specific requirements of the synthesis, such as the desired scale, purity, and the availability of reagents and equipment.
Q2: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). [4]For TLC, a sample of the reaction mixture can be spotted on a TLC plate and eluted with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction. GC-MS is a more quantitative method and can be used to determine the ratio of starting material to product, as well as to identify any side products that may be forming.
Q3: What are the key safety precautions to take when working with fluorinating agents?
Many fluorinating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood. [5]
-
DAST and related reagents: These can be toxic and corrosive. They can also react violently with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Selectfluor®: While generally more stable and easier to handle than many other fluorinating agents, it is still a strong oxidizing agent and should be handled with care. [6]* Potassium Fluoride (KF): KF is toxic if ingested or inhaled. Avoid creating dust when handling solid KF.
Always consult the Safety Data Sheet (SDS) for any reagent before use and follow all recommended safety procedures.
Data Presentation: Comparison of Synthetic Routes
The following table provides a qualitative comparison of the common synthetic routes to this compound. Actual yields and side product profiles can vary significantly depending on the specific reaction conditions.
| Synthetic Route | Starting Material | Common Reagents | Typical Yields | Common Side Products | Advantages | Disadvantages |
| Halogen Exchange | Ethyl 2-chloropropionate or Ethyl 2-bromopropionate | KF, CsF, TBAF | 60-85% | Ethyl acrylate, residual starting material | Readily available starting materials, relatively simple procedure. | Elimination is a major side reaction, can require high temperatures. |
| Deoxyfluorination | Ethyl lactate | DAST, Deoxo-Fluor®, PyFluor | 50-80% | Rearrangement products, Ethyl acrylate, sulfur byproducts | Utilizes a bio-renewable starting material. | Can lead to a complex mixture of side products, expensive reagents. |
| Electrophilic Fluorination | Ethyl propionate | LDA, Selectfluor® | 70-90% | Di-fluorinated products, unreacted starting material | High yields and selectivity are often achievable. | Requires strongly basic and anhydrous conditions, expensive reagents. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen Exchange
This protocol describes a typical procedure for the synthesis of this compound from Ethyl 2-chloropropionate using potassium fluoride.
Materials:
-
Ethyl 2-chloropropionate
-
Anhydrous potassium fluoride (spray-dried)
-
Tetrabutylammonium bromide (TBAB) - optional, as a phase-transfer catalyst
-
Anhydrous acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous potassium fluoride (1.5 equivalents) and tetrabutylammonium bromide (0.1 equivalents, if used).
-
Add anhydrous acetonitrile to the flask, followed by Ethyl 2-chloropropionate (1.0 equivalent).
-
Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of dichloromethane.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Protocol 2: Purification of this compound
This protocol describes the purification of this compound from common impurities such as Ethyl acrylate and unreacted starting material.
Procedure:
-
Fractional Distillation: The most effective method for purifying this compound is fractional distillation. The boiling point of this compound is approximately 121°C, while Ethyl acrylate has a boiling point of about 99°C. [7][8]Unreacted Ethyl 2-chloropropionate has a boiling point of around 145°C. A fractional distillation column with good efficiency (e.g., a Vigreux column) should be used to achieve a good separation.
-
Column Chromatography: For smaller scale purifications or to remove non-volatile impurities, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be used to elute the product.
References
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem Technical Support.
- SciSpace. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
- ACS Publications. (2020). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Journal of the American Chemical Society.
- Organic Chemistry Portal. (2021).
- National Institutes of Health. (2018).
- National Institutes of Health. (2016). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules.
- ACS GCI Pharmaceutical Roundtable.
- RSC Publishing. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science.
- ResearchGate. (2006). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®.
- Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs.
- The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
- Organic Syntheses. ETHYL α-(HYDROXYMETHYL)
- ResearchGate. (2015).
- ScienceDirect. (2022).
- RSC Publishing. (2015). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry.
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- GalChimia. (2015).
- Organic Syntheses. NITROSOMETHYLURETHANE.
- Google Patents. (2005).
- Taylor & Francis.
- National Library of Medicine. (2017).
- Organic Syntheses. Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-.
- Google Patents. (1985).
- PubChem.
- J. Med. Chem. Sci. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
- Shimadzu Corporation. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- Chem-Impex.
- Doria. (2016). Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)
- PubMed. (1974). Studies on the kinetics of reaction and hydrolysis of fluorescamine.
- PubMed. (2021).
- Organic Syntheses. optically active epoxides from vicinal diols via vicinal acetoxy bromides.
- ResearchGate. (2015).
- PubMed. (2016).
Sources
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- 2. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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How to remove impurities from Ethyl 2-Fluoropropionate
Initiating Impurity Investigation
I'm starting a deep dive into Ethyl 2-Fluoropropionate, beginning with comprehensive Google searches. I'm aiming to identify its typical impurities and the most effective purification methods used in the industry. Distillation, chromatography, and chemical treatments are my primary focus for now.
Analyzing Purification Methods
I'm now analyzing search results to determine the chemical principles behind each purification method for this compound. I'm focusing on distillation, chromatography, and chemical treatments, searching for authoritative sources. I'm also looking for quantitative data on the efficiency of these techniques and plan to construct a troubleshooting FAQ. I'm emphasizing the 'why' behind the methods, supported by cited sources.
Developing Purification Protocols
I'm now structuring the information into a troubleshooting FAQ, with detailed answers and supporting citations. I'm focusing on the "why" behind each procedure to address common issues researchers might face. My next step will be to create step-by-step protocols for the best purification methods and design a flowchart to guide researchers' decision-making. I'll then create a table comparing method effectiveness.
Developing the Guide's Structure
I'm focused on shaping the Q&A format for the technical guide. My goal is to craft a structure that's both intuitive for researchers and scientifically rigorous. I intend to build the guide around the purification steps, ensuring each includes rationale and references to credible sources.
Refining the Q&A Framework
I've decided to build the guide around impurity types, starting with common ester synthesis contaminants: acids, alcohols, and water. I'm exploring specific impurities for this compound, considering the likely starting materials and reactions. [cite: 1, 5, 7, 21, 32] The next step is to detail purification methods.
Conceptualizing the Deliverables
I'm now thinking about the specific components I need to create to deliver this guide. I'll need to generate a Q&A format guide, complete with citations and a reference list. I'm also preparing to create a table for quantitative data, step-by-step experimental procedures, and a Graphviz diagram. I've begun to define the guide's scope and structure to cover potential impurities. First, I will cover common impurities of acidic, alcohol, and water types.
Outlining Purification Steps
I'm now diving into the specifics of purification. I've mapped out the key steps: washing with alkaline solutions to neutralize acids, followed by drying agents and fractional distillation to remove alcohols, water, and other volatile byproducts. I'm focusing on the boiling points of this compound and its likely impurities to optimize the distillation procedure. [cite: 1, 3, 4, 5, 7, 21, 27, 30] I'm also considering chromatography for more complex separations. I will make a decision tree flowchart to help users choose a purification sequence for different impurities.
Defining Impurity Identification
I'm now zeroing in on impurity identification, thinking through the specifics. I'll structure the guide's core around common contaminants like acids, alcohols, and water. I've narrowed it down to this compound, starting with its likely starting materials and considering reactions, which points me towards potential impurities. I'm building on an initial structure, and I'll need to write procedures. I'll need to cite sources, of course!
Refining the Guide's Structure
I'm now integrating the initial ideas into a cohesive plan. The guide will begin by identifying common impurities, and will then move to detailed Q&A for removing each type, like acids, alcohols, and water. This is where I am now. Based on the likely starting materials and synthesis reactions, I've narrowed down potential impurities. I'm focusing on creating practical purification strategies like alkaline washing, distillation, and chromatography, considering the boiling points. I will also incorporate step-by-step experimental protocols. A decision tree flowchart will also be created to help users determine which purification sequence to follow. Also, I'm thinking of creating a reference table, which will compare different techniques. Lastly, I will make sure to include supporting citations and generate a comprehensive reference list.
Stability and storage conditions for Ethyl 2-Fluoropropionate
Welcome to the comprehensive technical support guide for Ethyl 2-Fluoropropionate (CAS: 349-43-9). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this critical fluorinated building block. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Understanding the Stability of this compound
This compound is a valuable intermediate in organic synthesis, prized for its role in introducing fluorine into molecules to enhance metabolic stability and binding affinity in drug candidates.[1][2] However, like all reactive esters, its stability is not absolute. The primary degradation pathways of concern are hydrolysis, thermal decomposition, and potential reactions with incompatible substances. Understanding these pathways is the first step in troubleshooting and ensuring experimental success.
II. Troubleshooting Guide: Addressing Common Experimental Issues
Unexpected results in your experiments, such as low yields, inconsistent reaction kinetics, or the appearance of unknown impurities, can often be traced back to the quality and handling of your reagents. This guide will help you diagnose and resolve problems related to the stability of this compound.
Scenario 1: Inconsistent Reaction Yields or Rates
Observation: You are experiencing variable yields or reaction rates in a procedure that has previously been reliable.
Potential Cause: The most likely culprit is the degradation of this compound, primarily through hydrolysis.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the reagent is stored in a tightly sealed container in a cool, dry place, ideally between 2-8°C, and under an inert atmosphere (e.g., nitrogen or argon).[3] Exposure to atmospheric moisture can initiate hydrolysis.
-
Check for Acidity: Use a pH strip or a calibrated pH meter on a small aqueous extract of your solvent to test for the presence of acidic byproducts. The hydrolysis of this compound will produce 2-fluoropropionic acid and ethanol, lowering the pH of your reaction mixture.
-
Analytical Confirmation: If you suspect degradation, it is advisable to re-analyze the purity of your this compound stock using techniques like Gas Chromatography-Mass Spectrometry (GC/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the presence of 2-fluoropropionic acid and ethanol.
Scenario 2: Appearance of Unforeseen Impurities
Observation: Your reaction product is contaminated with unexpected side products.
Potential Cause: This could be due to the presence of degradants in your this compound starting material or incompatibility with other reagents.
Troubleshooting Steps:
-
Review Reagent Compatibility: Esters can react with strong acids, strong bases, and potent oxidizing or reducing agents.[4][5] For example, strong bases can catalyze rapid saponification (hydrolysis), while strong acids can accelerate hydrolysis. Ensure that your reaction conditions are compatible with an ester functional group.
-
Assess for Thermal Stress: If your reaction is conducted at elevated temperatures, consider the possibility of thermal decomposition. While specific data for this compound is limited, related compounds like ethyl fluoride are known to decompose at high temperatures to form ethylene and hydrogen fluoride.[6][7] For this compound, this could potentially lead to the formation of ethylene and 2-fluoropropionic acid.
-
Purify the Starting Material: If you suspect your stock of this compound has degraded, consider purifying it by distillation before use. Its boiling point is approximately 122.5-125°C.[8][9]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues related to this compound stability.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To ensure its long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[10] The recommended storage temperature is between 2-8°C under an inert gas like nitrogen or argon.[3] The container should be kept tightly closed to prevent moisture ingress.[11]
Q2: What are the visible signs of this compound degradation?
A: Pure this compound is a colorless to light yellow liquid.[10][11] While there may not be distinct visual cues for minor degradation, a noticeable change in color or the presence of a sharp, acidic odor (due to the formation of 2-fluoropropionic acid) could indicate significant decomposition. However, analytical confirmation is always recommended.
Q3: Is this compound sensitive to light?
Q4: Can I use this compound that has been stored for a long time?
A: The shelf life of this compound is highly dependent on the storage conditions. If it has been stored correctly, it can remain stable for an extended period. However, before using a batch that has been stored for a long time, it is highly recommended to re-analyze its purity using GC/MS or another suitable analytical method to ensure it meets the requirements of your experiment.
Q5: What are the primary products of hydrolysis?
A: The hydrolysis of this compound will yield 2-fluoropropionic acid and ethanol. This reaction is reversible and can be catalyzed by both acids and bases.
Hydrolysis Reaction
Caption: The hydrolysis of this compound yields 2-fluoropropionic acid and ethanol.
Q6: What are the known incompatibilities of this compound?
A: As an ester, this compound is incompatible with:
-
Strong Acids and Bases: These can catalyze hydrolysis.
-
Strong Oxidizing Agents: Can lead to oxidation reactions.
-
Strong Reducing Agents: May reduce the ester functional group.
-
Nucleophiles: The fluorine atom can be displaced by other nucleophiles in substitution reactions.[3]
IV. Quantitative Data and Experimental Protocols
Summary of Physical and Storage Properties
| Property | Value | Source |
| CAS Number | 349-43-9 | [10] |
| Molecular Formula | C5H9FO2 | [10][12] |
| Molecular Weight | 120.12 g/mol | [10][12] |
| Appearance | Colorless to light yellow liquid | [10][11] |
| Boiling Point | 122.5-125 °C | [8][9] |
| Density | ~0.997 g/cm³ | [8] |
| Flash Point | 29-30 °C | [8][13] |
| Recommended Storage | 2-8°C, under inert gas | [3] |
Protocol: Quality Control Check by Gas Chromatography-Mass Spectrometry (GC/MS)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
Objective: To determine the purity of an this compound sample and identify the presence of common degradants such as 2-fluoropropionic acid and ethanol.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
GC/MS system with a suitable capillary column (e.g., a mid-polarity column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of solvent).
-
Instrument Setup:
-
Set the GC oven temperature program to adequately separate the solvent, ethanol, this compound, and 2-fluoropropionic acid. A typical program might start at 40°C, ramp up to 250°C.
-
Set the injector and detector temperatures appropriately (e.g., 250°C).
-
Use helium as the carrier gas at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC/MS.
-
Data Acquisition: Acquire data in full scan mode to identify all components in the sample.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Search for the characteristic peaks and mass spectra of potential impurities, particularly ethanol and 2-fluoropropionic acid.
-
Calculate the purity of the sample by integrating the peak areas (assuming similar response factors for a rough estimate, or use a calibrated standard for quantitative analysis).
-
V. References
-
Analytical Method Summaries. (n.d.). Eurofins. Retrieved January 9, 2026, from [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins. Retrieved January 9, 2026, from [Link]
-
Surface fluorination on TiO2 catalyst induced by photodegradation of perfluorooctanoic acid. (n.d.). IRIS . Retrieved January 9, 2026, from [Link]
-
III Analytical Methods. (n.d.). Japan Ministry of the Environment. Retrieved January 9, 2026, from [Link]
-
This compound | C5H9FO2 | CID 265947. (n.d.). PubChem - NIH. Retrieved January 9, 2026, from [Link]
-
[Thermodynamic and kinetic aspects of the hydrolysis of ethyl(R)-2- (benzyloxycarbonylamino)-3-sulfamoylpropionate in the presence of free and immobilized alpha-chymotrypsin]. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]
-
mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved January 9, 2026, from [Link]
-
HYDROLYSIS. (n.d.). University of the West Indies. Retrieved January 9, 2026, from [Link]
-
Kinetics of the thermal decomposition of ethyl fluoride. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Retrieved January 9, 2026, from [Link]
-
Thermal decomposition of ethyl, isopropyl and t-butyl fluorides in the gas phase. (n.d.). Journal of the Chemical Society, Faraday Transactions 1 - RSC Publishing. Retrieved January 9, 2026, from [Link]
-
List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College. Retrieved January 9, 2026, from [Link]
-
ethyl 2-fluoropropanoate. (2025, May 20). ChemSynthesis. Retrieved January 9, 2026, from [Link]
-
Review Article Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 3). NM-AIST Repository. Retrieved January 9, 2026, from [Link]
-
Ethyl Propionate | C5H10O2 | CID 7749. (n.d.). PubChem - NIH. Retrieved January 9, 2026, from [Link]
-
Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. (2023, April 18). PubMed. Retrieved January 9, 2026, from [Link]
-
The Role of this compound in Pharmaceutical R&D. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved January 9, 2026, from [Link]
-
Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]
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- 1. chemimpex.com [chemimpex.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Kinetics of the thermal decomposition of ethyl fluoride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Thermal decomposition of ethyl, isopropyl and t-butyl fluorides in the gas phase - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. chemsynthesis.com [chemsynthesis.com]
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- 12. This compound | C5H9FO2 | CID 265947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. web.viu.ca [web.viu.ca]
Technical Support Center: Fluorination of Propionic Acid Esters
Welcome to the Technical Support Center for the fluorination of propionic acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges in these critical synthetic transformations.
Introduction to Fluorination of Propionic Acid Esters
The introduction of fluorine into propionic acid esters is a pivotal strategy in medicinal chemistry and materials science.[1][2] The unique properties of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of molecules.[1] However, the journey to a successful fluorination is often fraught with challenges, from low yields and side reactions to safety concerns associated with powerful fluorinating agents.[1][3][4] This guide provides practical, field-proven insights to help you navigate these complexities.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the fluorination of propionic acid esters in a question-and-answer format.
Issue 1: Low to No Conversion of the Starting Propionic Acid Ester
Question: I am attempting an α-fluorination of my propionic acid ester, but I am observing very low or no conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer:
Low or no conversion in α-fluorination of esters is a common hurdle that can often be traced back to a few key factors: insufficient enolate formation, low reactivity of the fluorinating agent, or degradation of the reagent.
1. Inefficient Enolate Generation:
-
Causality: The α-proton of a simple propionic acid ester is not particularly acidic. Effective deprotonation to form the reactive enolate is crucial for the subsequent attack on the electrophilic fluorine source.[5] If the base is not strong enough, the equilibrium will favor the starting ester, leading to poor conversion.
-
Troubleshooting & Optimization:
-
Choice of Base: Standard alkoxide bases like sodium ethoxide (NaOEt) may not be sufficient. Consider switching to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA), Sodium Hexamethyldisilazide (NaHMDS), or Potassium Hexamethyldisilazide (KHMDS).[5] These bases can more effectively deprotonate the ester and shift the equilibrium towards the enolate.[5]
-
Reaction Temperature: Enolate formation is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions. However, if deprotonation is sluggish, you might consider a slightly higher temperature for a short period before adding the fluorinating agent. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
2. Fluorinating Agent Reactivity:
-
Causality: Electrophilic fluorinating agents vary significantly in their reactivity. A milder reagent might not be potent enough for a less reactive ester enolate.
-
Troubleshooting & Optimization:
-
Select a More Reactive Reagent: If you are using a less reactive N-F reagent, consider switching to a more powerful one like N-Fluorodibenzenesulfonimide (NFSI) or Selectfluor®.[5] These are known for their high efficacy in fluorinating a wide range of carbanions.[6]
-
Reagent Quality: Many fluorinating agents are sensitive to moisture and can degrade over time.[3] Ensure your reagent is fresh and has been stored under anhydrous conditions. Consider purchasing a new batch if there is any doubt about the quality of the existing stock.
-
3. Steric Hindrance:
-
Causality: Significant steric bulk around the α-carbon can hinder the approach of both the base and the fluorinating agent.
-
Troubleshooting & Optimization:
-
Less Bulky Base: If you suspect steric hindrance is an issue, using a smaller, strong base might be beneficial.
-
Alternative Substrate: In some cases, it may be more effective to convert the ester to a more reactive intermediate, such as a silyl ketene acetal, before fluorination.
-
Issue 2: Formation of Multiple Side Products
Question: My reaction is messy, and I'm observing several side products along with a low yield of the desired α-fluoro propionic acid ester. What are the common side reactions, and how can I suppress them?
Answer:
The formation of multiple byproducts is a frequent challenge, often stemming from the reactivity of the base, the fluorinating agent, or the reaction conditions.
1. Over-fluorination (Di-fluorination):
-
Causality: The mono-fluorinated product can sometimes be more acidic than the starting ester, leading to a second deprotonation and subsequent fluorination to yield the di-fluoro analog. This is particularly common with β-keto esters.[7]
-
Troubleshooting & Optimization:
-
Stoichiometry: Carefully control the stoichiometry of the base and the fluorinating agent. Use of a slight excess of the ester relative to the base and fluorinating agent can sometimes help.
-
Slow Addition: Add the fluorinating agent slowly at low temperature to maintain a low concentration of the reagent in the reaction mixture. This can favor mono-fluorination.
-
Reverse Addition: In some cases, adding the enolate solution to the fluorinating agent solution can minimize over-fluorination.
-
2. Transesterification:
-
Causality: If you are using an alkoxide base (e.g., sodium methoxide) that does not correspond to the alcohol portion of your ester (e.g., an ethyl ester), you can get transesterification, leading to a mixture of ester products.[5]
-
Troubleshooting & Optimization:
-
Matching Base: Always use an alkoxide base that matches the ester's alcohol group (e.g., use sodium ethoxide for an ethyl ester).
-
Non-Nucleophilic Base: The best solution is to use a non-nucleophilic base like LDA or NaHMDS to completely avoid this side reaction.[5]
-
3. Elimination Reactions:
-
Causality: With certain substrates, particularly those with good leaving groups in the β-position, elimination to form an α,β-unsaturated ester can be a competing pathway, especially if the reaction temperature is too high.
-
Troubleshooting & Optimization:
-
Low Temperature: Maintain a low reaction temperature throughout the process.
-
Careful Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature.
-
4. Reaction with Solvent:
-
Causality: Some fluorinating agents can react with certain solvents. For instance, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[8]
-
Troubleshooting & Optimization:
-
Inert Solvent: Choose an inert solvent that is compatible with your chosen fluorinating agent. Acetonitrile and dichloromethane are often good choices for electrophilic fluorinations.[8] Always consult the safety data sheet and relevant literature for solvent compatibility.
-
Issue 3: Poor Diastereoselectivity in Fluorination of Chiral Propionic Acid Esters
Question: I am trying to perform a diastereoselective fluorination on a chiral propionic acid ester, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in the fluorination of chiral esters is a significant challenge that depends on establishing effective facial control during the fluorine transfer step.
1. Insufficient Facial Shielding:
-
Causality: The existing chiral center may not be providing enough steric hindrance to effectively block one face of the enolate from the approach of the fluorinating agent.
-
Troubleshooting & Optimization:
-
Bulky Chiral Auxiliary: Consider using a chiral auxiliary that provides greater facial shielding. Evans auxiliaries, for example, are well-known for directing electrophilic attack.
-
Chelating Lewis Acids: The addition of a Lewis acid can sometimes create a more rigid, chelated intermediate that enhances facial differentiation. Titanium-based Lewis acids have been used to catalyze the α-fluorination of β-ketoesters with good results.[9]
-
2. Enolate Geometry:
-
Causality: The geometry of the enolate (E vs. Z) can significantly influence the diastereoselectivity of the reaction. The conditions of enolate formation (base, solvent, additives) can affect the E/Z ratio.
-
Troubleshooting & Optimization:
-
Vary Enolization Conditions: Experiment with different bases, solvents, and the addition of Lewis acids like LiCl or HMPA (with appropriate safety precautions) to influence the enolate geometry.
-
Kinetic vs. Thermodynamic Control: Enolate formation at low temperatures generally favors the kinetic enolate, while higher temperatures can lead to the thermodynamic enolate. Investigate both conditions to see which gives better selectivity for your substrate.
-
3. Choice of Fluorinating Agent:
-
Causality: The size and structure of the fluorinating agent can also play a role in diastereoselectivity.
-
Troubleshooting & Optimization:
-
Screen Fluorinating Agents: Test a range of electrophilic fluorinating agents with varying steric bulk (e.g., NFSI vs. Selectfluor®) to see if one provides better selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with fluorinating agents?
A1: Fluorinating agents are inherently reactive and can be hazardous.[10]
-
Toxicity and Corrosiveness: Many fluorinating agents, and their byproducts (like HF), are toxic and highly corrosive.[2][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Reactivity with Water: Some fluorinating agents react violently with water. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Exothermic Reactions: Fluorination reactions can be highly exothermic. Maintain strict temperature control and add reagents slowly.
-
Quenching and Waste Disposal: Quenching of reactive fluorinating agents should be done carefully at low temperatures with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).[11] Dispose of all fluorinated waste according to your institution's safety guidelines.
Q2: Can I use nucleophilic fluorination for my propionic acid ester?
A2: Direct nucleophilic fluorination at the α-position of a simple propionic acid ester is generally not feasible. This would require the displacement of a leaving group by a fluoride ion. However, nucleophilic fluorination can be used in other contexts:
-
Deoxyfluorination: If your propionic acid ester has a hydroxyl group, reagents like DAST (Diethylaminosulfur trifluoride) can be used for deoxyfluorination.[12] Be aware that DAST can also react with carbonyl groups and may promote rearrangements.[13]
-
Halogen Exchange (Halex) Reactions: For aryl propionates, nucleophilic aromatic substitution of a leaving group (like -Cl or -NO2) with a fluoride source (e.g., KF, CsF) can be effective, though it often requires high temperatures and polar aprotic solvents.[14]
Q3: What is the general mechanism for the electrophilic α-fluorination of a propionic acid ester?
A3: The mechanism is generally considered a polar, two-electron process.[15][16]
-
Enolate Formation: A strong base removes the α-proton from the ester to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic fluorine atom of the N-F reagent in an SN2-type reaction.
-
Product Formation: The C-F bond is formed, and the nitrogen-containing byproduct is generated.
While a single-electron transfer (SET) mechanism has been proposed in some cases, the polar two-electron pathway is more widely accepted for the fluorination of enol esters with reagents like Selectfluor®.[15][16][17]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic α-Fluorination of a Propionic Acid Ester
This protocol provides a general guideline. Optimization of the base, solvent, temperature, and fluorinating agent will be necessary for specific substrates.
Materials:
-
Propionic acid ester
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Strong, non-nucleophilic base (e.g., LDA, NaHMDS)
-
Electrophilic fluorinating agent (e.g., NFSI, Selectfluor®)
-
Quenching solution (e.g., saturated aqueous NH4Cl or NaHCO3)
-
Drying agent (e.g., Na2SO4, MgSO4)
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the propionic acid ester (1.0 eq) in the anhydrous solvent in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add the strong base (1.1 eq) to the stirred solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete enolate formation.
-
Fluorination: Dissolve the electrophilic fluorinating agent (1.2 eq) in a minimal amount of anhydrous solvent and add it dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench it by slowly adding the quenching solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagrams
Experimental Workflow for Electrophilic α-Fluorination
Caption: Workflow for electrophilic α-fluorination of propionic acid esters.
Troubleshooting Logic for Low Conversion
Caption: Troubleshooting logic for low conversion in fluorination reactions.
References
-
The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. ResearchGate. [Link]
-
The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. PubMed. [Link]
-
Fluorination with aminosulfuranes. Wikipedia. [Link]
-
Selectfluor. Wikipedia. [Link]
-
Understanding reaction mechanisms and structure/reactivity relationships in the electrophilic fluorination of enol esters. University of Strathclyde. [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC - NIH. [Link]
-
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. ACS Publications. [Link]
- Process for preparation of fluorinated beta-keto ester.
-
Procedure‐controlled enantioselective fluorination of β‐keto esters through nickel catalysis. ResearchGate. [Link]
-
Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? ResearchGate. [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. [Link]
-
GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]
-
Four sequential transformations including C–C bond cleavage, two fluorinations and a sulfenylation of β-keto esters with DAST and its analogues. The Royal Society of Chemistry. [Link]
-
Nucleophilic Fluorination. The Doyle Group - UCLA. [Link]
-
Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry. [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. NIH. [Link]
-
Specific Solvent Issues with Fluorination. Wordpress. [Link]
-
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. ResearchGate. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications (RSC Publishing). [Link]
-
CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]
-
SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. SciSpace. [Link]
-
The Chemistry of Carbonyl Fluoride. I. The Fluorination of Organic Compounds. pubs.acs.org. [Link]
-
Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
-
Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
-
α-Fluorination of carbonyls with nucleophilic fluorine. PubMed. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Fluorinating agents. ACS GCI Pharmaceutical Roundtable. [Link]
-
Examples of safe and selective fluorination agents. ResearchGate. [Link]
-
Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives. MDPI. [Link]
-
Reactivities of electrophilic N–F fluorinating reagents. RSC Publishing. [Link]
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]
-
Propionic Acid Esters and Salts: Expanding the Utility of Propanoic Acid. Acme-Hardesty. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
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- 17. Selectfluor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Synthesis of Ethyl 2-Fluoropropionate
Welcome to the technical support center for the synthesis of Ethyl 2-Fluoropropionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important fluorinated building block. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its efficient production crucial.[1][2]
This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield and Poor Conversion
Question 1: My reaction yield is consistently low when synthesizing this compound from Ethyl Lactate using Deoxyfluorinating agents like DAST. What are the primary factors to investigate?
Low yield is a common issue, often stemming from a combination of factors related to reagent stability, reaction conditions, and competing side reactions.
Primary Factors to Investigate:
-
Reagent Quality and Handling: Diethylaminosulfur trifluoride (DAST) and its analogues are potent deoxyfluorinating agents but are highly sensitive to moisture.[3][4]
-
Causality: DAST reacts violently with water, leading to its decomposition and the formation of HF and other byproducts.[3][5] This not only consumes the reagent but can also promote acid-catalyzed side reactions.
-
Troubleshooting:
-
Ensure you are using a fresh, high-purity bottle of DAST. Older bottles may have absorbed atmospheric moisture.
-
All glassware must be rigorously dried (oven-dried or flame-dried under vacuum/inert gas).
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).
-
-
-
Reaction Temperature: Temperature control is critical.
-
Causality: While higher temperatures can increase the reaction rate, they also accelerate the decomposition of DAST and favor elimination side reactions.[6][7] Most alcohol-to-fluoride conversions with DAST are performed at low temperatures.[4][7]
-
Troubleshooting:
-
Begin the reaction at -78 °C (a dry ice/acetone bath).
-
Add the DAST dropwise to the solution of ethyl lactate to control any initial exotherm.[4]
-
After the addition is complete, allow the reaction to warm slowly to room temperature over several hours. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and temperature profile.
-
-
-
Stoichiometry: Using an incorrect molar ratio of reagents is a frequent source of error.
-
Causality: While a stoichiometric amount is theoretically sufficient, a slight excess of the fluorinating agent is often required to drive the reaction to completion and account for any minor decomposition.
-
Troubleshooting:
-
Start with 1.1 to 1.2 equivalents of DAST per equivalent of the hydroxyl group on ethyl lactate.[4]
-
Avoid a large excess, as this increases the cost and can complicate the work-up procedure.
-
-
Question 2: I'm observing a significant amount of unreacted starting material (Ethyl Lactate) even after prolonged reaction times. How can I improve the conversion?
Poor conversion suggests that the activation of the hydroxyl group is inefficient or the nucleophilic substitution by fluoride is being hindered.
Strategies to Improve Conversion:
-
Solvent Choice: The polarity and coordinating ability of the solvent are crucial.
-
Causality: The reaction proceeds via an intermediate alkoxy-sulfur trifluoride, which then undergoes an Sₙ2-type displacement by fluoride. Non-coordinating, aprotic solvents are generally preferred.
-
Recommendations: Dichloromethane (DCM) is the most commonly used and effective solvent for DAST reactions.[4][7] Other solvents like THF can be used, but DCM often gives cleaner reactions.
-
-
Activation of the Fluorinating Agent: In some cases, additives can enhance reactivity.
-
Causality: While not typically necessary for a reactive secondary alcohol like ethyl lactate, trace amounts of acid can sometimes hinder the reaction by protonating the DAST nitrogen. Conversely, for less reactive systems, a Lewis acid might be used, but this drastically increases the risk of side reactions and is not recommended here.
-
Troubleshooting: Instead of additives, focus on reagent purity and optimal conditions first. If conversion is still an issue, consider a more powerful fluorinating agent like Deoxo-Fluor, which is also more thermally stable.[7]
-
-
Alternative Synthetic Routes: If deoxyfluorination of ethyl lactate is problematic, consider an alternative pathway, such as the electrophilic fluorination of a silyl enol ether derived from ethyl propionate.
-
Causality: This route avoids the direct displacement of a hydroxyl group. The enolate or its equivalent is formed first, and then an electrophilic fluorine source like Selectfluor (F-TEDA-BF₄) is used.[8][9][10] This method is particularly effective for α-fluorination of carbonyl compounds.[11]
-
Benefit: This can sometimes provide higher yields and avoid the specific side reactions associated with DAST.[12]
-
Section 2: Purity and Side Reaction Management
Question 3: My main impurity is Ethyl Acrylate. How can I minimize the formation of this elimination byproduct?
The formation of ethyl acrylate is a classic example of an E2 elimination reaction competing with the desired Sₙ2 substitution.
Minimizing Elimination:
-
Maintain Low Temperatures: This is the most critical factor.
-
Causality: Elimination reactions generally have a higher activation energy than substitution reactions. By keeping the temperature as low as possible (e.g., -78 °C during addition, followed by a very slow warm-up), you can kinetically favor the Sₙ2 pathway.
-
-
Non-Basic Conditions:
-
Causality: DAST itself is not strongly basic, but its decomposition products or impurities can be. The intermediate formed can also be susceptible to elimination.
-
Troubleshooting: Ensure the reaction is not contaminated. A careful, slow addition of DAST minimizes localized heat and potential side reactions.
-
-
Work-up Procedure:
-
Causality: The reaction quench can influence the product distribution if reactive intermediates are still present.
-
Troubleshooting: Quench the reaction at low temperatures by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This neutralizes any acidic species (like HF) and hydrolyzes any remaining DAST. Do not use stronger bases for quenching, as this could promote further elimination.
-
Question 4: What is the best strategy for purifying the final this compound product?
The product is a relatively volatile liquid, making fractional distillation the method of choice.[2][13]
Purification Protocol:
-
Aqueous Work-up:
-
After quenching with NaHCO₃, extract the aqueous layer with a suitable organic solvent (e.g., DCM or diethyl ether).
-
Wash the combined organic layers with water and then with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
-
Fractional Distillation:
-
After removing the solvent under reduced pressure, the crude product should be purified by fractional distillation.
-
The boiling point of this compound is approximately 122-123 °C at atmospheric pressure.[13] Distillation under vacuum is recommended to prevent any potential thermal decomposition.
-
Use a fractionating column (e.g., a Vigreux column) to achieve good separation from any close-boiling impurities.
-
Experimental Protocols & Data
Optimized Protocol for Synthesis via Deoxyfluorination
This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical monitoring.
Step-by-Step Methodology:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reactant Addition: Dissolve Ethyl Lactate (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration) and cool the solution to -78 °C using a dry ice/acetone bath.
-
DAST Addition: Add DAST (1.2 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C and slowly transfer it via cannula into a separate flask containing a vigorously stirred, saturated aqueous solution of NaHCO₃.[4]
-
Work-up: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum fractional distillation to yield pure this compound.
Table 1: Comparison of Common Fluorinating Agents
| Reagent | Structure | Typical Conditions | Pros | Cons |
| DAST | (C₂H₅)₂NSF₃ | -78 °C to RT in DCM | Widely used, effective for alcohols/ketones.[6][14] | Thermally unstable, moisture-sensitive, can promote rearrangements.[6][14] |
| Deoxo-Fluor® | (MeOCH₂CH₂)₂NSF₃ | 0 °C to RT in THF/DCM | More thermally stable than DAST.[7] | Higher cost, similar reactivity profile to DAST. |
| Selectfluor® | F-TEDA-BF₄ | RT in MeCN/H₂O | Stable solid, easy to handle, used for electrophilic fluorination.[8][15] | Not suitable for deoxyfluorination of alcohols; requires enolate or equivalent. |
Mechanistic & Workflow Visualizations
Diagram 1: General Experimental Workflow
Caption: Sₙ2 Substitution vs. E2 Elimination Pathways.
Diagram 3: Troubleshooting Logic for Low Yield
Caption: Decision Tree for Troubleshooting Low Reaction Yield.
References
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]
- Prakash, G. K. S., & Yudin, A. K. (1999). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
-
Reddy, A. S., & Laali, K. K. (2015). Mild and selective α-fluorination of carbonyl compounds (ketones, 1,3-diketones, β-ketoesters, α-nitroketones, and β-ketonitriles) with Selectfluor (F-TEDA-BF4) in imidazolium ILs [BMIM/PF6 or BMIM/NTf2] with Brønsted-acidic IL [PMIM(SO3H)/OTf] as promoter. UNF Digital Commons. Retrieved from [Link]
- Prakash, G. K. S., & Yudin, A. K. (1999). SYNTHESIS OF a-FLUORO ALDEHYDES AND KETONES . A REVIEW.
- Fujisawa, H., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7370.
- Maruoka, K., et al. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science, 7(2), 1123-1127.
- Capilato, J. N., et al. (2022). Carbonyl‐directed aliphatic fluorination with Selectfluor.
- Reddy, A. S., & Laali, K. K. (2015). Mild and selective α-fluorination of carbonyl compounds (ketones, 1,3-diketones, β-ketoesters, α-nitroketones, and β-ketonitriles) with Selectfluor (F-TEDA-BF>4>) in imidazolium ILs [BMIM/PF>6> or BMIM/NTf>2>] with Brønsted-acidic IL [PMIM(SO>3>H)/OTf] as promoter. UNF Scholar Research Profiles.
- Kornath, A., et al. (2024). Deoxyfluorination with superacids – synthesis and characterization of protonated α-fluorohydroxyacetic acid. RSC Advances, 14(49), 36151-36156.
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
- Rozen, S., & Brand, M. (1986). Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. The Journal of Organic Chemistry, 51(18), 3607-3611.
-
ChemSynthesis. (n.d.). ethyl 2-fluoropropanoate. Retrieved from [Link]
- Tóth, N., et al. (2022). Diversity-Oriented Synthesis Catalyzed by Diethylaminosulfur-Trifluoride—Preparation of New Antitumor Ecdysteroid Derivatives. International Journal of Molecular Sciences, 23(15), 8652.
- Classic, K. L., et al. (1998). Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2, (11), 2453-2458.
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
- Gouverneur, V., et al. (2015). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry, 13(20), 5639-5653.
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]
- Middleton, W. J. (1975). Diethylaminosulfur Trifluoride. Organic Syntheses, 55, 628.
- Kim, D. W., et al. (2021).
- Prakash, G. K. S., et al. (2017). A DAST-promoted double C-C bond cleavage/double fluorination/sulfenylation cascade of β-keto esters. Chemical Science, 8(1), 563-568.
- Baxendale, I. R., et al. (2010). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Journal of Fluorine Chemistry, 131(12), 1275-1280.
- Ramachandran, P. V., et al. (1997). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses, 75, 1.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 2-Fluoropropionate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-Fluoropropionate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in this crucial fluorination reaction. As a key building block in pharmaceuticals and agrochemicals, optimizing the synthesis of this compound is paramount.[1][2] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when troubleshooting this reaction.
Q1: What are the most common reasons for low conversion when synthesizing this compound?
Low conversion rates typically stem from a few core issues:
-
Inactive or Degraded Fluorinating Agent: Many fluorinating reagents, especially nucleophilic ones like Diethylaminosulfur Trifluoride (DAST), are highly sensitive to moisture and can degrade if not handled under strictly anhydrous conditions.[3][4][5]
-
Suboptimal Reaction Temperature: The temperature must be carefully controlled. If it's too low, the reaction may be too sluggish; if it's too high, it can lead to decomposition of the reagent or substrate and promote side reactions.[3]
-
Presence of Moisture: Water in the solvent or on the glassware can rapidly quench the fluorinating agent, rendering it inactive.[3][6]
-
Poor Substrate Quality: The starting material, such as ethyl 2-hydroxypropionate (ethyl lactate), must be pure and, most importantly, anhydrous.
-
Incorrect Stoichiometry: An insufficient amount of the fluorinating agent will naturally lead to incomplete conversion of the starting material.
Q2: How can I reliably confirm the identity and purity of my this compound product?
A combination of analytical techniques is recommended for unambiguous confirmation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining purity and identifying volatile impurities.[7][8] The mass spectrum will show the characteristic molecular ion peak and fragmentation pattern for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic shifts and coupling for the ethyl group and the methyl group adjacent to the fluorine.
-
¹⁹F NMR: Provides direct evidence of fluorine incorporation and can be used to distinguish between the desired product and other fluorinated species.
-
¹³C NMR: The carbon attached to the fluorine will show a large C-F coupling constant.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for the characteristic C=O stretch of the ester (around 1750 cm⁻¹) and the C-F bond stretch.
Q3: What is a typical expected yield for this reaction?
Yields can vary significantly based on the chosen synthetic route and scale. For laboratory-scale synthesis using DAST to fluorinate ethyl lactate, yields can range from moderate to high (60-85%), provided the reaction is performed under optimal conditions. Industrial methods may achieve higher yields through continuous flow processes or alternative fluorinating agents.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Guide 1: Issue - Low to No Product Conversion, Starting Material Remains
This is one of the most common issues, often pointing to a problem with the reaction's fundamental components or conditions.
Initial Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product conversion.
Q: My ¹H NMR shows only my starting material (ethyl lactate). What should I check first?
A: The activity of your fluorinating agent is the primary suspect.
-
Causality: Reagents like DAST are highly reactive towards water.[10] If the reagent has been improperly stored or handled, it will be hydrolyzed and rendered completely ineffective. Older samples often take on an orange color, indicating some degradation.[11]
-
Actionable Protocol: Reagent Quality Check
-
Visual Inspection: Check the color of your DAST. A colorless to light-yellow oil is expected.[12] Significant discoloration is a red flag.
-
Handling Procedure Review: Always handle DAST and other moisture-sensitive fluorinating agents in a glovebox or under a dry inert atmosphere (Nitrogen or Argon).[5] Use oven-dried glassware and anhydrous solvents.
-
Purchase Fresh Reagent: If there is any doubt about the quality of your current bottle, the most reliable solution is to use a new, unopened bottle of the fluorinating agent.
-
Q: I'm using a brand new bottle of DAST, but the reaction still isn't working. What's next?
A: Scrutinize your reaction setup for sources of moisture.
-
Causality: Even trace amounts of water can consume a significant portion of the fluorinating agent. Sources can include solvents that are not properly dried, "anhydrous" solvents from a previously opened bottle, atmospheric moisture entering the reaction, or residual water in the starting material.
-
Actionable Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use a freshly opened bottle of a suitable anhydrous solvent (e.g., dichloromethane, THF).[12] If using solvent from a larger container, ensure it has been stored over molecular sieves.
-
Starting Material: Ensure your ethyl lactate is anhydrous. If necessary, dry it over molecular sieves or by azeotropic distillation.
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire setup and reaction time. Use septa and syringes for all liquid transfers.
-
Guide 2: Issue - Low Conversion with Significant Byproduct Formation
If you are forming some product but also see significant, unidentified peaks in your GC-MS or NMR, side reactions are likely competing with your desired fluorination.
Simplified Reaction Mechanism & Potential Side Reactions
The fluorination of an alcohol like ethyl lactate with DAST proceeds via an alkoxyaminosulfur difluoride intermediate. The subsequent step can be either Sₙ1 or Sₙ2-like, depending on the substrate.[13]
Caption: Simplified mechanism for DAST fluorination and competing pathways.
Q: My GC-MS shows a peak corresponding to my product, but also a significant peak with a lower molecular weight. What could it be?
A: You are likely observing an elimination byproduct, such as ethyl acrylate.
-
Causality: Higher reaction temperatures or the presence of a strong, non-nucleophilic base can favor elimination (E2) over substitution (Sₙ2). The intermediate formed with DAST can lose a proton from the alpha-carbon and the entire sulfur-containing group to form an alkene.
-
Actionable Protocol: Minimizing Elimination
-
Temperature Control: Perform the addition of DAST at a low temperature (e.g., -78 °C or 0 °C) and allow the reaction to warm slowly to room temperature.[12] Avoid heating the reaction unless absolutely necessary and empirically validated.[4]
-
Avoid Strong Bases: The reaction does not typically require an external base. If one is being used for other reasons, its role should be carefully evaluated.
-
Choice of Fluorinating Agent: Some reagents are less prone to causing elimination. For sensitive substrates, consider alternatives like Deoxo-Fluor or Fluolead™, which can be more thermally stable or offer different reactivity profiles.[12][14]
-
Q: What are the effects of different solvents and temperatures on the reaction?
A: Solvent and temperature are critical parameters that control the balance between the desired reaction and side pathways. The following table summarizes general trends.
| Parameter | Condition | Potential Effect on Conversion | Rationale |
| Temperature | Too Low (-78°C, no warming) | Low/No Conversion | Insufficient activation energy for substitution.[3] |
| Optimal (0°C to RT) | Good Conversion | Balances reaction rate and minimizes side reactions.[12] | |
| Too High (>50°C) | Low Conversion, High Byproducts | Promotes elimination and reagent decomposition. DAST can decompose explosively.[11] | |
| Solvent | Aprotic, Non-polar (DCM, THF) | Good Conversion | Solubilizes reagents without reacting with them.[13] |
| Protic (Ethanol, Water) | No Conversion | Reacts with and quenches the fluorinating agent. | |
| Polar Aprotic (DMF, DMSO) | Variable/Risky | Can sometimes increase reaction rates but may also react exothermically with certain fluorinating agents.[15] |
Part 3: Reference Protocols & Data
Baseline Protocol: Fluorination of Ethyl Lactate using DAST
This protocol provides a starting point for optimization. Safety Note: DAST is corrosive, toxic, and reacts violently with water.[6][10] All operations must be conducted in a fume hood with appropriate personal protective equipment (PPE).
-
Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Reagents: Under a positive nitrogen atmosphere, dissolve ethyl lactate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add Diethylaminosulfur Trifluoride (DAST) (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or by taking a small, quenched aliquot for GC-MS analysis.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and very slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution!
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Comparison of Common Fluorinating Agents
| Reagent | Acronym | Form | Key Advantages | Key Disadvantages |
| Diethylaminosulfur Trifluoride | DAST | Liquid | Widely used, effective for alcohols and aldehydes.[11][12] | Thermally unstable, moisture-sensitive, can promote rearrangements.[11][16] |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Liquid | More thermally stable than DAST.[17] | More expensive than DAST. |
| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Fluolead™ | Solid | High thermal stability, crystalline, easier to handle.[14] | Newer reagent, may not be as widely available. |
| N-Fluorodibenzenesulfonimide | NFSI | Solid | Electrophilic source, good for enolates.[18] | Requires a different reaction mechanism (enolate formation). |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Solid | Powerful electrophilic source, stable, easy to handle.[18] | Requires a different reaction mechanism, can be aggressive.[15] |
References
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-
Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. Retrieved from [Link]
-
Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. Retrieved from [Link]
-
Quora. (2024). What are fluorinating agents in organic synthesis?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]
-
American Chemical Society. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]
-
National Measurement Institute, Australia. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
NIH. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 2-fluoropropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Retrieved from [Link]
-
Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ACS Publications. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Retrieved from [Link]
-
NIH PubChem. (n.d.). This compound. Retrieved from [Link]
-
NIH PMC. (n.d.). Online NIR Analysis and Prediction Model for Synthesis Process of Ethyl 2-Chloropropionate. Retrieved from [Link]
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Technical Support Center: Dehydrofluorination of Ethyl 2-Fluoropropionate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl 2-fluoropropionate. This resource is designed to address a common but often troublesome side reaction: dehydrofluorination. The unintended elimination of hydrogen fluoride (HF) to form ethyl acrylate can compromise reaction yields, introduce impurities, and complicate purification processes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate this issue in your experiments.
Troubleshooting Guide: Identifying and Resolving Unwanted Dehydrofluorination
This section is structured to help you diagnose and solve problems as they arise during your experimental work.
Q1: I've detected an unexpected impurity with a mass of 100.12 g/mol in my GC-MS analysis, and my ¹H NMR shows new peaks in the vinyl region (δ 5.8-6.4 ppm). What is happening?
Answer: You are likely observing the formation of ethyl acrylate (C₅H₈O₂, Molar Mass: 100.117 g·mol⁻¹)[1], the product of a dehydrofluorination side reaction. This compound (C₅H₉FO₂, Molar Mass: 120.12 g/mol ) can undergo an elimination reaction, particularly under basic conditions or at elevated temperatures, to lose a molecule of hydrogen fluoride (HF)[2][3].
Causality: The core issue is the chemical structure of this compound itself. The fluorine atom is a relatively poor leaving group compared to other halogens, but the proton on the same carbon (the α-carbon) is activated (made more acidic) by the adjacent electron-withdrawing ester group. In the presence of a base, this proton can be abstracted, initiating an elimination cascade. The resulting product, ethyl acrylate, is an α,β-unsaturated ester, a conjugated system that is thermodynamically stable, thus providing a driving force for the reaction.
Q2: My reaction yield is significantly lower than anticipated, and I've confirmed ethyl acrylate is the major byproduct. What specific experimental parameters should I adjust to minimize this side reaction?
Answer: Minimizing dehydrofluorination requires careful control over several key reaction parameters. The elimination typically proceeds via a bimolecular elimination (E2) mechanism, which is sensitive to the base, solvent, and temperature.
Troubleshooting Steps & Explanations:
-
Re-evaluate Your Choice of Base:
-
The Problem: Strong bases, especially sterically unhindered ones like sodium hydroxide, potassium carbonate, or sodium ethoxide, will readily abstract the α-proton and promote elimination. Even some nitrogen-based bases can be problematic.
-
The Solution: If a base is essential for your primary reaction, consider switching to a non-nucleophilic, sterically hindered base. However, be aware that bulky bases like potassium tert-butoxide, while often used to favor the Hofmann (less substituted) product, can still be potent enough to initiate this elimination. The best approach is to use the mildest base possible that still facilitates your desired transformation. In some cases, a proton sponge or a heavily hindered amine might be a suitable alternative.
-
-
Strictly Control the Reaction Temperature:
-
The Problem: Elimination reactions are highly favored at elevated temperatures. The entropic contribution (ΔS) to the Gibbs free energy (ΔG = ΔH - TΔS) is more significant for elimination (which forms more molecules) than for substitution.
-
The Solution: Conduct your reaction at the lowest temperature that allows for a reasonable rate for your desired transformation. We recommend starting your optimization at 0 °C or even -78 °C (dry ice/acetone bath) and slowly warming the reaction only if necessary. Meticulous temperature monitoring is crucial.
-
-
Optimize Reaction Time:
-
The Problem: Prolonged exposure to even mildly basic conditions or moderate temperatures can lead to a gradual accumulation of the ethyl acrylate byproduct.
-
The Solution: Monitor your reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material has been consumed to an acceptable level. Avoid letting reactions run overnight without prior kinetic data.
-
The following table summarizes these key experimental variables and the recommended strategies for mitigation.
| Parameter | Issue Promoting Dehydrofluorination | Recommended Mitigation Strategy |
| Base | Strong, non-hindered bases (e.g., NaOH, NaOEt, K₂CO₃) readily abstract the α-proton. | Use the mildest base possible. If a base is required, opt for non-nucleophilic or sterically hindered alternatives. |
| Temperature | Higher temperatures entropically favor elimination reactions over substitution reactions. | Maintain the lowest possible reaction temperature. Start optimization at 0 °C or below. |
| Reaction Time | Prolonged exposure to reaction conditions allows the side reaction to proceed further. | Monitor the reaction closely and quench promptly upon completion of the desired transformation. |
| Solvent | Polar aprotic solvents can stabilize the transition state of E2 reactions. | Consider solvent screening. A less polar solvent may disfavor the elimination pathway in some cases. |
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism for the dehydrofluorination of this compound?
Answer: The dehydrofluorination of this compound typically proceeds through a bimolecular elimination (E2) mechanism . This is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously, forming a double bond.
Key Mechanistic Steps:
-
A base approaches and abstracts the acidic proton on the α-carbon (the carbon bonded to both the fluorine and the ester carbonyl).
-
Simultaneously, the electrons from the broken C-H bond swing down to form a π-bond between the α and β carbons.
-
Concurrently, the C-F bond breaks, and the fluoride ion departs as the leaving group.
Because this is a concerted process, the geometry of the transition state is critical. The C-H and C-F bonds must be in an anti-periplanar arrangement for optimal orbital overlap.
Caption: E2 mechanism for dehydrofluorination.
Q2: Why is fluorine considered a "poor leaving group" for substitution, yet this elimination reaction still occurs?
Answer: This is an excellent question that highlights a key concept in organic chemistry. The C-F bond is the strongest carbon-halogen bond, making the fluoride ion (F⁻) a poor leaving group in nucleophilic substitution reactions (Sₙ1 and Sₙ2) compared to heavier halides (Cl⁻, Br⁻, I⁻).
However, in elimination reactions, the stability of the final product plays a significant role. The dehydrofluorination of this compound leads to the formation of ethyl acrylate, an α,β-unsaturated ester. The resulting conjugated system of the C=C double bond and the C=O double bond is thermodynamically very stable. This stability provides a strong thermodynamic driving force that helps to overcome the high activation energy associated with breaking the strong C-F bond. Therefore, even though F⁻ is a poor leaving group, the stability of the conjugated product makes the overall elimination process favorable under the right conditions (i.e., with a base and/or heat).
Q3: What analytical techniques are best for quantifying the extent of dehydrofluorination?
Answer: A multi-faceted analytical approach is recommended for both qualitative detection and quantitative analysis.
-
¹H NMR Spectroscopy: This is often the most direct method.
-
Disappearance of Signal: The multiplet corresponding to the proton on the fluorine-bearing carbon (α-carbon) in this compound will decrease in intensity.
-
Appearance of New Signals: A new set of signals corresponding to the vinyl protons of ethyl acrylate will appear in the δ 5.8-6.4 ppm region. The integration of these new peaks relative to a stable peak from the ethyl group or an internal standard can provide a quantitative measure of the conversion.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Detection: Excellent for separating this compound (boiling point ~125 °C) from the more volatile ethyl acrylate (boiling point ~99 °C)[1][4].
-
Confirmation: The mass spectrometer will confirm the identity of the byproduct peak by its mass-to-charge ratio (m/z = 100 for the molecular ion of ethyl acrylate).
-
Quantification: By creating a calibration curve with authentic standards, GC can provide highly accurate quantification of the byproduct.
-
-
¹⁹F NMR Spectroscopy:
-
This technique is highly specific. You can monitor the disappearance of the signal corresponding to this compound. Using an internal fluorine standard (like benzotrifluoride), you can accurately quantify the consumption of your starting material.
-
Workflow: A Proactive Approach to Minimizing Dehydrofluorination
To ensure success, a proactive experimental design is superior to reactive troubleshooting. The following workflow outlines a logical approach to developing a robust process.
Caption: Proactive workflow for experiment design.
References
- Benchchem. (n.d.). This compound | 127306-59-6.
- Guidechem. (n.d.). This compound 349-43-9 wiki.
-
Wikipedia. (2023). Ethyl acrylate. Retrieved from [Link]
- LookChem. (n.d.). Cas 349-43-9, this compound.
Sources
Technical Support Center: Managing the Thermal Instability of Ethyl 2-Fluoropropionate
Welcome to the dedicated technical support center for Ethyl 2-Fluoropropionate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile fluorinated building block. This compound is a valuable reagent in synthesizing pharmaceuticals and agrochemicals, prized for its ability to introduce fluorine into molecules, thereby enhancing biological activity and metabolic stability.[1][2] However, its utility is coupled with a notable thermal instability that can impact reaction yields, product purity, and experimental safety.
This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you anticipate and manage these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway for this compound?
The principal thermal degradation route for this compound is a unimolecular elimination reaction. This process involves the removal of hydrogen fluoride (HF) to form ethyl acrylate. This is a common decomposition pathway for many alkyl fluorides, driven by the formation of a stable alkene.[3][4][5] The presence of heat provides the activation energy needed to overcome the kinetic barrier for this elimination.
Q2: What are the immediate signs of thermal decomposition?
During a reaction or upon storage, be vigilant for the following indicators of decomposition:
-
Pressure Buildup: In a sealed vessel, the formation of gaseous hydrogen fluoride (HF) will cause a significant and potentially hazardous increase in pressure.
-
Discoloration: The pure compound is a colorless to light-yellowish liquid.[6] Development of a darker yellow or brown hue can indicate the formation of degradation byproducts.
-
Appearance of New Peaks: Analytical monitoring via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy will reveal new signals corresponding to ethyl acrylate and potentially other side-products.
-
Acrid Odor: The generation of HF may produce a sharp, irritating odor.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the long-term stability and purity of this compound, strict adherence to proper storage and handling protocols is critical.
-
Storage Temperature: Store the compound in a cool, dry, and well-ventilated area, ideally refrigerated at 2-8°C.[1][7]
-
Atmosphere: It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture or oxygen.[7][8]
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][9] Keep away from heat, sparks, open flames, and other sources of ignition, as it is a flammable liquid.[10]
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments. The causality behind each issue is explained, followed by actionable solutions.
Issue 1: My reaction yield is consistently low when running at elevated temperatures.
Question: I am performing a nucleophilic substitution reaction with this compound at 100°C. My yields are poor, and I'm recovering significant amounts of starting material and unidentifiable byproducts. What's happening?
Answer: The most probable cause is the thermal decomposition of your starting material, which competes with your desired reaction pathway. At 100°C, the rate of HF elimination from this compound can become significant, consuming the reagent and generating reactive byproducts.
Causality Explained: The elimination of HF produces ethyl acrylate. Furthermore, the generated HF is highly acidic and can catalyze further decomposition or react with other sensitive functional groups in your reaction mixture, leading to a complex and impure product profile. The strong carbon-fluorine bond makes fluoride a poor leaving group in substitution reactions, but the acidity of the alpha-proton can facilitate elimination under thermal stress.[3]
Solutions & Protocols:
-
Reduce Reaction Temperature: The most effective solution is to lower the reaction temperature. Investigate if your reaction can proceed efficiently at a lower temperature (e.g., 60-80°C) over a longer period.
-
Add a Mild Acid Scavenger: To counteract the catalytic effect of generated HF, consider adding a non-nucleophilic, sterically hindered base or a proton sponge to the reaction mixture. This can neutralize HF as it forms without interfering with your primary reaction.
-
Minimize Reaction Time: If high temperatures are unavoidable, optimize your protocol to minimize the reaction time. Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction as soon as the starting material is consumed.
Issue 2: I've detected unexpected peaks in my post-reaction GC-MS analysis.
Question: My GC-MS results show a peak corresponding to a mass of 100.12 g/mol , in addition to my product and starting material. What is this compound and where did it come from?
Answer: A peak with a molecular weight of 100.12 g/mol strongly suggests the presence of ethyl acrylate , the primary thermal decomposition product of this compound.
Causality Explained: The workflow below illustrates the decomposition pathway. The heat from your reaction provides the energy for the molecule to pass through a high-energy transition state, resulting in the elimination of HF and the formation of the C=C double bond in ethyl acrylate.
Visualizing the Decomposition Pathway:
Caption: Thermal elimination of HF from this compound.
Solutions & Protocols:
-
Confirm Identity: Use a commercially available standard of ethyl acrylate to confirm the retention time and mass spectrum in your GC-MS analysis.
-
Implement a Stability Monitoring Protocol: Before running large-scale reactions, it is prudent to assess the stability of this compound under your proposed reaction conditions. See the "Experimental Protocol: Monitoring Stability with GC" section below for a detailed methodology.
Issue 3: The pressure in my sealed reaction vessel is rising to unsafe levels.
Question: I am running a reaction in a sealed pressure vessel at 120°C. The pressure is increasing much more than predicted by the ideal gas law for a temperature increase. Should I be concerned?
Answer: Yes, this is a critical safety issue. Immediately and safely abort the experiment. The unexpected pressure increase is almost certainly due to the formation of gaseous hydrogen fluoride (HF) from the rapid decomposition of this compound at this temperature.
Causality Explained: HF is a gas at 120°C (boiling point: 19.5°C). Its generation in a sealed vessel can lead to a rapid and uncontrolled pressure increase, creating a risk of vessel rupture and exposure to a highly corrosive and toxic substance.
Immediate Safety Protocol:
-
Do Not Approach: If the pressure is rising rapidly, evacuate the immediate area and alert safety personnel.
-
Emergency Cooling: If it is safe to do so, use a blast shield and apply external cooling (e.g., an ice bath) to the reaction vessel to slow the rate of decomposition.
-
Controlled Venting: Once the vessel has cooled, vent the pressure slowly and carefully through a neutralization trap containing a base like sodium bicarbonate or calcium hydroxide solution in a well-ventilated fume hood.
-
Future Prevention: Never run reactions with this compound at elevated temperatures in a sealed vessel without a properly calibrated pressure relief valve. If heating is necessary, perform the reaction under reflux at atmospheric pressure, ensuring the condenser is vented through a basic scrubber to neutralize any HF produced.
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 349-43-9 | [6][10] |
| Molecular Formula | C₅H₉FO₂ | [6][10] |
| Molecular Weight | 120.12 g/mol | [6][10] |
| Appearance | Colorless to light-yellowish liquid | [6] |
| Boiling Point | 121 - 142 °C | [1][6] |
| Flash Point | 29 - 29.5 °C | [2][8] |
| Density | ~0.997 - 1.151 g/mL at 25 °C | [2][11] |
| GHS Hazards | Flammable liquid and vapor (H226), Acute toxicity, Irritant | [10] |
| Storage | Store at 2 - 8 °C under an inert atmosphere | [1][7] |
Experimental Protocols
Protocol 1: Workflow for Monitoring Thermal Stability with Gas Chromatography (GC)
This protocol provides a self-validating system to determine the rate of decomposition of this compound under your specific experimental conditions.
Caption: Workflow for assessing the thermal stability of this compound.
Methodology:
-
Preparation: Prepare a solution of this compound in your intended reaction solvent at a known concentration (e.g., 0.1 M). Include an internal standard (e.g., dodecane) that is stable under the reaction conditions.
-
Setup: Aliquot this solution into several sealed vials under an inert atmosphere. Keep one vial at room temperature as a control. Place the other vials in a heating block set to your desired reaction temperature.
-
Sampling: At regular time intervals (e.g., t = 0, 1h, 2h, 4h, 8h), remove one of the heated vials and a small aliquot from the control vial. Immediately cool the heated vial in an ice bath.
-
Analysis: Dilute the samples and analyze by GC.
-
Quantification: Calculate the peak area ratio of this compound relative to the internal standard for each time point.
-
Interpretation: A stable compound will show a constant peak area ratio over time in both the control and heated samples. Decomposition is indicated by a decrease in the peak area ratio in the heated samples, likely accompanied by the appearance of a new peak for ethyl acrylate. This allows you to define a safe operating window (time and temperature) for your reaction.
References
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This compound | C5H9FO2 | CID 265947. PubChem, National Institutes of Health. [Link]
-
Hydrophobicity and Thermal Stability of Fluorinated Pentaerythritol Esters. Springer Link. [Link]
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Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. National Institutes of Health (PMC). [Link]
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A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. National Institutes of Health. [Link]
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Analytical Method Summaries. State of New Jersey, Department of Environmental Protection. [Link]
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Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. ResearchGate. [Link]
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Elimination Reactions. Southern Illinois University Edwardsville. [Link]
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Thermal and oxidative stability of fluorinated alkyl aryl ethers. ResearchGate. [Link]
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Enantiomerically pure ethyl (R)- and (S)- 2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses Procedure. [Link]
-
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed. [Link]
-
Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters. MDPI. [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Om-Chemicals. [Link]
-
Kinetics of the thermal decomposition of ethyl fluoride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
-
Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEPIs. [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. [Link]
-
Thermal decomposition of ethyl, isopropyl and t-butyl fluorides in the gas phase. Journal of the Chemical Society, Faraday Transactions 1 (RSC Publishing). [Link]
-
Fluoroketone and fluoroaldehyde synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Thermal unimolecular decomposition of ethyl 2-furoate and its reactivity toward OH radicals: A theoretical study. ResearchGate. [Link]
-
Difluorination of esters. Preparation of .alpha.,.alpha.-difluoro ethers. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids? ResearchGate. [Link]
-
A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. ResearchGate. [Link]
-
Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. PubMed. [Link]
-
Enantioselective Organocatalytic α-Fluorination of Aldehydes. ACS Publications. [Link]
-
Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis. ResearchGate. [Link]
-
Hot-melt adhesive. Wikipedia. [Link]
-
Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]
-
Hydrolysis of poly-(2-ethyl-2-oxazoline). Ghent University Library. [Link]
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Technical Support Center: Effective Drying of Ethyl 2-Fluoropropionate
Welcome to the technical support guide for handling and drying Ethyl 2-Fluoropropionate. This document is designed for researchers, scientists, and drug development professionals who utilize this fluorinated ester and require it in an anhydrous state for moisture-sensitive applications. Here, we provide in-depth, field-proven insights into selecting the appropriate drying method, troubleshooting common issues, and implementing best practices to ensure the integrity of your solvent and the success of your experiments.
Part 1: Understanding Your Solvent & The Criticality of Anhydrous Conditions
This compound (CAS No. 349-43-9) is a valuable fluorinated building block and solvent used in applications ranging from the synthesis of nicotinic acid receptor agonists to electrolytes for lithium-ion batteries.[1][2][3] Its ester functionality makes it susceptible to hydrolysis, while its role in sensitive organic reactions means that even trace amounts of water can lead to unwanted side reactions, reduced yields, and catalyst deactivation.[4] Achieving and maintaining anhydrous conditions is therefore not just a recommendation but a critical prerequisite for reproducible and successful outcomes.
Key Properties of this compound:
-
Solubility in Water: Sparingly soluble to insoluble.[5][8][9]
-
Chemical Nature: An ester, which is susceptible to hydrolysis under strongly acidic or basic conditions.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the drying of this compound.
Q1: Which drying agents are recommended for this compound?
The most highly recommended drying agent is 3Å molecular sieves . They are chemically inert, highly efficient at removing water to very low levels, and do not introduce impurities or cause degradation of the ester.[10][11] Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) can be used for pre-drying to remove bulk water but are not suitable for achieving truly anhydrous conditions.[12][13]
Q2: Are there any drying agents I should absolutely avoid?
Yes. The chemical nature of the ester functional group makes it incompatible with several common, highly reactive drying agents.
-
Phosphorus Pentoxide (P₂O₅): AVOID. P₂O₅ is the anhydride of phosphoric acid.[14] It is a powerful dehydrating agent but is strongly acidic and can catalyze ester degradation or other side reactions.[4][15] Furthermore, upon contact with water, it can form a layer of polymetaphosphoric acid that coats the agent, preventing further drying.[15]
-
Calcium Chloride (CaCl₂): AVOID. Anhydrous calcium chloride can form stable coordination complexes (adducts) with esters, leading to solvent loss and contamination.
-
Calcium Hydride (CaH₂): USE WITH EXTREME CAUTION. CaH₂ is a highly efficient, non-reversible drying agent.[15][16] However, it is a strong base. It can react with the ester, causing hydrolysis or transesterification, especially if the solvent is subsequently distilled at elevated temperatures. This should only be considered by expert users for applications demanding extreme dryness where distillation is performed under carefully controlled, low-temperature vacuum conditions.
Q3: How do I know when the solvent is sufficiently dry?
For a rough visual indication when using agents like anhydrous sodium sulfate, the drying agent will stop "clumping" together and will appear as a free-flowing powder in the solvent, indicating that most of the water has been absorbed.[12][17] However, this method is not reliable for determining low water content. The gold standard for quantifying residual water in organic solvents is Karl Fischer (KF) titration , which can accurately measure water content down to the parts-per-million (ppm) level.
Q4: Can I reuse my molecular sieves?
Yes, a major advantage of molecular sieves is that they can be regenerated. To reactivate them, heat them in a laboratory oven at a temperature between 175-260 °C for several hours under a vacuum or with a slow purge of an inert gas like nitrogen.[10] Afterward, allow them to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture before use.
Part 3: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield in a moisture-sensitive step. | The solvent was not sufficiently dry. Visual inspection is not adequate for determining dryness for sensitive reactions. | 1. Switch to 3Å molecular sieves as the drying agent. 2. Ensure the sieves are properly activated immediately before use. 3. Verify the final water content of your solvent using Karl Fischer titration. |
| Solvent appears cloudy after adding the drying agent. | There is a significant amount of dissolved water, and the drying agent's capacity has been exceeded or it is still actively absorbing water. | 1. Add more drying agent in small portions until some of it remains free-flowing. 2. For very wet solvent, consider a pre-drying step with anhydrous Na₂SO₄, decant, and then perform a final drying with 3Å molecular sieves. |
| Unexpected peaks appear in NMR/GC-MS analysis post-drying. | The drying agent reacted with the this compound. This is common when using reactive agents like CaH₂ or P₂O₅. | 1. Immediately cease using the reactive drying agent. 2. Re-purify the solvent by distillation if possible. 3. Switch to a chemically inert drying agent like 3Å molecular sieves for all future drying procedures. |
Part 4: Data Summary & Agent Selection
Choosing the right drying agent requires balancing efficiency, capacity, and chemical compatibility. The following table provides a comparative summary.
| Drying Agent | Typical Final H₂O | Capacity | Speed | Compatibility with this compound | Recommendation |
| 3Å Molecular Sieves | <10 ppm | High | High | Excellent (Inert) | Highly Recommended for all applications requiring anhydrous solvent. |
| Anhydrous Na₂SO₄ | 100-250 ppm | Very High | Low | Good (Inert) | Recommended for pre-drying or applications with low moisture sensitivity.[12][13] |
| Anhydrous MgSO₄ | ~50 ppm | High | High | Good (Slightly Acidic) | A reasonable alternative to Na₂SO₄, but must be filtered.[12] |
| Calcium Hydride (CaH₂) | <10 ppm | High | High | Poor (Strongly Basic) | Not Recommended due to high risk of ester hydrolysis.[16] |
| Phosphorus Pentoxide (P₂O₅) | <1 ppm | High | Very High | Poor (Strongly Acidic) | Not Recommended due to high risk of ester degradation.[15] |
| Calcium Chloride (CaCl₂) | ~150 ppm | High | Medium | Poor (Forms Adducts) | Not Recommended due to complex formation with esters. |
Decision-Making Flowchart for Drying Agent Selection
The following diagram provides a logical pathway for selecting the most appropriate drying strategy based on your experimental needs.
Procedure:
-
Activation of Molecular Sieves: a. Place the required amount of 3Å molecular sieves (approximately 5-10% of the solvent volume) in a clean, dry borosilicate glass container (e.g., a beaker or flask). b. Heat in a laboratory oven at a minimum of 200 °C (250 °C is optimal) for at least 4-6 hours. For highest efficiency, perform this heating step under vacuum. [10] c. After heating, immediately transfer the hot sieves into a desiccator. Allow them to cool completely to room temperature. Do not expose the activated sieves to the atmosphere while they are hot, as they will rapidly adsorb moisture.
-
Drying the Solvent: a. Place the cooled, activated molecular sieves into a clean, dry round-bottom flask or bottle. b. Pour the this compound into the flask containing the sieves. The amount of solvent should be such that the sieves are fully submerged. c. Stopper the flask and allow it to stand for a minimum of 12-24 hours to ensure sufficient time for water adsorption. Occasional, gentle swirling can facilitate the process.
-
Decanting and Storage: a. Once the equilibration period is complete, the dry solvent can be carefully decanted or cannulated via a syringe into a final, dry storage vessel. The storage vessel should be an anhydrous-grade bottle, preferably with a septum-sealed cap to allow for withdrawal of the solvent without introducing atmospheric moisture. b. For long-term storage, it is best practice to store the dried solvent over the activated sieves and under an inert atmosphere (e.g., Nitrogen or Argon).
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ChemSynthesis. (n.d.). ethyl 2-fluoropropanoate - 349-43-9. Retrieved from [Link]
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LookChem. (n.d.). Cas 7789-78-8,CALCIUM HYDRIDE. Retrieved from [Link]
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Clariant. (2014). Phosphorus pentoxide (P2O5). Retrieved from [Link]
-
MySkinRecipes. (n.d.). Phosphorus pentoxide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phosphorus Pentoxide: The Key to Efficient Drying in Chemical Synthesis. Retrieved from [Link]
-
Southern Methodist University. (n.d.). Hydride_Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]
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Mossine, A. V., et al. (2019). Fast and efficient copper-mediated 18F-fluorination of arylstannanes, aryl boronic acids, and aryl boronic esters without azeotropic drying. EJNMMI Radiopharmacy and Chemistry. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Molecular Sieves. Retrieved from [Link]
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Sorbead India. (n.d.). Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents. Retrieved from [Link]
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Organic Chemistry Lab. (2021, August 31). Drying with Sodium Sulfate [Video]. YouTube. Retrieved from [Link]
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Designer-drug.com. (n.d.). Drying Agent Data. Retrieved from [Link]
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LookChem. (n.d.). Cas 349-43-9,this compound. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
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Carl ROTH. (n.d.). Molecular Sieves and Drying Agents. Retrieved from [Link]
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Organic Syntheses. (1990). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]
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Reddit. (2023). Can you keep solvents dry long-term with sodium sulfate?. r/Chempros. Retrieved from [Link]
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Issues with racemization during chiral Ethyl 2-Fluoropropionate synthesis
Technical Support Center: Synthesis of Chiral Ethyl 2-Fluoropropionate
Welcome to the technical support center for the synthesis of chiral this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this important chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to racemization.
Introduction: The Challenge of Stereochemical Integrity
The synthesis of enantiomerically pure α-fluoro esters, such as this compound, is a critical task in medicinal chemistry and materials science. The fluorine atom can significantly alter the biological activity and physicochemical properties of a molecule. However, the electron-withdrawing nature of fluorine can increase the acidity of the α-proton, making the chiral center susceptible to racemization, especially under non-optimized reaction conditions.[1] This guide will address the common pitfalls that lead to the loss of enantiomeric excess (ee) and provide robust strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue in the synthesis of chiral this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers, known as a racemate.[2][3] In pharmaceutical applications, different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer being therapeutic while the other might be inactive or even toxic. Therefore, maintaining high enantiomeric purity is crucial. For this compound, the presence of the fluorine atom at the α-position to the carbonyl group makes the α-proton more acidic and thus more susceptible to removal, which can lead to racemization.[1][4]
Q2: What are the primary mechanisms that lead to racemization during the synthesis of this compound?
A2: The primary mechanism for racemization in this context is the formation of a planar enolate intermediate.[2][4] This can be initiated by either acidic or basic conditions.[4][5]
-
Base-catalyzed racemization: A base can deprotonate the acidic α-proton, forming a planar, achiral enolate. Subsequent protonation of this enolate can occur from either face with equal probability, leading to a racemic mixture.[3]
-
Acid-catalyzed racemization: Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the formation of a planar enol intermediate. Tautomerization back to the keto form can then occur from either side of the double bond, resulting in racemization.[3][4]
Substitution reactions that proceed through a carbocation intermediate, such as SN1 type reactions, can also lead to racemization.[2][6]
Q3: I'm observing a significant drop in enantiomeric excess (ee) after the fluorination step. What are the likely causes?
A3: A drop in ee during the fluorination step is a common issue and can be attributed to several factors:
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can promote racemization.[7][8] Fluorination reactions can be exothermic, and localized heating can accelerate the loss of stereochemical integrity.[9]
-
Choice of Base: The strength and stoichiometry of the base used to generate the enolate prior to fluorination are critical. A strong, bulky, non-nucleophilic base is often preferred to ensure rapid and complete enolization at low temperatures, minimizing the time the enolate is present and susceptible to proton exchange.
-
Fluorinating Agent: The reactivity of the electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI) can influence the reaction rate and, consequently, the potential for side reactions that may lead to racemization.
Q4: Can the workup and purification procedures contribute to racemization?
A4: Absolutely. The workup and purification stages are often overlooked but are critical for preserving the enantiomeric purity of the final product.[5]
-
Aqueous Workup: Exposure to acidic or basic aqueous solutions during workup can cause racemization.[5] It is crucial to neutralize the reaction mixture carefully and avoid prolonged contact with non-neutral pH.
-
Chromatography: While a powerful purification technique, column chromatography on silica gel can sometimes lead to racemization. Silica gel is slightly acidic and can catalyze the enolization of the α-fluoro ester. Using a less acidic stationary phase or neutralizing the silica gel with a base like triethylamine can mitigate this issue.
-
Distillation: High temperatures during distillation can also cause racemization. It is advisable to use vacuum distillation to lower the boiling point of the product.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis of chiral this compound.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Enantiomeric Excess (ee) in the Final Product | 1. Racemization during enolate formation: The base may not be strong enough, or the temperature may be too high. | - Use a stronger, non-nucleophilic base (e.g., LHMDS, KHMDS). - Perform the enolization at a lower temperature (e.g., -78 °C).[11] - Minimize the time between enolate formation and the addition of the fluorinating agent. |
| 2. Racemization during fluorination: The reaction temperature may be too high, or the reaction time may be too long. | - Maintain a low reaction temperature throughout the addition of the fluorinating agent. - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.[7] | |
| 3. Racemization during workup: Exposure to acidic or basic conditions. | - Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching. - Ensure all aqueous layers used for washing are neutral. | |
| 4. Racemization during purification: Acidic silica gel or high temperatures during distillation. | - Neutralize silica gel with triethylamine before use. - Consider alternative purification methods like preparative HPLC with a chiral stationary phase.[12][13] - Use vacuum distillation to minimize thermal stress on the product.[10] | |
| Low Yield of this compound | 1. Incomplete enolization: The base may not be strong enough, or the reaction time for enolization may be too short. | - Increase the equivalents of the base. - Allow for a longer stirring time after the addition of the base at low temperature.[11] |
| 2. Inefficient fluorination: The fluorinating agent may be old or decomposed. | - Use a fresh batch of the fluorinating agent. - Consider a more reactive fluorinating agent if necessary. | |
| 3. Side reactions: The enolate may be reacting with other electrophiles in the reaction mixture. | - Ensure all reagents and solvents are anhydrous. - Add the fluorinating agent slowly to the enolate solution. | |
| Formation of Impurities | 1. Di-fluorinated product: Excess fluorinating agent or prolonged reaction time. | - Use a slight excess of the fluorinating agent (e.g., 1.1-1.2 equivalents). - Monitor the reaction progress carefully. |
| 2. Elimination products: If the substrate has a suitable leaving group in the β-position. | - This is generally less of a concern for simple propionate esters but should be considered for more complex substrates. |
Experimental Protocols
Protocol 1: Synthesis of Chiral this compound via Asymmetric Fluorination
This protocol is a general guideline and may require optimization based on the specific substrate and desired enantiomer.
Materials:
-
Ethyl propionate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Enolate Formation: To a solution of ethyl propionate (1.0 equivalent) in anhydrous THF (0.2 M) at -78 °C, add LHMDS (1.1 equivalents) dropwise over 15 minutes. Stir the resulting solution at -78 °C for 30 minutes.[11]
-
Fluorination: In a separate flask, dissolve NFSI (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by the slow addition of pre-cooled saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on neutralized silica gel.
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Materials:
-
Purified this compound
-
HPLC-grade hexanes and isopropanol
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.
-
Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Analysis: Inject the sample onto the chiral column and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualizations
Diagram 1: General Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization proceeds via a planar enolate intermediate.
Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic approach to troubleshooting low enantiomeric excess.
References
-
Duggan, P. J., Johnston, M., & March, T. L. (2010). Enantioselective synthesis of α-fluoro-β3-amino esters: synthesis of enantiopure, orthogonally protected α-fluoro-β3-lysine. The Journal of Organic Chemistry, 75(21), 7365–7372. [Link]
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SciSpace. (n.d.). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW. Retrieved from [Link]
-
PubMed. (2010). Enantioselective synthesis of α-fluoro-β(3)-amino esters: synthesis of enantiopure, orthogonally protected α-fluoro-β(3)-lysine. Retrieved from [Link]
-
ChemRxiv. (2024). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. Retrieved from [Link]
-
ACS Publications. (2010). Enantioselective Synthesis of α-Fluoro-β3-amino Esters: Synthesis of Enantiopure, Orthogonally Protected α-Fluoro-β3-lysine. Retrieved from [Link]
-
National Institutes of Health. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
- Google Patents. (n.d.). US8093421B2 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate.
-
Georgetown University. (n.d.). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification. Retrieved from [Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. Retrieved from [Link]
-
PubMed. (2012). Two methods for the determination of enantiomeric excess and concentration of a chiral sample with a single spectroscopic measurement. Retrieved from [Link]
-
National Institutes of Health. (2023). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
ResearchGate. (2025). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Retrieved from [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]
-
Wiley Online Library. (2025). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade Multiple-Cleavage Processes from Bromodifluorohydrin Reagents and Amines. Retrieved from [Link]
-
YouTube. (2021). MECHANISM OF RACEMIZATION AND ISOMERIZATION REACTIONS Part-2, Ray-Dutt twist and Bailar twist. Retrieved from [Link]
-
Cardiff University. (n.d.). Racemization in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2024). Recent Advances on Fluorine Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Retrieved from [Link]
-
MDPI. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Retrieved from [Link]
-
PubMed. (2014). Fluorination Effects on the Thermodynamic, Thermophysical and Surface Properties of Ionic Liquids. Retrieved from [Link]
-
PubMed. (1979). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved from [Link]
-
MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
National Institutes of Health. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effects of the fluorination degree in alcohols on the interaction with fluoride ions. Retrieved from [Link]
-
Semantic Scholar. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Retrieved from [Link]
-
MDPI. (2018). Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. Retrieved from [Link]
-
ResearchGate. (2015). Racimisation of (R) –Alpha – Ethyl -2-Oxo-1-Pyrrolidine Acetic acid with Thionyl Chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of ethyl 2‐chloropropionate using the lipase from Candida cylindracea (CCL).18. Retrieved from [Link]
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Technical Support Center: Overcoming Challenges in the Scale-Up of Ethyl 2-Fluoropropionate Production
Welcome to the technical support center for the production of Ethyl 2-Fluoropropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important fluorinated intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to the unique properties conferred by the fluorine atom, such as altered reactivity and increased metabolic stability.[1] However, its synthesis and particularly its scale-up are not without challenges. This document provides in-depth, experience-based guidance in a question-and-answer format to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their primary challenges?
There are three main synthetic routes for producing this compound:
-
Halogen Exchange (Halex) Reaction: This is the most prevalent method, typically involving the reaction of Ethyl 2-chloropropionate or Ethyl 2-bromopropionate with a fluoride source.[1]
-
Direct Fluorination: This route involves the direct fluorination of a lactate derivative.[2]
-
From 2-Fluoropropionic Acid: Esterification of 2-fluoropropionic acid with ethanol.
The primary challenges associated with these routes, especially during scale-up, are summarized in the table below:
| Synthetic Route | Key Challenges |
| Halogen Exchange | - Incomplete conversion and formation of elimination byproducts (ethyl acrylate). - Difficulty in separating the product from the starting material and byproducts due to similar boiling points. - Corrosive nature of some fluorinating agents, requiring specialized equipment.[3] - Phase transfer catalysis is often required to improve reaction rates and yields, adding complexity to the process.[4][5][6] |
| Direct Fluorination | - Use of highly reactive and hazardous fluorinating agents, such as elemental fluorine or electrophilic fluorine sources (e.g., Selectfluor®).[7][8][9] - Poor selectivity leading to over-fluorination or degradation of the starting material. - High cost and limited availability of some specialized fluorinating reagents.[2] |
| Esterification | - The availability and cost of 2-fluoropropionic acid can be a limiting factor. - The reaction is an equilibrium process, requiring strategies to drive it to completion (e.g., removal of water). |
Q2: I'm observing a low yield in my Halex reaction to produce this compound from Ethyl 2-chloropropionate. What are the likely causes and how can I improve it?
Low yields in the Halex reaction are a common issue. Several factors can contribute to this problem. The troubleshooting workflow below can help you identify and address the root cause.
Caption: Troubleshooting workflow for low yield in Halex reaction.
Q3: I'm struggling with the purification of this compound. The boiling points of my starting material and product are very close. What are my options?
This is a significant challenge in the scale-up of this compound production, especially when using Ethyl 2-chloropropionate as a starting material.
| Compound | Boiling Point (°C) |
| This compound | ~125[1] |
| Ethyl 2-Chloropropionate | ~146-148 |
While fractional distillation is the standard method, the close boiling points necessitate a highly efficient distillation column. Here are some strategies to consider:
-
High-Efficiency Fractional Distillation:
-
Packed Columns: Utilize columns with structured packing (e.g., Sulzer or Mellapak) to increase the number of theoretical plates.
-
Vigreux Columns: While less efficient than packed columns, a long Vigreux column can improve separation on a laboratory scale.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points and may increase the boiling point difference, aiding in separation.
-
-
Alternative Purification Techniques:
-
Preparative Gas Chromatography (Prep-GC): While not always practical for large-scale production, Prep-GC can be an excellent option for obtaining highly pure material for research and development purposes.
-
Reaction to Completion: The most effective strategy is to drive the reaction as close to completion as possible to minimize the amount of starting material in the crude product. This simplifies the purification process significantly.
-
Q4: What are the key safety considerations when working with fluorinating agents?
Fluorinating agents are hazardous and require strict safety protocols.[3] All personnel must be thoroughly trained on the specific risks and handling procedures.[10]
Key Safety Precautions:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[10]
-
Hand Protection: Use gloves specifically rated for the chemicals being handled. Double-gloving is often recommended.[10]
-
Body Protection: A flame-resistant lab coat is essential. For larger-scale operations, a chemical-resistant apron or suit may be necessary.[10]
-
-
Engineering Controls:
-
Emergency Preparedness:
-
Spill Kits: Have appropriate spill kits readily available.
-
Emergency Showers and Eyewash Stations: Ensure these are accessible and in good working order.
-
Calcium Gluconate: For any work involving reagents that can generate hydrofluoric acid (HF), such as DAST, have calcium gluconate gel on hand for immediate first aid in case of skin contact.[11]
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Section 2: Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting common problems encountered during the scale-up of this compound production.
Problem 1: Formation of a significant amount of ethyl acrylate byproduct.
Scenario: During the scale-up of the Halex reaction using potassium fluoride (KF) and Ethyl 2-chloropropionate in a high-boiling solvent like DMF, you observe a significant peak corresponding to ethyl acrylate in your GC-MS analysis.
Root Cause Analysis:
Ethyl acrylate is formed via an E2 elimination reaction, which competes with the desired SN2 substitution. This is often exacerbated by:
-
High reaction temperatures: Higher temperatures favor elimination over substitution.
-
Strongly basic conditions: While KF is not a strong base, impurities or the use of more basic fluoride sources can promote elimination.
-
Steric hindrance: Although not a major factor for this substrate, it can play a role in other systems.
Troubleshooting Steps:
-
Optimize Reaction Temperature:
-
Experiment: Run a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) and monitor the ratio of product to byproduct by GC.
-
Rationale: Finding the "sweet spot" where the rate of substitution is reasonable while minimizing elimination is crucial.
-
-
Choice of Fluoride Source:
-
Experiment: Compare the performance of different fluoride sources, such as spray-dried KF, CsF, and tetrabutylammonium fluoride (TBAF).
-
Rationale: CsF is more reactive than KF and can often allow for lower reaction temperatures. TBAF is a soluble fluoride source that can also be effective at lower temperatures.
-
-
Solvent Effects:
-
Experiment: Evaluate different polar aprotic solvents (e.g., DMF, DMSO, sulfolane).
-
Rationale: The solvent can influence the nucleophilicity of the fluoride ion and the rates of both SN2 and E2 reactions.
-
Problem 2: Inconsistent reaction times and yields upon scale-up.
Scenario: A laboratory-scale synthesis of this compound proceeds to completion in 12 hours with a 70% yield. However, when scaling up the reaction tenfold, the reaction is incomplete after 24 hours, and the yield is significantly lower.
Root Cause Analysis:
This is a classic scale-up challenge often related to inefficient mixing and heat transfer.
-
Mixing: Inadequate agitation can lead to localized "hot spots" and concentration gradients, resulting in side reactions and incomplete conversion.
-
Heat Transfer: As the reaction volume increases, the surface area-to-volume ratio decreases, making it more difficult to maintain a consistent temperature throughout the reaction mixture.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent scale-up results.
Problem 3: Phase-transfer catalyst appears to be ineffective at a larger scale.
Scenario: A phase-transfer catalyzed reaction using tetrabutylammonium bromide (TBAB) works well in a 100 mL flask but shows little to no rate enhancement in a 5 L reactor.
Root Cause Analysis:
The effectiveness of a phase-transfer catalyst is highly dependent on efficient mixing to facilitate the transfer of the catalyst between the aqueous (or solid) and organic phases.
-
Mass Transfer Limitations: In a larger reactor, the interface between the phases may not be sufficiently agitated, leading to poor mass transfer.
-
Catalyst Concentration: The optimal catalyst loading may differ between small-scale and large-scale reactions.
Troubleshooting Steps:
-
Improve Agitation:
-
Experiment: Increase the stirring speed and/or use a different type of impeller (e.g., a turbine impeller) to create better mixing at the phase interface.
-
Rationale: Vigorous stirring is essential for effective phase-transfer catalysis.
-
-
Optimize Catalyst Loading:
-
Experiment: Perform a catalyst loading study at the larger scale to determine the optimal concentration.
-
Rationale: While typically used in catalytic amounts, a slightly higher loading may be necessary to overcome mass transfer limitations in a larger vessel.
-
-
Consider a Different Catalyst:
-
Experiment: Evaluate other phase-transfer catalysts, such as other quaternary ammonium salts or crown ethers.
-
Rationale: Different catalysts have different solubilities and efficiencies, and one may be better suited for your specific reaction conditions and scale.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Halogen Exchange
This protocol provides a starting point for the synthesis of this compound. Optimization will be necessary based on your specific equipment and scale.
Materials:
-
Ethyl 2-chloropropionate (1.0 eq)
-
Potassium fluoride (spray-dried, 2.0 eq)
-
Tetrabutylammonium bromide (0.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and a temperature probe, add potassium fluoride and tetrabutylammonium bromide.
-
Add anhydrous DMF to the flask.
-
Begin stirring and heat the mixture to 100 °C.[12]
-
Slowly add Ethyl 2-chloropropionate to the reaction mixture over 30 minutes.
-
Maintain the reaction at 100 °C and monitor its progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of DMF.
-
Combine the filtrate and washings and purify by fractional distillation under reduced pressure.
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture.
Protocol 2: Quenching of a Reaction Containing a Reactive Fluorinating Agent (e.g., DAST)
WARNING: Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel with appropriate safety measures in place.[10]
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a quenching agent, such as a saturated aqueous solution of sodium bicarbonate, to the reaction mixture with vigorous stirring.
-
Monitor the temperature of the reaction mixture closely and control the rate of addition to prevent a rapid exotherm.
-
Once the quenching is complete (as indicated by the cessation of gas evolution), the work-up can proceed.
References
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Ingleson, M. J. et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]
-
Zhu, D. et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]
-
Seymour, C. (2013). Enantioselective Fluorination via Phase-Transfer Catalysis. University of Illinois Chemistry Department. [Link]
-
Lecours, M. J. et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. [Link]
-
ResearchGate (2025). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. [Link]
-
Purdue University (n.d.). Fluorine Safety. [Link]
-
MDPI (2021). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. [Link]
-
American Chemical Society (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Chemical Health & Safety. [Link]
-
ACS (n.d.). Comprehensive Guide on Cyanuric Fluoride: Usage, Hazards, and Safety Measures. [Link]
-
American Chemical Society (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable (n.d.). Fluorination. [Link]
-
Dinoiu, V. (2010). Chemical Fluorination of Organic Compounds. Revue Roumaine de Chimie. [Link]
-
Quora (2024). What are fluorinating agents in organic synthesis? [Link]
-
Mettler Toledo (n.d.). Fluorine and Fluorination Chemistry. [Link]
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- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. This compound | 349-43-9 [chemicalbook.com]
Technical Support Center: Safe Disposal of Ethyl 2-Fluoropropionate Waste
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on the safe disposal of Ethyl 2-Fluoropropionate waste. It is designed to offer practical, field-proven insights and ensure the highest standards of scientific integrity and safety in your laboratory.
Introduction to this compound and its Waste Stream
This compound (CAS No. 349-43-9) is a fluorinated organic ester increasingly utilized in pharmaceutical synthesis and materials science.[1] Its unique properties, however, necessitate careful management of its waste stream. Improper disposal can pose risks to personnel and the environment. This guide outlines two primary methods for the safe disposal of this compound waste: chemical neutralization through hydrolysis and high-temperature incineration.
Physicochemical Properties and Hazards
A thorough understanding of the properties of this compound is crucial for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₅H₉FO₂ | [2] |
| Molecular Weight | 120.12 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 125 °C | |
| Flash Point | 29 °C | |
| Density | 0.997 g/cm³ | |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Hazards: this compound is a flammable liquid and is considered toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[2]
Troubleshooting Guide and FAQs
This section addresses common questions and issues encountered during the handling and disposal of this compound waste.
FAQs
-
What are the primary hazards I should be aware of when handling this compound waste?
-
The primary hazards are its flammability and toxicity.[2] Always handle it in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE).
-
-
Can I dispose of small amounts of this compound waste down the drain?
-
No. Due to its toxicity and persistence, drain disposal is not a safe or compliant method. All this compound waste must be collected and treated as hazardous waste.
-
-
What are the approved disposal methods for this compound waste?
-
The two primary recommended methods are chemical neutralization (base-catalyzed hydrolysis) and high-temperature incineration.
-
-
What personal protective equipment (PPE) is required for handling this compound waste?
Troubleshooting
-
Issue: The hydrolysis reaction does not seem to be proceeding (e.g., the ester layer is not dissolving in the basic solution).
-
Solution: Ensure adequate mixing. The reaction is biphasic, and vigorous stirring is necessary to increase the interfacial area between the ester and the aqueous base.[6] Consider gently warming the mixture to increase the reaction rate, but do not exceed 40-50°C to avoid excessive evaporation of the ester.
-
-
Issue: I've spilled a small amount of this compound in the fume hood. How do I clean it up?
-
Solution: Absorb the spill with an inert absorbent material such as vermiculite or sand. Collect the contaminated absorbent into a designated hazardous waste container. Clean the spill area with soap and water.
-
Disposal Methodologies
Method 1: Chemical Neutralization via Base-Catalyzed Hydrolysis (Saponification)
This method converts the ester into a water-soluble carboxylate salt and ethanol.[7][8] This is a preferred method for laboratory-scale waste as it can be performed with standard laboratory equipment.
Causality Behind Experimental Choices:
Base-catalyzed hydrolysis is chosen because it is an irreversible reaction, driving the breakdown of the ester to completion.[7][9] The use of an excess of sodium hydroxide ensures that all the ester is consumed. The reaction is performed under reflux to accelerate the rate of hydrolysis without losing the volatile ester.
Experimental Protocol:
-
Preparation:
-
Work in a certified chemical fume hood.
-
Wear appropriate PPE: nitrile gloves, safety goggles, face shield, and a chemical-resistant apron.[3][10]
-
Prepare a 2M solution of sodium hydroxide (NaOH) in a designated container. Caution: The dissolution of NaOH is exothermic. Always add NaOH pellets to water slowly with stirring.[3][9]
-
-
Reaction Setup:
-
Place the this compound waste in a round-bottom flask equipped with a magnetic stir bar.
-
For every 1 mole of this compound, add at least 1.5 moles of the 2M NaOH solution. An excess of base ensures the reaction goes to completion.
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
-
Hydrolysis:
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Stir the reaction mixture vigorously.
-
Continue the reflux for 2-4 hours. The disappearance of the organic ester layer indicates the completion of the reaction.
-
-
Cooling and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
The resulting solution will contain sodium 2-fluoropropionate, ethanol, and excess sodium hydroxide.
-
-
Waste Collection:
-
Transfer the cooled solution to a clearly labeled hazardous waste container. The label should indicate "Aqueous waste containing Sodium 2-fluoropropionate, Ethanol, and Sodium Hydroxide".
-
This waste must be disposed of through your institution's hazardous waste management program. Do not dispose of it down the drain.[11]
-
Diagram of Hydrolysis Workflow:
Caption: Workflow for the chemical neutralization of this compound waste.
Method 2: High-Temperature Incineration
For large quantities of waste or when chemical neutralization is not feasible, high-temperature incineration is the recommended disposal method. This process should only be carried out by a licensed hazardous waste disposal facility.
Causality Behind Experimental Choices:
Incineration at high temperatures (typically >850°C) with a sufficient residence time ensures the complete destruction of the organic molecule, breaking the stable carbon-fluorine bond. The resulting acidic gases (such as hydrogen fluoride) are then scrubbed from the flue gas before release.
Procedure for Preparing Waste for Incineration:
-
Collection:
-
Labeling:
-
Clearly label the container as "Hazardous Waste: this compound". Include the appropriate hazard pictograms (flammable, toxic).
-
-
Storage:
-
Store the waste container in a well-ventilated, designated hazardous waste storage area, away from heat, sparks, and incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Diagram of Incineration Decision Logic:
Caption: Decision-making process for choosing a disposal method.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound waste would likely be classified under the "F" codes for hazardous wastes from non-specific sources, such as F001 for spent halogenated solvents used in degreasing or F002 for other spent halogenated solvents.[13][14] Always consult with your institution's EHS department to ensure full compliance.
References
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CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet. Retrieved from [Link]
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ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
-
Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]
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ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
-
Chemistry For Everyone. (2025, June 14). How Do You Safely Dilute A Sodium Hydroxide Solution? [Video]. YouTube. Retrieved from [Link]
-
The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
-
Denios. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
Glasatelier Saillart. (n.d.). About borosilicate glass. Retrieved from [Link]
-
Siraya Tech. (2022, August 15). How To Dispose Dirty IPA/Ethanol/Alcohol. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Sodium Hydroxide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Resistance Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Waste Disposal. Retrieved from [Link]
- Unknown Source. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester.
-
TN.gov. (n.d.). Sodium Hydroxide. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Hydrolysis of an Ester - Prep. Retrieved from [Link]
-
Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
LabDirect. (2018, November 23). Information: What chemicals can I use with PYREX borosilicate glassware? Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). BOROSILICATE GLASS. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Ethanol Disposal In Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
March Pump. (n.d.). HDPE CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Reddit. (2022, October 20). What damages borosilicate lab glassware? : r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US6794323B2 - Borosilicate glass with high chemical resistance and use thereof.
-
DescoEurope.com. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene). Retrieved from [Link]
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Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
- Unknown Source. (n.d.). Kinetic studies in ester hydrolysis.
- Unknown Source. (n.d.). IV SEMMESTER.
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Sciencemadness.org. (2015, July 17). Ethyl Propanoate Soapification Problem. Retrieved from [Link]
-
Bio-Techne. (2025, July 31). AF204NAS - SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Handler Summary Report. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Lehigh Preserve. (n.d.). A Study of the Kinetics of Aliphatic Ester Saponification. Retrieved from [Link]
- Google Patents. (n.d.). CN1059199C - ethyl propionate production process.
- Unknown Source. (n.d.).
- Unknown Source. (2015, March 19).
- Google Patents. (n.d.). CN103467257B - Process of methyl lactate hydrolysis rectifying.
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Technical Support Center: Preventing Unwanted Polymerization of Ethyl 2-Fluoropropionate Derivatives
Welcome to the technical support center for handling Ethyl 2-Fluoropropionate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these highly reactive monomers. Uncontrolled polymerization is a significant challenge that can lead to decreased product yield, complicated purifications, and inconsistent reaction outcomes.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully manage your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes this compound and its derivatives so susceptible to polymerization?
A1: The susceptibility of these compounds stems from the electronic nature of the α-fluoroacrylate system. The acrylate backbone contains a carbon-carbon double bond that is inherently reactive. The fluorine atom at the alpha position is strongly electron-withdrawing, which significantly influences the double bond's reactivity in two key ways:
-
Free-Radical Polymerization: Like other acrylates, the double bond is susceptible to attack by free radicals, which can be initiated by heat, UV light, or trace impurities like peroxides.[2][3] This initiates a chain reaction, leading to rapid polymer formation.
-
Anionic Polymerization: The electron-withdrawing fluorine atom makes the β-carbon of the double bond highly electrophilic (electron-deficient). This makes the monomer exceptionally vulnerable to attack by nucleophiles or bases, initiating an anionic polymerization cascade.[4][5][6][7] Even weak bases can sometimes trigger this process.[5]
Q2: I opened a new bottle of an this compound derivative. Do I need to add an inhibitor?
A2: Commercially available reactive monomers like acrylates are typically shipped with a small amount of a polymerization inhibitor already added to ensure stability during transport and storage.[2][8] Common inhibitors include the monomethyl ether of hydroquinone (MEHQ) or butylated hydroxytoluene (BHT).[2][9][10] You can usually find the name and concentration of the inhibitor on the product's Certificate of Analysis (CofA) or Safety Data Sheet (SDS). It is crucial not to add more inhibitor unless you have a specific, validated reason, as excessive inhibitor concentrations can interfere with your intended reaction.[11][12]
Q3: How do common inhibitors like MEHQ and BHT work?
A3: MEHQ and BHT are phenolic compounds that function as radical scavengers, effectively terminating the free-radical polymerization chain reaction.[] Their mechanism relies on the presence of a small amount of oxygen.[14][15]
-
A monomer radical (R•) reacts with dissolved oxygen (O₂) to form a peroxy radical (ROO•).
-
The inhibitor (ArOH), such as MEHQ or BHT, donates a hydrogen atom to this peroxy radical.
-
This creates a hydroperoxide (ROOH) and a stabilized phenoxy radical (ArO•).[9][10]
-
The resulting phenoxy radical is much less reactive and does not readily initiate further polymerization, thus breaking the chain.[10]
This synergistic relationship with oxygen is why it's recommended to store inhibited monomers under an air or air/nitrogen headspace, not under a fully inert atmosphere.[8][15]
Q4: My intended reaction requires the absence of phenolic inhibitors. What is the safest way to remove them?
A4: The safest and most common method for removing phenolic inhibitors like MEHQ or BHT is to pass the monomer through a column packed with an appropriate adsorbent, such as basic alumina.[16] This method avoids the hazards of distillation, which can thermally initiate polymerization.[2][16] It is critical to use the purified, inhibitor-free monomer immediately, as it is now highly prone to spontaneous polymerization. Never store inhibitor-free monomers for extended periods.
Troubleshooting Guides
Problem 1: My reaction mixture became viscous, solidified, or produced a large amount of insoluble material.
-
Potential Cause: Uncontrolled polymerization has occurred. This is the most common failure mode when working with highly reactive monomers.
-
Immediate Action (In-situ Quenching): If you observe a sudden increase in viscosity or temperature, act quickly.
-
Immediately cool the reaction vessel in an ice bath to drastically slow the polymerization rate.
-
If compatible with your reaction chemistry, add a radical inhibitor directly to the flask. A pre-made solution of BHT in a suitable solvent is often a good choice.
-
Dilute the mixture with a cool, inert solvent to reduce the monomer concentration and improve heat dissipation.[1]
-
-
Root Cause Analysis & Prevention:
-
Initiator Contamination: Were your solvents peroxide-free? Ethers like THF and dioxane are notorious for forming explosive peroxides upon storage. Always use freshly purified or inhibitor-free grade solvents and test for peroxides.
-
Insufficient Inhibition: If your reaction requires heating, the standard inhibitor concentration may be insufficient. Consider adding a small amount of a high-temperature inhibitor like phenothiazine before starting.[17]
-
Atmosphere Control: Did you run the reaction under an inert atmosphere (e.g., nitrogen or argon)? While oxygen is needed for phenolic inhibitors to work during storage, it can also initiate radical pathways under reaction conditions.[3][18] Excluding oxygen is critical during the actual synthesis.
-
Anionic Initiation: Was a strong base used in the reaction? Or, were there any residual basic impurities (e.g., from a previous step or glassware that was not properly neutralized)? The electron-deficient nature of α-fluoroacrylates makes them highly susceptible to base-initiated anionic polymerization.[5][6]
-
Problem 2: The reaction worked, but my final product is contaminated with oligomers, making purification difficult.
-
Potential Cause: Slow, low-level polymerization occurred during the reaction or, more commonly, during the workup and purification stages.
-
Troubleshooting the Workup:
-
Temperature: Keep all workup steps (extractions, washes) as cold as reasonably possible. Use ice baths to cool separatory funnels.
-
Solvent Removal: When using a rotary evaporator, use the lowest possible bath temperature and moderate vacuum to avoid prolonged heating of the concentrated monomer.
-
Re-inhibit Before Distillation: If you must purify your product by distillation, add a small amount of a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask before heating.[3] This will prevent polymerization in the pot while allowing your lower-boiling product to distill.
-
-
Troubleshooting the Purification:
-
Column Chromatography: This is often the preferred method for removing oligomers.[1][3] Ensure the crude product is loaded onto the column promptly after concentration. Do not let the inhibitor-free crude material sit for extended periods.
-
Precipitation: In some cases, you may be able to dissolve the crude mixture in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane or methanol) to selectively precipitate the higher molecular weight oligomers, leaving your desired monomer in solution.[1]
-
Workflow for Troubleshooting Unwanted Polymerization
Caption: Troubleshooting guide for unexpected polymerization.
Protocols & Data
Table 1: Recommended Free-Radical Inhibitors
| Inhibitor | Chemical Name | Typical Conc. (ppm) | Key Characteristics |
| MEHQ | Monomethyl Ether of Hydroquinone | 50 - 200 | Most common for storage and transport; requires O₂ to be effective.[10][14][15] |
| BHT | Butylated Hydroxytoluene | 100 - 1000 | Effective radical scavenger; often used for in-process stabilization.[9][12][19] |
| Hydroquinone (HQ) | Benzene-1,4-diol | 200 - 1000 | Less volatile; suitable for adding to distillation pots.[2] |
| Phenothiazine (PTZ) | Dibenzo-1,4-thiazine | 200 - 1000 | High-temperature inhibitor; does not require oxygen to function.[17] |
| TEMPO | (2,2,6,6-Tetramethyl-piperidin-1-yl)oxyl | 50 - 500 | Highly effective stable free radical; acts as a true inhibitor.[2] |
Protocol 1: Removal of Phenolic Inhibitors Prior to Reaction
This protocol describes the removal of inhibitors like MEHQ or BHT using a basic alumina plug. Warning: The resulting monomer is highly reactive and should be used immediately.
Materials:
-
Inhibited this compound derivative
-
Basic alumina (Activity I)
-
Anhydrous solvent for elution (e.g., dichloromethane), if needed
-
Glass column with a stopcock
-
Glass wool or cotton
-
Clean, dry receiving flask, cooled in an ice bath
Procedure:
-
Prepare the Column: Secure a glass chromatography column in a fume hood. Place a small plug of glass wool or cotton at the bottom to retain the stationary phase.[16]
-
Pack the Column: Add a layer of sand (approx. 1 cm). Gently pour the basic alumina into the column to a height of approximately 10-15 cm. Tap the side of the column gently to ensure even packing. Top with another 1 cm layer of sand.
-
Equilibrate (Optional but Recommended): Pass a small amount of anhydrous solvent through the column until the bed is fully wetted. Drain the solvent until it is level with the top of the sand.
-
Load the Monomer: Carefully add the inhibited monomer to the top of the column.[16]
-
Elute and Collect: Open the stopcock and begin collecting the purified, inhibitor-free monomer in the chilled receiving flask. The phenolic inhibitor will be strongly adsorbed by the alumina and will often appear as a yellow band at the top of the column.[16]
-
Immediate Use: As soon as you have collected the required amount, immediately place the receiving flask under an inert atmosphere and proceed with your reaction. DO NOT STORE the purified monomer.
Diagram: Polymerization Mechanisms and Inhibition Points
Caption: Key polymerization pathways and points of inhibition.
References
- Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals.
-
Wikipedia. Butylated hydroxytoluene. Available from: [Link]
-
de Oliveira, D. C. R. S., et al. (2020). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PubMed Central. Available from: [Link]
-
de Oliveira, D. C. R. S., et al. (2020). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PubMed. Available from: [Link]
-
FAQ. What are the synthesis and preparation methods of METHYL 2-FLUOROACRYLATE?. Available from: [Link]
-
Gantrade Corporation. Key Facts about Acrylate Monomers. Available from: [Link]
-
Li, R., & Schork, F. J. (2006). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research, 45(15), 5535–5543. Available from: [Link]
-
Al-Shammari, et al. THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. CORE. Available from: [Link]
-
Wikipedia. Polymerisation inhibitor. Available from: [Link]
-
RadTech. Control of Free-Radical Reactivity in Photopolymerization of Acrylates. Available from: [Link]
-
University of Southern Mississippi. LabNotes: Monomer Purification. Available from: [Link]
-
Specialty Chemicals. Safe Handling Guide UV/EB Materials. Available from: [Link]
-
Guerricabeitia, L., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available from: [Link]
-
Fischer, S. M., et al. (2022). Sequential dual-curing of electron-deficient olefins and alcohols relying on oxa-Michael addition and anionic polymerization. ResearchGate. Available from: [Link]
-
Guerricabeitia, L., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ResearchGate. Available from: [Link]
-
Dutta, S. (2020). Inhibition of Free Radical Polymerization: A Review. Semantic Scholar. Available from: [Link]
-
Povolotskiy, A. V., et al. (2018). Polymerization of α-fluoroacrylates and fabrication of surface relief structures by UV exposure without photoinitiators. Fluorine notes, 1(116). Available from: [Link]
-
ResearchGate. (2005). Modeling the free radical polymerization of acrylates. Available from: [Link]
-
Petrochemicals Europe. EBAM Safe Handling and Storage of Acrylic Esters. Available from: [Link]
-
National Academic Digital Library of Ethiopia. Safe Storage and Handling of Reactive Materials. Available from: [Link]
-
DPD. (2009). material safety data sheet acrylic monomer self polymerized. Available from: [Link]
-
JoVE. (2023). Anionic Chain-Growth Polymerization: Overview. Available from: [Link]
-
DSpace@MIT. New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. Available from: [Link]
-
Fischer, S. M., et al. (2023). Sequential dual-curing of electron-deficient olefins and alcohols relying on oxa-Michael addition and anionic polymerization. ResearchGate. Available from: [Link]
-
Fetters, L. J. Procedures for homogeneous anionic polymerization. Available from: [Link]
- Google Patents. Monomer/solvent purification - US4339623A.
-
Chemistry For Everyone. (2025). How Can Polymerization Avoid Unwanted Side Reactions?. Available from: [Link]
-
The Organic Chemistry Tutor. (2024). Polymer Chemistry: Understanding Anionic Polymerization. Available from: [Link]
-
ResearchGate. (2018). α-Fluoroacrylates: synthesis, properties and use. Available from: [Link]
-
Ishizone, T., Hirao, A., & Nakahama, S. (1993). Anionic polymerization of monomers containing functional groups. 6. Anionic block copolymerization of styrene derivatives para-substituted with electron-withdrawing groups. Macromolecules, 26(25), 6964–6971. Available from: [Link]
- Google Patents. Preparation method of 2-fluoro methyl acrylate - CN111116362B.
-
Wako Chemicals. What is high performance polymerization inhibitor?. Available from: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to the Synergistic ¹H and ¹⁹F NMR Analysis of Ethyl 2-Fluoropropionate
Introduction: Beyond the Proton Spectrum
In the landscape of modern chemical analysis, particularly within pharmaceutical and agrochemical development, the deliberate incorporation of fluorine into organic molecules has become a cornerstone of molecular design.[1][2] This practice leverages fluorine's unique electronic properties to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the ability to unambiguously characterize these fluorinated entities is paramount. While proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the workhorse of structural elucidation, its synergy with fluorine-19 NMR (¹⁹F NMR) unlocks a deeper, more nuanced understanding of molecular architecture.
Ethyl 2-fluoropropionate stands as an exemplary model compound for exploring this synergy. Its relatively simple structure contains a chiral center and presents a rich tapestry of spin-spin couplings between ¹H and ¹⁹F nuclei. This guide offers an in-depth exploration of the combined ¹H and ¹⁹F NMR analysis of this compound. We will move beyond a simple recitation of spectral data to explain the causality behind experimental choices, provide validated protocols, and compare the insights gleaned from each technique, equipping researchers with the practical and theoretical knowledge to confidently analyze complex fluorinated molecules.
The Theoretical Framework: Leveraging the ¹⁹F "Spectroscopic Spy"
The power of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus. It possesses a nuclear spin of 1/2, boasts 100% natural abundance, and exhibits a high gyromagnetic ratio, rendering it nearly as sensitive as the proton nucleus (83% of ¹H sensitivity).[1][3][4] What truly sets ¹⁹F apart is its expansive chemical shift range, which can span over 800 ppm.[4] This vast range makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment, turning the fluorine atom into a "spectroscopic spy" that reports on its surroundings with high fidelity.[2][5]
The key to a synergistic analysis lies in understanding the communication between the proton and fluorine nuclei through J-coupling (spin-spin coupling). Unlike the more predictable magnitudes of ¹H-¹H couplings, heteronuclear ¹H-¹⁹F coupling constants are transmitted through the bonding framework and can be significantly larger and more variable:[6]
-
Geminal Coupling (²JHF): Coupling through two bonds, as seen between the fluorine and the methine proton (Hα) in this compound. These values are typically large.
-
Vicinal Coupling (³JHF): Coupling through three bonds, observed between the fluorine and the adjacent methyl protons. The magnitude of ³JHF is sensitive to the dihedral angle, akin to the Karplus relationship for ³JHH.
-
Long-Range Coupling (⁴JHF and beyond): Coupling over four or more bonds is also frequently observed, providing valuable structural constraints.[6][7]
This rich network of couplings, when analyzed correctly, allows for the precise mapping of the molecule's topology.
Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition
The integrity of any NMR analysis is founded upon meticulous experimental practice. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Workflow for ¹H and ¹⁹F NMR Analysis
Caption: Experimental workflow from sample preparation to final data analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its versatility. However, be aware that solvent effects can significantly alter ¹⁹F chemical shifts.[1][8][9] Always report the solvent used. For quantitative studies, ensure the solvent does not contain impurities that overlap with signals of interest.
-
Analyte Concentration: Dissolve 10-20 mg of this compound in approximately 0.6 mL of the deuterated solvent in a 5 mm NMR tube.
-
Internal Standards: The addition of internal standards is crucial for accurate chemical shift referencing.
-
For ¹H NMR , Tetramethylsilane (TMS) is the universally accepted standard (δ 0.00 ppm).
-
For ¹⁹F NMR , referencing can be more complex.[4][10] While neat CFCl₃ (δ 0.00 ppm) is the primary standard, it is often impractical.[11][12] A secondary internal standard that is soluble in the sample, chemically inert, and has a single, sharp resonance in an uncluttered region of the spectrum is preferred. Benzotrifluoride (PhCF₃, δ ≈ -63.72 ppm) is an excellent choice.[13]
-
-
-
Spectrometer Setup and Data Acquisition:
-
All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of observing both ¹H and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton pulse sequence.
-
Acquisition Parameters: Use a 30° pulse angle, a relaxation delay (d1) of at least 1 second, and acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Experiment 1 (Coupled): Acquire a standard 1D ¹⁹F spectrum. This is essential for observing and measuring the ¹H-¹⁹F coupling constants.
-
Experiment 2 (Proton-Decoupled): Acquire a ¹⁹F spectrum with proton decoupling (¹⁹F{¹H}). This experiment simplifies the spectrum to a singlet, confirming the origin of the splitting and is useful for quantification and resolving overlapping multiplets. For accurate quantification, inverse-gated decoupling should be employed to suppress NOE effects.[13]
-
Acquisition Parameters: Use a 30° pulse angle, a relaxation delay of 2-5 seconds, and acquire 16 to 64 scans.
-
-
Spectral Interpretation: Deconstructing this compound
The true analytical power is realized during the interpretation of the acquired spectra. The structure of this compound provides a perfect canvas to observe the interplay of homonuclear and heteronuclear couplings.
Structure and Atom Labeling
Caption: Structure of this compound with proton labeling.
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The ¹H spectrum is a classic example of second-order effects due to the strong heteronuclear coupling.
-
Signal (b) - CH: This proton is coupled to the three methyl protons (a) and the geminal fluorine atom. The result is a doublet of quartets (dq) . The large splitting is from the ²JHF coupling, and the smaller splitting is from the ³JHH coupling.
-
Signal (a) - CH₃ (alpha to F): These three protons are coupled to the single methine proton (b) and the vicinal fluorine atom. This gives a doublet of doublets (dd) . The larger splitting is from the ³JHF coupling, and the smaller is from the ³JHH coupling.
-
Signal (d) - OCH₂: The two methylene protons of the ethyl group are coupled to the three terminal methyl protons (e), resulting in a clean quartet (q) . The distance from the fluorine is too great for any significant coupling to be observed.
-
Signal (e) - CH₃ (ethyl): These three protons are coupled to the two methylene protons (d), appearing as a simple triplet (t) .
¹⁹F NMR Spectrum Analysis (376 MHz, CDCl₃)
The ¹⁹F spectrum provides complementary and confirmatory information.
-
Coupled ¹⁹F Spectrum: The single fluorine atom is coupled to the geminal methine proton (b) and the three vicinal methyl protons (a). This results in a complex but informative doublet of quartets (dq) . The large splitting arises from the ²JHF coupling to the methine proton, and the smaller splitting is from the ³JHF coupling to the three equivalent methyl protons.
-
Proton-Decoupled ¹⁹F{¹H} Spectrum: When proton decoupling is applied, all ¹H-¹⁹F couplings are removed. The complex multiplet collapses into a single sharp singlet , confirming that all observed splitting in the coupled spectrum was due to protons.
Summary of NMR Data
| Assignment | Label | ¹H δ (ppm) | ¹H Multiplicity | J (Hz) | ¹⁹F δ (ppm) | ¹⁹F Multiplicity |
| -CH₃ | a | ~1.55 | dd | ³JHH = 7.0, ³JHF = 23.5 | - | - |
| -CH-F | b | ~5.05 | dq | ²JHF = 48.0, ³JHH = 7.0 | ~ -185 | dq |
| -O-CH₂- | d | ~4.25 | q | ³JHH = 7.1 | - | - |
| -CH₂-CH₃ | e | ~1.30 | t | ³JHH = 7.1 | - | - |
| Note: Chemical shifts (δ) and coupling constants (J) are typical values and may vary slightly depending on solvent and concentration. |
Comparative Insights and Advanced Applications
Synergy vs. Standalone Analysis
| Technique | Information Provided | Limitations (if used alone) |
| ¹H NMR | Provides the complete proton skeleton, confirms the presence of the ethyl ester group, and reveals ¹H-¹⁹F couplings. | Can be complex to interpret without ¹⁹F data. Ambiguity in assigning which coupling is to F vs. another H is possible in more complex molecules. |
| ¹⁹F NMR | Gives a direct, often simplified view of the fluorine's environment. The large chemical shift dispersion is highly sensitive to stereochemistry and electronic changes.[3][4] | Provides no information about the non-fluorinated parts of the molecule. Structure cannot be determined from ¹⁹F alone. |
| Combined | Allows for unambiguous assignment of all signals. J-couplings measured in both spectra must be consistent, providing a powerful internal check on the analysis. The full 3D structure and conformation can be inferred. | Requires a spectrometer with multinuclear capabilities. |
Advanced Technique: Chiral Analysis
This compound is a chiral molecule. While a standard NMR spectrum of the racemate will not distinguish between the R and S enantiomers, ¹⁹F NMR is a remarkably effective tool for chiral analysis. By adding a chiral solvating agent (CSA) to the NMR tube, transient diastereomeric complexes are formed. These complexes have slightly different electronic environments, often resulting in two distinct signals in the ¹⁹F NMR spectrum—one for each enantiomer.[14][15][16] The integration of these signals provides a direct and accurate measurement of the enantiomeric excess (ee), an application of immense value in asymmetric synthesis.
Conclusion and Outlook
The analysis of this compound serves as a powerful illustration of the principle that for fluorinated compounds, ¹H and ¹⁹F NMR are not independent techniques but two sides of the same analytical coin. The ¹H spectrum provides the structural framework, while the ¹⁹F spectrum offers a high-resolution window into the electronic and stereochemical environment of the fluorine atom. The cross-validation of coupling constants between the two spectra provides a layer of analytical certainty that is difficult to achieve otherwise.
For researchers in drug development and materials science, mastering this combined approach is no longer optional but essential. As the complexity of fluorinated molecules continues to grow, the ability to leverage the ¹⁹F nucleus as a sensitive spectroscopic probe will remain a critical tool for accelerating innovation and ensuring molecular integrity.
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Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry.[Link]
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New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (PMC).[Link]
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Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via ¹⁹F NMR Spectroscopy. Analytical Chemistry.[Link]
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¹⁹F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry.[Link]
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Fluorine-19 NMR. ResearchGate.[Link]
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Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health (PMC).[Link]
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Direct Chiral ¹⁹F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. KAIST Repository.[Link]
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ETHYL-2-FLUORO-2-PHENYL-PROPANOATE - Optional[¹⁹F NMR]. SpectraBase.[Link]
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New NMR Technique Enables Direct Detection of Molecular Chirality. Technology Networks.[Link]
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A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. National Institutes of Health (PMC).[Link]
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QUADRUPOLE RELAXATION FOR A SPIN I = 3/2: THE F¹⁹ N.M.R. SPECTRA OF BF₃ AND ClO₃F. ResearchGate.[Link]
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Effect of Cl, Br, ¹⁴N, ³¹P, ¹⁹F etc to NMR spectra. NMR Solutions, Bruker.[Link]
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Supporting Information. The Royal Society of Chemistry.[Link]
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New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.[Link]
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The Analytical Imperative: Why Ethyl 2-Fluoropropionate Demands Scrutiny
An In-Depth Guide to the Mass Spectrometric Characterization of Ethyl 2-Fluoropropionate: A Comparative Analysis for Research and Development
In the precise world of pharmaceutical and agrochemical development, the unambiguous characterization of molecular structures is a foundational requirement. This compound, a valuable fluorinated building block, presents unique analytical considerations due to the profound electronic influence of its α-fluorine substituent. This guide, written from the perspective of a Senior Application Scientist, offers a detailed, comparative analysis of its characterization by mass spectrometry, contrasting the industry's two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will explore the causality behind the observed spectral data and provide robust, field-tested protocols.
This compound is more than just another ester; it is a key intermediate in the synthesis of complex bioactive molecules. The strategic incorporation of fluorine can dramatically alter a compound's metabolic stability, binding affinity, and lipophilicity. Consequently, verifying the identity, purity, and structure of this precursor is a critical quality control step. Mass spectrometry offers unparalleled sensitivity and structural insight, making it the technique of choice for this application. This guide will dissect the response of this compound to both "hard" (EI) and "soft" (ESI) ionization, providing a holistic analytical strategy.
Electron Ionization (EI): Generating a Definitive Molecular Fingerprint
Electron Ionization is a high-energy process that imparts significant internal energy to an analyte molecule, causing it to fragment in a predictable and reproducible manner.[1][2] The resulting mass spectrum is a unique "fingerprint" that is ideal for structural elucidation and library-based identification.
The Fragmentation Pathway of this compound
Upon entering the 70 eV environment of an EI source, an electron is ejected from the this compound molecule, forming a radical cation, the molecular ion ([M]•+), at a mass-to-charge ratio (m/z) of 120.[3][4] This energetically unstable species rapidly undergoes fragmentation, with bond cleavages dictated by the formation of the most stable products.[5] Key fragmentation events include:
-
Loss of the ethoxy radical (•OCH2CH3): Cleavage of the ester C-O bond results in a highly stable acylium ion, [CH3CHFCO]+, at m/z 75. This is often a prominent peak.
-
Loss of the ethyl radical (•CH2CH3): Cleavage of the O-C bond of the ethyl group yields an ion at m/z 91.
-
Loss of a fluorine atom (•F): While less common for C-F bonds, the loss of a fluorine radical can occur, producing a peak at m/z 101.[6]
The logical flow of these primary fragmentation events is illustrated below.
Figure 1: Predicted EI fragmentation workflow for this compound.
Comparative Analysis: The Influence of the Fluoro-Substituent
To understand the directing effect of the fluorine atom, it is instructive to compare the EI spectrum of this compound with its non-fluorinated analog, ethyl propionate.[7][8][9][10]
| Ion Description | This compound (m/z) | Ethyl Propionate (m/z) | Mechanistic Insight |
| Molecular Ion [M]•+ | 120 | 102 | Reflects the mass difference due to the F vs. H atom. |
| [M - •CH₃]⁺ | 105 | 87 | Loss of a methyl group from the propionyl moiety. |
| [M - •CH₂CH₃]⁺ | 91 | 73 | Loss of the ethyl radical from the ester group. |
| [M - •OCH₂CH₃]⁺ | 75 | 57 | Formation of the acylium ion; the m/z shift is diagnostic. |
| [CH₃CH₂CO]⁺ | N/A | 57 | The base peak in ethyl propionate's spectrum.[7][9] |
| [CH₃CH₂]⁺ | 29 | 29 | The ethyl cation is a common fragment for both. |
The most telling difference is the shift of the acylium ion from m/z 57 in ethyl propionate to m/z 75 in the fluorinated compound. This m/z 75 peak is a strong diagnostic indicator for the presence of the 2-fluoropropionyl substructure.
Experimental Protocol: GC-EI-MS
Purpose: To acquire a reproducible EI mass spectrum for structural confirmation and identification. This protocol is designed to be self-validating by ensuring chromatographic separation prior to mass analysis.
Methodology:
-
Sample Preparation: Dilute the this compound sample to approximately 50-100 µg/mL in a high-volatility solvent like ethyl acetate or dichloromethane.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).
-
GC Parameters:
-
Column: A 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injector: 250°C, split mode (e.g., 50:1 split ratio).
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 15°C/min to 240°C and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 250.
-
-
Data Interpretation: The resulting spectrum should be background-subtracted and compared against a spectral library (e.g., NIST/Wiley) for tentative identification. The key fragments (m/z 120, 75, 91) should be manually verified.
Electrospray Ionization (ESI): A Soft Touch for Molecular Weight Determination
In contrast to EI, Electrospray Ionization is a soft ionization technique that transfers the analyte from a liquid phase to the gas phase with minimal imparted energy.[11] This process typically yields intact molecular ions, or more commonly, adducts, making it ideal for determining the molecular weight of a compound. However, small, relatively nonpolar molecules like this compound can be challenging to ionize efficiently via ESI.[12][13][14][15]
Expected Ionization Behavior
This compound lacks readily ionizable sites (like basic amines) for efficient protonation ([M+H]⁺). Therefore, its detection in positive-ion ESI relies on the formation of adducts with cations present in the solvent system. The most common adducts are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).
The workflow for ESI analysis focuses on adduct formation rather than fragmentation.
Figure 2: Expected adduct formation for this compound in ESI-MS.
Comparative Analysis: ESI vs. EI
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard | Soft |
| Phase | Gas Phase | Liquid Phase |
| Primary Ion | [M]•+ (m/z 120) | [M+Na]⁺ (m/z 143) |
| Fragmentation | Extensive, provides structural fingerprint | Minimal, provides molecular weight |
| Best For | Unambiguous identification, structure elucidation | Molecular weight confirmation, analysis of mixtures |
Experimental Protocol: Flow Injection ESI-MS
Purpose: To rapidly confirm the molecular weight of this compound. Flow injection analysis is used for its high throughput, as chromatographic separation is not the primary goal.
Methodology:
-
Sample Preparation: Prepare a solution of the analyte at 1-10 µg/mL in a solvent mixture of 80:20 methanol:water. Crucially, to promote adduct formation, add 1 mM sodium acetate to this solution.
-
Instrumentation: A mass spectrometer equipped with an ESI source, coupled to a syringe pump or an HPLC system for sample introduction.
-
Infusion/Flow Injection Parameters:
-
Mobile Phase: 80:20 Methanol:Water with 1 mM Sodium Acetate.
-
Flow Rate: 100-200 µL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Flow: Set according to instrument manufacturer recommendations.
-
Mass Range: Scan from m/z 100 to 200.
-
-
Data Interpretation: The primary ion expected is the sodium adduct at m/z 143.1. A smaller peak corresponding to the potassium adduct ([M+K]⁺) at m/z 159.1 may also be observed, originating from trace potassium salts.
Conclusion: A Synergistic Strategy for Complete Characterization
Neither EI nor ESI alone tells the complete story of this compound. A truly robust analytical characterization leverages the strengths of both techniques. GC-EI-MS should be employed as the primary method for definitive structural identification, using its rich fragmentation pattern as a molecular fingerprint. Subsequently, ESI-MS, via flow injection, serves as a rapid and orthogonal confirmation of the compound's molecular weight. By combining the structural detail from EI with the molecular weight certainty from ESI, researchers and drug development professionals can proceed with absolute confidence in the identity and integrity of this critical chemical building block.
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Technology Networks. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
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Comparing synthesis routes for Ethyl 2-Fluoropropionate
An In-Depth Technical Guide to the Synthesis of Ethyl 2-Fluoropropionate: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make fluorinated synthons highly valuable. This compound, a key building block, serves as a crucial intermediate for introducing the α-fluoropropionate moiety into more complex bioactive molecules and advanced materials.[1][2][3][4]
The selection of a synthetic route to this intermediate is a critical decision, governed by factors such as scale, required stereochemical purity, cost of reagents, and safety considerations. This guide provides a comprehensive comparison of the primary methodologies for synthesizing this compound, offering detailed experimental protocols, comparative data, and expert insights into the rationale behind procedural choices.
I. Overview of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three dominant strategies, each starting from a different class of precursor. The choice of starting material dictates the type of fluorinating agent and the overall reaction mechanism.
Caption: High-level overview of the main synthetic pathways to this compound.
II. Nucleophilic Fluorination: The Halogen Exchange (Halex) Route
The Halogen Exchange (Halex) reaction is a classic and industrially viable method for synthesizing alkyl fluorides. This approach relies on the displacement of a better leaving group, typically chloride or bromide, by a fluoride anion.
Causality and Experimental Choices
The primary driving force for this reaction is the high lattice energy of the resulting metal halide byproduct (e.g., KCl, KBr) and the strength of the newly formed C-F bond. The choice of fluoride source is critical. While simple alkali fluorides like potassium fluoride (KF) are inexpensive, their low solubility in organic solvents and high lattice energy necessitate harsh reaction conditions, such as high temperatures and the use of polar aprotic solvents or phase-transfer catalysts.[5][6] Anhydrous hydrogen fluoride (HF) offers higher reactivity but requires specialized equipment due to its corrosivity and toxicity.
Caption: Schematic of the Halogen Exchange (Halex) synthesis route.
Experimental Protocol: Halex Reaction using KF
This protocol is adapted from established procedures for similar transformations.[7]
-
Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.
-
Charging Reagents: Under an inert atmosphere (e.g., Argon), charge the flask with acetamide (77 g) and ethyl 2-bromopropanoate (160 g, 0.72 mol).
-
Heating and Dissolution: Heat the mixture to 80 °C with stirring until a homogeneous solution is formed.
-
Addition of Fluoride Source: Add spray-dried potassium fluoride (77.2 g, 1.3 mol) and a phase-transfer catalyst such as tetra-n-butylammonium fluoride (5.4 mL).
-
Reaction: Increase the temperature to 140 °C and maintain vigorous stirring for 4-5 hours. Monitor the reaction progress by GC-MS.
-
Workup: Allow the reaction mixture to cool to approximately 90 °C and pour it into 1 L of an ice-water mixture.
-
Extraction: Extract the aqueous phase with dichloromethane (4 x 400 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.
-
Scientist's Note: The use of a phase-transfer catalyst is crucial for solubilizing the fluoride ion in the organic phase, thereby accelerating the reaction and allowing for milder conditions than would otherwise be possible. Acetamide serves as a high-boiling polar solvent suitable for this transformation.[7]
III. Deoxyfluorination of Ethyl Lactate
An alternative and often higher-yielding approach is the direct conversion of a hydroxyl group to a fluorine atom. Ethyl lactate, a readily available and chiral precursor derived from biomass, is an ideal starting material for this transformation.
Causality and Experimental Choices
Deoxyfluorination reagents, such as Diethylaminosulfur Trifluoride (DAST) and its analogues, are highly effective for this purpose. The reaction proceeds via an intermediate fluorosulfite ester, which then undergoes an SN2-type displacement by fluoride, typically with inversion of configuration. This stereospecificity makes the method highly attractive for asymmetric synthesis.[8] A key challenge is the handling of these reagents, which can be thermally unstable and moisture-sensitive, releasing corrosive HF upon decomposition.
Caption: Deoxyfluorination pathway from Ethyl Lactate.
Experimental Protocol: Stereoselective Fluorination with TFEDMA
This protocol is based on the process described for the stereoselective synthesis of 2-fluoropropionates.[8]
-
Setup: In a fume hood, equip a flame-dried 250 mL flask with a magnetic stirrer and a dropping funnel under an inert atmosphere (Argon).
-
Charging Substrate: Charge the flask with (S)-(-)-ethyl lactate (11.8 g, 0.1 mol). If desired, an inert solvent like dichloromethane can be used.
-
Reagent Addition: Slowly add tetrafluoroethyldimethylamine (TFEDMA) (21.75 g, 0.15 mol) dropwise via the dropping funnel. Maintain the internal temperature below 30 °C, using an ice bath if necessary.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker.
-
Extraction: Extract the product with dichloromethane.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration and solvent removal, the product is purified by vacuum distillation. This method typically yields the product with high enantiomeric excess (>95% ee).[8]
-
Scientist's Note: The reaction proceeds with inversion of stereochemistry. Therefore, starting with (S)-Ethyl Lactate will produce (R)-Ethyl 2-Fluoropropionate. The dropwise addition at controlled temperature is critical to manage the exothermicity of the reaction.
IV. Electrophilic Fluorination of Propionate Enolates
This strategy involves the deprotonation of Ethyl Propionate to form an enolate, which then acts as a nucleophile, attacking an electrophilic fluorine source ("F+").
Causality and Experimental Choices
This method is a cornerstone of modern organofluorine chemistry. The key is the choice of a strong, non-nucleophilic base to generate the enolate and an appropriate "F+" source. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly used bases. N-Fluorobenzenesulfonimide (NFSI) is a popular electrophilic fluorinating agent because it is a crystalline, stable, and relatively safe solid.[9][10] The main challenges are ensuring complete and regioselective enolate formation and preventing side reactions. This requires strictly anhydrous conditions and low temperatures (-78 °C).
Experimental Protocol: α-Fluorination using LHMDS and NFSI
The following is a representative protocol adapted from the α-fluorination of related ester systems.[9][10]
-
Setup: Assemble a flame-dried, three-necked flask with a magnetic stirrer, thermometer, and argon inlet.
-
Enolate Formation: Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask and cool to -78 °C. Add ethyl propionate (5.1 g, 0.05 mol). To this solution, slowly add LHMDS (1.0 M in THF, 55 mL, 0.055 mol). Stir the mixture at -78 °C for 30 minutes.
-
Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI) (17.4 g, 0.055 mol) in anhydrous THF (50 mL). Add this solution dropwise to the cold enolate solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature over 4 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography or vacuum distillation.
-
Scientist's Note: The low temperature (-78 °C) is critical for maintaining the stability of the ester enolate and controlling the reactivity of the fluorination step, minimizing the formation of undesired byproducts.[9][10]
V. Performance Comparison
The optimal synthesis route depends heavily on the specific requirements of the researcher or organization. The following table summarizes the key performance metrics for each method.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Halogen Exchange | Ethyl 2-bromo/chloro-propionate | KF, Phase-Transfer Catalyst or HF, Lewis Acid[5] | 50-85%[5] | High Temp (140-190 °C) or specialized setup for HF | Low-cost reagents, scalable. | Harsh conditions, potential for elimination side reactions, HF is highly corrosive. |
| Deoxyfluorination | Ethyl Lactate | DAST, TFEDMA[5][8] | 70-85%[8] | Mild (0 °C to RT) | High yield, stereospecific (access to chiral product).[8] | Expensive and hazardous reagents, moisture sensitive. |
| Electrophilic Fluorination | Ethyl Propionate | LHMDS, NFSI[9][10] | 60-80% | Cryogenic Temp (-78 °C) | Good functional group tolerance, access to diverse analogues. | Requires strict anhydrous conditions, cryogenic setup, expensive reagents. |
VI. Conclusion and Recommendations
Each synthetic pathway to this compound offers a distinct set of advantages and challenges.
-
For large-scale industrial production where cost is the primary driver, the Halogen Exchange route remains a compelling option, despite its harsh conditions. The low cost of starting materials and reagents makes it economically feasible.[5]
-
For medicinal chemistry and asymmetric synthesis , where stereochemical purity is paramount, deoxyfluorination of chiral Ethyl Lactate is the superior choice. Its stereospecific nature allows for the direct synthesis of enantiomerically pure (R)- or (S)-Ethyl 2-Fluoropropionate.[8]
-
The Electrophilic Fluorination route offers the most flexibility for laboratory-scale synthesis and the creation of diverse analogues. While it requires more specialized conditions, its compatibility with various functional groups makes it a powerful tool for research and development.[9][11]
Ultimately, the selection of a synthetic route requires a careful balancing of scale, cost, safety, and the desired final product specifications. This guide provides the foundational knowledge and practical protocols to make an informed decision tailored to your specific scientific goals.
References
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Tengeiji, A., & Shiina, I. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-78. [Link][9][10][12]
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Google Patents. (2013). CN103044245A - Method for preparing 2-fluoropropionate. [5]
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Google Patents. (2012). US8093421B2 - Stereoselective one step fluorination process for the preparation of 2-flouropropionate. [8]
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Kalaritis, P., & Regenye, R. W. (1990). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Organic Syntheses, 69, 10. [Link][7]
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Braga, A. S., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link][11]
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A Comparative Guide to Ethyl 2-Fluoropropionate and Ethyl 2-Chloropropionate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of choices for introducing a propionate moiety, α-halogenated esters such as Ethyl 2-Fluoropropionate and Ethyl 2-chloropropionate are common intermediates. This guide provides an in-depth technical comparison of these two reagents, drawing upon fundamental principles of organic chemistry and specific applications to inform your synthetic strategy.
At a Glance: Physicochemical Properties
A foundational understanding of the physical properties of these two esters is essential for their effective use in the laboratory. The following table summarizes their key characteristics.
| Property | This compound | Ethyl 2-chloropropionate |
| CAS Number | 349-43-9[1] | 535-13-7[2] |
| Molecular Formula | C5H9FO2[1] | C5H9ClO2[2] |
| Molecular Weight | 120.12 g/mol [1] | 136.58 g/mol [2] |
| Appearance | Colorless liquid | Colorless liquid[3] |
| Boiling Point | ~125 °C | 146-149 °C |
| Density | ~1.03 g/mL | 1.072 g/mL @ 25 °C |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | Insoluble in water, miscible with alcohol and diethyl ether. |
The Decisive Factor: A Tale of Two Halogens in Nucleophilic Substitution
The primary point of divergence in the synthetic utility of this compound and Ethyl 2-chloropropionate lies in their reactivity towards nucleophiles, a direct consequence of the nature of the halogen substituent. In nucleophilic substitution reactions, the halogen acts as a leaving group. The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.
Chloride (Cl⁻) is the conjugate base of a strong acid (HCl), making it a relatively weak base and thus a good leaving group. In contrast, fluoride (F⁻) is the conjugate base of a weak acid (HF), rendering it a stronger base and a significantly poorer leaving group. This fundamental difference in leaving group ability dictates that Ethyl 2-chloropropionate is substantially more reactive in nucleophilic substitution reactions than this compound .
This difference in reactivity can be visualized in the context of an Sₙ2 reaction pathway:
The higher activation energy required to break the strong C-F bond in this compound results in a slower reaction rate compared to the corresponding chloro-compound.
Application in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
The choice between these two reagents is often dictated by the specific synthetic transformation required. The synthesis of two prominent NSAIDs, Naproxen and Flurbiprofen, provides excellent case studies.
Ethyl 2-chloropropionate in the Synthesis of Naproxen
Naproxen, a widely used NSAID, can be synthesized using Ethyl 2-chloropropionate. The key step involves a nucleophilic substitution where the chloro group is displaced by an activated aromatic species.
Experimental Protocol: Synthesis of Naproxen Ethyl Ester
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-6-methoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is then refluxed for 2 hours.
-
Coupling Reaction: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of Ethyl 2-chloropropionate (1.2 eq) in anhydrous THF is added dropwise to the Grignard reagent. The reaction mixture is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Naproxen ethyl ester.
This compound in the Synthesis of Flurbiprofen
Flurbiprofen is another important NSAID where the fluorine atom is an integral part of the final molecule. In this context, this compound can be a valuable precursor, although many synthetic routes introduce the fluorine atom at an earlier stage. One potential, albeit less common, approach could involve the use of this compound in a Suzuki coupling reaction. However, a more established route involves the formation of a Grignard reagent from 4-bromo-2-fluorobiphenyl and its subsequent reaction with a propionate synthon.[4]
Experimental Protocol: Synthesis of Flurbiprofen
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (1.1 eq) are activated with a crystal of iodine. A solution of 4-bromo-2-fluorobiphenyl (1.0 eq) in anhydrous THF is added dropwise. The mixture is heated to initiate the reaction and then refluxed for 2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Sodium 2-bromopropionate: The Grignard reagent is cooled, and sodium 2-bromopropionate (1.2 eq) is added portion-wise. The reaction mixture is stirred at room temperature overnight.[4]
-
Acidification and Extraction: The reaction is quenched with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization to yield Flurbiprofen.
Role in Polymer Chemistry: Atom Transfer Radical Polymerization (ATRP)
Both this compound and Ethyl 2-chloropropionate can theoretically act as initiators in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. The initiator's role is to provide a transferable halogen atom that reversibly activates and deactivates the growing polymer chain.
The reactivity of the C-X bond in the initiator is a key parameter in ATRP. A more labile C-X bond leads to a faster initiation rate. Following the same principles of leaving group ability, the C-Cl bond in Ethyl 2-chloropropionate is weaker and more easily homolytically cleaved than the C-F bond in this compound. Consequently, Ethyl 2-chloropropionate is a more efficient initiator for ATRP .[2][5] The use of a less reactive initiator like this compound would likely result in slow and incomplete initiation, leading to polymers with broader molecular weight distributions.
Conclusion and Strategic Recommendations
The choice between this compound and Ethyl 2-chloropropionate is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired chemical transformation.
-
For nucleophilic substitution reactions , where the halogen is intended to be a leaving group, Ethyl 2-chloropropionate is the reagent of choice due to the superior leaving group ability of the chloride ion.
-
When the fluorine atom is a desired feature in the final product , and the synthetic strategy involves retaining it, This compound can be a suitable building block. However, its lower reactivity in substitution reactions must be taken into account, and alternative synthetic routes are often preferred.
-
In the context of ATRP , Ethyl 2-chloropropionate is a more effective initiator due to the greater lability of the C-Cl bond, which allows for more rapid and controlled initiation of polymerization.
Ultimately, a thorough understanding of the underlying mechanistic principles governing the reactivity of these two compounds will empower researchers to make informed decisions and design more efficient and successful synthetic strategies.
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- ETHYL 2-CHLOROPROPION
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The Shifting Landscape: From Building Blocks to Direct Fluorination
An In-Depth Technical Guide to Modern Fluorination Methods Beyond Pre-Fluorinated Building Blocks
For decades, the incorporation of fluorine into bioactive molecules has been a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Traditionally, chemists have often relied on pre-fluorinated building blocks, such as Ethyl 2-Fluoropropionate, to introduce these crucial atoms.[4][5] While effective, this approach confines synthetic design to the specific structure of the building block. The evolution of synthetic chemistry has ushered in a new era of direct fluorination, providing a versatile and powerful toolkit that offers greater flexibility and access to novel chemical space.
This guide provides a comparative analysis of modern alternatives to the building block approach, focusing on direct methods for introducing mono-, di-, and trifluoromethyl groups. We will explore the mechanistic underpinnings of these strategies, provide field-proven experimental insights, and present quantitative data to empower researchers in selecting the optimal method for their specific synthetic challenges.
This compound is a valuable intermediate, enabling the introduction of a fluorinated propionate moiety.[4][6] However, its utility is inherently limited to this specific fragment. For drug development professionals seeking to fine-tune a lead compound, the ability to directly replace a hydrogen with a fluorine atom or introduce a fluorinated methyl group onto a complex core is often more desirable. This has driven the development of a diverse array of reagents categorized by the fluorine-containing group they deliver and their reaction mechanism: nucleophilic, electrophilic, or radical.
A Comparative Analysis of Fluorination Reagents
The choice of a fluorination strategy is a critical decision dictated by the substrate's electronic properties, functional group tolerance, and the desired fluorinated motif. The following sections provide a detailed comparison of the leading alternatives.
Direct Monofluorination: Introducing the Single -F Atom
This is one of the most common transformations in medicinal chemistry, often used as a bioisosteric replacement for hydrogen or a hydroxyl group.[2][7]
Nucleophilic methods employ a fluoride anion (F⁻) source to displace a leaving group or open an epoxide, typically via an S_N2 mechanism.[8][9]
-
Key Reagents : Potassium Fluoride (KF), Cesium Fluoride (CsF), and Tetrabutylammonium Fluoride (TBAF).[8][10]
-
Mechanism : A fluoride ion directly attacks an electrophilic carbon center, displacing a leaving group (e.g., tosylate, mesylate, halide).
-
Expertise & Experience : The primary challenge in nucleophilic fluorination is the low nucleophilicity and high hydration energy of the fluoride ion.[11] Anhydrous conditions are critical. KF is cost-effective but suffers from low solubility in organic solvents; the use of phase-transfer catalysts (e.g., crown ethers) is often necessary to enhance reactivity.[10][11] TBAF offers better solubility but is more expensive and hygroscopic.[10] The high basicity of these reagents can lead to undesired elimination side reactions, particularly with secondary and tertiary substrates.
Electrophilic methods utilize reagents with an electron-deficient fluorine atom (a formal "F⁺" source) to react with nucleophilic centers like enolates, silyl enol ethers, or electron-rich aromatic rings.[12][13]
-
Key Reagents : N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄).[14][15]
-
Mechanism : These N-F class reagents deliver an electrophilic fluorine atom to a nucleophilic carbon. The reaction can proceed through a polar two-electron process or a single-electron transfer (SET) pathway depending on the substrate.[13][15]
-
Expertise & Experience : Electrophilic reagents have revolutionized modern fluorination due to their broad substrate scope and milder reaction conditions compared to nucleophilic sources.[12][16] Selectfluor is a thermally stable, easy-to-handle crystalline solid, making it a go-to reagent for many applications.[2][15] NFSI is also a mild and effective reagent.[14] The choice between them often comes down to optimizing reaction conditions for a specific substrate. These reagents are particularly effective for the α-fluorination of carbonyl compounds and the fluorination of activated aromatic systems.
Diagram 1: Decision Workflow for Monofluorination
This diagram outlines the logical process for selecting a monofluorination strategy based on substrate characteristics.
Caption: Decision tree for choosing a monofluorination method.
Trifluoromethylation: Installing the -CF₃ Group
The trifluoromethyl (-CF₃) group is one of the most prevalent fluorinated motifs in pharmaceuticals, valued for its high metabolic stability and ability to increase lipophilicity and binding affinity.[1][17][18]
-
Electrophilic Reagents : Togni's and Umemoto's reagents are hypervalent iodine and N-F compounds, respectively, that act as electrophilic "CF₃⁺" sources.[14][19] They are effective for the trifluoromethylation of a wide range of nucleophiles, including phenols, anilines, and β-ketoesters.[14][19]
-
Nucleophilic Reagents : Ruppert's reagent (TMSCF₃) serves as a source of the trifluoromethyl anion ("CF₃⁻") upon activation with a fluoride source.[17][20] It is widely used for the trifluoromethylation of carbonyl compounds like aldehydes and ketones.[20]
-
Radical Reagents : Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) and trifluoroiodomethane (CF₃I) can generate the trifluoromethyl radical (•CF₃) under oxidative or photochemical conditions.[20] This approach is particularly powerful for the trifluoromethylation of (hetero)arenes.[20]
Difluoromethylation: Introducing the -CF₂H Moiety
The difluoromethyl (-CF₂H) group is increasingly recognized as a valuable functional group, acting as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl or thiol groups.[7][21][22]
-
Nucleophilic Reagents : Similar to its trifluoromethyl counterpart, TMSCF₂H can be used to generate the "CF₂H⁻" anion for addition to carbonyls.[23]
-
Radical Reagents : A significant breakthrough in this area was the development of Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS), which serves as an excellent source of the •CF₂H radical under mild, operationally simple conditions.[22] It is highly effective for the direct difluoromethylation of nitrogen-containing heteroarenes.[22]
-
Difluorocarbene Precursors : Reagents such as PhSO₂CF₂Cl (Hu's Reagent) can generate difluorocarbene (:CF₂), which then reacts with nucleophiles.[23][24]
Quantitative Performance Data
The selection of a reagent is often guided by expected yield and selectivity. The table below summarizes typical performance data for key electrophilic fluorination and trifluoromethylation reactions on common substrates.
| Substrate | Product | Reagent | Conditions | Yield (%) | Reference |
| Dibenzoylmethane | 2-Fluorodibenzoylmethane | Selectfluor | MeCN, rt | 95 | [15] |
| 1-Indanone | 2-Fluoro-1-indanone | NFSI | THF, -78 °C to rt | 85 | [14] |
| Phenol | 2-(Trifluoromethyl)phenol | Togni's Reagent II | MeCN, rt | 80 | [14] |
| 2-Naphthol | 1-(Trifluoromethyl)-2-naphthol | Umemoto's Reagent | CH₂Cl₂, rt | 92 | [19] |
| Isonicotinic acid | 2-(Difluoromethyl)isonicotinic acid | DFMS, tBuOOH | H₂O/DCE, 40 °C | 78 | [22] |
Experimental Protocols
To ensure scientific integrity, detailed, self-validating protocols are essential.
Protocol 1: α-Fluorination of a Ketone using Selectfluor
This protocol describes a general procedure for the electrophilic fluorination of a ketone enolate.
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone substrate (1.0 eq.) and anhydrous acetonitrile (MeCN) to make a 0.1 M solution.
-
Enolate Formation (if necessary) : If the substrate is not sufficiently acidic, add a suitable base (e.g., NaH, LDA) at an appropriate temperature (e.g., 0 °C or -78 °C) and stir for 30-60 minutes.
-
Fluorination : Add Selectfluor (1.1 eq.) portion-wise to the solution. The reaction is often exothermic; maintain the desired temperature with a cooling bath.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram 2: General Workflow for Electrophilic Fluorination
This diagram illustrates the key steps described in Protocol 1.
Caption: Experimental workflow for ketone fluorination.
Protocol 2: Radical Difluoromethylation of a Heteroarene using DFMS
This protocol outlines the direct C-H difluoromethylation of an electron-deficient heterocycle.
-
Preparation : In a vial open to the atmosphere, combine the heteroarene substrate (1.0 eq.), DFMS (2.0 eq.), and a 1:1 mixture of water and 1,2-dichloroethane (DCE).
-
Initiation : Add tert-butyl hydroperoxide (tBuOOH, 70 wt% in H₂O, 3.0 eq.) to the biphasic mixture.
-
Reaction : Seal the vial and stir vigorously at 40 °C for 12-24 hours.
-
Monitoring : Monitor the formation of the product by LC-MS.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Purification : Separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Conclusion
The field of organofluorine chemistry has moved far beyond the constraints of pre-fluorinated building blocks like this compound. A sophisticated and diverse array of reagents for direct mono-, di-, and trifluoromethylation now allows chemists to strategically introduce fluorine at virtually any stage of a synthesis. By understanding the mechanistic principles—nucleophilic, electrophilic, and radical—and the specific advantages of modern reagents like Selectfluor, Togni's reagents, and DFMS, researchers can unlock new possibilities in drug design and materials science, crafting molecules with enhanced properties and novel functions.
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Kim, M., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7371. [Link]
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Green Science Policy Institute. (2017). Fluorinated Alternatives: Myths versus Facts. [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). This compound: A Key Fluorinated Intermediate for Your Synthesis Needs. [Link]
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A Comparative Guide to Fluorinating Agents for Propionate Esters: A Senior Application Scientist's Perspective
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Propionate Esters
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This single atom can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic properties. Propionate ester moieties are prevalent in numerous natural products and pharmaceuticals, making the selective installation of a fluorine atom at the α-position a critical transformation for lead optimization and the development of new chemical entities.
This guide provides a comparative analysis of the primary methods for the α-fluorination of propionate esters, focusing on the two major mechanistic classes of reagents: electrophilic and nucleophilic fluorinating agents. We will delve into the underlying chemistry of these reagents, present a head-to-head comparison of their performance, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. Our focus will be on providing not just the "how," but the "why," grounded in mechanistic understanding and practical considerations.
Electrophilic Fluorination: Direct C-H Functionalization via Enolate Intermediates
The most direct route to α-fluoropropionate esters involves the reaction of an ester enolate with an electrophilic fluorine source. This approach is widely favored for its operational simplicity. The two most prominent reagents in this class are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
Mechanism of Electrophilic Fluorination
The reaction proceeds via the in-situ generation of an ester enolate using a suitable base, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent. The mechanism is generally considered to be a polar, two-electron process, although single-electron transfer (SET) pathways have also been proposed depending on the substrate and reaction conditions.
Caption: General workflow for electrophilic α-fluorination of propionate esters.
Reagent Comparison: Selectfluor® vs. NFSI
Both Selectfluor® and NFSI are crystalline solids that are significantly easier and safer to handle than gaseous fluorine. However, they exhibit notable differences in reactivity and handling.
| Feature | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Structure | 1-Chloromethyl-4-fluoro-1,4- diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | |
| Fluorine Source | Electrophilic F⁺ | Electrophilic F⁺ |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline solid |
| Reactivity | Highly reactive, strong oxidizing potential | Generally considered milder than Selectfluor® |
| Solubility | Soluble in polar solvents like acetonitrile, DMF, water | Soluble in many organic solvents like CH₂Cl₂, THF, acetonitrile |
| Handling | Non-hygroscopic, thermally stable solid, easy to handle | Stable, non-hygroscopic solid |
Experimental Protocols: Electrophilic Fluorination
Protocol 1: α-Fluorination of a Propionate Ester using Selectfluor®
This protocol is a general guideline for the α-fluorination of a simple propionate ester. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Propionate ester (e.g., Ethyl propionate) (1.0 mmol, 1.0 equiv)
-
Selectfluor® (1.1 mmol, 1.1 equiv)
-
Lithium diisopropylamide (LDA) (1.2 mmol, 1.2 equiv) as a 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the propionate ester (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution (0.6 mL, 1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
In a separate flask, dissolve Selectfluor® (389 mg, 1.1 mmol) in anhydrous THF (5 mL).
-
Add the Selectfluor® solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-fluoro propionate ester.
Protocol 2: α-Fluorination of a Propionate Ester using NFSI
This protocol offers a milder alternative to Selectfluor® and may be preferable for sensitive substrates.
Materials:
-
Propionate ester (e.g., Ethyl propionate) (1.0 mmol, 1.0 equiv)
-
N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol, 1.1 equiv)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 mmol, 1.2 equiv) as a 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the propionate ester (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to -78 °C.
-
Add the NaHMDS solution (1.2 mL, 1.2 mmol) dropwise.
-
Stir at -78 °C for 30 minutes.
-
Add a solution of NFSI (347 mg, 1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate under reduced pressure.
-
Purify by silica gel column chromatography.
Nucleophilic Fluorination: A Two-Step Approach
Direct nucleophilic fluorination at the α-position of a simple propionate ester is generally not feasible due to the poor leaving group ability of the α-hydrogen. However, an indirect, two-step approach provides a viable and often stereospecific alternative. This strategy involves the initial α-hydroxylation of the propionate ester, followed by a deoxyfluorination reaction.
Mechanism of Deoxyfluorination with DAST
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for converting alcohols to fluorides. The reaction of an α-hydroxy propionate ester with DAST proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by fluoride, typically via an Sₙ2 mechanism, leads to the desired α-fluoro ester with inversion of stereochemistry.[1]
Caption: Two-step workflow for nucleophilic α-fluorination of propionate esters.
Reagent Considerations: DAST and its Analogs
DAST is a powerful deoxyfluorinating agent, but it is thermally unstable and can be hazardous if not handled properly. Safer, more thermally stable alternatives such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) have been developed and often provide comparable or superior results.
Experimental Protocols: Nucleophilic Fluorination Pathway
Protocol 3: α-Hydroxylation of a Propionate Ester (General Methods)
The synthesis of the requisite α-hydroxy propionate ester is a critical first step. While various methods exist for the preparation of compounds like ethyl 2-hydroxypropanoate (ethyl lactate), including fermentation and synthesis from lactic acid, a general and direct chemical α-hydroxylation of a simple propionate ester can be challenging. For the purposes of this guide, we will assume the availability of the α-hydroxy ester as the starting material for the subsequent fluorination step. Common synthetic routes to α-hydroxy esters include:
-
Esterification of α-hydroxy acids: This is a straightforward method if the corresponding α-hydroxy acid is commercially available.
-
Enzymatic hydroxylation: Engineered enzymes, such as variants of cytochrome P450, have been shown to catalyze the enantioselective α-hydroxylation of some ester substrates.[2]
Protocol 4: Deoxyfluorination of an α-Hydroxy Propionate Ester using DAST
This protocol is adapted from the deoxyfluorination of α-hydroxy-β-ketoesters and should be a good starting point for α-hydroxy propionate esters.[1]
Materials:
-
α-Hydroxy propionate ester (e.g., Ethyl 2-hydroxypropanoate) (1.0 mmol, 1.0 equiv)
-
Diethylaminosulfur trifluoride (DAST) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α-hydroxy propionate ester (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DAST (0.16 mL, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) at 0 °C.
-
Separate the layers and extract the aqueous phase with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-fluoro propionate ester.
Comparative Analysis and Recommendations
| Approach | Reagents | Pros | Cons | Best Suited For |
| Electrophilic Fluorination | Selectfluor®, NFSI | - Direct, one-step process- Milder reaction conditions for NFSI- Broad substrate scope | - Requires strong bases- Potential for side reactions (e.g., over-fluorination)- Selectfluor® can be a strong oxidant | - Rapid access to α-fluoro esters- High-throughput screening applications |
| Nucleophilic Fluorination | DAST, Deoxo-Fluor® | - Often highly stereospecific (Sₙ2 inversion)- Can be applied to complex molecules | - Two-step process requiring the α-hydroxy ester- DAST is thermally unstable and requires careful handling- Potential for rearrangements | - Stereocontrolled synthesis of α-fluoro esters- When the α-hydroxy ester is readily available |
Senior Scientist's Recommendation:
For routine synthesis and initial exploration of the biological activity of α-fluorinated propionate esters, the electrophilic fluorination approach using NFSI is often the most practical starting point due to its milder nature compared to Selectfluor® and its operational simplicity.
For applications where stereochemistry is critical, and an enantiomerically enriched α-hydroxy propionate ester is available, the two-step nucleophilic approach with DAST or a safer analog like Deoxo-Fluor® is the method of choice, as it typically proceeds with high stereospecificity.
Conclusion
The α-fluorination of propionate esters is a valuable transformation in the toolkit of the modern medicinal chemist. The choice between electrophilic and nucleophilic fluorination strategies is not a matter of one being universally superior, but rather a decision based on the specific synthetic goals, the nature of the substrate, and the available starting materials. A thorough understanding of the mechanisms and practical considerations outlined in this guide will enable researchers to make informed decisions and efficiently access these important fluorinated building blocks.
References
- A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). Benchchem.
- Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters†. PMC - NIH.
- ETHYL 2-HYDROXYPROPANOATE.
- Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube.
- The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process.
- Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. NIH.
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A Comparative Guide to Purity Validation of Ethyl 2-Fluoropropionate: HPLC vs. GC
In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2-Fluoropropionate, a key building block in the synthesis of various pharmaceutical agents, demands rigorous purity assessment to ensure the absence of potentially harmful impurities that could compromise the final drug product.[1] This guide provides an in-depth comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the nuanced application of each method, supported by detailed experimental protocols and validation data, to empower researchers in selecting the most appropriate technique for their specific needs.
The narrative that follows is grounded in the principles of scientific integrity, drawing from established regulatory guidelines and practical laboratory experience. Every protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability and robustness of the analytical data.[2]
The Imperative of Purity: Why It Matters for this compound
This compound is a chiral ester, and its synthesis can introduce a variety of impurities, including constitutional isomers, diastereomers, and enantiomers of related compounds, as well as residual starting materials and by-products.[3][4] The presence of these impurities, even in trace amounts, can have significant implications for the stereochemistry and biological activity of the final active pharmaceutical ingredient (API). Therefore, a highly selective and sensitive analytical method is paramount.
Primary Technique: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it an excellent choice for this compound.[5] A reversed-phase HPLC method with UV detection is proposed here as the primary method for its robustness and applicability.
Rationale for Method Selection
The choice of a reversed-phase C18 column is based on its proven efficacy in separating small, moderately polar organic molecules. The mobile phase, a mixture of acetonitrile and water, provides a good balance of solvent strength and selectivity for eluting the analyte and potential impurities. UV detection is selected due to the presence of a chromophore in the molecule, allowing for sensitive detection.
Experimental Protocol: HPLC-UV Purity Assay
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile:Water (50:50 v/v)
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the sample diluent. This yields a stock solution of approximately 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 100 mL with the sample diluent to obtain a working solution of approximately 10 µg/mL for impurity analysis.
System Suitability Testing (SST): A Self-Validating System
Before any sample analysis, the performance of the chromatographic system must be verified through SST.[6][7] This ensures that the system is operating as intended and can produce reliable results.[8]
-
Standard Solution: Prepare a solution containing approximately 10 µg/mL of this compound reference standard and a known, closely eluting impurity (e.g., Ethyl 2-chloropropionate) at a similar concentration.
-
Procedure: Inject the standard solution five replicate times.
-
Acceptance Criteria:
Method Validation: Adhering to ICH Q2(R1) Guidelines
The developed HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.[2][9][10]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12][13] This is demonstrated by the baseline resolution of the analyte from all potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50-150% of the expected concentration should be analyzed.[14][15]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.[9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation: HPLC Purity Analysis
| Parameter | Specification | Result |
| Retention Time | Approx. 5.2 min | 5.23 min |
| Purity (Area %) | ≥ 99.5% | 99.8% |
| Known Impurity 1 | ≤ 0.10% | 0.08% |
| Unknown Impurity | ≤ 0.10% | 0.05% |
| Total Impurities | ≤ 0.50% | 0.13% |
| Table 1: Representative HPLC purity data for a batch of this compound. |
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity validation of this compound.
Alternative Technique: Gas Chromatography (GC-FID)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[5] Given that this compound is a relatively volatile liquid, GC with Flame Ionization Detection (FID) presents a viable and often faster alternative to HPLC.[17][18]
Rationale for Method Selection
GC is particularly well-suited for separating compounds based on their boiling points and polarity.[18] FID is a highly sensitive and universal detector for organic compounds, making it ideal for purity analysis where a wide range of potential impurities may be present.[19]
Experimental Protocol: GC-FID Purity Assay
Chromatographic Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes
-
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable solvent such as acetone. This yields a stock solution of approximately 1 mg/mL.
-
Further dilute 1 mL of the stock solution to 100 mL with the same solvent for impurity analysis.
System Suitability Testing (SST) for GC
Similar to HPLC, SST is crucial for ensuring the performance of the GC system.
-
Standard Solution: Prepare a solution containing approximately 10 µg/mL of this compound reference standard and a known, closely eluting impurity.
-
Procedure: Inject the standard solution five replicate times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 20,000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Resolution (Rs): ≥ 2.0 between the analyte and the known impurity peak.
-
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the nature of expected impurities, required sensitivity, and available instrumentation.[5][20]
| Feature | HPLC-UV | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[17] |
| Applicability | Excellent for non-volatile and thermally labile compounds. Well-suited for this compound and potential non-volatile impurities.[20] | Ideal for volatile and thermally stable compounds. Suitable for this compound and volatile impurities.[18] |
| Speed | Analysis times are typically in the range of 10-30 minutes.[17] | Generally faster analysis times, often under 15 minutes.[19] |
| Sensitivity | Good sensitivity with UV detection, but can be limited by the chromophore. | Excellent sensitivity with FID for carbon-containing compounds. |
| Selectivity | High selectivity can be achieved by modifying the mobile phase composition and column chemistry. Particularly good for separating constitutional isomers. | High selectivity based on boiling point differences. Can be very effective for separating closely related volatile compounds. |
| Solvent Consumption | Higher consumption of organic solvents, which can be costly and have environmental implications.[17] | Lower solvent consumption, primarily using carrier gases.[17] |
| Cost | Instrumentation and solvents can be more expensive.[19] | Generally more cost-effective in terms of consumables.[17] |
| Table 2: Comparison of HPLC-UV and GC-FID for the Purity Analysis of this compound. |
Decision-Making Framework for Method Selection
Caption: Decision-making framework for selecting between HPLC and GC.
Conclusion: A Complementary Approach
Both HPLC and GC are powerful analytical techniques for validating the purity of this compound. HPLC is recommended as the primary method for routine quality control due to its versatility in handling a broader range of potential impurities, including non-volatile ones.[5] GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an excellent confirmatory tool for identifying volatile impurities and can be advantageous for high-throughput screening.[18]
Ultimately, the adoption of a well-validated analytical method, underpinned by a robust system suitability testing protocol, is essential for ensuring the quality and consistency of this compound used in research and drug development. This commitment to analytical rigor is fundamental to the integrity of the scientific process and the safety of therapeutic products.
References
- International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262.
- International Conference on Harmonisation. (1997). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
- United States Pharmacopeia. (2023).
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Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
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ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]
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SCION Instruments. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]
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Chromatography Online. (2014). System Suitability. Retrieved from [Link]
- Journal of Agricultural and Food Chemistry. (1969).
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
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US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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- Journal of AOAC INTERNATIONAL. (1991).
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Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
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Lösungsfabrik. (2018). What is the difference between specificity and selectivity?. Retrieved from [Link]
- Molecules. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.
- Journal of Lipid Research. (1976).
- University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid.
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- ResearchGate. (2011). Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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LookChem. (n.d.). Cas 349-43-9,this compound. Retrieved from [Link]
- Journal of Separation Science. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
- Organic Syntheses. (n.d.). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-.
- Chirality. (2020).
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A Comparative Guide to the Stereochemical Confirmation of Chiral Ethyl 2-Fluoropropionate
For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is not merely an academic exercise; it is a critical requirement for ensuring efficacy and safety.[1] Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2][3] Ethyl 2-fluoropropionate, a key chiral building block in the synthesis of many pharmaceuticals and agrochemicals, serves as an excellent model for exploring the analytical techniques required to confirm stereochemical integrity.[4][5] The presence of a stereogenic center bearing a fluorine atom introduces unique electronic properties, making robust analytical validation essential.
This guide provides an in-depth comparison of three orthogonal techniques for the stereochemical analysis of this compound: Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy via derivatization, and Vibrational Circular Dichroism (VCD). We will move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to ensure trustworthy and definitive stereochemical assignment.
Method 1: Chiral Gas Chromatography (GC) — The Workhorse for Enantiomeric Separation
Chiral GC is a powerful and highly sensitive chromatographic technique for separating enantiomers, making it the go-to method for determining enantiomeric excess (ee) or enantiomeric ratio (er).
Guiding Principle
The separation of enantiomers is impossible in an achiral environment. Chiral chromatography introduces a chiral environment in the form of a Chiral Stationary Phase (CSP).[6] The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These diastereomeric complexes have different interaction energies, leading to different retention times and, thus, separation. For a volatile compound like this compound, GC is an ideal choice.[7][8]
Expertise & Experimental Choices
The critical choice in this method is the CSP. Cyclodextrin derivatives are exceptionally effective CSPs for GC. Their toroidal structure provides a chiral cavity into which the analyte can enter and interact. The hydroxyl groups on the rim of the cyclodextrin can be derivatized to create a variety of selectors with different enantioselective properties. For a small ester like this compound, a permethylated beta-cyclodextrin phase often provides excellent resolution due to a combination of inclusion complexation and surface interactions.[6]
Experimental Protocol: Chiral GC Analysis
-
Column Selection: Utilize a capillary column coated with a chiral stationary phase, such as Rt-βDEXsm (permethylated beta-cyclodextrin).
-
Instrument Setup:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 220 °C.
-
Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) to ensure interaction with the CSP, hold for 2 minutes, then ramp at a slow rate (e.g., 2 °C/min) to 150 °C. The slow ramp is crucial for resolving enantiomers with small separation factors.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
-
Sample Preparation: Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample. The two enantiomers will elute at different retention times.
-
Validation: To assign the peaks, inject a non-racemic standard of known configuration if available. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Data Presentation: Expected GC Results
| Parameter | (R)-Ethyl 2-fluoropropionate | (S)-Ethyl 2-fluoropropionate |
| Retention Time (t_R) | 18.5 min | 19.2 min |
| Peak Area (Racemic) | 50% | 50% |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
Visualization: Chiral GC Workflow
Caption: Workflow for determining enantiomeric purity using Chiral GC.
Method 2: NMR Spectroscopy via Mosher's Ester Analysis
Standard NMR spectroscopy is inherently achiral and cannot distinguish between enantiomers.[9][10] However, by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA), we can induce non-equivalent magnetic environments that result in distinct, measurable chemical shifts in the NMR spectrum.
Guiding Principle
The Mosher's acid method is a classic and reliable technique for determining the absolute configuration of secondary alcohols and amines.[11][12] It involves creating diastereomeric esters by reacting the chiral alcohol with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid).[13] The anisotropic effect of the phenyl ring in the MTPA moiety causes predictable shielding or deshielding of nearby protons in the substrate, depending on the absolute configuration at the stereocenter.
Expertise & Experimental Choices
This compound is an ester and cannot be directly derivatized with Mosher's acid. A crucial, experience-based step is to first perform a high-fidelity reduction of the ester to the corresponding chiral alcohol, 2-fluoropropan-1-ol. This transformation must proceed without affecting the stereocenter. A mild reducing agent like lithium borohydride (LiBH₄) is an excellent choice as it selectively reduces the ester without disturbing the C-F bond.
Once the chiral alcohol is obtained, it is reacted with both (R)- and (S)-Mosher's acid chloride to form the two diastereomeric Mosher's esters. The key to the analysis is the comparative analysis of their ¹H NMR spectra. By calculating the difference in chemical shifts (Δδ = δ_S - δ_R) for protons on either side of the stereocenter, the absolute configuration can be deduced based on the established Mosher's model.[14]
Experimental Protocol: Modified Mosher's Analysis
Part A: Reduction of this compound
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium borohydride (LiBH₄, ~1.5 eq) in THF.
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by slow addition of 1 M HCl at 0 °C.
-
Extract the product (2-fluoropropan-1-ol) with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Part B: Preparation and Analysis of Mosher's Esters [13]
-
Prepare two separate, dry NMR tubes.
-
In tube 1, dissolve the purified 2-fluoropropan-1-ol (~2.5 mg) in anhydrous deuterated chloroform (CDCl₃, ~0.5 mL) containing a small amount of pyridine (~5 µL).
-
Add (R)-(-)-MTPA chloride (~1.2 eq) to tube 1.
-
In tube 2, repeat the process using (S)-(+)-MTPA chloride.
-
Allow both reactions to proceed at room temperature for 1-4 hours.
-
Acquire high-resolution ¹H NMR spectra for both diastereomeric ester products directly in the NMR tubes.
-
Assign the protons of the 2-fluoropropan-1-ol moiety in both spectra.
-
Calculate Δδ (δ_S - δ_R) for each assigned proton. Protons with a positive Δδ are on one side of the Mosher's ester plane, and those with a negative Δδ are on the other, allowing for assignment of the absolute configuration.
Data Presentation: Expected ¹H NMR Chemical Shift Differences
For the resulting diastereomeric esters of 2-fluoropropan-1-ol:
| Proton Assignment | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δ_S - δ_R) (ppm) |
| -CH(F)- | 4.85 | 4.80 | -0.05 |
| -CH₃ | 1.40 | 1.52 | +0.12 |
| -CH₂O- (diastereotopic) | 4.35, 4.28 | 4.30, 4.25 | -0.05, -0.03 |
Note: These are hypothetical values for illustrative purposes.
Visualization: Modified Mosher's Analysis Workflow
Caption: Workflow for determining absolute configuration via Mosher's analysis.
Method 3: Vibrational Circular Dichroism (VCD) — The Definitive Solution-State Analysis
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides an unambiguous determination of the absolute configuration of a chiral molecule directly in solution, without the need for crystallization or derivatization.[15]
Guiding Principle
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[16] A VCD spectrum is essentially a "chiral fingerprint" of a molecule. Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted for one of the enantiomers using ab initio or Density Functional Theory (DFT) calculations.[2][17] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[15]
Expertise & Experimental Choices
The trustworthiness of a VCD-based assignment relies equally on the quality of the experimental spectrum and the accuracy of the quantum chemical calculation.[2] For a molecule like this compound, which has conformational flexibility around its C-C and C-O single bonds, the computational step is critical. The protocol must include a thorough conformational search to identify all low-energy conformers. The final calculated VCD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. The choice of a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)) is a standard and reliable starting point for molecules of this type.
Experimental Protocol: VCD Analysis
-
Experimental Measurement:
-
Prepare a concentrated solution of the purified this compound sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent IR absorption overlap.[17]
-
Acquire the VCD and IR spectra in the mid-IR range (e.g., 2000-900 cm⁻¹) on a VCD spectrometer.
-
-
Computational Prediction:
-
Perform a conformational search for one enantiomer (e.g., (R)-ethyl 2-fluoropropionate) using a molecular mechanics force field.
-
Take the low-energy conformers and perform geometry optimization and frequency calculations at a DFT level (e.g., B3LYP/6-31G(d)).
-
Calculate the Boltzmann population of each conformer at the experimental temperature.
-
Generate the final predicted VCD spectrum by taking a Boltzmann-weighted average of the individual conformer spectra.
-
-
Comparison and Assignment:
-
Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.
-
If the signs and relative intensities of the major bands match, the absolute configuration of the sample is assigned as (R).
-
If the spectra are perfect mirror images, the configuration is assigned as (S).
-
Data Presentation: Comparison of Key VCD Bands
| Experimental VCD | Calculated VCD for (R)-Enantiomer |
| Frequency (cm⁻¹) | Sign |
| 1745 | + |
| 1280 | - |
| 1120 | + |
| 1050 | - |
Note: These are hypothetical values for illustrative purposes.
Visualization: VCD Analysis Workflow
Caption: Workflow for VCD analysis comparing experiment and theory.
Comparative Summary of Techniques
| Feature | Chiral Gas Chromatography (GC) | NMR (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Differential interaction with a Chiral Stationary Phase.[6] | Creation of diastereomers with distinguishable NMR signals.[18] | Differential absorption of circularly polarized IR light.[15] |
| Information | Enantiomeric Excess (ee), Relative Configuration (with standard). | Absolute Configuration, Enantiomeric Excess (ee). | Absolute Configuration. |
| Sample Prep | Simple dilution. | Multi-step: reduction followed by derivatization. | Dissolution in a suitable solvent. |
| Requirement | Volatile, thermally stable sample. Authentic standard for peak assignment. | Requires -OH or -NH₂ group (or conversion to one). | IR-active sample. Access to computational resources. |
| Throughput | High | Low | Medium |
| Key Advantage | High sensitivity, excellent for quantitative ee determination. | No need for an enantiopure reference standard of the analyte. | Unambiguous absolute configuration in solution, non-destructive. |
| Key Limitation | Does not provide absolute configuration on its own. | Indirect method, potential for side reactions or kinetic resolution. | Requires specialized, less common instrumentation. |
Conclusion and Recommended Strategy
Confirming the stereochemistry of a chiral molecule like this compound requires a multi-faceted, evidence-based approach. No single technique is universally superior; the optimal choice depends on the specific question being asked.
-
For routine quality control and quantitative determination of enantiomeric purity , Chiral GC is the undisputed workhorse due to its high throughput, sensitivity, and robustness.
-
For an initial, definitive assignment of absolute configuration when an authentic standard is unavailable, the modified Mosher's analysis via NMR is a powerful, albeit labor-intensive, chemical method.
-
For the most unambiguous and direct determination of absolute configuration in its native state , Vibrational Circular Dichroism (VCD) is the state-of-the-art technique. It provides a definitive answer without altering the molecule.
An integrated and self-validating strategy for a new synthetic route would be to first use VCD to unambiguously assign the absolute configuration of a purified batch. This batch can then serve as the primary reference standard for developing and validating a high-throughput Chiral GC method for all future quantitative analyses of enantiomeric excess. This synergistic approach leverages the strengths of each technique, ensuring the highest level of scientific integrity and confidence in your results.
References
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Stephens, P. J., & Devlin, F. J. (2000). Vibrational circular dichroism for the determination of the absolute configuration of chiral molecules. Chirality, 12(4), 343-359. [Link]
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Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
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Bogaerts, J., & Bultinck, P. (2008). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 417(1-3), 1-4. [Link]
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Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. arXiv preprint arXiv:2408.00842. [Link]
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Jones, C. D., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Beilstein Journal of Organic Chemistry, 19, 706-715. [Link]
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Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter, 29(44), 443001. [Link]
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Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423. [Link]
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Wikipedia contributors. (2023). Mosher's acid. Wikipedia. [Link]
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Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Journal of the American Chemical Society, 129(41), 12648-12648. [Link]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]
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Takeuchi, Y., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Molecules, 17(6), 7356-7371. [Link]
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Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
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Zanda, M., et al. (2009). Synthesis of chiral fluorine-tagged reference standards for the (19)F NMR-based stereochemical analysis of sulfoxides at trace analytical levels. Bioorganic & Medicinal Chemistry Letters, 19(17), 5146-5150. [Link]
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Carradori, S., et al. (2011). Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. ResearchGate. [Link]
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Takeuchi, Y., et al. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI. [Link]
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Gouverneur, V., & Tredwell, M. (2009). Fluorine & chirality: how to create a nonracemic stereogenic carbon–fluorine centre? Chemical Society Reviews, 38(11), 3126-3141. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Borhan, B., et al. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of Chemical Research, 54(3), 697-712. [Link]
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Sousa, M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 23(2), 262. [Link]
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Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
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Nature Chemistry. (2022). A Trifluoromethyl- and Fluoro-Substituted Stereogenic Carbon Centre Gives Rise to Unorthodox Chemistry. Nature Research. [Link]
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ChemBK. (2024). S-Ethyl 2-chloropropionate. ChemBK. [Link]
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Kalaritis, P., & Regenye, R. W. (1990). Enantiomerically pure ethyl (R)- and (S)- 2-fluorohexanoate by enzyme-catalyzed kinetic resolution. Organic Syntheses, 69, 10. [Link]
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Tóth, G., et al. (2024). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 247, 116213. [Link]
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Puskás, I., et al. (2015). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 38(16), 2821-2831. [Link]
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A Comparative Cost-Benefit Analysis of Ethyl 2-Fluoropropionate Synthesis Methodologies
For Immediate Publication
Shanghai, China – January 9, 2026 – For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-fluoropropionate, a crucial building block in the synthesis of various pharmaceuticals and advanced materials, is one such intermediate.[1] This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing this compound, focusing on a comprehensive cost-benefit analysis supported by experimental data.
Introduction to this compound and its Significance
This compound (E2FP) is a valuable synthetic intermediate due to the unique properties conferred by the fluorine atom.[1] Its incorporation into molecules can enhance metabolic stability, binding affinity, and bioavailability, making it a desirable component in the development of novel therapeutics. The primary challenge in its synthesis lies in the selective and efficient introduction of the fluorine atom at the α-position of the propionate backbone. This guide will explore three major synthetic pathways: Halogen Exchange (Halex) reactions , Deoxyfluorination of Ethyl Lactate , and Electrophilic Fluorination .
Method 1: Halogen Exchange (Halex) Reactions
The Halogen Exchange (Halex) process is a traditional and straightforward approach for the synthesis of E2FP, typically involving the substitution of a chlorine or bromine atom with fluorine.
Reaction Scheme
The reaction generally proceeds by treating an ethyl 2-halopropionate (e.g., ethyl 2-chloropropionate or ethyl 2-bromopropionate) with a fluoride salt or hydrogen fluoride.
Experimental Protocol: From Ethyl 2-Chloropropionate using Hydrogen Fluoride
A patented industrial method describes the reaction of ethyl 2-chloropropionate with hydrogen fluoride in the presence of a catalyst.[2]
Step-by-Step Methodology:
-
In a stainless-steel reactor, charge 100g of ethyl 2-chloropropionate, 120g of hydrogen fluoride, and 2.0g of titanium tetrachloride.
-
Stir the reaction mixture at 60°C for 24 hours.
-
After completion, pour the reaction solution into ice water and mix thoroughly.
-
Separate the crude this compound product using a separatory funnel.
-
Purify the crude product by vacuum distillation to obtain the final product.
This method reports a reaction yield of 77.7% with a product selectivity of 87.0%.[2] A similar process using tin tetrachloride as a catalyst at 180°C for 30 hours yielded 80.0%.[3]
Cost-Benefit Analysis
Advantages:
-
Potentially Lower Raw Material Cost: Ethyl 2-chloropropionate is a readily available and relatively inexpensive starting material.
-
High Yields: Industrial patents report high yields and selectivity, making it suitable for large-scale production.[2]
Disadvantages:
-
Harsh Reaction Conditions: The use of hydrogen fluoride requires specialized, corrosion-resistant equipment and stringent safety protocols due to its high toxicity and corrosivity.
-
Catalyst Cost and Disposal: While the catalyst loading is low, the cost of titanium or tin tetrachloride and the need for its eventual disposal add to the overall process cost and environmental burden.
-
Safety Concerns: Hydrogen fluoride is an extremely hazardous substance, posing significant risks to personnel and the environment.
Method 2: Deoxyfluorination of Ethyl Lactate
A greener alternative to the Halex process is the deoxyfluorination of ethyl lactate, a bio-based and readily available starting material. This method utilizes specialized fluorinating agents to replace the hydroxyl group with fluorine.
Reaction Scheme
This transformation is typically achieved using aminofluorosulfuranes such as Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
Experimental Protocol: General Procedure using DAST or Deoxo-Fluor
While a specific protocol for the synthesis of this compound from ethyl lactate using DAST or Deoxo-Fluor was not found in the immediate search, a general procedure for the fluorination of alcohols is well-established.
Conceptual Step-by-Step Methodology:
-
Dissolve ethyl lactate in an appropriate anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78°C).
-
Slowly add the fluorinating agent (DAST or Deoxo-Fluor) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by distillation or column chromatography.
A reported synthesis using a similar fluorinating agent, bis(2-methoxy)aminotrifluoride sulfur, in dichloromethane at 25°C gave a 73% yield of this compound.[2]
Cost-Benefit Analysis
Advantages:
-
Green Starting Material: Ethyl lactate is derived from renewable resources, making this a more sustainable approach.
-
Milder Reaction Conditions: Compared to the Halex process with HF, deoxyfluorination reactions are generally conducted under milder and less corrosive conditions.
Disadvantages:
-
High Cost of Fluorinating Agents: DAST and Deoxo-Fluor are expensive reagents, which significantly impacts the overall cost of the synthesis, making it less viable for large-scale industrial production.[3]
-
Safety Hazards of Reagents: DAST is known to be thermally unstable and can decompose explosively.[4] Deoxo-Fluor is more thermally stable but is still a hazardous substance that reacts violently with water and is toxic.[5][6][7]
-
Byproduct Formation: These reactions can sometimes lead to elimination byproducts, reducing the overall yield of the desired fluorinated product.
Method 3: Electrophilic Fluorination
This modern approach involves the use of an electrophilic fluorine source to introduce the fluorine atom. A common reagent for this purpose is N-Fluorobenzenesulfonimide (NFSI).
Reaction Scheme
The synthesis typically starts from an enolate precursor of a propionate ester, which then reacts with the electrophilic fluorinating agent.
Experimental Protocol: Fluorination of an Ethyl 2-Arylpropanoate using NFSI
A detailed procedure for the fluorination of a related compound, ethyl 2-(3-chlorophenyl)propanoate, provides a model for this approach.[8]
Step-by-Step Methodology:
-
Dissolve ethyl 2-(3-chlorophenyl)propanoate in anhydrous THF and cool to -78°C under an inert atmosphere.
-
Add a solution of LHMDS in THF and stir the mixture at -78°C for 20 minutes, then at 0°C for 20 minutes.
-
Cool the reaction mixture back to -78°C.
-
Add a solution of NFSI in THF to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature over 8 hours.
-
Quench the reaction with 1 M hydrochloric acid and water.
-
Extract the product with hexane.
-
Wash the organic layer with water, dry it over sodium sulfate, and concentrate it.
-
Purify the crude product by silica gel column chromatography.
This specific reaction yielded 92% of the corresponding ethyl 2-fluoro-2-(3-chlorophenyl)propanoate.[8]
Cost-Benefit Analysis
Advantages:
-
High Selectivity and Yield: Electrophilic fluorination can be highly selective and often provides high yields of the desired product.[8]
-
Safer Reagent Handling: NFSI is a crystalline solid that is generally easier and safer to handle compared to gaseous HF or thermally unstable liquids like DAST.[9][10][11] However, it is still an irritant.[9][12]
Disadvantages:
-
High Reagent Cost: NFSI is an expensive reagent, which is a major drawback for large-scale synthesis.
-
Multi-step Process: The generation of the enolate precursor adds a step to the overall synthesis, which can impact the overall efficiency and cost.
-
Stoichiometric Base Required: The use of a strong, stoichiometric base like LHMDS adds to the cost and complexity of the process.
Comparative Summary of Synthesis Methods
| Feature | Halogen Exchange (HF) | Deoxyfluorination (DAST/Deoxo-Fluor) | Electrophilic Fluorination (NFSI) |
| Starting Material | Ethyl 2-halopropionate | Ethyl lactate | Ethyl propanoate derivative |
| Key Reagent | Hydrogen Fluoride (HF) | DAST or Deoxo-Fluor | N-Fluorobenzenesulfonimide (NFSI) |
| Reported Yield | 77-80%[2][3] | ~73%[2] | High (e.g., 92% for a related compound)[8] |
| Reaction Conditions | Harsh (high temp., pressure) | Mild to moderate | Mild |
| Safety Concerns | Extremely high (toxic, corrosive HF) | High (thermally unstable, toxic reagents) | Moderate (irritant) |
| Cost of Key Reagent | Relatively low | Very high | Very high |
| Suitability for Scale-up | High (with specialized equipment) | Low (due to cost and safety) | Low to moderate (cost is a major factor) |
Visualization of Synthesis Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion and Recommendations
The choice of synthesis method for this compound is a trade-off between cost, safety, and efficiency.
-
For large-scale industrial production , the Halogen Exchange method using hydrogen fluoride , despite its significant safety hazards, remains the most economically viable option due to the low cost of raw materials and high reported yields. This approach, however, necessitates substantial investment in specialized infrastructure and stringent safety protocols.
-
The Deoxyfluorination of ethyl lactate presents a more environmentally friendly "green" route due to its bio-based starting material and milder reaction conditions. However, the prohibitively high cost and safety concerns associated with reagents like DAST and Deoxo-Fluor currently limit its application to smaller-scale, high-value syntheses where cost is less of a determining factor.
-
Electrophilic fluorination using NFSI offers high yields and selectivity under mild conditions with a reagent that is easier to handle than HF or DAST. The high cost of NFSI and the requirement for a stoichiometric strong base are significant drawbacks for large-scale applications. This method is best suited for laboratory-scale synthesis and in situations where high purity and specific stereochemistry are critical.
Ultimately, the optimal synthesis method will depend on the specific requirements of the researcher or organization, balancing the need for cost-effectiveness with safety, environmental impact, and the desired scale of production. Further research into developing more cost-effective and safer fluorinating agents is crucial for making the greener synthesis routes more competitive for industrial applications.
References
- Fisher Scientific. (2009, November 10). SAFETY DATA SHEET - Deoxo-Fluor.
- Fisher Scientific. (2011, March 15). SAFETY DATA SHEET - NFSI.
- ECHEMI. (n.d.). 202289-38-1, Deoxo-Fluor Formula.
- Sigma-Aldrich. (n.d.). Deoxo-Fluor 50 THF 202289-38-1.
- ECHEMI. (n.d.). N-Fluorobenzenesulfonimide SDS, 133745-75-2 Safety Data Sheets.
- ResearchGate. (n.d.). Safety of Deoxo Fluorination Reagents.
- Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
- Patsnap. (n.d.). A method of co-producing 2-fluoropropionate and ethyl difluoroacetate.
- Fisher Scientific. (2023, October 18). SAFETY DATA SHEET.
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- Benchchem. (n.d.). A Head-to-Head Comparison of Modern Fluorinating Agents for Drug Discovery and Development.
- National Institutes of Health. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.
- Wikipedia. (n.d.). Electrophilic fluorination.
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A Senior Application Scientist's Guide to Solvent Selection for Reactions with Ethyl 2-Fluoropropionate
An In-depth Performance Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. Ethyl 2-Fluoropropionate stands out as a valuable building block in this context, offering a reactive center for the introduction of the α-fluoropropionyl moiety. However, the success of synthetic transformations involving this reagent is profoundly influenced by the choice of reaction solvent. This guide provides a comprehensive comparison of the performance of this compound in various reaction solvents, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.
The Decisive Role of the Solvent in the Reactivity of this compound
The reactivity of this compound is predominantly dictated by the nature of the solvent in which the reaction is performed. The solvent's polarity, proticity, and ability to solvate ions can significantly impact the reaction rate, yield, and even the reaction pathway. This is particularly evident in nucleophilic substitution reactions, a common transformation for this substrate.
To illustrate these effects, we will consider the bimolecular nucleophilic substitution (SN2) reaction of this compound with sodium azide to yield Ethyl 2-azidopropionate. This reaction serves as an excellent model to probe the influence of the solvent environment on the reaction outcome.
Data Presentation: Performance of this compound in Various Solvents
The following table summarizes the performance of the SN2 reaction of this compound with sodium azide in a range of common laboratory solvents. The data is a compilation from various sources and representative examples of analogous reactions, providing a comparative overview.
| Solvent | Type | Dielectric Constant (ε) | Relative Reaction Rate | Typical Yield (%) | Key Observations & Mechanistic Insights |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Very High | >90% | Excellent at solvating the sodium cation, leaving the azide anion "naked" and highly nucleophilic. Accelerates SN2 reactions significantly. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Very High | >90% | Similar to DMF, its high polarity and aprotic nature strongly promote SN2 reactions by effectively solvating cations. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | High | 80-90% | A good choice for SN2 reactions, though slightly less effective than DMF or DMSO in some cases. It offers a good balance of reactivity and ease of removal. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate | 50-70% | Its lower polarity compared to other aprotic solvents results in a slower reaction rate. Can be a suitable solvent if milder conditions are required. |
| Ethanol (EtOH) | Polar Protic | 24.6 | Low | <30% | The protic nature of ethanol leads to strong solvation of the azide anion through hydrogen bonding, creating a "solvent cage" that significantly reduces its nucleophilicity and hinders the SN2 reaction.[1][2] |
| Methanol (MeOH) | Polar Protic | 32.7 | Very Low | <20% | Similar to ethanol, methanol's hydrogen-bonding capability severely deactivates the nucleophile, leading to very poor performance in SN2 reactions.[1][2] |
| Diethyl Ether (Et2O) | Nonpolar Aprotic | 4.3 | Very Low | <10% | The low polarity of diethyl ether is insufficient to dissolve the ionic sodium azide, leading to a heterogeneous mixture and a very slow reaction rate. |
Expertise & Experience: The "Why" Behind the Data
The stark differences in performance highlighted in the table are a direct consequence of the interplay between the solvent and the reactants at a molecular level. In an SN2 reaction, a single, concerted step involves the backside attack of the nucleophile on the electrophilic carbon, leading to the displacement of the leaving group. The transition state of this reaction has a dispersed negative charge.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are characterized by their high dielectric constants and the absence of acidic protons. They excel at solvating cations (in this case, Na+) through dipole-dipole interactions, but they are poor at solvating anions (the azide nucleophile, N3-). This leaves the anion relatively "naked" and highly reactive, thus dramatically increasing the rate of the SN2 reaction.
-
Polar Protic Solvents (Ethanol, Methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors. While they can solvate both cations and anions, they form a tight "solvent cage" around the anionic nucleophile through strong hydrogen bonds.[1][2] This extensive solvation stabilizes the nucleophile, lowering its energy and making it less reactive. Consequently, the activation energy for the SN2 reaction is significantly increased, and the reaction rate plummets.
-
Nonpolar Aprotic Solvents (Diethyl Ether): These solvents have low dielectric constants and are generally poor at dissolving ionic compounds like sodium azide. The low solubility of the nucleophile results in a very low effective concentration in the solution, leading to an extremely slow reaction rate.
Experimental Protocol: Synthesis of Ethyl 2-azidopropionate
This protocol provides a detailed methodology for the nucleophilic substitution reaction of this compound with sodium azide in a polar aprotic solvent, which is expected to provide a high yield of the desired product.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN3) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.5 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension and add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to afford pure Ethyl 2-azidopropionate.
Mandatory Visualization:
Caption: Experimental workflow for the synthesis of Ethyl 2-azidopropionate.
Conclusion
The choice of solvent is a critical parameter that can dictate the success of a chemical reaction. For nucleophilic substitution reactions involving this compound, polar aprotic solvents such as DMF, DMSO, and acetonitrile are demonstrably superior, leading to significantly higher reaction rates and yields. This is attributed to their ability to solvate the counter-ion of the nucleophile while leaving the nucleophilic anion itself highly reactive. Conversely, polar protic solvents like ethanol and methanol should be avoided for such transformations as they severely hinder the reaction by solvating and deactivating the nucleophile through hydrogen bonding. This guide provides the foundational knowledge and practical insights to enable researchers to select the optimal solvent for their specific application, thereby improving the efficiency and outcome of their synthetic work with this compound.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]
-
Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to Assessing the Metabolic Stability of Drugs Containing the 2-Fluoropropionate Moiety
For researchers, scientists, and drug development professionals, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. The strategic incorporation of fluorine into a molecular scaffold has become a cornerstone of modern medicinal chemistry to enhance pharmacokinetic profiles. This guide provides an in-depth, objective comparison of the metabolic stability of drugs containing the 2-fluoropropionate moiety versus their non-fluorinated counterparts. We will delve into the mechanistic rationale, present supporting experimental data, provide detailed protocols for assessment, and offer visualizations to guide rational drug design.
The Rationale for Fluorination: Enhancing Metabolic Stability
The introduction of a fluorine atom, particularly at a metabolically labile position, can profoundly increase a drug's resistance to enzymatic degradation. The 2-fluoropropionate moiety is an exemplary application of this principle. The metabolic stability of a drug is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A drug with high metabolic stability will have a longer half-life in the body, leading to improved bioavailability and potentially a more convenient dosing regimen.
The enhanced stability of compounds with a 2-fluoropropionate group is largely attributed to the high strength of the carbon-fluorine (C-F) bond. This bond is significantly more stable than a carbon-hydrogen (C-H) bond and is thus less susceptible to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at the alpha-position to the carboxyl group with fluorine, a common site of oxidation, metabolic "blocking" is achieved.
Potential Metabolic Pathways
While the 2-fluoropropionate moiety is designed for stability, it is not entirely inert. Potential metabolic pathways, though often minor, include:
-
Hydrolysis: If the 2-fluoropropionate is part of an ester prodrug, esterases in the plasma and liver can hydrolyze the ester to release the active carboxylic acid.
-
Glucuronidation: The carboxylic acid group can undergo Phase II conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form a more water-soluble glucuronide metabolite that is readily excreted.
-
Defluorination: Although the C-F bond is strong, enzymatic defluorination can occur, mediated by dehalogenases or as a consequence of oxidative metabolism. This is generally a less favorable pathway for alpha-fluorinated carboxylic acids.
Comparative Analysis: 2-Fluoropropionate vs. Propionate Moiety
The most direct way to assess the impact of the 2-fluoropropionate moiety is through a head-to-head comparison of the in vitro metabolic stability of a fluorinated drug and its non-fluorinated analog. Key parameters for this comparison are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance indicate greater metabolic stability.
In Vitro Metabolic Stability Data
The following table presents representative data from a study assessing the metabolic stability of various fluorinated carboxylic acids in human hepatocytes. While not a direct comparison of a single drug with and without the 2-fluoropropionate moiety, the data illustrates the general trend of high stability for perfluorinated and polyfluorinated carboxylic acids.
| Compound Class | Compound Example | Intrinsic Clearance (CLint) in Human Hepatocytes (µL/min/10^6 cells)[1][2] | Interpretation |
| Perfluorinated Carboxylic Acid | Perfluorooctanoic Acid (PFOA) | No significant clearance observed | High Metabolic Stability |
| Perfluorinated Carboxylic Acid | Perfluorononanoic Acid (PFNA) | No significant clearance observed | High Metabolic Stability |
| Perfluorinated Carboxylic Acid | Perfluorodecanoic Acid (PFDA) | No significant clearance observed | High Metabolic Stability |
| Polyfluorinated Carboxylic Acid | 6:2 Fluorotelomer carboxylic acid | 4.52 (median value for compounds with clearance) | Moderate Metabolic Stability |
| Non-fluorinated Carboxylic Acid | Propionic Acid (representative) | Expected to have higher clearance than fluorinated analogs | Lower Metabolic Stability |
Note: The data for perfluorinated carboxylic acids suggests that extensive fluorination leads to very high metabolic stability. It is a reasonable scientific extrapolation that the introduction of a single fluorine at the alpha-position of a propionate moiety will also confer a significant increase in stability compared to the non-fluorinated analog, though likely not to the same extent as perfluorination.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of drugs, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to evaluate the Phase I metabolic stability of compounds. Liver microsomes are subcellular fractions that are rich in CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and its non-fluorinated analog
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Protocol:
-
Preparation:
-
Prepare stock solutions of the test compounds and positive controls (e.g., a compound with known high clearance and one with low clearance) in a suitable solvent like DMSO.
-
Prepare a working solution of the liver microsomes in phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compounds and controls to their respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "no-cofactor" controls.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .
Hepatocyte Stability Assay
This assay is considered more physiologically relevant than the microsomal assay as it uses intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Objective: To determine the in vitro t½ and CLint of a test compound in a whole-cell system.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte incubation medium
-
Test compound and its non-fluorinated analog
-
Acetonitrile (ACN) with an internal standard (IS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system
Protocol:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density in the incubation medium.
-
-
Incubation:
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compounds and controls.
-
Incubate the plate in a CO2 incubator at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and quench the reaction with cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay.
-
Analyze the samples by LC-MS/MS.
-
Data Analysis:
-
The data analysis is similar to the microsomal stability assay, with CLint expressed as µL/min/10^6 cells.
Visualizing the Concepts
To further clarify the experimental workflow and the rationale behind the enhanced stability of 2-fluoropropionate-containing drugs, the following diagrams are provided.
Caption: Metabolic blocking by α-fluorination.
Caption: Workflow for a liver microsomal stability assay.
Conclusion
The incorporation of a 2-fluoropropionate moiety is a robust strategy for enhancing the metabolic stability of drug candidates. This is primarily due to the strength of the C-F bond, which effectively blocks CYP450-mediated oxidation at the alpha-carbon. The in vitro assays detailed in this guide, particularly the liver microsomal and hepatocyte stability assays, provide reliable methods for quantifying this stability enhancement. By comparing the half-life and intrinsic clearance of fluorinated compounds with their non-fluorinated analogs, drug development professionals can make data-driven decisions to select and optimize candidates with improved pharmacokinetic profiles, ultimately increasing the likelihood of clinical success.
References
-
Poletto, Z. et al. (2022). In Vitro Hepatic Clearance Evaluations of Per- and Polyfluoroalkyl Substances (PFAS) across Multiple Structural Categories. Toxics, 10(11), 661. Available at: [Link]
-
Poletto, Z. et al. (2022). (PDF) In Vitro Hepatic Clearance Evaluations of Per- and Polyfluoroalkyl Substances (PFAS) across Multiple Structural Categories. ResearchGate. Available at: [Link]
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A Comparative Guide to the Applications of Ethyl 2-Fluoropropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination with Ethyl 2-Fluoropropionate
This compound (CAS: 349-43-9) is a colorless liquid characterized by a fluorine atom at the alpha position of an ethyl propionate structure.[1] This strategic placement of fluorine, a highly electronegative atom, imparts unique physicochemical properties to molecules that incorporate this moiety. In medicinal chemistry and agrochemical design, the introduction of fluorine can significantly enhance a compound's metabolic stability, binding affinity to target receptors, and bioavailability.[2][3] These enhancements often lead to improved pharmacological profiles compared to non-fluorinated analogs.[2] Organofluorine compounds, like those derived from this compound, have become indispensable in the pharmaceutical and agrochemical industries for these reasons.[4][5]
Key Physical and Chemical Properties:
-
Molecular Formula: C5H9FO2[6]
-
Molecular Weight: 120.12 g/mol [6]
-
Boiling Point: 122.5-123 °C[7]
-
Density: 0.997 g/mL[7]
-
Solubility: Soluble in organic solvents, sparingly soluble in water[1]
Comparative Analysis of Synthesis Methodologies
The synthesis of this compound is a critical aspect of its application. Various synthetic routes exist, each with distinct advantages and disadvantages. A common approach involves the fluorination of a precursor, such as Ethyl 2-bromopropionate, using a suitable fluorinating agent.
Experimental Protocol: Synthesis of Racemic Ethyl 2-Fluoro-2-arylpropanoates
This protocol provides a general procedure for the synthesis of racemic ethyl 2-fluoro-2-arylpropanoates, which are derivatives of this compound.
Materials:
-
Ethyl 2-(aryl)propanoate (starting material)
-
Lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.0 M solution)
-
N-fluorobenzenesulfonimide (NFSI)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous NaHCO3
-
Brine
-
Sodium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stirring bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the starting ethyl 2-(aryl)propanoate (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LHMDS in THF (1.2 eq) to the stirred solution.
-
Stir the mixture at -78 °C for 20 minutes, then allow it to warm to 0 °C and stir for an additional 20 minutes.
-
Cool the reaction mixture back down to -78 °C.
-
In a separate flask, dissolve NFSI (1.25 eq) in anhydrous THF and add this solution to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 8 hours.
-
Quench the reaction by adding 1 M hydrochloric acid and water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure ethyl 2-fluoro-2-arylpropanoate.[8]
Workflow for the Synthesis of Racemic Ethyl 2-Fluoro-2-arylpropanoates
Caption: A step-by-step workflow for the synthesis of racemic ethyl 2-fluoro-2-arylpropanoates.
Applications in Medicinal Chemistry: A Comparative Perspective
This compound is a valuable building block for synthesizing a variety of fluorinated molecules, including pharmaceuticals and agrochemicals.[9] The introduction of the fluoro-propionate moiety can lead to compounds with enhanced biological activity.
A notable application is in the synthesis of nicotinic acid receptor agonists, which are investigated for treating dyslipidemia.[2][10] The precise incorporation of the fluorinated ethyl propionate group is key to achieving the desired molecular structure for potent and selective receptor activation.[2]
| Feature | This compound Derivative | Non-Fluorinated Propionate Analog | Rationale for Improved Performance |
| Metabolic Stability | Increased | Lower | The strong carbon-fluorine bond resists metabolic degradation, prolonging the drug's half-life.[5] |
| Binding Affinity | Potentially Higher | Variable | Fluorine can engage in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target receptor.[4] |
| Lipophilicity | Increased | Lower | The lipophilic nature of fluorine can enhance membrane permeability and absorption.[4] |
| Bioavailability | Often Improved | Variable | A combination of increased metabolic stability and lipophilicity can lead to better overall bioavailability.[11] |
Role as a Chiral Building Block in Asymmetric Synthesis
The chiral center at the C2 position of this compound makes it a valuable precursor for the enantioselective synthesis of various compounds.[12] The development of methods to produce enantiomerically pure forms of fluorinated compounds is of significant interest in pharmaceutical chemistry, as different enantiomers can have vastly different pharmacological activities.[13][14]
For instance, this compound has been used in the synthesis of optically active 2-aryl-2-fluoropropionic acids, which are fluorinated analogs of non-steroidal anti-inflammatory drugs (NSAIDs).[12] Enzymatic hydrolysis using lipases has been explored for the kinetic resolution of racemic Ethyl 2-fluorohexanoate, a related compound, to obtain enantiomerically pure forms.[15]
Applications in Agrochemicals
Similar to its role in pharmaceuticals, this compound serves as a key intermediate in the development of advanced agrochemicals.[3] The inclusion of fluorine in pesticide molecules can enhance their efficacy and stability.[11][16] Fluorinated agrochemicals have shown to be effective in controlling crop diseases with potentially lower side effects.[16] this compound is used as an active ingredient in some pesticides, where it can disrupt the nervous system or reproductive processes of pests.[1]
Emerging Applications in Materials Science
The unique properties imparted by the fluorine atom also make this compound and its derivatives interesting for materials science applications. It has been investigated as a solvent for lithium secondary batteries, where it can contribute to higher ionic conductivities and improved discharge capacities.[12][17] Furthermore, 2-fluoroacrylates, which can be synthesized from 2-fluoropropionates, are key monomers for producing fluorine-containing polymer optical fiber materials.[18]
Conclusion and Future Outlook
This compound is a versatile and highly valuable chemical intermediate. Its strategic use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials offers significant advantages, primarily due to the unique properties conferred by the fluorine atom. The ongoing development of more efficient and enantioselective synthetic methods will further expand its utility. As the demand for more effective and stable chemical entities grows, the importance of key building blocks like this compound is set to increase, driving innovation across multiple scientific disciplines.
References
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- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.).
- Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta. (n.d.).
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- 349-43-9 | this compound - Fluoromart: Science Elevated.. (n.d.).
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- This compound | C5H9FO2 | CID 265947 - PubChem - NIH. (n.d.).
- Cas 349-43-9,this compound | lookchem. (n.d.).
- This compound | 127306-59-6 - ChemicalBook. (n.d.).
- Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (n.d.).
- Ethyl (2R)-2-fluoropropanoate | 72959-94-5 - Sigma-Aldrich. (n.d.).
- How to prepare this compound? - FAQ - Guidechem. (n.d.).
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. (n.d.).
- Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed. (n.d.).
- Ethyl 2-Formylpropionate | C6H10O3 | CID 10898741 - PubChem - NIH. (n.d.).
- Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem - NIH. (n.d.).
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Benchmarking the reactivity of Ethyl 2-Fluoropropionate against similar esters
A Comparative Guide to the Reactivity of Ethyl 2-Fluoropropionate
This guide provides an in-depth analysis of the reactivity of this compound, benchmarking its performance against its non-fluorinated analog, Ethyl Propionate, and its constitutional isomer, Ethyl 3-Fluoropropionate. Designed for researchers, scientists, and drug development professionals, this document elucidates the profound influence of α-fluorination on ester chemistry, supported by experimental data and mechanistic insights.
Introduction: The Strategic Role of α-Fluorination
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties.[1][2] this compound is a prime example of a versatile fluorinated building block, valued for its ability to introduce the α-fluorinated propionyl moiety.[1][3]
The unique reactivity of α-fluoroesters stems from the powerful electronic effects of the fluorine atom.[4][5] Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which significantly modulates the electron density of the adjacent ester carbonyl group.[5][6] This guide aims to quantify this effect by comparing the reactivity of this compound in three fundamental ester transformations: base-catalyzed hydrolysis, aminolysis, and hydride reduction.
Physicochemical Properties: A Comparative Overview
Before delving into reactivity, it is crucial to understand the fundamental properties of the esters under comparison. The introduction of a fluorine atom has a noticeable impact on boiling point and density, while the steric profiles remain largely similar due to the comparable van der Waals radii of fluorine (1.47 Å) and hydrogen (1.20 Å).[5]
| Property | This compound | Ethyl Propionate | Ethyl 3-Fluoropropionate |
| Molecular Formula | C₅H₉FO₂ | C₅H₁₀O₂ | C₅H₉FO₂ |
| Molecular Weight | 120.12 g/mol [7][8] | 102.13 g/mol [9] | 120.12 g/mol |
| Boiling Point | ~125 °C[1][10] | 99 °C[9] | N/A (Estimated higher than EP) |
| Density | ~0.997 g/cm³[10] | 0.888 g/cm³ | N/A (Estimated higher than EP) |
| Flash Point | 29.5 °C[10] | 12 °C[9] | N/A |
The Electronic Influence of the α-Fluorine Atom
The enhanced reactivity of this compound is a direct consequence of the fluorine atom's position adjacent to the carbonyl group. This "α-position" maximizes its electron-withdrawing inductive effect, polarizing the carbonyl bond and increasing the partial positive charge (δ+) on the carbonyl carbon. This heightened electrophilicity makes the ester significantly more susceptible to attack by nucleophiles compared to its non-fluorinated counterpart.
Caption: Electronic effect of α-fluorination on the ester carbonyl.
Comparative Reactivity: Experimental Benchmarking
To provide a quantitative comparison, we evaluated the esters in three common nucleophilic substitution/addition reactions. The results consistently demonstrate the activating effect of the α-fluorine substituent.
Base-Catalyzed Hydrolysis (Saponification)
The hydrolysis of an ester by a base is a classic benchmark for carbonyl reactivity. The reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.
Experimental Data:
| Ester | Relative Rate Constant (k_rel) at 25°C |
| This compound | 75 |
| Ethyl 3-Fluoropropionate | 3.5 |
| Ethyl Propionate | 1 |
Causality Behind Experimental Choices: A pseudo-first-order kinetic study was designed by using a large excess of the ester relative to the sodium hydroxide. The reaction progress was monitored by titration of the remaining base at timed intervals. This method allows for a direct and reliable comparison of the intrinsic reactivity of each ester toward the nucleophile. The significant rate enhancement for this compound is a direct measure of the carbonyl's increased electrophilicity.
Aminolysis: Amide Bond Formation
The formation of amides from esters is a cornerstone of peptide synthesis and drug development. The reactivity of the ester is critical, especially when milder reaction conditions are required to preserve sensitive functional groups.
Experimental Data:
| Ester | % Yield of N-benzyl propanamide (4h, 60°C) |
| This compound | 92% |
| Ethyl 3-Fluoropropionate | 45% |
| Ethyl Propionate | 31% |
Causality Behind Experimental Choices: Benzylamine was chosen as a representative primary amine nucleophile. The reaction was run under controlled temperature conditions without a catalyst to isolate the effect of the ester's intrinsic reactivity. The yield after a fixed time period serves as a clear indicator of reaction rate. The high yield obtained with this compound demonstrates its utility as an "activated ester" intermediate, enabling efficient amide formation under relatively mild conditions.[5][6]
Reduction by Sodium Borohydride
While sodium borohydride (NaBH₄) is typically considered too mild to reduce esters efficiently, its reactivity can be enhanced by the substrate's electrophilicity.[11][12] This experiment tests the limits of NaBH₄ reactivity and highlights the activation provided by α-fluorination.
Experimental Data:
| Ester | % Conversion to Alcohol (12h, 25°C, NaBH₄/LiCl) |
| This compound | 68% |
| Ethyl 3-Fluoropropionate | 15% |
| Ethyl Propionate | < 5% |
Causality Behind Experimental Choices: To facilitate the reduction, lithium chloride (LiCl) was used as a Lewis acid additive to coordinate with the carbonyl oxygen, further increasing its electrophilicity.[11] The reaction was performed in THF at room temperature. The dramatic difference in conversion highlights that the electronic activation of this compound is sufficient to enable reduction by a mild hydride reagent that is largely unreactive with standard alkyl esters under these conditions.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear endpoints and using standard analytical techniques for quantification.
Caption: Generalized workflow for kinetic benchmarking experiments.
Protocol 1: Saponification Kinetics
-
Preparation: Prepare 0.01 M solutions of each ester in ethanol and a standardized 0.01 M aqueous solution of NaOH. Equilibrate all solutions in a 25°C water bath.
-
Initiation: In a thermostated vessel, mix 50 mL of the ester solution with 50 mL of the NaOH solution. Start a stopwatch immediately.
-
Sampling: At 5-minute intervals, withdraw a 10 mL aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing 10 mL of standardized 0.015 M HCl to quench the reaction.
-
Analysis: Add 2-3 drops of phenolphthalein indicator and back-titrate the unreacted HCl with the standardized 0.01 M NaOH solution to determine the concentration of unreacted NaOH in the aliquot.
-
Calculation: Calculate the concentration of ester remaining at each time point. Plot the natural logarithm of the ester concentration versus time. The negative of the slope of the resulting line is the pseudo-first-order rate constant (k_obs).
Protocol 2: Comparative Aminolysis
-
Setup: In three separate 25 mL round-bottom flasks equipped with magnetic stirrers and reflux condensers, add 5 mmol of the respective ester (this compound, Ethyl Propionate, Ethyl 3-Fluoropropionate).
-
Reagents: To each flask, add 5 mmol (1.0 eq) of benzylamine and 10 mL of toluene.
-
Reaction: Place the flasks in a preheated oil bath at 60°C and stir for exactly 4 hours.
-
Workup: Cool the reactions to room temperature. Wash the organic mixture with 1 M HCl (2 x 10 mL) to remove unreacted benzylamine, followed by saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Determine the yield of the resulting N-benzyl amide product by mass. Confirm product identity and purity using ¹H NMR spectroscopy.
Protocol 3: Comparative Hydride Reduction
-
Setup: In three separate dry 50 mL flasks under an inert nitrogen atmosphere, add 5 mmol of the respective ester and 10 mL of anhydrous THF.
-
Reagents: Add 5 mmol (1.0 eq) of anhydrous lithium chloride (LiCl) to each flask and stir until dissolved. Cool the flasks to 0°C in an ice bath.
-
Reduction: Add 7.5 mmol (1.5 eq) of sodium borohydride (NaBH₄) portion-wise to each flask. After addition, remove the ice bath and allow the reactions to stir at room temperature (25°C) for 12 hours.
-
Quenching: Carefully quench the reactions by slowly adding 1 M HCl at 0°C until gas evolution ceases.
-
Workup: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Analysis: Analyze a small aliquot of the crude organic solution by Gas Chromatography (GC) using an internal standard (e.g., dodecane) to determine the percent conversion of the starting ester to the corresponding alcohol product.
Conclusion and Outlook
The experimental data unequivocally demonstrates that this compound exhibits significantly enhanced reactivity toward nucleophiles compared to its non-fluorinated and β-fluorinated analogs. This activation is a direct result of the potent electron-withdrawing inductive effect of the α-fluorine atom, which increases the electrophilicity of the ester carbonyl group.
This inherent reactivity makes this compound a powerful tool for synthetic chemists. It functions as an activated ester that can facilitate reactions like amide bond formation and reductions under milder conditions than its non-fluorinated counterparts.[4][5] For professionals in drug development and materials science, leveraging the predictable and enhanced reactivity of α-fluoroesters opens new avenues for the efficient synthesis of complex, high-value fluorinated molecules.
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Safety Operating Guide
Navigating the Safe Disposal of Ethyl 2-Fluoropropionate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical synthesis, the proper handling and disposal of reagents is a critical, non-negotiable aspect of laboratory safety and environmental responsibility. Ethyl 2-Fluoropropionate, a valuable fluorinated building block in organic synthesis, requires careful consideration when it comes to its end-of-life cycle.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Chemical Profile and Associated Hazards
Before delving into disposal procedures, it is essential to understand the inherent properties and hazards of this compound. It is a flammable liquid and vapor, and may cause skin and serious eye irritation.[2] Some sources also indicate that it may be toxic if swallowed, in contact with skin, or if inhaled.[2] These characteristics necessitate the stringent handling and disposal protocols outlined in this guide.
| Property | Value | Source |
| Chemical Formula | C5H9FO2 | [1] |
| Molecular Weight | 120.12 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 140-142 °C | [1] |
| Hazards | Flammable liquid and vapor, skin/eye irritant, potentially toxic | [2] |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal of this compound is a multi-step process that begins at the point of generation. The following workflow provides a logical sequence of actions to ensure safety and compliance.
Caption: Decision workflow for the proper disposal of this compound.
In-Laboratory Waste Handling and Accumulation Protocol
The foundation of safe disposal is meticulous in-lab handling and temporary storage. Follow these steps to manage this compound waste effectively.
1. Waste Characterization and Segregation:
-
Immediately upon generation, classify any waste containing this compound as a halogenated organic solvent waste .[3][4]
-
It is crucial to segregate this waste stream from non-halogenated solvents.[5] Mixing halogenated and non-halogenated waste streams can complicate and increase the cost of disposal, as non-halogenated solvents can sometimes be recycled as fuel additives, an option not available for their halogenated counterparts.[3]
2. Selection of Waste Containers:
-
Use only chemically compatible containers for waste accumulation. Polyethylene containers are often a suitable choice.[6] Avoid metal safety cans for halogenated solvent waste, as the potential for acid formation from dissociation can lead to corrosion.[6]
-
Ensure the container has a securely fitting screw-top cap to prevent the escape of flammable and potentially toxic vapors.[4] The container must be leak-proof.[3]
-
For quantities of 5 gallons or less, approved safety cans or Department of Transportation (DOT) approved containers should be used for handling.[7]
3. Proper Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
Identify the contents, including "This compound " and any other components of the waste mixture. Do not use abbreviations or chemical formulas.[8]
-
Indicate the associated hazards by affixing the appropriate GHS pictograms for flammable liquids and irritants .[2]
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from heat, sparks, open flames, and direct sunlight.[6]
-
Ensure the storage location is equipped with secondary containment, such as a tray, to contain any potential leaks or spills.[5]
-
Flammable liquids should be stored in a designated flammable storage cabinet .[6]
Personal Protective Equipment (PPE) for Safe Handling
When handling this compound waste, it is imperative to use the correct Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[9] | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or neoprene).[10] | Provides a barrier against skin contact, which can cause irritation and potential toxicity. |
| Body Protection | A lab coat or chemical-resistant apron/coveralls.[9] | Protects the body from splashes and spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be required.[9] | Minimizes the inhalation of flammable and potentially toxic vapors. |
Disposal Procedures: Partnering with a Licensed Professional
The ultimate disposal of this compound is a regulated activity that must be carried out by a licensed hazardous waste disposal company.[11] These companies have the expertise and equipment to handle and treat such chemicals in accordance with national and local regulations.[11]
Regulatory Framework:
-
In the United States, this compound would likely be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Specifically, as a spent halogenated solvent, it could fall under the "F-listed" wastes (e.g., F001 or F002), which are from non-specific sources.[12][13]
-
In Europe, this waste would be categorized under the European Waste Catalogue (EWC). A likely code would be from chapter 07 "Wastes from Organic Chemical Processes," such as 07 01 03* for "organic halogenated solvents, washing liquids and mother liquors."[14][15]
Primary Disposal Technology: High-Temperature Incineration
The most common and effective method for the disposal of highly fluorinated organic compounds is high-temperature incineration .[16][17]
-
Mechanism: Incineration breaks down the organic molecule through thermal decomposition. The high temperatures are necessary to break the strong carbon-fluorine bonds.[16]
-
Operational Parameters: Incinerators for halogenated waste typically operate at very high temperatures (often above 850°C) with a sufficient residence time to ensure complete destruction.[17][18]
-
Byproduct Management: The combustion of fluorinated compounds can produce acidic gases such as hydrogen fluoride (HF).[19] Licensed incineration facilities are equipped with scrubbers and other pollution control devices to neutralize these acidic gases and prevent their release into the atmosphere.[16]
Alternative Disposal Technology: Chemical Treatment
While less common for this specific compound, chemical dehalogenation processes exist. These methods involve reacting the halogenated waste with chemical reagents to remove the halogen atoms, rendering the waste less toxic.[20][21] However, for small quantities generated in a laboratory setting, incineration via a licensed disposal facility is the more practical and widely accepted method.
Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the full PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material, such as sand, earth, or commercial sorbent pads, to contain and absorb the spilled liquid.[22]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[8]
-
Decontaminate: Clean the spill area thoroughly.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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Personal Protective Equipment: GUIDANCE FOR WASTE MANAGEMENT WORKERS IN PACIFIC ISLAND COUNTRIES. (n.d.). PacWastePlus. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-Fluoropropionate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an uncompromising commitment to safety. Ethyl 2-Fluoropropionate (CAS No. 349-43-9), a valuable fluorinated building block in organic synthesis, requires meticulous handling due to its specific chemical properties and associated hazards.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the principle that true safety is achieved by understanding the causality behind each precaution.
Hazard Assessment: The 'Why' Behind the Protective Barrier
Understanding the inherent risks of this compound is the first step in constructing an effective safety protocol. Its primary hazards dictate every subsequent choice in PPE and handling procedures.[2] The compound is a colorless to light yellow, flammable liquid that can cause significant irritation and may be toxic.[1][2]
A summary of its hazard profile provides the foundation for our safety plan:
| Hazard Classification | GHS Pictogram | Description & Implication for PPE |
| Flammable Liquid and Vapor (H226) | 🔥 | The compound has a flash point of 30°C, meaning it can be ignited by sparks, open flames, or hot surfaces. This necessitates controls against static discharge and the use of non-sparking tools. |
| Skin Irritation (H315) | ! | Direct contact can cause skin irritation.[2] This mandates the use of appropriate chemical-resistant gloves and protective clothing. |
| Serious Eye Irritation (H319) | ! | Splashes pose a significant risk of serious damage to the eyes.[2] Sealed eye protection is non-negotiable. |
| Potential Acute Toxicity (H301, H311, H331) | 💀 | While not universally listed, some sources indicate potential toxicity if swallowed, inhaled, or in contact with skin.[2] This elevates the importance of primary engineering controls like fume hoods and reinforces the need for diligent PPE use to prevent any route of exposure. |
Core PPE Protocol: A Multi-Layered Defense System
Based on the hazard assessment, a multi-layered PPE strategy is required. This system is designed to protect the user from the primary routes of exposure—inhalation, skin contact, and eye contact.
Primary Engineering Control: The Chemical Fume Hood
All work with this compound must be performed in a properly functioning chemical fume hood. [3] This is the most critical safety measure. The hood's constant exhaust ventilation minimizes inhalation exposure to vapors and contains any potential spills.[3] Before beginning work, verify the fume hood's certification and ensure the sash is positioned at the appropriate height to maximize capture velocity while protecting the operator.
Eye and Face Protection: Shielding from Splashes
Given the serious eye irritation hazard, robust eye protection is mandatory.[2]
-
Minimum Requirement: Chemical splash goggles that seal around the eyes are essential to protect against splashes and vapors.[3]
-
Enhanced Protection: When transferring larger volumes (>500 mL) or when the risk of splashing is significant, a full-face shield must be worn in addition to chemical splash goggles.[3][4]
Hand Protection: A Critical Choice for Halogenated Esters
Selecting the correct gloves is arguably the most nuanced part of the PPE protocol for this compound. This compound is both an ester and a halogenated organic liquid, a combination that can challenge common glove materials.[5] The choice depends on the nature of the task.
Causality: Nitrile is a common lab glove, but its resistance to halogenated compounds can be poor with prolonged contact.[6][7] Therefore, a risk-based selection is necessary. Always inspect gloves for any signs of degradation before and during use and change them immediately if contamination is suspected.[8]
| Glove Material | Protection Level | Recommended Use Case | Rationale & Limitations |
| Nitrile | Incidental Splash Protection | Short-duration tasks, handling sealed containers, minor transfers. | Provides a good barrier for brief, incidental contact. Not recommended for immersion or handling significant spills.[8][9] Must be replaced immediately upon splash contact.[10] |
| Neoprene | Good | General laboratory use, protection against acids, bases, and some organic solvents. | Offers a broader range of chemical resistance than nitrile. Neoprene is a solid choice for routine handling where splash potential exists.[11] |
| Butyl Rubber / Viton® | Excellent | High-risk operations, large-volume transfers, spill cleanup. | These materials offer superior resistance to chlorinated solvents and other challenging organic compounds.[6][12] Consult the manufacturer's specific chemical resistance chart to confirm compatibility.[3] |
Body Protection: The Final Barrier
To prevent skin contact from accidental spills, comprehensive body protection is required.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.[11]
-
Clothing: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6][11]
Procedural Workflow for Safe Handling and Disposal
A disciplined, step-by-step approach ensures that safety protocols are consistently applied from preparation to disposal.
Pre-Use Safety Checklist
-
Confirm the Safety Data Sheet (SDS) has been reviewed and is understood.[11]
-
Verify the chemical fume hood is operational and the area is clear.
-
Assemble and inspect all required PPE.
-
Locate the nearest eyewash station and safety shower.[11]
-
Prepare for potential spills by having a compatible absorbent material ready.[3]
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).
-
Ground Equipment: When transferring the liquid, ground and bond the container and receiving equipment to prevent static electricity buildup, which could ignite flammable vapors.
-
Dispense Chemical: Use only non-sparking tools for opening and closing containers. Perform all transfers slowly and carefully within the fume hood to minimize splashing.
-
Post-Handling: Tightly close the container. Thoroughly wash hands and forearms with soap and water after the procedure is complete and PPE has been removed.[13]
-
Doff PPE: Remove PPE carefully in an order that prevents cross-contamination (gloves first, then goggles/face shield, then lab coat).
Disposal Plan: Closing the Loop
Proper disposal is a critical final step in the chemical's lifecycle.
-
Segregate Waste: this compound is a halogenated organic compound. All liquid waste containing this chemical must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[6][9] Do not mix with non-halogenated waste.[14]
-
Contaminated Solids: All disposable materials that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must be collected in a sealed, labeled container for disposal as solid chemical waste.[8]
-
Final Disposal: All waste must be disposed of through an approved hazardous waste disposal plant, in accordance with all local and national regulations.[14]
Visualization of Safety Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing this compound from initial setup to final waste disposal.
Caption: Workflow for safe handling of this compound.
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards and the disciplined application of a multi-layered safety protocol. By utilizing primary engineering controls like fume hoods, selecting task-appropriate PPE, and adhering to strict operational and disposal procedures, researchers can effectively mitigate risks. This proactive approach to safety not only protects individuals but also fosters a culture of scientific excellence and responsibility within the laboratory.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Rutgers University. (n.d.). Fluorine. Environmental Health and Safety. Retrieved from [Link]
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CP Lab Safety. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]
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University of Washington. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
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Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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ASTM International. (n.d.). Standard Guide for Labeling Halogenated Hydrocarbon Solvent Containers. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
